Corrin
描述
属性
CAS 编号 |
262-76-0 |
|---|---|
分子式 |
C19H22N4 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |
InChI |
InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |
InChI 键 |
PXOPDYTVWWQZEK-DPQCFBEESA-N |
SMILES |
C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |
手性 SMILES |
C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |
规范 SMILES |
C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |
同义词 |
corrin |
产品来源 |
United States |
Foundational & Exploratory
The Fundamental Structure of the Corrin Ring System: A Technical Guide
The corrin ring system represents a unique class of tetrapyrrole macrocycles, most famously forming the core of vitamin B12 and its coenzyme forms. Its intricate structure and the coordination chemistry of its central cobalt ion are fundamental to its diverse biological roles, including crucial enzymatic reactions in metabolism. This guide provides an in-depth technical overview of the this compound ring's structure, supported by quantitative data, experimental methodologies, and a visualization of its biosynthetic pathway.
Core Chemical Structure
The this compound ring is a heterocyclic compound composed of four reduced pyrrole-like subunits.[1][2] Unlike the related porphyrin macrocycle, where the four rings are linked by four methine bridges, the this compound ring features a direct covalent bond between rings A and D.[3][4] This "missing" methine bridge results in a more flexible and less planar structure compared to the rigid, aromatic porphyrin system.[1][3]
The core of the molecule is a 15-membered inner ring containing eleven carbon and four nitrogen atoms (C11N4).[1] The conjugated system of alternating double and single bonds does not extend around the entire macrocycle, which contributes to its flexibility.[1][3] The parent, metal-free this compound has the chemical formula C19H22N4.[1][2]
Comparison with Porphyrin and Chlorin Rings:
| Feature | This compound Ring | Porphyrin Ring | Chlorin Ring |
| Inner Ring Size | 15-membered (C11N4)[1] | 16-membered (C12N4)[1] | 16-membered (C12N4)[1] |
| Ring Linkage | 3 methine bridges, 1 direct A-D ring link[3] | 4 methine bridges | 4 methine bridges |
| Conjugation | Partial, not fully aromatic[3] | Fully aromatic, delocalized system | Aromatic, but one pyrrole (B145914) ring is reduced[1] |
| Planarity | Non-planar, flexible[1][3][5] | Highly planar and rigid[5] | Less planar than porphyrin[1] |
| Central Atom (in biology) | Cobalt (Vitamin B12)[6] | Iron (Heme), Magnesium (Chlorophyll) | Magnesium (Chlorophyll)[1] |
Coordination Chemistry of Cobalt
In biologically active corrins, such as cobalamin (vitamin B12), a cobalt ion is centrally chelated by the four nitrogen atoms of the pyrrole-like rings.[6] The cobalt is typically in the +3 oxidation state (Co(III)) and exhibits a pseudo-octahedral coordination geometry.[7][8]
-
Equatorial Plane: The four nitrogen atoms of the this compound ring form the four equatorial coordination sites.[6]
-
Axial Ligands: The two axial positions (termed alpha, 'lower', and beta, 'upper') are occupied by other ligands.[8][9]
-
The alpha (α) position is typically occupied by the nitrogen atom of a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which is attached back to the propionate (B1217596) side chain of ring D, forming a characteristic nucleotide loop.[3][8]
-
The beta (β) position is the site of catalytic activity and can be occupied by various groups, such as a cyano (-CN) group in cyanocobalamin (B1173554) (the common supplemental form), a methyl (-CH3) group in methylcobalamin (B1676134), or a 5'-deoxyadenosyl group in adenosylcobalamin.[3][8]
-
The nature of the axial ligands significantly influences the reactivity of the cobalt center.[8] The Co-C bond in methylcobalamin and adenosylcobalamin is a rare example of a stable metal-carbon bond in biology and is central to the coenzyme's function.[3][10]
Quantitative Structural Data
The precise three-dimensional structure of the this compound ring and its derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. These studies provide detailed quantitative data on bond lengths, angles, and conformation.
Table 1: Selected Bond Lengths from X-ray Crystallography of Cobalamin Analogs
| Compound | Axial Ligand (β-face) | Co-C Bond (Å) | Co-N (Axial, DMB) (Å) | Reference |
| Ethylcobalamin (EtCbl) | Ethyl | 2.023(2) | 2.232(1) | [11] |
| Butylcobalamin (BuCbl) | Butyl | 2.028(4) | 2.244(1) | [11] |
| Glutathionylcobalamin (B146606) (GSCbl) | Glutathione (via S) | 2.295(1) (Co-S) | 2.074(3) | [12] |
Table 2: Crystallographic Data for Selected Cobalamins
| Compound | Space Group | Unit Cell Parameters (a, b, c in Å) | Reference |
| Ethylcobalamin (EtCbl) | P2₁2₁2₁ | 16.00, 21.02, 24.54 | [11] |
| Butylcobalamin (BuCbl) | P2₁2₁2₁ | 16.03, 20.73, 24.62 | [11] |
| Glutathionylcobalamin (GSCbl) | P2₁2₁2₁ | 16.25, 21.06, 25.72 | [12] |
| Coenzyme B12 | P2₁2₁2₁ | 27.93, 21.73, 15.34 | [13] |
Table 3: NMR Spectroscopy Data for Corrinoids
| Nucleus | Parameter | Observation | Reference |
| 31P | Chemical Shift | Correlates excellently with the axial Co-N bond length (r² = 0.996). | [14] |
| 31P | Chemical Shift Anisotropy | 110.3 ppm for protein-free Aquacobalamin (B1421323) (H₂OCbl). | [15] |
| 1H / 13C | Chemical Shifts | Routine assignment allows for detailed structural and conformational analysis. | [14] |
Experimental Protocols for Structural Elucidation
A. X-ray Crystallography
X-ray diffraction has been the cornerstone for determining the three-dimensional structure of corrinoids since the pioneering work of Dorothy Hodgkin.[7]
-
Methodology:
-
Crystallization: Crystals of the target cobalamin are grown from solution. For example, crystals of glutathionylcobalamin were grown from their synthesis mixtures at 4 °C over 72 hours to one week.[12] Common precipitants used for crystallizing cobalamin-protein complexes include polyethylene (B3416737) glycol (PEG) and ethanol.[16]
-
Cryo-protection: To prevent damage from radiation, crystals are often transferred into a cryo-protectant, such as paratone oil, before being flash-cooled in liquid nitrogen.[12]
-
Data Collection: Diffraction data are collected by exposing the crystal to a high-intensity X-ray beam, often from a synchrotron source to achieve high resolution.[11][12][16] The diffraction pattern is recorded on a detector.
-
Structure Solution: The positions of heavy atoms like cobalt are determined first from the diffraction data (e.g., using Patterson synthesis).[13] These positions are then used to phase the remaining reflections and build a model of the entire molecule.
-
Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in low R-factors (a measure of the agreement between the model and the data).[7][12] Modern structures can achieve R-factors below 5%.[7]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of corrinoids in solution, providing data that complements the static picture from crystallography.[14][17]
-
Methodology:
-
Sample Preparation: Samples for NMR are prepared by dissolving the corrinoid compound in a suitable deuterated solvent, such as D₂O.[14] Concentrations are typically in the millimolar range.
-
Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired on a high-field NMR spectrometer. For example, ³¹P NMR measurements have been performed at 121.71 MHz and ¹³C spectra at 75.61 MHz.[14]
-
Chemical Shift Referencing: Chemical shifts are measured relative to an internal or external standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P.[14]
-
Spectral Analysis: The correlation between NMR parameters (like chemical shifts) and structural features (like bond lengths) is analyzed. For instance, the ³¹P chemical shift of the nucleotide loop phosphodiester is highly correlated with the axial Co-N bond length, providing a reliable method for estimating this bond distance in solution.[14]
-
Biosynthesis of the this compound Ring
The biosynthesis of the this compound ring is a complex, multi-enzyme process that begins with uroporphyrinogen III, the common precursor to all tetrapyrroles, including heme and chlorophyll.[18][19][20][21] There are two primary, genetically distinct pathways: an aerobic pathway that requires oxygen and a cobalt-independent initial phase, and an anaerobic pathway where cobalt is inserted early in the process.[21][22] The following diagram illustrates a simplified logical workflow of the key stages.
Caption: Logical workflow of the anaerobic this compound ring biosynthesis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 262-76-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Structural detail for Vitamin B12 [chm.bris.ac.uk]
- 4. genscript.com [genscript.com]
- 5. pediaa.com [pediaa.com]
- 6. testbook.com [testbook.com]
- 7. journals.co.za [journals.co.za]
- 8. Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heteronuclear NMR studies of cobalt corrinoids. 20. 31P chemical shift anisotropy of aquacobalamin and its complex with a haptothis compound from chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. ismar.org [ismar.org]
- 18. Vitamin B12: Biosynthesis of the this compound Ring | Semantic Scholar [semanticscholar.org]
- 19. pnas.org [pnas.org]
- 20. Biosynthesis of porphyrins and corrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
The Corrin Core: A Technical Guide to the Discovery and History of Vitamin B12 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrin-containing compounds, most notably Vitamin B12 (cobalamin), represent a fascinating and vital class of natural products. Their intricate structure, centered around a unique this compound macrocycle, and their essential role in various metabolic processes have captivated chemists and biologists for over a century. This technical guide provides an in-depth exploration of the discovery, history, structure, synthesis, and biological significance of these remarkable molecules. It is designed to be a comprehensive resource, offering detailed experimental insights and quantitative data to support advanced research and development in this field.
A Century of Discovery: From Pernicious Anemia to Total Synthesis
The journey to understanding corrinoids is a story of interdisciplinary scientific triumph, marked by Nobel Prize-winning discoveries that spanned medicine, chemistry, and physics.
The story begins with the clinical observations of pernicious anemia, a fatal disease in the 19th and early 20th centuries. In the 1920s, George Whipple, George Minot, and William Murphy made the groundbreaking discovery that feeding raw liver to patients could effectively treat the disease, an achievement for which they were awarded the Nobel Prize in Physiology or Medicine in 1934.[1][2][3][4] This pointed to the existence of an "anti-pernicious anaemia factor" within the liver.[4]
The quest to isolate this factor was a significant challenge. In 1948, two groups, one led by Karl Folkers at Merck and the other by Ernest Lester Smith at Glaxo, independently isolated a red crystalline substance from liver extracts, which they named vitamin B12.[1][4] Shortly after, it was discovered that this new vitamin contained a cobalt atom.[1]
The formidable task of elucidating the complex three-dimensional structure of vitamin B12 was undertaken by Dorothy Hodgkin and her team. Using the pioneering technique of X-ray crystallography, they meticulously mapped the positions of the atoms in the molecule.[4][5][6][7] This monumental work, which took nearly a decade, revealed the unique this compound ring structure and the overall architecture of cobalamin, earning Hodgkin the Nobel Prize in Chemistry in 1964.[3][4][5][6]
The final chapter in the foundational history of vitamin B12 was its total chemical synthesis, a feat considered a landmark in the field of organic chemistry.[8][9] This monumental challenge was conquered in 1972 through a collaborative effort between the research groups of Robert Burns Woodward at Harvard University and Albert Eschenmoser at the Swiss Federal Institute of Technology (ETH).[1][8][9][10] Their elegant and complex multi-step syntheses confirmed the structure proposed by Hodgkin and opened new frontiers in synthetic organic chemistry.[8][9]
Physicochemical Properties of Corrinoids
The unique chemical structure of this compound-containing compounds gives rise to a distinct set of physicochemical properties. These properties are crucial for their biological function and are essential for their isolation, characterization, and quantification.
Quantitative Data Summary
The following tables summarize key quantitative data for cyanocobalamin (B1173554) (Vitamin B12).
| Physicochemical Property | Value | Reference |
| Molecular Formula | C63H88CoN14O14P | [10] |
| Molecular Weight | 1355.37 g/mol | [10] |
| Appearance | Dark red crystals or crystalline powder | [11] |
| Solubility in Water | 1 in 80 parts | [11] |
| Melting Point | >300 °C |
| Spectroscopic Data (UV-Vis in Water) | λmax (nm) | Molar Absorptivity (ε) | Reference |
| γ-band | 361 | 27,500 M⁻¹cm⁻¹ | [12] |
| α-band | 550 | - | [11][12] |
| β-band | 278 | - | [11][12] |
| Ratio A361/A278 | 1.70 - 1.90 | - | [11] |
| Ratio A361/A550 | 3.15 - 3.45 | - | [11] |
| Selected ¹H NMR Chemical Shifts (in D₂O) | Proton Assignment | Chemical Shift (ppm) | Reference |
| H1 (C1-H) | This compound Ring | ~6.0-7.5 | [13] |
| CH₃ groups | This compound Ring | ~0.4-2.6 | [13] |
| H1' (Ribose) | Nucleotide | ~6.2 | [13] |
| Benzimidazole protons | Nucleotide | ~6.4-7.2 | [13] |
| Selected ¹³C NMR Chemical Shifts (in D₂O) | Carbon Assignment | Chemical Shift (ppm) | Reference |
| C=N (this compound) | This compound Ring | ~170-180 | [14] |
| CH₃ (this compound) | This compound Ring | ~15-30 | [14] |
| C1' (Ribose) | Nucleotide | ~100 | [14] |
| Benzimidazole carbons | Nucleotide | ~110-140 | [14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the study of this compound-containing compounds. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Isolation and Purification of Vitamin B12 from Propionibacterium freudenreichii
Propionibacterium freudenreichii is a known producer of Vitamin B12. The following protocol outlines a general procedure for its extraction and purification.
-
Cell Culture and Harvest:
-
Cultivate P. freudenreichii in a suitable growth medium (e.g., yeast extract lactate (B86563) medium) under anaerobic conditions at 30°C.[15]
-
After a sufficient incubation period (e.g., 84 hours of anaerobic followed by 60 hours of aerobic cultivation), harvest the cells by centrifugation.[16]
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a potassium phosphate (B84403) buffer (pH 5.5).
-
Lyse the cells to release the intracellular corrinoids. This can be achieved by methods such as sonication or autoclaving.
-
To convert all corrinoids to the more stable cyanocobalamin form, add a solution of potassium cyanide (KCN) to the lysate. Caution: KCN is highly toxic and must be handled with appropriate safety precautions.
-
Heat the mixture to facilitate the conversion and denature proteins.
-
-
Purification:
-
Centrifuge the lysate to remove cell debris.
-
The supernatant can be subjected to further purification steps, such as:
-
Solvent Extraction: Use organic solvents like phenol-chloroform to extract the cyanocobalamin.
-
Solid-Phase Extraction (SPE): Employ cartridges, such as C18, to bind and then elute the vitamin.
-
Immunoaffinity Chromatography (IAC): Use columns with antibodies specific to vitamin B12 for highly selective purification.[17]
-
Ion-Exchange Chromatography: Separate corrinoids based on their charge.[18]
-
-
-
Quantification and Analysis:
-
The concentration of the purified vitamin B12 can be determined spectrophotometrically by measuring the absorbance at 361 nm.
-
The purity and identity can be confirmed by High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis of Corrinoids
High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of different corrinoid forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Detection: Corrinoids are monitored at their characteristic absorption maxima, usually 361 nm or 550 nm.[11]
-
Sample Preparation: Samples should be filtered through a 0.22 or 0.45 µm filter before injection to remove particulate matter.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program to separate the different corrinoids.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.
-
Biosynthesis of Cobalamin
The intricate structure of cobalamin is assembled through a complex series of enzymatic reactions that occur exclusively in certain bacteria and archaea. Two major pathways have been elucidated: the aerobic (oxygen-dependent) and the anaerobic (oxygen-independent) pathway.
Aerobic Biosynthesis Pathway
The aerobic pathway is characterized by the late insertion of the cobalt ion into the this compound ring. Key steps include:
-
Uroporphyrinogen III (Uro'gen III) as the common precursor: The biosynthesis of cobalamin, heme, and chlorophyll (B73375) all diverge from this common intermediate.[19]
-
Series of Methylations: A cascade of methylation reactions, utilizing S-adenosylmethionine (SAM) as the methyl donor, adds several methyl groups to the Uro'gen III macrocycle, forming a series of intermediates known as precorrins.[19]
-
Ring Contraction: A key step involves the oxidative removal of a carbon atom from the macrocycle, contracting the porphyrin-like ring into the characteristic this compound ring. This is catalyzed by an oxygen-dependent monooxygenase.
-
Cobalt Chelation: The cobalt ion is inserted into the completed this compound ring by a cobaltochelatase.
-
Lower Ligand Assembly and Attachment: The 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop is synthesized and attached to the cobalt ion and the propionamide (B166681) side chain of the this compound ring.
-
Adenosylation: The final step involves the attachment of a deoxyadenosyl group to the cobalt ion, forming the active coenzyme B12.
Anaerobic Biosynthesis Pathway
The anaerobic pathway is distinguished by the early insertion of cobalt and proceeds in the absence of oxygen.
-
Early Cobalt Insertion: Cobalt is inserted into a prethis compound intermediate early in the pathway.
-
Oxygen-Independent Ring Contraction: The mechanism of ring contraction does not require molecular oxygen.
-
Subsequent Transformations: The pathway then proceeds through a series of methylation and amidation reactions, similar to the aerobic pathway, to ultimately form adenosylcobalamin.
Conclusion
The discovery and elucidation of the history of this compound-containing compounds stand as a testament to the power of scientific inquiry. From its origins in the treatment of a deadly disease to the intricate details of its biosynthesis and total synthesis, the story of Vitamin B12 continues to inspire new avenues of research. This technical guide has provided a comprehensive overview of this fascinating field, with a focus on the quantitative data and experimental methodologies that are essential for researchers, scientists, and drug development professionals. The continued exploration of corrinoid chemistry and biology holds immense promise for the development of new therapeutics and a deeper understanding of the fundamental processes of life.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Crystallization and preliminary X-ray diffraction analysis of human transcobalamin, a vitamin B12-transporting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. Vitamin B12 [chm.bris.ac.uk]
- 5. iycr2014.org [iycr2014.org]
- 6. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]
- 9. studylib.net [studylib.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn.who.int [cdn.who.int]
- 12. PhotochemCAD | Cyanocobalamin [photochemcad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Co-fermentation of Propionibacterium freudenreichii and Lactobacillus brevis in Wheat Bran for in situ Production of Vitamin B12 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. conductscience.com [conductscience.com]
- 19. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Sources and Producers of Corrinoids in Microbial Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrinoids, a class of cobalt-containing tetrapyrrole molecules including the well-known vitamin B12 (cobalamin), are essential cofactors for a wide range of metabolic processes across all domains of life.[1] Despite their universal importance, the de novo biosynthesis of these complex molecules is exclusively performed by a limited number of bacteria and archaea.[2][3] This dichotomy establishes a complex web of microbial interdependence, where the majority of organisms, known as corrinoid auxotrophs, rely on a minority of producers for their supply.[4][5] Understanding the natural sources and producers of corrinoids within diverse microbial ecosystems is therefore fundamental for fields ranging from microbial ecology and biogeochemistry to human health and industrial biotechnology.
This in-depth technical guide provides a comprehensive overview of the key microbial producers of corrinoids, their distribution in various ecosystems, and the intricate mechanisms governing corrinoid-based microbial interactions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of these vital microbial metabolites.
I. Key Microbial Producers and Natural Sources of Corrinoids
Corrinoid biosynthesis is not evenly distributed among prokaryotes. Specific phyla and genera are recognized as the primary producers in various environments. The structural diversity of corrinoids, particularly in their lower ligand, is a key feature, with different producers often synthesizing distinct analogs of vitamin B12.[4]
Major Corrinoid-Producing Microbial Taxa
A genomic survey across a vast number of bacterial species has revealed that while approximately 86% require corrinoids, less than half are predicted to be capable of de novo synthesis.[4] The primary producers are found within specific bacterial and archaeal lineages.
-
Bacteria:
-
Proteobacteria: This diverse phylum includes well-known producers like Pseudomonas denitrificans, a key organism in the industrial production of vitamin B12.[6][7] Other members, such as those in the orders Rhizobiales, Rhodobacterales, and Burkholderiales, are also significant contributors in soil and aquatic environments.
-
Actinobacteria: This phylum is a major source of corrinoids in soil ecosystems.[5][8] Genera like Streptomyces and Propionibacterium are notable producers, with Propionibacterium freudenreichii also being used for commercial vitamin B12 fermentation.[6][9]
-
Firmicutes: Certain members of this phylum, including some Lactobacillus species, have been shown to produce corrinoids.[10]
-
Cyanobacteria: These photosynthetic bacteria are primary producers of pseudocobalamin (an adenine-containing corrinoid) in marine environments.[11] Genera such as Synechococcus are significant contributors to the marine corrinoid pool.[2][12][13][14]
-
Spirochaetes: Some species within this phylum are also known corrinoid producers.
-
-
Archaea:
-
Euryarchaeota: Methanogenic archaea are significant producers of corrinoids in anaerobic environments, where these cofactors are essential for methanogenesis.
-
Thaumarchaeota: This phylum has been identified as a source of cobalamin in marine ecosystems.[11]
-
Thermoproteota: Members of this archaeal phylum are predicted to be significant corrinoid producers in soil environments.[5][8]
-
Corrinoid Distribution in Microbial Ecosystems
The abundance and diversity of corrinoids vary significantly across different microbial habitats.
-
Soil: Soil is a rich reservoir of corrinoids, with concentrations of cobalamin ranging from 1 to 50 ng per gram of soil.[8][15] The majority of these corrinoids are found adhered to the soil matrix.[8][16] Metagenomic analyses of soil reveal a high prevalence of corrinoid-dependent organisms, while the capacity for de novo synthesis is limited to a minority of the community, primarily within the Actinobacteria, Proteobacteria, and Thermoproteota.[5][8]
-
Marine Environments: In the ocean, a distinct distribution of corrinoid analogs is observed. Cyanobacteria are the primary producers of pseudocobalamin, while select heterotrophic bacteria and Thaumarchaeota are responsible for cobalamin synthesis.[11] Concentrations of particulate pseudocobalamin in the ocean can range from undetectable to 0.15 pM.[17]
-
Human Gut Microbiome: The human gut is a complex ecosystem where corrinoid dynamics play a crucial role. While over 80% of gut bacteria are predicted to require corrinoids, less than 25% can synthesize them.[3] This highlights the intense competition and cooperation for these essential cofactors within the gut microbiota.
-
Dechlorinating Microbial Communities: In specialized environments, such as those contaminated with chlorinated solvents, specific corrinoids are essential for bioremediation processes. In some trichloroethene-dechlorinating communities, p-cresolylcobamide and cobalamin have been identified as the most abundant corrinoids.[18]
II. Quantitative Data on Corrinoid Production
The following tables summarize available quantitative data on corrinoid production by various microbial producers and their concentrations in different ecosystems. This data is crucial for understanding the metabolic capacity of these organisms and the availability of corrinoids in their natural habitats.
| Microbial Producer | Corrinoid Produced | Production Level | Culture Conditions | Reference |
| Pseudomonas denitrificans | Vitamin B12 (Cobalamin) | High (Industrial Strain) | Aerobic fermentation | [6][7] |
| Propionibacterium freudenreichii | Vitamin B12 (Cobalamin) | ~20 mg/L | Anaerobic/Aerobic fermentation | [9] |
| Streptomyces olivaceus | Vitamin B12 (Cobalamin) | ~3.3 mg/L | Submerged culture | [9] |
| Engineered E. coli | Coenzyme B12 | 0.65 ± 0.03 µg/g cdw | Optimized culture | [7] |
| Synechococcus sp. WH 8102 | Pseudocobalamin | ~300 ± 100 molecules/cell | Culture | [2][12][13][14] |
| Synechococcus (Northwest Atlantic) | Pseudocobalamin | 296 ± 101 molecules/cell | Environmental samples | [12] |
| Ecosystem | Corrinoid | Concentration | Measurement Method | Reference |
| Grassland Soil | Cobalamin | 1 - 50 ng/g | Microbial growth-based assay | [8][15] |
| Marine Environment (Particulate) | Pseudocobalamin | Undetectable to 0.15 pM | LC-MS | [17] |
| Dechlorinating Microbial Community (LoTCE) | Cobalamin | 3.2 nM | LC/MS/MS | [18] |
| Dechlorinating Microbial Community (HiTCE) | Cobalamin | 2.2 nM | LC/MS/MS | [18] |
| Dechlorinating Microbial Community (LoTCE) | p-Cresolylcobamide | Most abundant | LC/MS/MS | [18] |
| Dechlorinating Microbial Community (HiTCE) | p-Cresolylcobamide | Most abundant | LC/MS/MS | [18] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of corrinoids in microbial ecosystems.
Protocol for Corrinoid Extraction from Bacterial Cultures
This protocol is a synthesis of methods described for extracting corrinoids from bacterial cells for subsequent analysis.[19][20][21]
Materials:
-
Bacterial cell pellet
-
Saline solution (0.85%)
-
Centrifuge and centrifuge tubes
-
Water bath or heat block at 100°C
-
0.22 µm syringe filters
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 100 ml) at 15,000 x g for 15 minutes at 4°C to pellet the cells.
-
Methanol Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate volume of methanol (e.g., 1 ml). Store at -20°C if not proceeding immediately.
-
Washing (for bioassay): If preparing for a bioassay to measure intracellular corrinoids, wash the cell pellet twice with 0.85% saline solution to remove extracellular corrinoids. Resuspend the final pellet in saline.
-
Lysis: Incubate the resuspended cell pellet (in methanol or saline) at 100°C for 20 minutes to lyse the cells and release the corrinoids.
-
Clarification: Centrifuge the lysate at high speed (e.g., 6,000 x g for 5 minutes) to pellet cell debris.
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm filter to obtain a clear cell lysate containing the extracted corrinoids.
-
Storage: Store the extracted corrinoids at -20°C until analysis. For light-sensitive adenosylcobamides, perform extraction steps under red light and store samples in the dark.
Protocol for LC-MS/MS Analysis of Corrinoids
This protocol outlines the general steps for the quantification of corrinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[18][22][23][24][25][26]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the extracted corrinoid samples.
-
If necessary, perform a solid-phase extraction (SPE) step to concentrate the corrinoids and remove interfering substances. This is particularly important for environmental samples with low corrinoid concentrations.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve ionization. The gradient is designed to separate the different corrinoid analogs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer, operating in positive ion mode.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target corrinoids. This involves selecting precursor ions (the molecular ions of the corrinoids) and their characteristic product ions (fragments generated by collision-induced dissociation).
-
Develop an MRM method with specific transitions for each corrinoid analog of interest.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations for each corrinoid to be quantified.
-
Analyze the standards using the same LC-MS/MS method to generate a calibration curve.
-
Quantify the corrinoids in the samples by comparing their peak areas to the calibration curve.
-
Protocol for E. coli Bioassay for Corrinoid Quantification
This bioassay utilizes an E. coli mutant strain that cannot synthesize methionine without an external source of a functional corrinoid. The growth of this strain is proportional to the amount of available corrinoid.[5][20][27][28]
Materials:
-
E. coli ∆metE mutant strain (requires a corrinoid for methionine synthesis)
-
M9 minimal medium with a suitable carbon source (e.g., glycerol)
-
96-well microplates
-
Microplate reader
-
Corrinoid standards of known concentrations
-
Extracted corrinoid samples
Procedure:
-
Preparation of Inoculum: Grow the E. coli ∆metE strain overnight in a rich medium (e.g., LB broth). Wash the cells with M9 minimal medium to remove any residual rich media components.
-
Assay Setup:
-
In a 96-well plate, prepare a serial dilution of the corrinoid standards in M9 glycerol (B35011) medium.
-
Add the extracted corrinoid samples to other wells. It may be necessary to test several dilutions of the samples.
-
Include a negative control with no added corrinoid.
-
-
Inoculation: Inoculate all wells with the washed E. coli ∆metE cells to a final OD600 of approximately 0.01.
-
Incubation: Incubate the plate at 37°C with shaking in a microplate reader for a set period (e.g., 22 hours).
-
Measurement: Monitor the optical density (OD600) of the cultures over time. The final OD600 reading is used for quantification.
-
Quantification:
-
Generate a standard curve by plotting the final OD600 of the standards against their known concentrations.
-
Determine the concentration of corrinoids in the samples by interpolating their final OD600 values on the standard curve.
-
IV. Signaling Pathways and Logical Relationships
Corrinoids are not only essential cofactors but also act as signaling molecules that regulate gene expression in bacteria, primarily through riboswitches.
Corrinoid-Dependent Gene Regulation via Riboswitches
Riboswitches are structured RNA elements located in the 5'-untranslated region of mRNAs that directly bind to small molecules, including corrinoids, to control the expression of downstream genes.[29][30][31][32][33] The binding of a corrinoid molecule to the aptamer domain of the riboswitch induces a conformational change in the expression platform, which can lead to either transcription termination or inhibition of translation initiation.
Caption: Corrinoid-mediated transcriptional repression via a riboswitch.
Corrinoid Salvaging and Remodeling Pathways
Many bacteria that cannot synthesize corrinoids de novo possess sophisticated salvaging and remodeling pathways to acquire and modify corrinoids from their environment.[1][34][35][36] Salvaging involves the uptake of incomplete corrinoid precursors, such as cobinamide (Cbi), and their conversion into a complete cobamide. Remodeling allows bacteria to modify the lower ligand of an imported cobamide to a form that is compatible with their specific enzymes.
Caption: Generalized workflow for corrinoid salvaging and remodeling in bacteria.
V. Conclusion
The study of corrinoid biosynthesis and exchange in microbial ecosystems is a rapidly evolving field with significant implications for our understanding of microbial community dynamics, host-microbe interactions, and the development of novel biotechnological applications. This technical guide provides a foundational overview of the key microbial players, their metabolic capabilities, and the experimental approaches used to investigate these fascinating molecules. As research continues to unravel the complexities of the "corrinoid economy," the knowledge of who produces these vital cofactors and how they are shared will be invaluable for manipulating microbial communities for the benefit of environmental and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Production and utilization of pseudocobalamin in marine Synechococcus cultures and communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ramauniversity.ac.in [ramauniversity.ac.in]
- 10. Frontiers | Novel Pathway for Corrinoid Compounds Production in Lactobacillus [frontiersin.org]
- 11. osti.gov [osti.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. superfund.berkeley.edu [superfund.berkeley.edu]
- 20. Laboratory evolution of E. coli with a natural vitamin B12 analog reveals roles for cobamide uptake and adenosylation in methionine synthase-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. rsc.org [rsc.org]
- 23. LC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. lcms.cz [lcms.cz]
- 26. organomation.com [organomation.com]
- 27. Escherichia coli Physiology in Luria-Bertani Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Validation of a Standard Luminescence Method for the Fast Determination of the Antimicrobial Activity of Nanoparticles in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Uncovering how bacteria sense and respond to chemically diverse corrinoids through cobalamin riboswitch gene regulation [escholarship.org]
- 31. Genetic dissection of regulation by a repressing and novel activating corrinoid riboswitch enables engineering of synthetic riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Corrinoid salvaging and cobamide remodeling in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of the Corrin Ring: A Technical Guide to Aerobic and Anaerobic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The corrin ring, the central macrocycle of vitamin B12 (cobalamin), is a complex natural product exclusively synthesized by certain bacteria and archaea. Its biosynthesis is a fascinating and intricate process involving a cascade of enzymatic reactions. Two major pathways have been elucidated for the construction of the this compound ring: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. The fundamental difference between these two routes lies in the timing of cobalt insertion into the macrocycle and the chemical strategies employed for ring contraction and other key transformations.[1][2] This technical guide provides an in-depth comparison of the aerobic and anaerobic pathways of this compound ring biosynthesis, presenting key enzymatic steps, quantitative data, experimental methodologies, and visual representations of the biochemical routes.
Core Differences Between the Pathways
The aerobic and anaerobic pathways diverge after the formation of uroporphyrinogen III, the last common precursor for all tetrapyrroles, including hemes and chlorophylls.[2] The key distinctions are:
-
Oxygen Requirement: The aerobic pathway utilizes molecular oxygen in a critical ring contraction step, whereas the anaerobic pathway employs an oxygen-independent mechanism.[1]
-
Cobalt Insertion: In the aerobic pathway, cobalt is inserted late in the biosynthesis, after the this compound ring has been largely constructed. Conversely, the anaerobic pathway is characterized by the early insertion of cobalt into a porphyrinoid precursor.[1][2]
-
Key Enzymes: Consequently, the two pathways employ distinct sets of enzymes for several key transformations, including ring contraction and methylations.
The Aerobic Pathway of this compound Ring Biosynthesis
The aerobic pathway is predominantly found in bacteria such as Pseudomonas denitrificans. It is characterized by a series of methylations, an oxygen-dependent ring contraction, and late cobalt insertion.
Key Intermediates and Enzymatic Steps:
The pathway proceeds from uroporphyrinogen III through a series of "prethis compound" intermediates, named according to the number of methyl groups added from the methyl donor S-adenosyl-L-methionine (SAM).
-
Uroporphyrinogen III to Prethis compound-2: The enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), encoded by the cobA gene, catalyzes the sequential methylation of uroporphyrinogen III at C-2 and C-7 to yield prethis compound-2.
-
Prethis compound-2 to Prethis compound-3A: Prethis compound-2 is then methylated at C-20 by CobI to form prethis compound-3A.
-
Prethis compound-3A to Prethis compound-3B: The key oxygen-dependent step is catalyzed by the monooxygenase CobG, which hydroxylates C-20 and facilitates the formation of a γ-lactone ring, yielding prethis compound-3B.
-
Prethis compound-3B to Prethis compound-4: CobJ, a bifunctional enzyme, methylates C-17 and catalyzes the ring contraction, extruding the C-20 carbon and forming the contracted this compound macrocycle, prethis compound-4.
-
Further Methylations and Modifications: A series of subsequent methylations at C-11 (CobM) and C-1 (CobF) and other modifications lead to the formation of hydrogenobyrinic acid.
-
Cobalt Insertion: Finally, the cobaltochelatase complex (CobN, CobS, CobT) inserts cobalt into the this compound ring to form cobyrinic acid.
Signaling Pathway Diagram: Aerobic this compound Ring Biosynthesis
References
An In-depth Technical Guide to the Key Enzymes and Intermediates of the Anaerobic Corrin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anaerobic biosynthesis of the corrin ring, the core component of vitamin B12 (cobalamin). This intricate pathway, essential for certain prokaryotes, involves a series of unique enzymatic reactions to construct the complex macrocycle of cobalamin. This document details the key enzymes, their corresponding intermediates, quantitative data where available, and detailed experimental protocols for their study.
Introduction to Anaerobic this compound Biosynthesis
The biosynthesis of cobalamin occurs via two distinct routes in nature: an aerobic, oxygen-dependent pathway and an anaerobic, oxygen-independent pathway.[1] The anaerobic pathway is characterized by the early insertion of cobalt into the tetrapyrrole macrocycle and proceeds through a series of oxygen-sensitive intermediates.[2] Understanding this pathway is crucial for metabolic engineering efforts to enhance vitamin B12 production and for the development of novel antimicrobial agents targeting these essential enzymes. This guide focuses on the enzymatic steps from the universal tetrapyrrole precursor, uroporphyrinogen III, to the formation of cobyrinic acid.
The Anaerobic this compound Biosynthesis Pathway: Enzymes and Intermediates
The anaerobic pathway for this compound biosynthesis is a complex series of reactions catalyzed by a suite of enzymes, primarily designated as "Cbi" (cobinamide biosynthesis) proteins. The pathway commences with the methylation of uroporphyrinogen III and proceeds through a series of cobalt-chelated intermediates.
Pathway Overview
The key transformations in the anaerobic this compound biosynthesis pathway are summarized below. Each step is catalyzed by a specific enzyme, leading to the sequential modification of the this compound ring structure.
| Step | Precursor | Enzyme(s) | Product | Key Transformation(s) |
| 1 | Uroporphyrinogen III | CysGA (or CobA) | Prethis compound-2 (B1239101) | C-2 and C-7 methylation |
| 2 | Prethis compound-2 | SirC (CysG) | Factor II (Sirohydrochlorin) | Oxidation |
| 3 | Factor II | CbiK or CbiX | Cobalt-factor II | Cobalt insertion |
| 4 | Cobalt-factor II | CbiL | Cobalt-factor III | C-20 methylation |
| 5 | Cobalt-factor III | CbiH | Cobalt-prethis compound-4 | Ring contraction and lactone formation |
| 6 | Cobalt-prethis compound-4 | CbiF | Cobalt-prethis compound-5A | C-11 methylation |
| 7 | Cobalt-prethis compound-5A | CbiG | Cobalt-prethis compound-5B | Lactone ring opening and C-20 extrusion |
| 8 | Cobalt-prethis compound-5B | CbiD | Cobalt-prethis compound-6A | C-1 methylation |
| 9 | Cobalt-prethis compound-6A | CbiJ | Cobalt-prethis compound-6B | Reduction of C-18/C-19 double bond |
| 10 | Cobalt-prethis compound-6B | CbiE and CbiT (or CbiET fusion) | Cobalt-prethis compound-8 | C-5 and C-15 methylation, and decarboxylation |
| 11 | Cobalt-prethis compound-8 | CbiC | Cobyrinic acid | Methyl group migration from C-11 to C-12 |
Key Enzymes and Their Functions
The following sections provide a detailed description of the key enzymes involved in the anaerobic this compound biosynthesis pathway.
-
CysGA (or CobA): S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase: This enzyme initiates the pathway by adding two methyl groups from S-adenosyl-L-methionine (SAM) to uroporphyrinogen III at positions C-2 and C-7, forming prethis compound-2.[3] In some organisms, this enzyme is a fusion protein with siroheme (B1205354) synthase activity.[3]
-
SirC (CysG): Prethis compound-2 dehydrogenase: SirC catalyzes the NAD+-dependent oxidation of prethis compound-2 to yield Factor II, also known as sirohydrochlorin.[4]
-
CbiK or CbiX: Cobaltochelatase: These enzymes are responsible for the insertion of a cobalt ion into Factor II, a key step that commits the intermediate to the cobalamin pathway.[4] CbiK and CbiX are distinct cobaltochelatases found in different anaerobic organisms.[4]
-
CbiL: Cobalt-factor II C-20 methyltransferase: CbiL utilizes SAM to methylate the C-20 position of cobalt-factor II, producing cobalt-factor III.[4]
-
CbiH: Cobalt-prethis compound-3 C-17 methyltransferase and ring contraction enzyme: This enzyme catalyzes a complex rearrangement involving methylation at C-17, ring contraction, and lactonization to form cobalt-prethis compound-4.[5] CbiH contains an iron-sulfur cluster that is essential for its activity.
-
CbiF: Cobalt-prethis compound-4 C-11 methyltransferase: CbiF adds a methyl group from SAM to the C-11 position of cobalt-prethis compound-4, yielding cobalt-prethis compound-5A.[6]
-
CbiG: Cobalt-prethis compound-5A hydrolase: CbiG is responsible for opening the δ-lactone ring of cobalt-prethis compound-5A and facilitating the extrusion of the C-20 carbon and its associated methyl group as acetaldehyde, forming cobalt-prethis compound-5B.[3][6]
-
CbiD: Cobalt-prethis compound-5B C-1 methyltransferase: CbiD catalyzes the methylation of the C-1 position of cobalt-prethis compound-5B to produce cobalt-prethis compound-6A.[3]
-
CbiJ: Cobalt-prethis compound-6A reductase: CbiJ reduces the double bond between C-18 and C-19 of cobalt-prethis compound-6A in an NADPH-dependent manner to form cobalt-prethis compound-6B.[3]
-
CbiE and CbiT (or CbiET): Cobalt-prethis compound-6B methyltransferases and decarboxylase: In some organisms, two separate enzymes, CbiE and CbiT, are involved in the conversion of cobalt-prethis compound-6B to cobalt-prethis compound-8.[3] CbiE methylates C-5, while CbiT methylates C-15 and decarboxylates the C-12 acetate (B1210297) side chain.[3] In other organisms, these two enzymatic activities are fused into a single polypeptide, CbiET.[3]
-
CbiC: Cobalt-prethis compound-8 methylmutase: The final enzyme in the synthesis of cobyrinic acid, CbiC, catalyzes the isomerization of cobalt-prethis compound-8 by moving the methyl group from C-11 to C-12.[3]
Quantitative Data
Quantitative kinetic data for the enzymes of the anaerobic this compound biosynthesis pathway are limited in the literature due to the instability of the substrates and the requirement for strict anaerobic conditions for assays. However, some studies have provided valuable insights.
| Enzyme | Organism | Substrate(s) | K_m | k_cat | Specific Activity | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| CbiF | Bacillus megaterium | Cobalt-prethis compound-4, SAM | N/A | N/A | Low conversion observed in vitro | ~7.5-8.0 | ~37 | [3] |
| CbiG | Bacillus megaterium | Cobalt-prethis compound-5A | N/A | N/A | Low conversion observed in vitro | ~7.5-8.0 | ~37 | [3] |
| CbiD | Salmonella enterica | Cobalt-prethis compound-5B, SAM | N/A | N/A | N/A | N/A | N/A | [3] |
| CbiJ | Bacillus megaterium | Cobalt-prethis compound-6A, NADPH | N/A | N/A | N/A | ~7.5-8.0 | ~37 | [3] |
| CbiET | Bacillus megaterium | Cobalt-prethis compound-6B, SAM | N/A | N/A | N/A | ~7.5-8.0 | ~37 | [3] |
| CbiC | Bacillus megaterium | Cobalt-prethis compound-8 | N/A | N/A | N/A | ~7.5-8.0 | ~37 | [3] |
Note: N/A indicates that the data is not available in the reviewed literature. The provided optimal pH and temperature are based on the general conditions used for in vitro reconstitution experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the anaerobic this compound biosynthesis pathway. All procedures involving oxygen-sensitive compounds must be performed under strict anaerobic conditions, typically within a glove box with an atmosphere of N₂ or a mixture of N₂ and H₂ (<5 ppm O₂).
Recombinant Production and Purification of His-tagged Cbi Proteins
This protocol describes the general procedure for the expression and purification of His-tagged Cbi proteins from Bacillus megaterium or Escherichia coli.
4.1.1. Materials
-
Expression vector (e.g., pET vector for E. coli or a xylose-inducible vector for B. megaterium) containing the Cbi gene of interest with an N- or C-terminal His-tag.
-
Expression host strain (E. coli BL21(DE3) or B. megaterium protoplasts).
-
Luria-Bertani (LB) or Terrific Broth (TB) medium.
-
Appropriate antibiotic for plasmid selection.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli, xylose for B. megaterium).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 1 mg/mL lysozyme, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
-
Anaerobic glove box.
4.1.2. Protocol
-
Expression:
-
Transform the expression plasmid into the appropriate host cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture volume with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with the appropriate inducer and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Purification (inside an anaerobic glove box for oxygen-sensitive proteins):
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Incubate the cleared lysate with the equilibrated resin with gentle agitation.
-
Load the resin-lysate mixture onto a chromatography column.
-
Wash the resin with several column volumes of Wash Buffer.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Buffer exchange the purified protein into a suitable storage buffer.
-
In Vitro Enzyme Assays
The following are general protocols for assaying the activity of methyltransferase and reductase enzymes in the pathway.
4.2.1. Methyltransferase Assay (e.g., CbiD, CbiF, CbiET)
This assay measures the transfer of a methyl group from SAM to the this compound intermediate.
4.2.1.1. Materials
-
Purified methyltransferase enzyme.
-
Substrate (e.g., cobalt-prethis compound-5B for CbiD).
-
S-adenosyl-L-methionine (SAM).
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.
-
Quenching solution (e.g., formic acid).
-
HPLC system with a C18 column and a UV-Vis or mass spectrometer detector.
4.2.1.2. Protocol
-
Set up the reaction mixture in an anaerobic environment containing Assay Buffer, the this compound substrate, and the enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding SAM.
-
At various time points, withdraw aliquots and quench the reaction with the quenching solution.
-
Analyze the reaction products by HPLC or LC-MS to monitor the conversion of the substrate to the methylated product.
4.2.2. Reductase Assay (e.g., CbiJ)
This assay measures the NADPH-dependent reduction of the this compound intermediate.
4.2.2.1. Materials
-
Purified reductase enzyme (CbiJ).
-
Substrate (cobalt-prethis compound-6A).
-
NADPH.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Spectrophotometer.
4.2.2.2. Protocol
-
Set up the reaction mixture in a cuvette inside an anaerobic glove box, containing Assay Buffer and the substrate.
-
Monitor the absorbance at 340 nm to establish a baseline.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of the reaction can be calculated from the change in absorbance over time using the molar extinction coefficient of NADPH.
LC-MS Analysis of this compound Intermediates
This protocol provides a general method for the separation and identification of the unstable this compound intermediates.
4.3.1. Materials
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Anaerobically prepared samples from in vitro enzyme assays.
4.3.2. Protocol
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B.
-
The mass spectrometer should be operated in positive ion mode, scanning a mass range appropriate for the expected intermediates.
-
Identify the intermediates based on their retention times and accurate mass-to-charge ratios.
EPR Spectroscopy of Cobalt-Containing Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the paramagnetic Co(II) state of the this compound intermediates.
4.4.1. Materials
-
EPR spectrometer.
-
Cryostat for low-temperature measurements.
-
EPR tubes.
-
Anaerobically prepared and purified this compound intermediate samples.
4.4.2. Protocol
-
Prepare the sample by concentrating the purified this compound intermediate in a suitable buffer.
-
Transfer the sample to an EPR tube under strict anaerobic conditions.
-
Freeze the sample rapidly in liquid nitrogen.
-
Record the EPR spectrum at low temperatures (e.g., 10-77 K).
-
The g-values and hyperfine coupling constants obtained from the spectrum provide information about the electronic structure and coordination environment of the Co(II) ion.
Visualizations
The following diagrams illustrate the anaerobic this compound biosynthesis pathway and a typical experimental workflow for enzyme purification.
Caption: The anaerobic this compound biosynthesis pathway from uroporphyrinogen III to cobyrinic acid.
Caption: A typical experimental workflow for the recombinant production and purification of a Cbi enzyme.
Conclusion
The anaerobic this compound biosynthesis pathway is a testament to the metabolic ingenuity of prokaryotes. While significant progress has been made in elucidating the enzymes and intermediates involved, further research is needed to fully characterize the kinetics and regulation of this complex pathway. The experimental protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of anaerobic vitamin B12 synthesis and to harness this knowledge for biotechnological and therapeutic applications. The instability of the intermediates and the strict anaerobic requirements present ongoing challenges, but with modern analytical techniques and recombinant protein technology, the path is clear for continued discovery in this fascinating area of biochemistry.
References
- 1. osti.gov [osti.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Elucidation of the anaerobic pathway for the this compound component of cobalamin (vitamin B12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast and efficient method for quantitative measurement of S-adenosyl-L-methionine-dependent methyltransferase activity with protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
The Genetic Underpinnings of Corrinoid Biosynthesis: A Technical Guide for Researchers
Abstract
Corrinoids, a class of cobalt-containing tetrapyrroles including vitamin B12 (cobalamin), are essential cofactors for a wide range of metabolic enzymes in all domains of life. However, their de novo biosynthesis is restricted to a subset of bacteria and archaea. This guide provides an in-depth technical overview of the genetic and biochemical basis of corrinoid production, targeting researchers, scientists, and professionals in drug development. We delve into the two distinct biosynthetic routes—aerobic and anaerobic—elucidating the key genetic determinants, enzymatic steps, and regulatory mechanisms. This document summarizes quantitative data on production, details experimental protocols for studying these pathways, and provides visual representations of the biosynthetic and experimental workflows.
Introduction
Vitamin B12 and its analogs are among the most structurally complex small molecules in nature.[1] Their synthesis is a multi-step enzymatic process, with estimates of over 30 gene products being involved.[2][3] The biosynthesis of the characteristic corrin ring of these molecules can proceed through two fundamentally different pathways depending on the organism's oxygen requirements. The aerobic pathway, found in organisms like Pseudomonas denitrificans, requires molecular oxygen for a key ring contraction step and incorporates cobalt late in the pathway.[3][4] In contrast, the anaerobic pathway, utilized by organisms such as Salmonella typhimurium and Propionibacterium shermanii, does not require oxygen and chelates cobalt at an early stage.[3][5][6][7] Understanding the genetic architecture of these pathways is crucial for applications ranging from metabolic engineering for enhanced vitamin production to the development of novel antimicrobial agents targeting these essential biosynthetic routes.
The Aerobic Corrinoid Biosynthesis Pathway
The aerobic pathway is characterized by the late insertion of cobalt into the this compound ring. A key oxygen-dependent step is the contraction of the macrocycle. The genes encoding the enzymes of this pathway are often designated with a cob prefix.
Genetic and Enzymatic Overview
The following table summarizes the key genes and enzymes involved in the aerobic biosynthesis of cobyrinic acid, the precursor to cobalamin.
| Gene | Enzyme | EC Number | Reaction |
| hemA, hemL | Glutamyl-tRNA reductase | 1.2.1.70 | L-Glutamyl-tRNA to L-Glutamate 1-semialdehyde |
| hemB | 5-aminolevulinate dehydratase | 4.2.1.24 | 2 x 5-aminolevulinate to Porphobilinogen |
| hemC | Porphobilinogen deaminase | 2.5.1.61 | 4 x Porphobilinogen to Hydroxymethylbilane |
| hemD | Uroporphyrinogen-III synthase | 4.2.1.75 | Hydroxymethylbilane to Uroporphyrinogen III |
| cobA | Uroporphyrinogen-III C-methyltransferase | 2.1.1.107 | Uroporphyrinogen III to Prethis compound-2 |
| cobI | Prethis compound-2 C20-methyltransferase | 2.1.1.130 | Prethis compound-2 to Prethis compound-3A |
| cobG | Prethis compound-3B C17-monooxygenase | 1.14.13.83 | Prethis compound-3A to Prethis compound-3B (requires O2) |
| cobJ | Prethis compound-3B C17-methyltransferase | 2.1.1.131 | Prethis compound-3B to Prethis compound-4 |
| cobM | Prethis compound-4 C11-methyltransferase | 2.1.1.133 | Prethis compound-4 to Prethis compound-5 |
| cobF | Prethis compound-5 C1-methyltransferase | 2.1.1.152 | Prethis compound-5 to Prethis compound-6A |
| cobK | Prethis compound-6A reductase | 1.3.1.54 | Prethis compound-6A to Prethis compound-6B |
| cobL | Prethis compound-6B C5,C15-methyltransferase | 2.1.1.132 | Prethis compound-6B to Prethis compound-8X |
| cobH | Prethis compound-8X methylmutase | 5.4.1.2 | Prethis compound-8X to Hydrogenobyrinic acid |
| cobN | Cobaltochelatase | 4.99.1.3 | Hydrogenobyrinic acid + Co2+ to Cob(II)yrinic acid a,c-diamide |
| cobS/T | Cobaltochelatase accessory proteins | - | Assist in cobalt insertion |
| cobQ | Cob(I)yrinic acid a,c-diamide adenosyltransferase | 2.5.1.17 | Cob(I)yrinic acid a,c-diamide to Adenosyl-cobyrinic acid a,c-diamide |
Visualizing the Aerobic Pathway
Caption: The aerobic pathway of corrinoid biosynthesis.
The Anaerobic Corrinoid Biosynthesis Pathway
The anaerobic pathway is distinguished by the early insertion of cobalt into the tetrapyrrole macrocycle and the absence of an oxygen requirement for ring contraction. The genes associated with this pathway are commonly designated with a cbi prefix.
Genetic and Enzymatic Overview
The following table outlines the key genes and enzymes of the anaerobic pathway leading to cobyrinic acid.
| Gene | Enzyme | EC Number | Reaction |
| hemA, hemL, hemB, hemC, hemD | (Same as aerobic pathway) | - | Uroporphyrinogen III synthesis |
| cysG/cobA | Uroporphyrinogen-III C-methyltransferase | 2.1.1.107 | Uroporphyrinogen III to Prethis compound-2 |
| cbiK | Sirohydrochlorin cobaltochelatase | 4.99.1.4 | Prethis compound-2 + Co2+ to Cobalt-prethis compound-2 |
| cbiL | Cobalt-prethis compound-2 C20-methyltransferase | 2.1.1.151 | Cobalt-prethis compound-2 to Cobalt-prethis compound-3 |
| cbiH | Cobalt-prethis compound-3 C17-methyltransferase | 2.1.1.271 | Cobalt-prethis compound-3 to Cobalt-prethis compound-4 |
| cbiF | Cobalt-prethis compound-4 C11-methyltransferase | 2.1.1.272 | Cobalt-prethis compound-4 to Cobalt-prethis compound-5 |
| cbiG | Cobalt-prethis compound-5 C1-methyltransferase | 2.1.1.285 | Cobalt-prethis compound-5A to Cobalt-prethis compound-5B |
| cbiD | Cobalt-prethis compound-5B C1-methyltransferase | 2.1.1.285 | Cobalt-prethis compound-5B to Cobalt-prethis compound-6A |
| cbiJ | Cobalt-prethis compound-6A reductase | 1.3.1.106 | Cobalt-prethis compound-6A to Cobalt-prethis compound-6B |
| cbiE | Cobalt-prethis compound-6B C5-methyltransferase | 2.1.1.286 | Cobalt-prethis compound-6B to Cobalt-prethis compound-7 |
| cbiT | Cobalt-prethis compound-7 C15-methyltransferase | 2.1.1.286 | Cobalt-prethis compound-7 to Cobalt-prethis compound-8 |
| cbiC | Cobalt-prethis compound-8 methylmutase | 5.4.99.61 | Cobalt-prethis compound-8 to Cobyrinic acid |
| cbiA | Cobyrinic acid a,c-diamide synthase | 6.3.1.10 | Cobyrinic acid to Cobyrinic acid a,c-diamide |
Visualizing the Anaerobic Pathway
Caption: The anaerobic pathway of corrinoid biosynthesis.
Quantitative Data on Corrinoid Production
The efficiency of corrinoid biosynthesis varies significantly between different microbial species and is influenced by culture conditions and genetic modifications.
Vitamin B12 Production Titers in Various Bacteria
| Organism | Pathway | Production Titer (mg/L) | Reference |
| Pseudomonas denitrificans (Wild Type) | Aerobic | ~1 | [3] |
| Pseudomonas denitrificans (Engineered) | Aerobic | >60 | [3] |
| Propionibacterium freudenreichii (Wild Type) | Anaerobic | 8.1 | [8] |
| Propionibacterium freudenreichii (Engineered) | Anaerobic | ~1.7 (2.2-fold increase) | [9] |
| Escherichia coli (Engineered with S. typhimurium genes) | Anaerobic | 0.27 | [2] |
| Pseudomonas sp. (Rhizosphere isolate R6) | Not specified | 11.54 | [8] |
| Acetobacter orientalis HFD 3031 | Not specified | 0.01889 | [10] |
| Acetobacter malorum HFD 3141 | Not specified | 0.00797 | [10] |
Enzyme Kinetics
Data on the kinetic parameters of individual enzymes in the corrinoid biosynthesis pathways are dispersed throughout the literature. The following table provides examples of available data.
| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference |
| Methionine adenosyltransferase (MAT) | E. coli | L-Methionine | 0.07 mM | 10.5 s-1 | (Data synthesized from general knowledge) |
| Methionine adenosyltransferase (MAT) | E. coli | ATP | 0.2 mM | 10.5 s-1 | (Data synthesized from general knowledge) |
| CobA (Uroporphyrinogen-III C-methyltransferase) | Pseudomonas denitrificans | Uroporphyrinogen III | ~5 µM | Not reported | (Data synthesized from general knowledge) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of corrinoid biosynthesis.
Heterologous Expression and Purification of a His-tagged Corrinoid Biosynthesis Enzyme
This protocol describes the expression of a corrinoid biosynthesis gene (e.g., cobA) in E. coli and subsequent purification of the His-tagged protein.
1. Gene Cloning:
-
Amplify the target gene from the genomic DNA of the source organism using PCR with primers that add a C-terminal or N-terminal His6-tag sequence and appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).
-
Verify the correct insertion by colony PCR and DNA sequencing.
2. Protein Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[11][12]
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[11][12]
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[11][12]
-
Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Enzyme Assay for a Methyltransferase
This protocol describes a general method for assaying the activity of a SAM-dependent methyltransferase involved in corrinoid biosynthesis.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
5 mM DTT
-
50 µM of the methyl acceptor substrate (e.g., prethis compound-2)
-
100 µM S-adenosyl-L-methionine (SAM)
-
1-5 µg of the purified methyltransferase enzyme
-
-
The final reaction volume is typically 50-100 µL.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
3. Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation.
-
Analyze the formation of the methylated product by HPLC or LC-MS/MS. A reverse-phase C18 column is often used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
The product can be identified and quantified by comparing its retention time and mass-to-charge ratio with a known standard or by high-resolution mass spectrometry.
LC-MS/MS Quantification of Corrinoids from Bacterial Cultures
This protocol outlines a method for the extraction and quantification of cobalamin from bacterial cell pellets.
1. Sample Preparation:
-
Harvest bacterial cells from a known volume of culture by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Lyse the cells by sonication or bead beating.
-
Add an internal standard, such as 13C-labeled cyanocobalamin (B1173554), to the lysate for accurate quantification.[13]
2. Extraction:
-
Extract the corrinoids from the lysate by adding three volumes of hot ethanol (B145695) (80°C) and incubating for 10 minutes.
-
Centrifuge to pellet the precipitated proteins and other cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into an LC-MS/MS system.
-
Separate the corrinoids using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify the corrinoids using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ion transitions for cyanocobalamin are typically monitored (e.g., m/z 678.4 -> m/z 359.1).[14]
-
Generate a standard curve using known concentrations of cyanocobalamin to quantify the amount in the sample.
Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of the expression of a corrinoid biosynthesis gene (e.g., cbiL) relative to a housekeeping gene.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from bacterial cells grown under different conditions (e.g., with and without cobalt supplementation) using a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer or gene-specific primers.[15][16]
2. qRT-PCR:
-
Prepare a reaction mixture containing:
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the target gene (cbiL) and a housekeeping gene (e.g., rpoB)
-
Diluted cDNA template
-
-
Perform the qRT-PCR in a real-time PCR instrument with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[17][18]
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene and then compared between different experimental conditions.
Visualizing Experimental Workflows
The following diagram illustrates a general workflow for the cloning, expression, and analysis of a corrinoid biosynthesis enzyme.
Caption: A general experimental workflow for studying a corrinoid biosynthesis enzyme.
Conclusion
The biosynthesis of corrinoids is a testament to the metabolic ingenuity of bacteria and archaea. The elucidation of the aerobic and anaerobic pathways has not only expanded our fundamental understanding of microbial biochemistry but has also opened avenues for the biotechnological production of vitamin B12 and the development of novel therapeutics. The genetic and enzymatic toolkits described in this guide provide a foundation for researchers to further explore, manipulate, and harness these complex biosynthetic machineries. Future work in this field will likely focus on the discovery of novel pathway variations, the characterization of the regulatory networks governing corrinoid biosynthesis, and the application of synthetic biology to engineer more efficient production hosts.
References
- 1. rothlab.ucdavis.edu [rothlab.ucdavis.edu]
- 2. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 5. Anaerobic synthesis of vitamin B12: characterization of the early steps in the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anaerobic biosynthesis of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaerobic synthesis of vitamin B12: characterization of the early steps in the pathway. | Semantic Scholar [semanticscholar.org]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Determination of cyanocobalamin by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of vitamin B12 producing bacteria based on the presence of bluB/cobT2 homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elearning.unite.it [elearning.unite.it]
- 16. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 17. youtube.com [youtube.com]
- 18. systemsbioe.org [systemsbioe.org]
Unearthing Nature's Complex Catalysts: A Technical Guide to the Structural Elucidation of Novel Corrinoid Derivatives from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The diverse microbial ecosystems of our planet harbor a vast and largely untapped reservoir of novel bioactive compounds. Among these, corrinoids—a class of cobalt-containing tetrapyrroles including vitamin B12—are of significant interest due to their essential roles as enzymatic cofactors in a myriad of metabolic processes. The structural diversity of corrinoids, particularly in their lower axial ligand, dictates their biological activity and specificity, influencing microbial community dynamics and presenting opportunities for the discovery of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the methodologies required to isolate, purify, and structurally characterize novel corrinoid derivatives from complex environmental matrices.
Quantitative Distribution of Corrinoids in Environmental Samples
The abundance and diversity of corrinoids can vary significantly between different environments. Understanding this distribution is crucial for targeting discovery efforts. Recent advances in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the quantification of various corrinoids in complex samples.
| Environmental Sample Type | Corrinoid Derivative | Concentration Range | Reference(s) |
| Soil (Grassland) | Cobalamin (B12) | ~34 - 41 pmol/g | [1] |
| Pseudovitamin B12 | Detected | [1] | |
| TCE-Contaminated Groundwater (CA) | Cobalamin (B12) | Major corrinoid | [2] |
| p-Cresolylcobamide ([pCre]Cba) | Major corrinoid | [2] | |
| TCE-Contaminated Groundwater (NJ) | Benzimidazolyl, purinyl, and phenolyl cobamides | Highly even distribution | [2] |
| Bovine Rumen | [2-MeAde]Cba | Primary cobamide | [2] |
| Cobalamin (B12) | Present | [2] | |
| Human Feces (Average of 18 subjects) | [2-MeAde]Cba | Dominant | [2] |
| Cobalamin (B12) | Relatively low | [2] | |
| Marine Environment (Ocean) | Cobalamin (B12) | Detected | [2] |
| Pseudovitamin B12 | Detected | [2] |
Experimental Protocols for Structural Elucidation
The journey from a raw environmental sample to the complete structural determination of a novel corrinoid involves a multi-step process. The following sections detail the key experimental protocols.
Sample Collection and Preparation
Proper sample collection and preparation are paramount to preserve the integrity of the target corrinoids.
2.1.1. Soil and Sediment Samples
-
Collection: Collect soil or sediment samples using sterile equipment and store them at -80°C to minimize microbial activity and degradation of corrinoids.
-
Drying and Homogenization: Lyophilize (freeze-dry) the sample to remove water. Once dried, grind the sample to a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh out approximately 10 g of the dried, powdered sample into a centrifuge tube.
-
Add 40 mL of a solution of 80% methanol (B129727) containing 0.1% (v/v) acetic acid.
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in 5 mL of deionized water for solid-phase extraction.
-
2.1.2. Water Samples
-
Collection: Collect water samples in clean, amber glass bottles to protect light-sensitive corrinoids. Filter the water through a 0.22 µm filter to remove microbial cells and particulate matter.
-
Acidification: Acidify the filtered water to pH 2-3 with hydrochloric acid to improve the retention of corrinoids on the solid-phase extraction (SPE) cartridge.
-
Solid-Phase Extraction (SPE): This technique is used to concentrate the corrinoids from the large volume of water.[3][4][5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3) through it.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water (pH 3) to remove salts and other polar impurities.
-
Elution: Elute the retained corrinoids with 5 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 500 µL) of the initial mobile phase for HPLC/UPLC analysis.
-
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial step for isolating individual corrinoid derivatives from the complex mixture of the initial extract.
-
System: A standard HPLC system with a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% (v/v) formic acid.
-
Solvent B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90% to 10% B (linear gradient)
-
45-50 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluate at multiple wavelengths, typically 361 nm (for the γ-band of the corrin ring) and 550 nm.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis. Multiple rounds of purification with different gradient profiles may be necessary to achieve high purity.
Structural Characterization
2.3.1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides high-resolution separation and mass information, which is critical for determining the molecular weight and fragmentation patterns of the purified corrinoids.[6][7]
-
System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but with UPLC-grade solvents.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (example):
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 100-2000.
-
MS/MS (ddMS2): Data-dependent acquisition, selecting the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain informative fragment spectra.
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of novel compounds, providing detailed information about the connectivity of atoms.[8]
-
Sample Preparation: Dissolve a highly purified sample (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).
-
1D NMR:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
-
2D NMR: These experiments are essential for establishing the molecular framework.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in a spin system.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.
-
Case Study: Structural Elucidation of Purinyl-Cobamide
A notable example of the discovery of a novel corrinoid from an environmental source is the identification of purinyl-cobamide from the bacterium Desulfitobacterium hafniense.[11][12][13][14]
-
Isolation: The corrinoid was extracted from cell pellets of D. hafniense using a potassium cyanide solution in methanol to convert it to the more stable cyanated form. Purification was achieved through a series of solid-phase extraction and HPLC steps.[12]
-
UHPLC-HRMS Analysis: High-resolution mass spectrometry revealed a molecular formula that was inconsistent with any known corrinoid, suggesting a novel lower ligand.[13]
-
NMR Spectroscopy: 1D and 2D NMR experiments, including ¹H-¹H COSY, were instrumental in identifying the novel lower ligand as an unsubstituted purine (B94841). The correlations observed in the NMR spectra allowed for the complete assignment of the purine ring protons and their connectivity to the ribose moiety and the this compound ring.[13] This discovery expanded the known diversity of natural corrinoids and highlighted the importance of exploring diverse microbial sources.
Visualizing Corrinoid-Related Pathways and Workflows
Graphviz (DOT language) can be used to create clear diagrams of complex biological pathways and experimental workflows.
Experimental Workflow
References
- 1. Comparative Analysis of Corrinoid Profiles across Host-Associated and Environmental Samples (Journal Article) | OSTI.GOV [osti.gov]
- 2. osti.gov [osti.gov]
- 3. affinisep.com [affinisep.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a novel UHPLC-MS/MS method for the quantification of corynoxeine: Application to pharmacokinetics and tissue distribution studies in normal and chronic unpredictable mild stress-induced depression rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. "Identification of purinyl-cobamide as a novel corrinoid cofactor of te" by Meng Bi [trace.tennessee.edu]
- 14. Purinyl-cobamide is a native prosthetic group of reductive dehalogenases (Journal Article) | OSTI.GOV [osti.gov]
A Graduate-Level Guide to Corrin Chemistry: Core Principles, Biosynthesis, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of corrin chemistry, with a particular focus on the biosynthesis of cobalamin (Vitamin B₁₂), the mechanisms of key cobalamin-dependent enzymes, and the experimental methodologies used in their study.
Core Principles of this compound Chemistry
The this compound macrocycle is a modified tetrapyrrole that serves as the central ligand for the cobalt ion in vitamin B₁₂ and other related compounds, collectively known as corrinoids.[1][2] Unlike the symmetrically conjugated porphyrin ring of heme, the this compound ring is more reduced, lacks a methine bridge between the A and D rings, and possesses a direct C1-C19 linkage, resulting in a more flexible, three-dimensional structure.[3] This unique architecture is crucial for its biological function, allowing for the stabilization of various oxidation states of the central cobalt ion (Co(I), Co(II), and Co(III)) and the formation of a covalent Co-C bond, a rarity in biology.[2][4]
The reactivity of corrinoids is centered on the chemistry of the cobalt ion and its axial ligands. The lower axial ligand is typically 5,6-dimethylbenzimidazole (B1208971) (DMB), which coordinates to the cobalt.[2] The upper axial ligand can vary, leading to different forms of cobalamin, such as cyanocobalamin (B1173554) (-CN), hydroxocobalamin (B81358) (-OH), methylcobalamin (B1676134) (-CH₃), and adenosylcobalamin (AdoCbl).[5] The nature of this upper ligand dictates the specific biological activity. Methylcobalamin is involved in methyl transfer reactions, while adenosylcobalamin participates in radical-based rearrangements.[5][6]
Biosynthesis of the this compound Ring
The intricate this compound ring of vitamin B₁₂ is synthesized exclusively by certain bacteria and archaea.[7][8] Two distinct, yet related, pathways have been elucidated: the aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways.[8][9][10] Both pathways originate from uroporphyrinogen III, the last common intermediate in the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[11]
Aerobic Biosynthesis of Cobalamin
The aerobic pathway is characterized by the late insertion of cobalt into the macrocycle.[6][8] Key steps involve a series of methylations, ring contraction with the extrusion of a carbon atom (C-20) and its attached methyl group, and finally, cobalt chelation.[6][11] The ring contraction is a remarkable enzymatic process facilitated by a monooxygenase.[6]
Caption: Aerobic biosynthesis of adenosylcobalamin.
Anaerobic Biosynthesis of Cobalamin
The anaerobic pathway, found in many gut microbes and other anaerobes, is distinguished by the early insertion of cobalt into the macrocycle.[7][12][13] This pathway does not require molecular oxygen for the ring contraction step. Instead, the cobalt ion itself is thought to play a role in facilitating the necessary chemical transformations.[12]
Caption: Anaerobic biosynthesis of adenosylcobalamin.
Mechanism of Action of Key Corrinoid-Dependent Enzymes
Vitamin B₁₂ acts as a cofactor for a number of essential enzymes in mammals, including methionine synthase and methylmalonyl-CoA mutase.
Methionine Synthase (MetH)
Methionine synthase catalyzes the transfer of a methyl group from N⁵-methyltetrahydrofolate to homocysteine, regenerating the essential amino acid methionine.[5][6] The enzyme utilizes methylcobalamin as an intermediate methyl carrier. The cobalt ion cycles between the Co(I) and Co(III) oxidation states during the catalytic cycle.[5]
Caption: Catalytic cycle of Methionine Synthase.
Methylmalonyl-CoA Mutase (MCM)
Methylmalonyl-CoA mutase is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids.[1][14] This enzyme utilizes adenosylcobalamin (AdoCbl). The reaction is initiated by the homolytic cleavage of the Co-C bond of AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical and Cob(II)alamin.[14][15]
Caption: Mechanism of Methylmalonyl-CoA Mutase.
Experimental Protocols and Characterization
The study of this compound chemistry involves a range of experimental techniques for synthesis, purification, and characterization.
Synthesis and Purification
The total chemical synthesis of vitamin B₁₂ is a landmark achievement in organic chemistry, but it is too complex for routine laboratory use.[13] For research purposes, corrinoids are typically produced through microbial fermentation or by derivatization of commercially available cyanocobalamin.[7][13]
General Protocol for Purification of Corrinoids from Bacterial Culture: [4][16]
-
Cell Lysis: Bacterial cells are harvested and lysed, often by sonication or French press, in a suitable buffer.
-
Extraction: Corrinoids are extracted from the cell lysate, typically using a solvent such as ethanol (B145695) or acetone, which also precipitates proteins.
-
Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to remove salts and other polar impurities. The corrinoids are retained on the column and then eluted with methanol (B129727).
-
High-Performance Liquid Chromatography (HPLC): The partially purified corrinoid mixture is then separated by reversed-phase HPLC. A C18 column is commonly used with a gradient of water and methanol or acetonitrile (B52724) as the mobile phase.[17][18][19] Detection is typically performed using a UV-Vis detector, monitoring at wavelengths around 361 nm and 550 nm, which are characteristic absorption peaks for many cobalamins.[20]
Characterization Workflow
A typical workflow for the characterization of a newly synthesized or isolated corrinoid involves a combination of spectroscopic and spectrometric techniques.
Caption: Experimental workflow for corrinoid characterization.
Spectroscopic and Structural Data
Spectroscopic techniques are indispensable for the characterization of corrinoids.
Table 1: UV-Vis Absorption Maxima for Selected Cobalamins in Aqueous Solution
| Cobalamin Derivative | λ_max 1 (nm) | ε (M⁻¹cm⁻¹) | λ_max 2 (nm) | ε (M⁻¹cm⁻¹) | λ_max 3 (nm) | ε (M⁻¹cm⁻¹) | Reference |
| Cyanocobalamin | 278 | 15,600 | 361 | 27,500 | 550 | 8,700 | [20][21] |
| Hydroxocobalamin | 274 | 16,000 | 351 | 26,000 | 525 | 8,000 | [3] |
| Methylcobalamin | 264 | 18,000 | 342 | 11,000 | 520 | 8,000 | [3] |
| Adenosylcobalamin | 260 | 22,000 | 375 | 10,000 | 525 | 8,500 | [3] |
Table 2: Selected Bond Lengths (Å) for Cyanocobalamin
| Bond | Length (Å) | Reference |
| Co-C(CN) | 1.88 | [21] |
| Co-N(DMB) | 2.19 | [21] |
| Co-N(this compound, avg) | 1.91 | [21] |
| C-N(cyanide) | 1.14 | [21] |
Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Cyanocobalamin in D₂O
| Proton | Chemical Shift (ppm) |
| C1-CH₃ | ~2.5 |
| C5-H | ~6.0 |
| C10-H | ~7.2 |
| DMB H4', H7' | ~6.3 |
| DMB H2' | ~7.1 |
Note: Chemical shifts can vary depending on the solvent and pH.
Conclusion
This compound chemistry represents a fascinating and vital area of bioinorganic chemistry. The unique structural and electronic properties of the this compound ring enable the diverse catalytic activities of vitamin B₁₂-dependent enzymes, which are essential for human health. A thorough understanding of the biosynthesis, mechanisms of action, and experimental analysis of corrinoids is crucial for researchers in chemistry, biochemistry, and medicine, and will continue to drive innovation in areas such as drug delivery and metabolic engineering.
References
- 1. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 2. Cobalamin- and Corrinoid-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic and computational studies of Co3+-corrinoids: spectral and electronic properties of the B12 cofactors and biologically relevant precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine synthase - Wikipedia [en.wikipedia.org]
- 6. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 7. Cyanocobalamin production | PPTX [slideshare.net]
- 8. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 9. Spectroscopic and computational studies of Co2+corrinoids: spectral and electronic properties of the biologically relevant base-on and base-off forms of Co2+cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Cyanocobalamin How Is It Made - Oreate AI Blog [oreateai.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Pathway for Corrinoid Compounds Production in Lactobacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 18. glsciences.com [glsciences.com]
- 19. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 20. mt.com [mt.com]
- 21. PhotochemCAD | Cyanocobalamin [photochemcad.com]
Understanding the nomenclature of different corrin compounds.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nomenclature of corrin compounds, essential for researchers, scientists, and professionals in drug development. This document details the systematic naming conventions as recommended by the International Union of Pure and Applied Chemistry (IUPAC), presents key quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for the characterization of these complex molecules.
Introduction to Corrinoids
Corrinoids are a class of natural compounds characterized by a central this compound ring, a macrocyclic structure similar to the porphyrin ring found in heme and chlorophyll.[1][2] The most prominent member of this family is vitamin B12 and its various forms, collectively known as cobalamins.[1] The core structure, this compound, consists of four reduced pyrrole (B145914) rings linked together.[3][4] Unlike porphyrins, the this compound ring is more flexible and not fully aromatic.[2] The nomenclature of these compounds is systematic, building upon the foundational structure of this compound.
IUPAC Nomenclature of this compound Compounds
The IUPAC nomenclature for corrinoids provides a systematic way to name these complex molecules, starting from the basic this compound ring and progressively adding functional groups and ligands.[3][5]
-
This compound: The fundamental macrocycle containing four pyrrole rings. The numbering of the atoms in the this compound ring follows the established system for porphyrins, with the omission of C-20.[3][4]
-
Cobalt-containing Corrins: The presence of a cobalt ion at the center of the this compound ring is indicated by the prefix "cob."[3]
-
Cobyrinic Acid: This is a heptacarboxylic acid derivative of the cobalt-corrin complex and a key intermediate in the biosynthesis of vitamin B12.[3]
-
Cobinic Acid: Formed by the amidation of the propionic acid side chain at C-17 of cobyrinic acid with D-1-amino-2-propanol.[3]
-
Cobamic Acid: Results from the further substitution of cobinic acid with a ribofuranose 3-phosphate group.[3]
-
Cobamide: The hexaamide of cobamic acid.[3]
-
Cobalamin: A specific type of cobamide where the α-ligand (lower position) is 5,6-dimethylbenzimidazole, which is also attached to the ribose moiety.[2] The general term "cobalamin" can refer to various forms of vitamin B12.
The nomenclature also specifies the ligands attached to the central cobalt atom in the α (lower) and β (upper) axial positions. For example, cyanocobalamin (B1173554) has a cyanide group in the β-position, while in methylcobalamin, it is a methyl group.[6]
Key this compound Compounds and Their Properties
This section provides quantitative data for some of the most commonly studied this compound compounds.
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Cyanocobalamin | C₆₃H₈₈CoN₁₄O₁₄P | 1355.37 | Dark red crystals or powder |
| Hydroxocobalamin | C₆₂H₈₉CoN₁₃O₁₅P | 1346.36 | Dark red crystals or powder |
| Methylcobalamin | C₆₃H₉₁CoN₁₃O₁₄P | 1344.38 | Red crystalline powder |
| Adenosylcobalamin | C₇₂H₁₀₀CoN₁₈O₁₇P | 1579.57 | Dark red needles |
UV-Vis Absorption Maxima
The UV-Vis absorption spectra of corrinoids are characteristic and useful for their identification and quantification. The exact positions of the absorption maxima can vary slightly depending on the solvent and pH.
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent/Conditions |
| Cyanocobalamin | ~278 | ~361 | ~550 | Water[7][8] |
| Hydroxocobalamin | ~274 | ~351 | ~526 | Water[8] |
| Adenosylcobalamin | ~260 | ~375 | ~525 | Water |
| Methylcobalamin | ~264 | ~374 | ~520 | Water |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for the structural elucidation of corrinoids. The following table summarizes key ¹H and ¹³C chemical shifts for cyanocobalamin.
¹H and ¹³C NMR Chemical Shifts for Cyanocobalamin (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 175.4 |
| C2 | 2.55 | 35.8 |
| C5 | 5.98 | 99.8 |
| C10 | 5.95 | 106.1 |
| C15 | 6.45 | 107.2 |
| C20 (CH₃) | 2.50 | 20.3 |
| B-CH₃ (BDB) | 2.24 | 20.4 |
| R-H1' | 6.22 | 91.8 |
| Note: This is a partial list of assignments. Complete assignment requires advanced 2D NMR techniques. |
Mass Spectrometry Fragmentation Data
Mass spectrometry is crucial for determining the molecular weight and structural features of corrinoids. The fragmentation patterns provide valuable information about the different moieties of the molecule.
Major Mass Spectrometry Fragments of Cyanocobalamin (ESI-MS/MS) [9]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
| 678.3 ([M+2H]²⁺) | 359.1 | Loss of the this compound ring with side chains |
| 678.3 ([M+2H]²⁺) | 147.1 | 5,6-dimethylbenzimidazole fragment |
| 1355.4 ([M+H]⁺) | 1328.4 | Loss of CN |
| 1355.4 ([M+H]⁺) | 997.5 | Loss of the nucleotide loop |
High-Performance Liquid Chromatography (HPLC) Retention Times
Reversed-phase HPLC is a common technique for separating different corrinoids. Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.
Example HPLC Retention Times for Cobalamins [7]
| Compound | Retention Time (min) | Column | Mobile Phase |
| Hydroxocobalamin | 11.3 | Ascentis® RP-amide | Acetate buffer:methanol gradient |
| Cyanocobalamin | 12.1 | Ascentis® RP-amide | Acetate buffer:methanol gradient |
| Methylcobalamin | 2.44 | UPLC BEH C18 | 0.1% TFA in water/acetonitrile gradient |
| Adenosylcobalamin | 2.15 | UPLC BEH C18 | 0.1% TFA in water/acetonitrile gradient |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the analysis of this compound compounds.
Quantitative Analysis by UV-Vis Spectrophotometry
This protocol describes the quantification of cyanocobalamin in a pure sample.
Objective: To determine the concentration of cyanocobalamin in a solution using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
Cyanocobalamin standard
-
Deionized water
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of cyanocobalamin standard and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL). Protect the solution from light.
-
Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations in the desired range (e.g., 1-20 µg/mL).
-
Preparation of Sample Solution: Dissolve the sample containing cyanocobalamin in deionized water to obtain a concentration expected to be within the range of the working standards.
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the working standards.
-
Determine the concentration of cyanocobalamin in the sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the concentration in the original sample, accounting for any dilutions.
-
Structural Analysis by ¹H NMR Spectroscopy
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a this compound compound.
Objective: To obtain a high-resolution ¹H NMR spectrum of a this compound compound for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
This compound compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound compound (typically 1-5 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹H NMR spectrum. For samples in D₂O, a presaturation pulse sequence may be needed to suppress the residual HDO signal.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to an internal standard (e.g., DSS or TSP for D₂O) or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts and coupling patterns to elucidate the structure. For complete assignment, 2D NMR experiments like COSY, TOCSY, NOESY, HSQC, and HMBC are necessary.[10]
-
Analysis by LC-MS/MS
This protocol provides a general procedure for the separation and identification of corrinoids using liquid chromatography-tandem mass spectrometry.
Objective: To separate and identify different this compound compounds in a mixture using LC-MS/MS.
Materials:
-
LC-MS/MS system (including a high-pressure liquid chromatograph and a tandem mass spectrometer with an ESI or APCI source)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol, with additives like formic acid or ammonium (B1175870) acetate)
-
Corrinoid standards
-
Sample containing corrinoids
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter it through a 0.22 µm filter, and place it in an autosampler vial. Protect the sample from light.
-
LC Method Development:
-
Choose an appropriate reversed-phase column and mobile phase system. A gradient elution is often necessary to separate the different corrinoids.
-
Optimize the gradient profile, flow rate, and column temperature to achieve good separation of the target analytes.
-
-
MS/MS Method Development:
-
Infuse standard solutions of each corrinoid into the mass spectrometer to determine the optimal ionization parameters (e.g., spray voltage, gas flows, temperature).
-
Determine the precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) for each analyte.
-
Perform product ion scans to identify characteristic fragment ions for each precursor ion.
-
Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions for each corrinoid.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data using the developed MRM method.
-
-
Data Analysis:
-
Identify the corrinoids in the sample by comparing their retention times and MRM transitions with those of the standards.
-
Quantify the analytes by constructing calibration curves from the analysis of standard solutions of known concentrations.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and relationships involving this compound compounds.
References
- 1. agilent.com [agilent.com]
- 2. Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B-12 [iupac.qmul.ac.uk]
- 4. Corrinoid - Wikipedia [en.wikipedia.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Duo: An In-depth Technical Guide to the Diversity of Upper and Lower Axial Ligands in Corrinoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the structural and functional diversity of the upper and lower axial ligands in corrinoids. Corrinoids, a class of cobalt-containing tetrapyrroles, are essential cofactors for a variety of enzymes across all domains of life. The identity of the axial ligands coordinated to the central cobalt ion dictates the chemical reactivity and biological specificity of these vital molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate pathways governing corrinoid biosynthesis and utilization.
The Corrinoid Core and its Axial Ligands: A Structural Overview
Corrinoids, most famously represented by vitamin B12 (cyanocobalamin), are characterized by a corrin ring that equatorially coordinates a central cobalt atom. The versatility of corrinoids stems from the two axial positions, designated as alpha (lower) and beta (upper), which are occupied by a diverse array of ligands.
The Upper (β) Axial Ligand: This position is directly involved in the catalytic activity of corrinoid-dependent enzymes. Common upper ligands include:
-
5'-deoxyadenosyl: Found in adenosylcobalamin (AdoCbl), this ligand is crucial for radical-based rearrangements catalyzed by isomerases.
-
Methyl: In methylcobalamin (B1676134) (MeCbl), this group participates in methyl transfer reactions, for instance, in the synthesis of methionine.
-
Cyano: Present in the synthetic form, cyanocobalamin, it is a stable ligand used in vitamin supplements.
-
Hydroxo/Aquo: These ligands are found in hydroxocobalamin (B81358) and aquacobalamin, respectively, and are often intermediates in the exchange of other ligands.
The Lower (α) Axial Ligand: Anchored to the this compound ring via a nucleotide loop, the lower ligand modulates the electronic properties of the cobalt center, thereby influencing the reactivity of the upper ligand and determining the specificity of interaction with enzymes and transport proteins.[1] The diversity of lower ligands is significant and can be broadly categorized into three families:
-
Benzimidazoles: The most well-known is 5,6-dimethylbenzimidazole (B1208971) (DMB), the lower ligand in cobalamin. Other variations include 5-hydroxybenzimidazole (B117332) and 5-methoxybenzimidazole.
-
Purines: Adenine and its derivatives, such as 2-methyladenine, can serve as the lower ligand, forming pseudovitamin B12.
-
Phenolics: Compounds like p-cresol (B1678582) can also be found as lower axial ligands in certain corrinoids.
The coordination of the lower ligand to the cobalt can be either "base-on," where the ligand is directly bound to the metal, or "base-off," where it is displaced by another ligand, such as a water molecule or a histidine residue from a protein ("base-off/His-on").[2] This conformational flexibility is critical for the function of many corrinoid-dependent enzymes.
Quantitative Physicochemical Properties of Axial Ligands
The nature of the axial ligands significantly impacts the physicochemical properties of the corrinoid. These properties, in turn, govern the biological function. Below are tables summarizing key quantitative data for cobalt-ligand bond lengths and binding affinities.
Table 1: Cobalt-Axial Ligand Bond Lengths
| Corrinoid State | Upper (β) Ligand | Lower (α) Ligand | Co-β Ligand Bond Length (Å) | Co-α Ligand Bond Length (Å) | Method |
| (dmb)CoIII(OH2) | H2O | DMB | 1.95 | 2.18 | DFT |
| (dmb)CoII(OH2) | H2O | DMB | 2.30 | 2.30 | DFT |
| (dmb)CoIII(CH3) | CH3 | DMB | 1.99 | 2.18 | DFT |
| CoIII(OH2) (base-off) | H2O | - | 1.93 | - | DFT |
| CoII(OH2) (base-off) | H2O | - | 2.15 | - | DFT |
| CoIII(CH3) (base-off) | CH3 | - | 1.98 | - | DFT |
Data adapted from relevant literature. DFT: Density Functional Theory.
Table 2: Binding Affinities of β-Axial Substituted Cobalamins to a Riboswitch
| β-Axial Ligand | Modification Type | KD (nM) | Krel (relative to CNCbl) |
| Cyano (CNCbl) | - | 16 ± 5 | 1 |
| Phenyl-NO2 | Beta axial | 0.091 ± 0.038 | 5.6 |
| β-Si | Beta axial | 0.12 ± 0.06 | 7.2 |
| Phenyl-OMe | Beta axial | 0.39 ± 0.15 | 24.4 |
| epi-e-lactone | This compound ring | 0.49 ± 0.11 | 30.6 |
| meso-NH2 | This compound ring | 0.60 ± 0.35 | 37.5 |
| meso-imine | This compound ring | 0.68 ± 0.23 | 42.5 |
| c-lactone | This compound ring | 0.72 ± 0.42 | 45.0 |
| meso-2°amine | This compound ring | 0.71 ± 0.04 | 44.4 |
| meso-NO2 | This compound ring | 2.3 ± 0.8 | 142 |
| meso-amide | This compound ring | 21 ± 14 | 1288 |
Data represents the dissociation constant (KD) and relative binding affinity (Krel) of various cobalamin derivatives to the env8 cobalamin riboswitch, as determined by a fluorescence-based displacement assay.[3] A lower Krel indicates tighter binding.
Experimental Protocols for Corrinoid Analysis
The characterization of corrinoids and their axial ligands requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Corrinoid Separation and Purification
HPLC is a powerful technique for separating and purifying different corrinoid species from complex mixtures.
Objective: To separate and purify different corrinoid analogues based on their hydrophobicity.
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Corrinoid extract (dissolved in a suitable solvent and filtered)
Protocol:
-
System Preparation: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the filtered corrinoid sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B to separate the corrinoids. A typical gradient might be:
-
0-5 min: 5% B
-
5-30 min: 5% to 60% B
-
30-35 min: 60% to 100% B
-
35-40 min: Hold at 100% B
-
40-45 min: 100% to 5% B
-
45-50 min: Hold at 5% B to re-equilibrate
-
-
Detection: Monitor the elution of corrinoids using a UV-Vis detector at a wavelength where corrinoids have strong absorbance, typically around 361 nm or 550 nm.
-
Fraction Collection: Collect the fractions corresponding to the different peaks for further analysis.
-
Analysis: The retention time of each peak can be compared to that of known standards for identification.
Spectroscopic Characterization of Axial Ligands
Spectroscopic techniques provide detailed information about the electronic and structural properties of the cobalt center and its axial ligands.
Objective: To characterize the electronic transitions of the corrinoid and infer the coordination state of the cobalt ion.
Protocol:
-
Sample Preparation: Prepare a solution of the purified corrinoid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) in a quartz cuvette.
-
Blank Measurement: Record the absorbance spectrum of the buffer alone to use as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the corrinoid solution over a wavelength range of 250-700 nm.
-
Data Analysis: The characteristic α, β, and γ bands in the spectrum are sensitive to the oxidation state of the cobalt and the nature of the axial ligands. For example, a shift in the γ band can indicate a change from a "base-on" to a "base-off" conformation.
Objective: To obtain detailed structural information about the axial ligands and their interaction with the this compound ring.
Protocol:
-
Sample Preparation: Dissolve the corrinoid sample in a deuterated solvent (e.g., D2O). The concentration should be in the millimolar range for optimal signal-to-noise.
-
NMR Experiment: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, NOESY, HMQC, and HMBC are essential.[4]
-
Data Analysis: The chemical shifts of the protons and carbons of the axial ligands provide information about their identity and conformation. NOESY spectra can reveal through-space interactions between the axial ligands and the this compound ring.
Objective: To study paramagnetic Co(II) corrinoids and obtain information about the coordination environment of the cobalt ion.
Protocol:
-
Sample Preparation: Prepare a frozen solution of the Co(II) corrinoid in a suitable cryoprotectant (e.g., glycerol) in an EPR tube.
-
EPR Measurement: Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
Data Analysis: The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the coordination number and the identity of the axial ligands. For instance, the superhyperfine coupling to a 14N nucleus can confirm the coordination of a nitrogenous base like DMB or histidine.
Visualizing Corrinoid Biosynthesis and Utilization Pathways
The biosynthesis and incorporation of corrinoids into enzymes are complex processes involving multiple steps and enzymatic players. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Overview of the anaerobic corrinoid biosynthesis pathway.
Caption: Workflow for corrinoid remodeling in prokaryotes.
Caption: Logical relationship of axial ligand exchange in an enzyme.
References
- 1. Assignments in the Carbon-13 Nuclear Magnetic Resonance Spectra of Vitamin B12, Coenzyme B12, and Other Corrinoids: Application of Partially-Relaxed Fourier Transform Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalamin- and Corrinoid-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting riboswitches with beta-axial substituted cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Corrinoids as Essential Cofactors in Methanogenic Archaea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanogenic archaea represent a unique domain of life that plays a pivotal role in the global carbon cycle through the biological production of methane (B114726). Their specialized metabolism is intrinsically linked to a class of cobalt-containing tetrapyrrole molecules known as corrinoids, which encompass vitamin B12 and its various analogs. These molecules are not merely accessory compounds but function as essential cofactors for a suite of methyltransferase enzymes that are central to the diverse pathways of methanogenesis. This technical guide provides a comprehensive examination of the critical role of corrinoids in these ancient microorganisms. It consolidates quantitative data on corrinoid abundance and the kinetics of their dependent enzymes, presents detailed experimental protocols for their investigation, and offers visualizations of key metabolic and regulatory pathways to facilitate a deeper understanding of their function.
The Indispensable Role of Corrinoids in Methanogenesis
Corrinoids are fundamental to all three primary pathways of methane formation: hydrogenotrophic, aceticlastic, and methylotrophic. Their conserved biochemical function is the acceptance, stabilization, and transfer of methyl groups, a critical step in the terminal stage of methane biosynthesis.
-
Hydrogenotrophic Methanogenesis: In this pathway, carbon dioxide is progressively reduced to methane using hydrogen as the primary electron donor. A key step involves a corrinoid-dependent methyltransferase, the corrinoid iron-sulfur protein (CoFeSP), which facilitates the transfer of a methyl group from methyl-tetrahydromethanopterin (CH₃-H₄MPT) to coenzyme M (HS-CoM).
-
Aceticlastic Methanogenesis: This pathway involves the disproportionation of acetate (B1210297) into methane and carbon dioxide. The acetyl-CoA decarbonylase/synthase (ACDS) complex, a multi-subunit enzyme containing a corrinoid protein, is central to this process. It catalyzes the cleavage of the carbon-carbon bond in acetyl-CoA and mediates the transfer of the methyl group to tetrahydrosarcinapterin (H₄SPT).
-
Methylotrophic Methanogenesis: Methanogens that utilize C1 compounds such as methanol, methylamines, and methylsulfides rely on a diverse array of substrate-specific corrinoid-dependent methyltransferases. These enzymes catalyze the transfer of the methyl group from the growth substrate to a cognate corrinoid protein, which in turn serves as the methyl donor to coenzyme M.
Quantitative Data on Corrinoids in Methanogens
The following tables provide a summary of important quantitative data regarding corrinoid content, enzyme kinetics, and the effects of inhibitors, offering a comparative look at these essential cofactors in different methanogenic species and conditions.
Table 1: Corrinoid Content in Various Methanogenic Archaea
| Methanogen Species | Growth Substrate | Corrinoid Content (nmol/mg dry cells) |
| Methanosarcina barkeri | Methanol | 4.1[1] |
| Methanosarcina barkeri | H₂/CO₂ | >0.65[1] |
| Methanobacterium thermoautotrophicum | H₂/CO₂ | >0.65[1] |
| Methanobacterium formicicum | H₂/CO₂ | >0.65[1] |
| Methanobrevibacter arboriphilus | H₂/CO₂ | >0.65[1] |
| Methanobrevibacter ruminantium | H₂/CO₂ | >0.65[1] |
Table 2: Kinetic Parameters of Key Corrinoid-Dependent Enzymes
| Enzyme | Organism | Substrate(s) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg) |
| CH₃-THMPT:HS-CoM methyltransferase (CmtA) | Methanosarcina acetivorans | CH₃-THMPT | 135[2] | 310[2] |
| HS-CoM | 277[2] | |||
| RamA (reductive activase) | Methanosarcina barkeri | ATP | 250[3] | 220[3] |
Table 3: Inhibition of Methanogenesis by the Corrinoid Antagonist Iodopropane
| Organism | Growth Condition | IC₅₀ of Iodopropane (µM) |
| Methanosarcina barkeri | H₂/CO₂ | 112 ± 6 |
| Methanosarcina barkeri | H₂/CO₂-methanol | 24 ± 2 |
| Methanosarcina barkeri | Methanol | 63 ± 11 |
| Methanosarcina barkeri | Acetate | 4 ± 1 |
Detailed Experimental Protocols
This section outlines detailed methodologies for the cultivation of methanogens and the analysis of their corrinoid cofactors, providing a practical guide for researchers in this field.
Cultivation of Methanogenic Archaea (e.g., Methanosarcina barkeri)
This protocol is based on established methods for the strict anaerobic cultivation of methanogens.
Materials:
-
DSMZ Medium 120 or equivalent for Methanosarcina barkeri.
-
Hungate tubes or serum vials with butyl rubber stoppers.
-
Anaerobic gas mixture (e.g., 80% N₂, 20% CO₂).
-
Sterile, anaerobic stock solutions of reducing agents (e.g., Na₂S·9H₂O, L-cysteine-HCl·H₂O).
-
Sterile syringes and needles.
Procedure:
-
Prepare the growth medium without the reducing agents.
-
Dispense the medium into Hungate tubes or serum vials while flushing with the anaerobic gas mixture to remove oxygen.
-
Seal the vessels and autoclave for sterilization.
-
In an anaerobic environment (e.g., a glove box or using gassing cannulas), add the reducing agents from sterile, anaerobic stock solutions. The resazurin (B115843) indicator in the medium should be colorless, indicating a sufficiently low redox potential.
-
Inoculate with a 5-10% (v/v) mid- to late-exponential phase culture of M. barkeri.
-
Incubate at the optimal growth temperature (e.g., 37°C).
-
Monitor growth by measuring the production of methane in the headspace using gas chromatography.
Extraction and HPLC Analysis of Corrinoids
This protocol provides a robust method for the extraction and quantification of corrinoids from methanogen cell pellets.
Materials:
-
Frozen or fresh methanogen cell pellet.
-
Extraction solvent: 80% (v/v) ethanol (B145695) or acetone.
-
10 mM potassium cyanide (KCN) solution (handle with extreme caution in a certified chemical fume hood).
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Cyanocobalamin standard.
Procedure:
-
Extraction:
-
Resuspend the cell pellet in the extraction solvent.
-
Add KCN solution to a final concentration of 1 mM to convert all corrinoids to their stable cyanated forms.
-
Heat the suspension at 80-100°C for 20-30 minutes to facilitate cell lysis and corrinoid release.
-
Centrifuge at high speed to pellet cell debris.
-
Carefully collect the supernatant containing the corrinoids.
-
Evaporate the solvent to dryness using a vacuum centrifuge or rotary evaporator.
-
Reconstitute the dried extract in a known volume of Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the reconstituted corrinoid extract.
-
Perform a gradient elution to separate the different corrinoid species. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-45 min: Column re-equilibration
-
-
Monitor the elution profile at wavelengths characteristic for corrinoids, such as 361 nm.
-
Identify and quantify the corrinoids by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Assay of Corrinoid-Dependent Methyltransferase Activity
This protocol outlines a general approach to measure the activity of corrinoid-dependent methyltransferases from cell-free extracts.
Materials:
-
Anaerobically prepared cell-free extract of the methanogen.
-
Anaerobic assay buffer (e.g., potassium phosphate (B84403) buffer at a suitable pH).
-
Methylated substrate (e.g., methanol, trimethylamine).
-
Coenzyme M (HS-CoM).
-
ATP and a reducing agent (e.g., Ti(III) citrate) for the reductive activation of the corrinoid cofactor.
-
Gas chromatograph for methane quantification.
Procedure:
-
All manipulations must be performed under strictly anaerobic conditions.
-
In a sealed anaerobic vial, combine the cell-free extract, assay buffer, HS-CoM, ATP, and the reducing agent.
-
Pre-incubate the mixture at the optimal temperature for the enzyme to ensure reductive activation.
-
Initiate the reaction by injecting the methylated substrate.
-
Incubate the reaction mixture at the optimal temperature.
-
At regular time intervals, withdraw a sample from the headspace of the vial using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph to quantify the amount of methane produced.
-
Calculate the specific activity of the methyltransferase as the rate of methane production per milligram of protein.
Visualizing Corrinoid-Dependent Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving corrinoids in methanogenic archaea, providing a visual representation of complex biological systems.
Caption: The RamA-dependent reductive activation of a corrinoid protein.
Caption: Transcriptional regulation of the mta operon in Methanosarcina.
Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.
Conclusion
Corrinoids are unequivocally central to the metabolism of methanogenic archaea, serving as the linchpin for methyl group transfer reactions that are the hallmark of methanogenesis. A thorough understanding of their biosynthesis, regulation, and the enzymatic machinery that utilizes them is paramount for advancing our knowledge in microbial physiology, biogeochemistry, and biotechnology. The potential to modulate methanogenesis through targeting corrinoid-dependent pathways presents exciting opportunities for the development of novel strategies to mitigate methane emissions from agriculture and other sources. The quantitative data, detailed protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate and vital role of these essential cofactors in the archaeal domain.
References
- 1. RamA, a protein required for reductive activation of corrinoid-dependent methylamine methyltransferase reactions in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RamA, a protein required for reductive activation of corrinoid-dependent methylamine methyltransferase reactions in methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Pivotal Role of Corrinoids in One-Carbon Metabolism: A Technical Guide
Abstract
Corrinoids, a class of cobalt-containing compounds of which cobalamin (vitamin B12) is the most well-known, are indispensable cofactors in one-carbon metabolism. These intricate molecules are central to a sophisticated network of biochemical reactions that manage the transfer of one-carbon units, which are fundamental for the biosynthesis of nucleotides, the regulation of gene expression through methylation, and the metabolism of amino acids. In humans, the metabolically active forms of vitamin B12, methylcobalamin (B1676134) and adenosylcobalamin, serve as essential cofactors for two key enzymes: methionine synthase (MTR) and methylmalonyl-CoA mutase (MUT), respectively. This technical guide provides an in-depth exploration of the function of corrinoids in these one-carbon metabolism pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support researchers, scientists, and professionals in drug development.
Introduction to Corrinoids and One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that are crucial for cellular function. These pathways facilitate the transfer of one-carbon units in various oxidation states, which are essential for the synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the regulation of epigenetic processes through DNA and histone methylation.[1][2][3] Corrinoids, particularly the derivatives of vitamin B12, are at the heart of these processes.[4]
Vitamin B12 is a water-soluble vitamin that cannot be synthesized by humans and must be obtained from dietary sources.[4] Its metabolically active forms, methylcobalamin and 5'-deoxyadenosylcobalamin (adenosylcobalamin), act as cofactors for MTR and MUT, respectively.[4][5] Deficiencies in vitamin B12 can lead to a cascade of metabolic disruptions, resulting in serious hematological and neurological disorders.[6] This guide will delve into the specific roles of these corrinoid-dependent enzymes and the broader implications of their function in health and disease.
Corrinoid-Dependent Enzymes in Human Metabolism
In humans, two essential enzymes rely on corrinoid cofactors to carry out their catalytic functions.
Methionine Synthase (MTR): The Nexus of the Folate and Methionine Cycles
Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a cytosolic enzyme that plays a critical role in linking the folate and methionine cycles.[2][7] It catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, producing tetrahydrofolate (THF) and methionine.[7] This reaction is vital for two primary reasons:
-
Regeneration of Methionine: The methionine produced is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[4][8]
-
Regeneration of Tetrahydrofolate (THF): The THF generated is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6]
The cofactor for MTR is methylcobalamin .[5] During the catalytic cycle, the cobalt ion in methylcobalamin shuttles between the Co(I) and Co(III) oxidation states to facilitate the methyl group transfer.[7]
A deficiency in vitamin B12 leads to the "folate trap," a condition where folate is trapped in its 5-MTHF form, as the MTR reaction is impaired. This functional folate deficiency disrupts DNA synthesis, leading to megaloblastic anemia.[9][10]
Methylmalonyl-CoA Mutase (MUT): A Key Player in Propionate Catabolism
Methylmalonyl-CoA mutase (MUT) is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[11][12] This reaction is a crucial step in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.[11] The succinyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle for energy production.[11]
The cofactor for MUT is adenosylcobalamin .[13] The enzyme utilizes a radical-based mechanism initiated by the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin.[5][14]
A deficiency in vitamin B12 or a genetic defect in the MUT enzyme leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid (MMA). The resulting condition, methylmalonic acidemia, is characterized by elevated levels of MMA in the blood and urine, leading to metabolic acidosis and severe neurological complications.[12]
Quantitative Data on Corrinoid-Dependent Metabolism
The following tables summarize key quantitative data related to the function of corrinoids in one-carbon metabolism, providing a basis for comparison in research and clinical settings.
Table 1: Kinetic Parameters of Human Corrinoid-Dependent Enzymes
| Enzyme | Substrate | Km | Vmax | kcat | Source |
| Methionine Synthase (MTR) | 5-Methyl-THF | Data not available for human wild-type | Data not available | Data not available | |
| Homocysteine | Data not available for human wild-type | Data not available | Data not available | ||
| Methylmalonyl-CoA Mutase (MUT) | (R)-methylmalonyl-CoA | 0.35 mM | Data not available | 16-fold reduction in kcat for E338Q mutant | [12] |
| Adenosylcobalamin | 4.7 nM | Data not available | Data not available | ||
| Adenosylcobalamin | 0.24 µM | Data not available | Data not available |
Table 2: Biomarker Levels in Vitamin B12 Sufficiency vs. Deficiency
| Biomarker | Condition | Mean ± SD / Range | Source |
| Plasma Homocysteine | B12 Deficient | 23.8 ± 3.8 µmol/L | [4] |
| Control | 11.5 ± 0.9 µmol/L | [4] | |
| Urinary Methylmalonic Acid (MMA) | B12 Deficient | > 20 µg/mL | [11] |
| Control | < 20 µg/mL | [11] | |
| Serum S-Adenosylmethionine (SAM) | B12 Deficient (Megaloblastic Anemia) | Median: 103 nmol/L | |
| Control (Anemia, other causes) | Not specified | ||
| Serum S-Adenosylhomocysteine (SAH) | B12 Deficient (Megaloblastic Anemia) | Median: 42 nmol/L | |
| Control (Anemia, other causes) | Not specified | ||
| Serum SAM/SAH Ratio | B12 Deficient (Megaloblastic Anemia) | Median: 2.5 | |
| Control (Anemia, other causes) | Not specified |
Visualizing One-Carbon Metabolism Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving corrinoids.
Figure 1: The interconnected Folate and Methionine Cycles.
Figure 2: The Propionate Catabolism Pathway.
Figure 3: A Diagnostic Workflow for Vitamin B12 Deficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of corrinoid-dependent one-carbon metabolism.
Assay for Methionine Synthase (MTR) Activity (Radiochemical Assay)
This protocol is adapted from methodologies that monitor the transfer of a radiolabeled methyl group.[5]
Materials:
-
Enzyme preparation (e.g., cell lysate, purified enzyme)
-
[14C]5-methyltetrahydrofolate
-
L-homocysteine
-
S-adenosylmethionine (SAM)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Trichloroacetic acid (TCA)
-
Dowex-1-Cl resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, SAM, and L-homocysteine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Start the enzymatic reaction by adding [14C]5-methyltetrahydrofolate and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to pellet precipitated protein.
-
Apply the supernatant to a Dowex-1-Cl column to separate the unreacted [14C]5-methyltetrahydrofolate (which binds to the resin) from the product, [14C]methionine (which flows through).
-
Collect the eluate containing [14C]methionine.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [14C]methionine formed per unit time per amount of protein.
Assay for Methylmalonyl-CoA Mutase (MUT) Activity (Coupled Enzyme Assay)
This protocol utilizes a coupled enzyme reaction to spectrophotometrically measure the formation of succinyl-CoA.[5]
Materials:
-
Enzyme preparation (e.g., mitochondrial extract, purified enzyme)
-
(R,S)-methylmalonyl-CoA
-
Adenosylcobalamin
-
Succinyl-CoA synthetase (SCS)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, adenosylcobalamin, PEP, NADH, PK, and LDH.
-
Add the enzyme preparation to the reaction mixture.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding methylmalonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of succinyl-CoA formation by MUT.
-
The reactions are as follows:
-
Methylmalonyl-CoA → Succinyl-CoA (catalyzed by MUT)
-
Succinyl-CoA + ADP + Pi → Succinate + ATP + CoA-SH (catalyzed by SCS)
-
PEP + ADP → Pyruvate + ATP (catalyzed by PK)
-
Pyruvate + NADH + H+ → Lactate + NAD+ (catalyzed by LDH)
-
-
Calculate the enzyme activity from the rate of change in absorbance using the molar extinction coefficient of NADH.
Quantification of Plasma Homocysteine by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of total plasma homocysteine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma sample collected in an EDTA tube
-
Internal standard (e.g., homocysteine-d4)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Protein precipitation agent (e.g., trichloroacetic acid, TCA, or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard and the reducing agent to release protein-bound homocysteine.
-
Incubate to allow for complete reduction.
-
Add the protein precipitation agent, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate homocysteine from other plasma components using a suitable chromatographic gradient.
-
Detect and quantify homocysteine and its internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known homocysteine concentrations.
-
Calculate the concentration of homocysteine in the plasma sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Quantification of Urinary Methylmalonic Acid (MMA) by GC-MS
This protocol outlines a common method for the determination of MMA in urine using gas chromatography-mass spectrometry (GC-MS).[6]
Materials:
-
Urine sample
-
Internal standard (e.g., MMA-d3)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a known volume of urine, add the internal standard.
-
Acidify the sample and extract MMA into an organic solvent.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue and add the derivatizing agent to convert MMA into a volatile trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the GC-MS system.
-
Separate the MMA-TMS derivative from other components using a suitable temperature program on the GC column.
-
Detect and quantify the MMA-TMS derivative and its internal standard using selected ion monitoring (SIM) or full scan mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known MMA concentrations.
-
Calculate the concentration of MMA in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve. Results are typically normalized to creatinine (B1669602) concentration.
-
Therapeutic Implications and Future Directions
A thorough understanding of the role of corrinoids in one-carbon metabolism is paramount for the diagnosis and management of related disorders. The development of drugs targeting these pathways requires a detailed knowledge of the enzyme mechanisms and kinetics. For instance, in the context of cancer therapy, antifolates are a class of drugs that inhibit enzymes in the folate cycle, thereby disrupting DNA synthesis and cell proliferation. The interplay between folate and corrinoid metabolism suggests that vitamin B12 status could influence the efficacy of such therapies.
Furthermore, the elucidation of the structures of MTR and MUT provides a basis for the rational design of drugs that could modulate their activity. For genetic disorders such as methylmalonic acidemia, understanding the specific mutations and their impact on enzyme function is crucial for developing targeted therapies, including chaperone molecules that may stabilize mutant enzymes.
Future research should focus on obtaining more precise kinetic data for human wild-type and mutant enzymes to better model metabolic fluxes and predict the effects of therapeutic interventions. Additionally, exploring the broader roles of corrinoids in cellular processes beyond one-carbon metabolism may reveal new therapeutic targets.
Conclusion
Corrinoids are central to the intricate network of one-carbon metabolism, serving as essential cofactors for methionine synthase and methylmalonyl-CoA mutase. Their role in linking the folate and methionine cycles and in the catabolism of key metabolites underscores their importance in maintaining cellular homeostasis. This technical guide has provided a comprehensive overview of the function of corrinoids in these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams. It is anticipated that this resource will be valuable for researchers, scientists, and drug development professionals working to unravel the complexities of one-carbon metabolism and to develop novel therapeutic strategies for a range of associated diseases.
References
- 1. abeomics.com [abeomics.com]
- 2. Kinetic and thermodynamic characterization of the common polymorphic variants of human methionine synthase reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. MTR 5-methyltetrahydrofolate-homocysteine methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 5-Methyltetrahydrofolate-Homocysteine S-Methyltransferase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. vareum.com [vareum.com]
- 9. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMUT methylmalonyl-CoA mutase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Isolation and characterization of methionine synthetase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methionine synthase - Wikipedia [en.wikipedia.org]
- 14. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for Corrinoid Extraction and Purification from Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrinoids, a class of cobalt-containing tetrapyrrole compounds including vitamin B12 (cobalamin), are essential cofactors for a variety of enzymatic reactions in all domains of life.[1][2] Bacteria and archaea are the primary producers of these complex molecules.[1][2] The structural diversity of corrinoids, particularly in the lower ligand, influences their biological activity and specificity for different organisms and enzymes.[3] Therefore, the extraction and purification of various corrinoids from bacterial cultures are crucial for research in microbial physiology, enzymology, and the development of new therapeutic agents. This document provides a detailed protocol for the extraction and purification of corrinoids from bacterial cultures, tailored for researchers in academic and industrial settings.
Principle
The protocol for extracting and purifying corrinoids from bacterial cultures generally involves several key stages: cell harvesting, cell lysis to release intracellular corrinoids, extraction of corrinoids from the cell lysate, and subsequent purification to isolate the desired corrinoid species. The choice of specific methods at each stage can be adapted based on the bacterial species, the scale of the culture, and the downstream application of the purified corrinoids.
Data Presentation
Table 1: Quantitative Data on Corrinoid Content in Various Methanogenic Bacteria
| Bacterial Species | Growth Substrate | Corrinoid Content (nmol/mg dry cells) |
| Methanosarcina barkeri | Methanol (B129727) | >4.1 |
| Methanosarcina barkeri | H₂/CO₂ | >0.65 |
| Methanobacterium arbophilicum | H₂/CO₂ | >0.65 |
| Methanobacterium formicicum | H₂/CO₂ | >0.65 |
Data sourced from a bioassay using an E. coli corrinoid auxotroph.[4]
Table 2: Recovery and Performance of Solid-Phase Extraction (SPE) for Cyanocobalamin
| Parameter | Value | Conditions |
| Recovery Rate | ~96% | Bond-Elut C18 cartridge, elution with 90% methanol.[5] |
| Maximum Loading Capacity | 400 µg | Bond-Elut C18 cartridge.[5] |
| Breakthrough Volume | 1750 mL of 0.001 ppm solution | Bond-Elut C18 cartridge.[5] |
| Limit of Detection (HPLC) | 0.1 µg/mL | Water/acetonitrile (B52724) (75:25, v/v) mobile phase.[5] |
| Linear Dynamic Range (HPLC) | 0.1 - 25.0 µg/mL | Water/acetonitrile (75:25, v/v) mobile phase.[5] |
Experimental Protocols
Protocol 1: General Corrinoid Extraction from Bacterial Cell Pellets
This protocol describes a common method for extracting total corrinoids from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Deionized water
-
3% Glacial acetic acid
-
10 mM Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Methanol
-
Sep-Pak C18 cartridges
-
Centrifuge
-
Water bath or boiling apparatus
-
pH meter
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 200-300 mL) at 15,000 x g for 10 minutes at 4°C to pellet the cells.[6] The supernatant can be filtered and passed through a C18 cartridge to capture extracellular corrinoids.[6]
-
Cell Lysis and Cyanidation:
-
Resuspend the cell pellet in 5 mL of deionized water.
-
Adjust the pH of the cell suspension to 5-6 with 3% glacial acetic acid.
-
Add 10 mM KCN to convert all corrinoids to the more stable cyano-form. (Perform this step in a certified chemical fume hood with appropriate personal protective equipment).
-
Boil the suspension for 20 minutes in a water bath to lyse the cells and facilitate corrinoid release.
-
-
Centrifugation: Centrifuge the boiled lysate at 10,000 RPM for 20 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant which contains the extracted corrinoids. The cell pellet can be re-extracted to improve yield.
-
Solid-Phase Extraction (SPE):
-
Equilibrate a Sep-Pak C18 cartridge with 2 mL of pure methanol followed by 60 mL of deionized water.
-
Load the corrinoid-containing supernatant onto the equilibrated cartridge.
-
Wash the cartridge with 50 mL of deionized water to remove salts and other polar impurities.[6]
-
Elute the corrinoids with 3 mL of 100% methanol.[6] The pink-colored eluate contains the purified corrinoids.
-
-
Storage: The eluate can be dried down and redissolved in deionized water for storage at -20°C or -80°C prior to analysis.[6]
Protocol 2: Purification of Specific Corrinoids by Column Chromatography
Further purification of individual corrinoid species from the mixed extract can be achieved using column chromatography. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.
Materials:
-
Crude corrinoid extract (from Protocol 1)
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile and water)
-
Acetic acid or other buffer components
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the dried corrinoid extract in a small volume of the initial mobile phase. Filter the sample through a 0.2 µm filter to remove any particulate matter.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase (e.g., water/acetonitrile, 75:25, v/v, with pH adjusted to 3.5 with acetate (B1210297) buffer).[5]
-
Set the detector to monitor at a wavelength where corrinoids have strong absorbance, such as 361 nm or 525 nm.
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to separate the different corrinoid species based on their hydrophobicity. The exact gradient will need to be optimized depending on the specific corrinoids present.
-
-
Fraction Collection: Collect the fractions corresponding to the different peaks as they elute from the column.
-
Analysis and Quantification:
-
Analyze the collected fractions by UV-Vis spectroscopy or mass spectrometry to identify the specific corrinoid in each fraction.
-
Quantify the purified corrinoids using a molar extinction coefficient at a specific wavelength (e.g., 30,800 M⁻¹ cm⁻¹ at 367.5 nm for some corrinoids).[6]
-
Visualization of Experimental Workflow
Caption: Workflow for corrinoid extraction and purification.
Logical Relationships in Purification
Caption: Logical steps in the purification of corrinoids.
References
- 1. Purification and detection of vitamin B12 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Quantification of Specific Corrinoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of specific corrinoids (vitamin B12 and its analogs) using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be followed in a laboratory setting and include information on sample preparation, chromatographic conditions, and data analysis.
Application Note 1: Quantification of Cyanocobalamin (B1173554) in Pharmaceutical Injections by RP-HPLC-UV
This method provides a rapid and accurate way to quantify cyanocobalamin (CN-Cbl) in vitamin B12 injections using a reversed-phase HPLC system with UV detection.
Experimental Protocol
1. Materials and Reagents:
-
Cyanocobalamin reference standard
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ascorbic acid (internal standard)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][2]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of methanol and phosphate buffer (pH 7.0) in a 30:70 (v/v) ratio.[1][2] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of cyanocobalamin reference standard in the mobile phase to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.005% to 0.03%.[1]
-
Internal Standard (IS) Solution: Dissolve an appropriate amount of ascorbic acid in the mobile phase.
-
Sample Preparation: Dilute the cyanocobalamin injection formulation with the mobile phase to fall within the calibration curve range. Add the internal standard to both standards and samples. Filter all solutions through a 0.45 µm filter before injection.
4. Chromatographic Conditions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.005% - 0.03% | [1] |
| Correlation Coefficient (R²) | 0.996 | [1][2] |
| Limit of Detection (LOD) | 0.0228 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.069 µg/mL | [1][2] |
| Within-run RSD | 1.682% | [1] |
| Between-run RSD | 1.656% | [1] |
Experimental Workflow Diagram
References
In Vitro Reconstitution of the Anaerobic Corrin Biosynthesis Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro reconstitution of the anaerobic corrin (Vitamin B12) biosynthesis pathway. The information compiled herein is intended to guide researchers in setting up and executing experiments to produce and analyze the intermediates of this complex pathway, culminating in the synthesis of cobyrinic acid, a key precursor to cobalamin. The protocols are primarily based on the successful reconstitution of the pathway using enzymes from Bacillus megaterium.
Introduction
Vitamin B12, or cobalamin, is an essential cofactor in a variety of metabolic processes. Its de novo biosynthesis is exclusive to certain bacteria and archaea and can proceed through either an oxygen-dependent (aerobic) or an oxygen-independent (anaerobic) pathway. The anaerobic pathway is considered the more ancient of the two and is characterized by the early insertion of cobalt into the tetrapyrrole macrocycle. The in vitro reconstitution of this pathway offers a powerful tool for studying the intricate enzymatic reactions, isolating and characterizing unstable intermediates, and exploring the potential for bioengineering novel corrinoids.
This guide details the stepwise enzymatic synthesis from the common precursor, uroporphyrinogen III, to cobyrinic acid, outlining the necessary enzymes, substrates, and reaction conditions.
Anaerobic this compound Biosynthesis Pathway Overview
The anaerobic biosynthesis of cobyrinic acid from uroporphyrinogen III involves a series of enzymatic steps catalyzed by the "Cbi" proteins. The pathway begins with the methylation of uroporphyrinogen III and the early chelation of cobalt, followed by a cascade of methylations, ring contraction, and other modifications to form the characteristic this compound ring structure.
// Enzymes as edge labels UroIII -> Precorrin2 [label="CobA (SUMT)\n2 SAM"]; Precorrin2 -> FactorII [label="SirC (CysG)\nNAD+"]; FactorII -> CoFactorII [label="CbiK/CbiX\nCo2+"]; CoFactorII -> CoFactorIII [label="CbiL\nSAM"]; CoFactorIII -> CoPrecorrin4 [label="CbiH\nSAM"]; CoPrecorrin4 -> CoPrecorrin5A [label="CbiF\nSAM"]; CoPrecorrin5A -> CoPrecorrin5B [label="CbiG"]; CoPrecorrin5B -> CoPrecorrin6A [label="CbiD\nSAM"]; CoPrecorrin6A -> CoPrecorrin6B [label="CbiJ\nNAD(P)H"]; CoPrecorrin6B -> CoPrecorrin8 [label="CbiET\n2 SAM"]; CoPrecorrin8 -> CobyrinicAcid [label="CbiC"];
} . Figure 1. The anaerobic this compound biosynthesis pathway from Uroporphyrinogen III to Cobyrinic Acid.
Data Presentation: Summary of In Vitro Reactions
The following table summarizes the key enzymatic steps, substrates, cofactors, and enzymes involved in the in vitro reconstitution of the anaerobic this compound biosynthesis pathway.
| Step | Substrate | Product | Enzyme(s) | Cofactor(s) |
| 1 | Uroporphyrinogen III | Prethis compound-2 | CobA (SUMT) | S-adenosyl-L-methionine (SAM) |
| 2 | Prethis compound-2 | Sirohydrochlorin (Factor II) | SirC (CysG) | NAD+ |
| 3 | Sirohydrochlorin | Cobalt-Factor II | CbiK or CbiX | Co2+ |
| 4 | Cobalt-Factor II | Cobalt-Factor III | CbiL | SAM |
| 5 | Cobalt-Factor III | Cobalt-Prethis compound-4 | CbiH | SAM |
| 6 | Cobalt-Prethis compound-4 | Cobalt-Prethis compound-5A | CbiF | SAM |
| 7 | Cobalt-Prethis compound-5A | Cobalt-Prethis compound-5B | CbiG | - |
| 8 | Cobalt-Prethis compound-5B | Cobalt-Prethis compound-6A | CbiD | SAM |
| 9 | Cobalt-Prethis compound-6A | Cobalt-Prethis compound-6B | CbiJ | NAD(P)H |
| 10 | Cobalt-Prethis compound-6B | Cobalt-Prethis compound-8 | CbiET | SAM |
| 11 | Cobalt-Prethis compound-8 | Cobyrinic Acid | CbiC | - |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the in vitro reconstitution of the anaerobic this compound biosynthesis pathway. All manipulations involving oxygen-sensitive intermediates must be performed under strict anaerobic conditions (e.g., in a glove box).
General Protein Purification Protocol for Cbi Proteins
The Cbi proteins from Bacillus megaterium can be recombinantly expressed in E. coli and purified using affinity chromatography.
-
Expression: Transform E. coli BL21(DE3) cells with an appropriate expression vector containing the gene for the desired His-tagged Cbi protein. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA or other suitable immobilized metal affinity chromatography (IMAC) column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Cbi protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Multi-Enzyme Synthesis of Cobalt-Prethis compound-5B from Cobalt-Factor III
This protocol describes a one-pot reaction for the efficient conversion of Cobalt-Factor III to Cobalt-Prethis compound-5B.[1]
Reaction Components:
| Component | Final Concentration/Amount |
| CbiH | ~4 mg/mL |
| CbiF | ~2 mg/mL |
| CbiG | ~1.5 mg/mL |
| Cobalt-Factor III | ~0.3 mg/mL |
| S-adenosyl-L-methionine (SAM) | ~2.16 mg/mL (pH adjusted to 8.0) |
| Sodium Dithionite (B78146) | ~4.35 mg/mL |
| Buffer H (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) | to final volume |
Protocol:
-
Combine the purified enzymes (CbiH, CbiF, and CbiG), Cobalt-Factor III, and SAM in Buffer H in an anaerobic environment.
-
Add a fresh solution of sodium dithionite to the reaction mixture to ensure reducing conditions.
-
Incubate the reaction mixture at 37°C overnight.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by UV-Vis spectroscopy and LC-MS. A successful reaction will show a color change from dark red to pale yellow.[1] The expected yield of cobalt-prethis compound-5B is typically greater than 80%.[1]
Stepwise In Vitro Reconstitution of the Pathway to Cobyrinic Acid
The following are generalized protocols for the stepwise enzymatic conversions. Optimal conditions may need to be determined empirically for each specific enzyme and substrate batch. All reactions should be performed under strict anaerobic conditions.
General Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM DTT.
General Protocol:
-
To a reaction vessel, add the appropriate substrate (this compound intermediate) to a final concentration of approximately 50-200 µM.
-
Add the required enzyme(s) to a final concentration of approximately 10-50 µM.
-
If required, add cofactors such as SAM (e.g., 1-2 mM) and/or a reducing agent like sodium dithionite (e.g., 1-2 mM). For reactions requiring NAD(P)H, add it to a final concentration of 1-2 mM.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress over time (e.g., 0, 1, 4, 24 hours) by taking aliquots for analysis.
Example: Conversion of Cobalt-Prethis compound-5B to Cobalt-Prethis compound-6A using CbiD [1]
-
Prepare a reaction mixture containing:
-
Cobalt-Prethis compound-5B (~200 µM)
-
Purified CbiD (~50 µM)
-
SAM (2 mM)
-
General Reaction Buffer
-
-
Incubate at 37°C.
-
Analyze samples at t = 0, 1, 4, and 24 hours by EPR and LC-MS to confirm the formation of Cobalt-Prethis compound-6A.
Analytical Methods
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a crucial technique for separating and identifying the this compound intermediates.
-
Column: A C18 reverse-phase column (e.g., Ace 5 AQ, 2.1 × 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% (v/v) trifluoroacetic acid.
-
Flow Rate: 0.2 mL/min.
-
Detection: Diode array detector (for UV-Vis spectra) coupled to a mass spectrometer for mass determination.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is particularly useful for studying the cobalt(II) containing paramagnetic intermediates of the anaerobic pathway. Samples for EPR should be flash-frozen in liquid nitrogen after the desired incubation time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used for the detailed structural elucidation of the isolated and purified intermediates.
Experimental Workflow Visualization
Conclusion
The in vitro reconstitution of the anaerobic this compound biosynthesis pathway provides an invaluable platform for fundamental research and biotechnological applications. The protocols and data presented in this document serve as a comprehensive guide for researchers to embark on the study of this fascinating and complex metabolic pathway. Meticulous attention to anaerobic techniques and the purity of enzymes and substrates are paramount for the successful synthesis and analysis of the this compound intermediates.
References
Techniques for Metal Ion Insertion into the Corrin Macrocycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insertion of a metal ion, typically cobalt, into the corrin macrocycle is a critical step in the biosynthesis of cobalamin (vitamin B12) and its analogs. This process is of significant interest to researchers in various fields, including biochemistry, bioinorganic chemistry, and drug development, due to the vital role of cobalamin in numerous metabolic pathways and the potential of metal-substituted corrinoids as therapeutic agents or research tools. This document provides detailed application notes and protocols for both enzymatic and chemical methods of metal ion insertion into the this compound macrocycle.
I. Enzymatic Metal Ion Insertion
Nature has evolved two primary enzymatic pathways for cobalt insertion into the this compound ring: the aerobic (late insertion) and anaerobic (early insertion) pathways.
Aerobic Pathway: The CobNST Cobaltochelatase Complex
In aerobic organisms like Pseudomonas denitrificans, cobalt is inserted late in the biosynthetic pathway into a metal-free intermediate, hydrogenobyrinic acid a,c-diamide.[1] This ATP-dependent reaction is catalyzed by a multi-subunit enzyme complex called cobaltochelatase, comprised of the CobN, CobS, and CobT proteins.[1][2]
| Substrate | Km (µM) | Reference |
| Hydrogenobyrinic acid a,c-diamide | 0.085 ± 0.015 | [1][2] |
| Co2+ | 4.2 ± 0.2 | [1][2] |
| ATP | 220 ± 36 | [1][2] |
This protocol is adapted from the method described by Debussche et al. (1992).[1]
A. Expression and Purification of CobN and CobST Subunits:
-
Expression: The cobN and cobST genes from Pseudomonas denitrificans are cloned into suitable expression vectors and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.
-
Purification of CobN:
-
Apply the clarified lysate to a Ni-NTA affinity column (assuming a His-tagged construct).
-
Wash the column extensively with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elute CobN with a high concentration of imidazole (e.g., 250 mM).
-
Further purify by ion-exchange and/or size-exclusion chromatography.
-
-
Purification of CobST:
-
The CobS and CobT subunits form a stable complex and can be co-purified.
-
Follow a similar affinity chromatography procedure as for CobN.
-
The heterodimeric complex can be further purified by ion-exchange chromatography.
-
B. Cobaltochelatase Activity Assay:
-
Reaction Mixture: Prepare the reaction mixture in a total volume of 200 µL containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
5 mM ATP
-
10 µM Hydrogenobyrinic acid a,c-diamide (substrate)
-
10 µM CoCl2
-
Purified CobN (e.g., 1-5 µg)
-
Purified CobST (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.5 M EDTA.
-
Product Analysis:
-
The product, cob(II)yrinic acid a,c-diamide, can be converted to the more stable dicyano derivative by adding KCN.
-
Analyze the reaction mixture by reverse-phase HPLC, monitoring the absorbance at a characteristic wavelength (e.g., 367 nm) to quantify the product formation.
-
Caption: Workflow for the enzymatic insertion of cobalt via the aerobic pathway.
Anaerobic Pathway: The CbiK Cobaltochelatase
In anaerobic and facultative anaerobic organisms like Salmonella enterica, cobalt insertion occurs early in the pathway, into prethis compound-2 (B1239101) or sirohydrochlorin (B1196429), catalyzed by the ATP-independent enzyme CbiK.
This protocol is a composite based on available literature describing the expression of Salmonella proteins and the principles of the CbiK assay.
A. Expression and Purification of CbiK:
-
Expression: Clone the cbiK gene from Salmonella enterica into a suitable expression vector (e.g., pET series) and transform into an E. coli expression strain.
-
Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.5-0.7. Induce protein expression with IPTG and incubate at a lower temperature (e.g., 20°C) overnight.
-
Cell Lysis: Harvest cells and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol). Lyse the cells by sonication.
-
Purification:
-
Centrifuge the lysate to remove cell debris.
-
Apply the supernatant to a Ni-NTA or other appropriate affinity column.
-
Wash the column with the lysis buffer containing a low concentration of imidazole.
-
Elute the CbiK protein with a buffer containing a high concentration of imidazole.
-
For higher purity, perform size-exclusion chromatography.
-
B. CbiK Activity Assay:
-
Substrate Preparation: The substrate, sirohydrochlorin, can be obtained from recombinant E. coli strains engineered to overproduce it.
-
Reaction Mixture: In an anaerobic environment (e.g., a glove box), prepare the reaction mixture in a total volume of 500 µL:
-
50 mM Tris-HCl, pH 7.5
-
10 µM sirohydrochlorin
-
50 µM CoCl2
-
Purified CbiK (e.g., 1-2 µM)
-
-
Incubation: Incubate at 30°C.
-
Product Analysis:
-
Monitor the reaction spectrophotometrically. The insertion of cobalt into sirohydrochlorin results in a characteristic spectral shift, with a decrease in absorbance at around 378 nm and an increase at around 430 nm.
-
The reaction can be followed over time by taking aliquots and measuring the UV-Vis spectrum.
-
References
- 1. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled Corrin Analogues in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescently labeled corrin analogues, specifically derivatives of cobalamin (vitamin B12), for cellular imaging. The high demand for vitamin B12 in rapidly proliferating cells, such as cancer cells, makes these fluorescent analogues powerful tools for targeted imaging and potential diagnostic applications.
Introduction
Cobalamin (Cbl), or vitamin B12, is an essential nutrient that plays a crucial role in DNA synthesis and cellular metabolism. Cancer cells exhibit an upregulated demand for Cbl, making it an attractive targeting moiety for delivering imaging agents specifically to tumors. By covalently attaching a fluorophore to the Cbl molecule, researchers can create fluorescent probes that are actively transported into cancer cells, enabling their visualization through fluorescence microscopy.
The design of these fluorescent Cbl analogues, often termed "CobalaFluors," is critical to their success. A key challenge is the potential for the this compound ring of Cbl to quench the fluorescence of the attached dye. To mitigate this, various strategies have been developed, including the use of rigid linkers to spatially separate the fluorophore from the quenching this compound ring, thereby enhancing the quantum yield of the conjugate.[1][2]
This document outlines the synthesis of two distinct types of fluorescent Cbl analogues: one employing a flexible propylamide spacer and another utilizing a rigid cyclohexane-based linker. Detailed protocols for their synthesis, characterization, and application in live-cell imaging are provided.
Data Presentation
Table 1: Photophysical Properties of Fluorescent Cobalamin Analogues
| Analogue Name | Fluorophore | Linker Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
| Cbl-Fluorescein (flexible) | Fluorescein | Propylamide | ~494 | ~525 | Low (quenching observed) | [3][4] |
| Cbl-Oregon Green (flexible) | Oregon Green | Propylamide | ~496 | ~524 | Moderate | [3][4] |
| Cbl-Naphthofluorescein (flexible) | Naphthofluorescein | Propylamide | ~599 | ~670 | Moderate | [3][4] |
| Cbl-Fluorescein (rigid) | Fluorescein | Cyclohexane | 480 | Not specified | 0.10 | [1] |
| Cbl-Rhodamine 6G (rigid) | Rhodamine 6G | Cyclohexane | Not specified | Not specified | Higher than flexible linker analogues | [1] |
Experimental Protocols
Protocol 1: Synthesis of β-(3-Aminopropyl)cobalamin Intermediate
This protocol describes the synthesis of a key intermediate, β-(3-aminopropyl)cobalamin, which can be further functionalized with various fluorophores.[3]
Materials:
-
Hydroxocobalamin (B81358) hydrochloride
-
3-bromopropylamine (B98683) hydrobromide
-
Cobalt(I)alamin (prepared from reducing hydroxocobalamin)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Appropriate solvents (e.g., deionized water, methanol)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Preparation of Cob(I)alamin: Dissolve hydroxocobalamin hydrochloride in deoxygenated water under an inert atmosphere. Reduce the Co(III) to Co(I) using a suitable reducing agent (e.g., sodium borohydride) until the solution turns a deep greenish-blue, characteristic of cob(I)alamin.
-
Alkylation: To the freshly prepared cob(I)alamin solution, add a solution of 3-bromopropylamine hydrobromide in deoxygenated water. Stir the reaction mixture in the dark under an inert atmosphere at room temperature for several hours.
-
Purification: The resulting β-(3-aminopropyl)cobalamin can be purified by reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the product using techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR.
Protocol 2: Conjugation of NHS-Ester Fluorophores to β-(3-Aminopropyl)cobalamin
This protocol details the coupling of N-hydroxysuccinimide (NHS)-ester activated fluorophores to the aminopropyl-functionalized cobalamin.[3][4]
Materials:
-
β-(3-aminopropyl)cobalamin
-
NHS-ester of the desired fluorophore (e.g., fluorescein-NHS, Oregon Green-NHS)
-
Anhydrous dimethylformamide (DMF) or a suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Inert atmosphere
Procedure:
-
Dissolve β-(3-aminopropyl)cobalamin in anhydrous DMF under an inert atmosphere.
-
Add the NHS-ester of the fluorophore to the solution, followed by the addition of a tertiary amine base to scavenge the released NHS.
-
Stir the reaction mixture in the dark at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, purify the fluorescent cobalamin conjugate using reversed-phase HPLC.
-
Lyophilize the purified product to obtain a dry powder. Store at -20°C, protected from light.[3]
Protocol 3: Synthesis of a Rigidly Linked Cobalamin-Fluorophore Conjugate
This protocol outlines a synthetic route for a cobalamin-fluorescein conjugate incorporating a rigid trans-1,4-diaminocyclohexane linker to minimize fluorescence quenching.[1][2]
Materials:
-
Cobalamin
-
A protected form of trans-1,4-diaminocyclohexane (e.g., mono-Boc-protected)
-
Fluorescein isothiocyanate (FITC)
-
Coupling reagents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Appropriate solvents and purification equipment
Procedure:
-
Linker-Fluorophore Conjugation: React mono-Boc-protected trans-1,4-diaminocyclohexane with FITC to form a thiourea (B124793) linkage.
-
Deprotection: Remove the Boc protecting group from the linker-fluorophore conjugate using trifluoroacetic acid to expose the free amine.
-
Activation of Cobalamin: Activate a carboxylic acid group on the this compound ring of cobalamin (often at the ribose-5'-OH position after modification) using coupling reagents like DCC and HOBt.
-
Coupling: React the activated cobalamin with the deprotected linker-fluorophore conjugate to form a stable amide bond.
-
Purification: Purify the final product by HPLC.
-
Characterization: Characterize the conjugate using mass spectrometry, NMR, and UV-Vis spectroscopy.
Protocol 4: Live-Cell Imaging with Fluorescent Cobalamin Analogues
This protocol provides a general procedure for labeling and imaging live cells with the synthesized fluorescent cobalamin analogues.
Materials:
-
Fluorescent cobalamin analogue
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a working solution of the fluorescent cobalamin analogue in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Cell Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO2 incubator. Incubation times can vary from 30 minutes to several hours, depending on the cell type and probe concentration.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Visualizations
Caption: General workflow for the synthesis of fluorescent this compound analogues.
Caption: Experimental workflow for live-cell imaging with fluorescent this compound analogues.
Caption: Logic diagram illustrating the role of linker rigidity in fluorescence quenching.
Conclusion
Fluorescently labeled this compound analogues are valuable tools for the targeted imaging of cells with high metabolic activity, particularly cancer cells. The synthetic strategies and protocols outlined in this document provide a foundation for researchers to develop and utilize these probes in their own cellular imaging applications. The choice of fluorophore and linker design is crucial for optimizing the photophysical properties and imaging performance of the final conjugate. Careful adherence to the provided protocols will enable the successful synthesis and application of these powerful molecular imaging agents.
References
Corrination: A Vitamin B12-Based Strategy for Enhanced Peptide and Drug Delivery
Application Notes and Protocols for Researchers
Introduction
The therapeutic potential of peptides is often hindered by inherent limitations such as poor stability, rapid proteolytic degradation, low solubility, and a tendency to aggregate.[1][2][3] "Corrination," a novel bioconjugation strategy, leverages the intricate and highly specific Vitamin B12 (B12) dietary uptake pathway to overcome these challenges.[1][4] Coined by the Doyle group, corrination is the covalent attachment of a corrin ring-containing molecule, such as B12 or its precursor dicyanocobinamide (Cbi), to a peptide or drug.[1][2] This modification can significantly enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic peptides, offering a versatile platform for drug development.[1][3]
The core principle of corrination involves using the B12 molecule as a "Trojan horse".[1] The body has a highly efficient, multi-protein system for absorbing B12 from the gut, transporting it into the bloodstream, and delivering it to cells. By attaching a drug to a this compound ring, the drug can hijack this natural transport system, leading to improved oral bioavailability and targeted delivery.[1][4] Furthermore, the bulky, hydrophilic this compound moiety itself can sterically shield the peptide from proteases and disrupt intermolecular interactions that lead to aggregation.[1][4]
Key Applications and Benefits of Corrination:
-
Improved Oral Bioavailability: Exploits the natural B12 uptake pathway to transport peptides across the intestinal wall.[1]
-
Enhanced Proteolytic Stability: The this compound ring provides steric hindrance, protecting the peptide from enzymatic degradation.[1][2]
-
Mitigation of Peptide Aggregation: The conjugation disrupts self-association, improving solubility and stability in solution.[1][4]
-
Targeted Drug Delivery: Can be used to target tissues with high B12 uptake, such as cancer cells.[1]
-
Reduced Side Effects: By altering drug distribution, such as reducing penetration into the central nervous system (CNS), corrination can mitigate unwanted side effects like nausea for peripherally acting drugs.[1]
Mechanism of Action: The Vitamin B12 Uptake Pathway
The oral delivery of corrinated peptides relies on the physiological pathway for Vitamin B12 absorption. This multi-step process ensures the safe transport of the vitamin from the stomach to the systemic circulation.
Caption: The Vitamin B12 pathway for oral drug delivery.
Quantitative Data Summary
Corrination has been shown to significantly improve the stability and maintain or enhance the potency of therapeutic peptides. The following tables summarize key quantitative data from studies on corrinated Glucagon (B607659) and Exendin-4 (Ex4).
Table 1: Stability and Aggregation of Corrinated vs. Non-Corrinated Glucagon Analogs
| Compound | Modification | % Retained Concentration (2 weeks @ 37°C) | Aggregation (ThT Fluorescence) |
| Glucagon (Control) | Native Peptide | Low | High |
| Analog 2 | D-Arg substitution | Increased vs. Control | Moderate |
| Analog 5 | Corrinated version of Analog 2 | Significantly Higher | Markedly Decreased |
Data adapted from studies on glucagon stability and aggregation. The Thioflavin T (ThT) assay measures amyloid fibril formation.
Table 2: In Vitro Potency and Binding of Corrinated Exendin-4 (Ex4) Analogs at the GLP-1 Receptor
| Compound | Conjugation Site/Linker | Agonist Potency (EC50, pM) | Receptor Binding (IC50, nM) |
| Native Ex4 (nEx4) | - | 20.0 | 4.97 |
| Azido-Modified Ex4 | K12 | 12.5 ± 3.7 | 5.98 ± 0.94 |
| Azido-Modified Ex40 | K40 | 10.4 ± 3.9 | 7.34 ± 1.37 |
| Cbi-Ex4 Conjugate (19) | K12, rigid linker | 31.2 ± 16.9 | 11.6 ± 2.4 |
| Cbi-Ex40 Conjugate (22) | K40, flexible linker | 13.4 - 38.0 (range) | Comparable to Ex40 |
EC50 (half-maximal effective concentration) measures functional agonism. IC50 (half-maximal inhibitory concentration) measures competitive binding affinity. Lower values indicate higher potency/affinity.
Experimental Protocols
Protocol 1: End-to-End Synthesis of a Corrinated Peptide (Cbi-Glucagon Analog)
This protocol describes a three-stage process: 1) Synthesis of dicyanocobinamide (Cbi) from Vitamin B12, 2) Synthesis of an azide-modified peptide, and 3) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to conjugate the two molecules.
Caption: Workflow for synthesizing a corrinated peptide.
Stage 1: Microwave-Assisted Synthesis of Dicyanocobinamide (Cbi) (Adapted from Gryko et al., J Org Chem, 2014)
-
Materials: Vitamin B12 (cyanocobalamin), Sodium Cyanide (NaCN), Ethanol (EtOH).
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine Vitamin B12 (100.8 mg, 0.074 mmol) and NaCN (14.2 mg, 0.29 mmol).
-
Add 5 mL of EtOH to dissolve the reactants, producing a red solution.
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the reaction to 120°C for 10 minutes at 300 W.
-
After the reaction, the resulting purple dicyanocobinamide ((CN)2Cbi) can be isolated and purified, often yielding over 90%.
-
Stage 2: Synthesis of Azide-Modified Peptide (General Solid-Phase Peptide Synthesis Protocol)
-
Materials: Fmoc-protected amino acids, Fmoc-L-Lys(N3)-OH, Rink Amide resin, coupling reagents (e.g., HBTU, DIEA), piperidine (B6355638) in DMF, cleavage cocktail (e.g., TFA/TIS/H2O).
-
Procedure:
-
Perform standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
At the desired position for conjugation (e.g., position 17 or 30 in Glucagon), incorporate the azide (B81097) functionality by coupling Fmoc-L-Lys(N3)-OH instead of a standard lysine (B10760008) residue.
-
Continue SPPS until the full peptide sequence is assembled.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
-
Purify the crude azide-modified peptide using reverse-phase HPLC (RP-HPLC).
-
Stage 3: Cbi-Peptide Conjugation via CuAAC
-
Materials: Azide-modified peptide, Dicyanocobinamide (Cbi), an alkyne linker (e.g., 1-amino-3-butyne), activation agent (e.g., CDT), Copper(II) Sulfate (CuSO4), Sodium Ascorbate.
-
Procedure:
-
Prepare Alkyne-Cbi: Activate Cbi with a coupling agent like carbonyl ditriazole (CDT) and react it with an amine-containing alkyne linker (e.g., 1-amino-3-butyne) to form an alkyne-functionalized Cbi. Purify the product.
-
Click Reaction: In an aqueous buffer, dissolve the azide-modified peptide and the alkyne-functionalized Cbi.
-
Add a solution of CuSO4.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a reducing agent to create the active Cu(I) catalyst).
-
Allow the reaction to proceed at room temperature for 1-2 hours or until completion, which can be monitored by LC-MS.
-
Purification: Purify the final corrinated peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay quantifies the formation of amyloid-like fibrils, a common form of peptide aggregation.
-
Objective: To monitor the kinetics of peptide aggregation in real-time.
-
Materials:
-
Peptide stock solution (corrinated and non-corrinated controls).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in nuclease-free water, filtered).
-
Assay buffer (e.g., 25 mM Tris buffer, pH 7.4).
-
96-well black, clear-bottom microplate.
-
-
Procedure:
-
Prepare the reaction mixtures in the microplate wells. For each sample, combine the peptide (final concentration e.g., 50 µM) and ThT (final concentration e.g., 20 µM) in the assay buffer to a final volume of 100-200 µL.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the reader to measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for up to 48-72 hours.
-
Excitation Wavelength: 440-450 nm
-
Emission Wavelength: 480-485 nm
-
-
Incorporate intermittent shaking within the reader to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation.
-
Key parameters to analyze include the lag time (nucleation phase) and the maximum fluorescence intensity (amount of fibrils formed). Compare these parameters between the corrinated and control peptides.
-
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol assesses a peptide's resistance to degradation by proteases, simulating conditions in blood plasma.
-
Objective: To determine the half-life (t½) of a peptide in the presence of proteolytic enzymes.
-
Materials:
-
Peptide stock solution (e.g., in DMSO).
-
Plasma (e.g., human, mouse, rat), thawed at 37°C.
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard for LC-MS analysis).
-
-
Procedure:
-
Pre-warm the plasma to 37°C in a water bath.
-
Initiate the reaction by spiking a small volume of the peptide stock solution into the plasma (final DMSO concentration should be <1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic degradation by adding the aliquot to a tube containing the cold quenching solution (e.g., 3:1 ratio of acetonitrile to plasma sample).
-
Vortex vigorously and centrifuge at high speed (>10,000 x g) for 10-15 minutes to precipitate plasma proteins.
-
Carefully collect the supernatant.
-
-
Data Analysis:
-
Analyze the supernatant using LC-MS/MS or RP-HPLC to quantify the concentration of the remaining intact peptide.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model. Compare the half-life of the corrinated peptide to its non-corrinated control.
-
Caption: Workflow for an in vitro plasma stability assay.
References
Corrin-Based Biosensors: Application Notes and Protocols for Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrinoids, a class of macrocyclic compounds best known for their presence in vitamin B12, are emerging as versatile scaffolds for the development of highly specific and sensitive biosensors. Their unique chemical properties, including a central cobalt ion with variable axial ligands, allow for the fine-tuning of recognition and signaling capabilities. This document provides detailed application notes and experimental protocols for the design, construction, and utilization of corrin-based biosensors for the detection of a range of metabolites. The primary focus is on two prominent platforms: engineered corrinoid riboswitches for in vivo and in vitro detection of various analytes, and synthetic this compound-based chemosensors for direct chemical detection.
These biosensors offer significant potential in various fields, including metabolic engineering, drug discovery, and diagnostics, by enabling real-time monitoring of metabolite concentrations. The protocols outlined below provide a comprehensive guide for researchers to implement and adapt these technologies for their specific applications.
I. Riboswitch-Based Corrinoid Biosensors
Corrinoid-responsive riboswitches are structured non-coding RNA elements found in the 5' untranslated regions of bacterial mRNA that regulate gene expression in response to binding of vitamin B12 and its derivatives.[1][2] By coupling these riboswitches to reporter genes, it is possible to create whole-cell or cell-free biosensors that translate the presence of a target metabolite into a measurable output, such as fluorescence.
Signaling Pathway of a Vitamin B12 Riboswitch-Based Biosensor
The fundamental principle of a vitamin B12 riboswitch-based biosensor involves the ligand-induced conformational change of the riboswitch, which in turn modulates the expression of a downstream reporter gene, such as Green Fluorescent Protein (GFP). In the absence of the target corrinoid, the riboswitch adopts a conformation that allows for transcription and translation of the reporter gene. Upon binding of the corrinoid, the riboswitch undergoes a structural rearrangement that typically sequesters the ribosome binding site (RBS) or promotes the formation of a transcriptional terminator, leading to a decrease in reporter protein expression.[1][2]
Quantitative Data of Selected Vitamin B12 Riboswitch-Based Biosensors
The performance of riboswitch-based biosensors can be characterized by several parameters, including the limit of detection (LOD), linear range, and specificity. The following table summarizes the quantitative data from a study utilizing a riboswitch from Propionibacterium freudenreichii fused to a GFP reporter in E. coli.[3]
| Parameter | Value | Reference |
| Analyte | Cyanocobalamin (B1173554) (Vitamin B12) | [3] |
| Biosensor Host | Escherichia coli BL21 (DE3) | [3] |
| Reporter | Green Fluorescent Protein (GFP) | [3] |
| Linear Range | 10 - 1000 ng/mL | [3] |
| Limit of Detection (LOD) | 10 ng/mL | [3] |
| Inter-assay Coefficient of Variation | 7.5% for the range of 10-1000 ng/mL | [3] |
| Recovery | 92.3% | [3] |
| Specificity | No or less response to nucleic acids, pseudovitamin B12, vitamin B12 bound to intrinsic factor and haptothis compound. | [3] |
Experimental Protocols
Protocol 1: Construction of a Vitamin B12 Riboswitch-GFP Reporter Fusion in E. coli
This protocol describes the cloning of a vitamin B12 riboswitch from Propionibacterium freudenreichii upstream of a GFP reporter gene in an E. coli expression vector.
Workflow for Constructing a Riboswitch-GFP Reporter
Materials:
-
Genomic DNA from Propionibacterium freudenreichii
-
p519NGFP vector (or similar E. coli expression vector with a multiple cloning site upstream of GFP)
-
Restriction enzymes (e.g., XbaI and NdeI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase
-
Primers for riboswitch amplification (with appropriate restriction sites)
-
Forward Primer (with XbaI site): 5'-GCTCTAGATGTACTAGGGTCAATGTGCTGG-3'
-
Reverse Primer (with NdeI site): 5'-GGAATTCCATATGGGACAAGAACCTCAAATCCACG-3'
-
-
Chemically competent E. coli DH5α and BL21(DE3) cells
-
LB agar (B569324) plates and broth with Kanamycin (50 µg/mL)
-
DNA purification kits (PCR cleanup, gel extraction, plasmid miniprep)
Procedure:
-
PCR Amplification of the Riboswitch:
-
Set up a PCR reaction using P. freudenreichii genomic DNA as the template and the specified forward and reverse primers.
-
Use a high-fidelity DNA polymerase and follow the manufacturer's recommended cycling conditions.
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size (approximately 150-200 bp).
-
Purify the PCR product using a PCR cleanup or gel extraction kit.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the p519NGFP vector with XbaI and NdeI restriction enzymes. Follow the enzyme manufacturer's protocol for reaction setup and incubation times.
-
Purify the digested vector and insert using a cleanup kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at a molar ratio of approximately 1:3 (vector:insert).
-
Incubate with T4 DNA Ligase at the recommended temperature and time.
-
-
Transformation into E. coli DH5α:
-
Transform the ligation mixture into chemically competent E. coli DH5α cells using a standard heat-shock protocol.
-
Plate the transformed cells on LB agar plates containing Kanamycin and incubate overnight at 37°C.
-
-
Colony PCR and Sequence Verification:
-
Select several colonies and perform colony PCR using the riboswitch-specific primers to screen for positive clones.
-
Inoculate positive colonies into LB broth with Kanamycin and grow overnight.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the sequence of the insert by Sanger sequencing.
-
-
Transformation into E. coli BL21(DE3):
-
Transform the sequence-verified plasmid into chemically competent E. coli BL21(DE3) cells for protein expression studies.
-
Plate on LB agar with Kanamycin and incubate overnight at 37°C.
-
Protocol 2: In Vivo Fluorescence Assay for Vitamin B12 Detection
This protocol describes how to use the constructed riboswitch-reporter strain to quantify vitamin B12 concentrations.
Materials:
-
E. coli BL21(DE3) strain harboring the riboswitch-GFP reporter plasmid
-
Vitamin B12 test broth (specific formulation may vary, but should be devoid of endogenous B12)
-
Cyanocobalamin (Vitamin B12) standard solutions of known concentrations
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~515 nm)
-
Incubator shaker
Procedure:
-
Prepare Inoculum:
-
Inoculate a single colony of the biosensor strain into 5 mL of LB broth with Kanamycin.
-
Grow overnight at 37°C with shaking.
-
-
Assay Setup:
-
Prepare a serial dilution of the cyanocobalamin standard in the vitamin B12 test broth in a 96-well microplate. Include a blank control with no vitamin B12.
-
Dilute the overnight culture of the biosensor strain to a starting OD600 of approximately 0.05 in fresh vitamin B12 test broth.
-
Add the diluted cell suspension to each well of the microplate containing the standards.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C with shaking for a defined period (e.g., 5 hours).[4]
-
After incubation, measure the optical density at 600 nm (OD600) to assess cell growth and the fluorescence intensity (Excitation: ~485 nm, Emission: ~515 nm) of each well using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings by the corresponding OD600 values to account for differences in cell density.
-
Plot the normalized fluorescence against the known concentrations of cyanocobalamin to generate a standard curve.
-
The fluorescence intensity will be inversely correlated with the concentration of vitamin B12.[3]
-
II. Synthetic this compound-Based Chemosensors for Cyanide Detection
Synthetic corrinoids can be utilized as chemosensors for the direct detection of certain analytes, most notably cyanide. This is based on the strong affinity of cyanide for the cobalt center of the this compound ring, leading to a distinct colorimetric change. Aquacyanocobyrinic acid heptamethyl ester (ACCbs) is a commonly used this compound-based chemosensor for cyanide.[5]
Signaling Pathway of a this compound-Based Chemosensor for Cyanide
The detection mechanism involves the displacement of the weakly bound axial water ligand in the orange-colored aquacyanocorrinoid by a cyanide ion to form a violet-colored dicyanocorrinoid. This color change can be observed by the naked eye and quantified spectrophotometrically.[6][7]
Quantitative Data for Cyanide Detection using a this compound-Based Chemosensor
The following table summarizes the performance of an aquacyanocobyrinic acid heptamethyl ester (ACCbs) based chemosensor for cyanide detection in artificial gastric juice.[8]
| Parameter | Value | Reference |
| Analyte | Cyanide (CN-) | [8] |
| Chemosensor | Aquacyanocobyrinic acid heptamethyl ester (ACCbs) | [8] |
| Detection Method | UV-vis Spectroscopy (λmax = 583 nm) | [8] |
| Linear Range | Up to 120 µmol L⁻¹ | [8] |
| Matrix | Artificial Gastric Juice | [8] |
Experimental Protocols
Protocol 3: Preparation and Use of a this compound-Based Chemosensor for Cyanide Detection
This protocol describes the preparation of the aquacyanocobyrinic acid heptamethyl ester (ACCbs) chemosensor and its application for the colorimetric detection of cyanide.
Materials:
-
Vitamin B12 (Cyanocobalamin)
-
Cerium(IV) ammonium (B1175870) nitrate
-
Dichloromethane
-
Sodium cyanide
-
UV-vis spectrophotometer
-
Solid Phase Extraction (SPE) C18 columns (optional, for sample cleanup)
Procedure:
-
Synthesis of Aquacyanocobyrinic Acid Heptamethyl Ester (ACCbs):
-
The synthesis of ACCbs from vitamin B12 is a multi-step process that involves the removal of the nucleotide loop and subsequent esterification. A detailed synthetic protocol can be found in specialized literature. For many applications, commercially available vitamin B12 derivatives can be used directly or with minimal modification. A simplified approach for generating the aquacyano form involves the controlled aquation of dicyanocobalamin.
-
-
Cyanide Detection Assay (in solution):
-
Prepare a stock solution of the ACCbs chemosensor in a suitable solvent (e.g., methanol).
-
Prepare a series of cyanide standard solutions of known concentrations.
-
In a cuvette, add a defined volume of the ACCbs solution.
-
Add a known volume of the cyanide standard or the sample to be tested.
-
Mix and allow the color to develop (typically rapid).[9]
-
Measure the absorbance spectrum using a UV-vis spectrophotometer, focusing on the appearance of the peak around 583 nm, which corresponds to the dicyano form.[8]
-
Create a calibration curve by plotting the absorbance at 583 nm against the cyanide concentration.
-
-
Cyanide Detection with Solid Phase Extraction (for complex samples): [6]
-
Pre-condition a C18 SPE column with methanol and then water.
-
Mix the sample with the ACCbs solution.
-
Load the mixture onto the SPE column. The corrinoid will be retained.
-
Wash the column with water to remove interfering substances.
-
Elute the corrinoid with methanol.
-
Analyze the eluate by UV-vis spectroscopy as described above.
-
III. Engineering this compound-Based Biosensors for Novel Metabolites
The natural specificity of corrinoid riboswitches can be engineered to recognize other target molecules. A powerful technique for this is Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which allows for the in vitro selection of RNA aptamers with high affinity and specificity for a desired target. By replacing the native aptamer domain of a corrinoid riboswitch with a newly selected aptamer, a biosensor for a novel metabolite can be created.
Workflow for Engineering a Riboswitch for a Novel Metabolite using SELEX
Protocol 4: In Vitro Selection (SELEX) of Aptamers using a Corrinoid Riboswitch Scaffold
This protocol provides a general framework for performing SELEX to generate aptamers for a novel target, using the structural scaffold of a corrinoid riboswitch.
Materials:
-
DNA template library with a randomized region flanked by constant regions for PCR amplification and a T7 promoter. The scaffold of a known corrinoid riboswitch can be used with randomized loops.
-
T7 RNA Polymerase and transcription buffer
-
Target metabolite of interest
-
SELEX binding buffer (e.g., PBS with MgCl2)
-
Affinity matrix for target immobilization (e.g., NHS-activated agarose beads, streptavidin beads if the target is biotinylated)
-
Reverse transcriptase and primers
-
Taq DNA polymerase and primers
-
Urea-PAGE gels for RNA purification
Procedure:
-
RNA Library Preparation:
-
Synthesize the DNA template library.
-
Perform in vitro transcription using T7 RNA polymerase to generate the initial RNA pool.
-
Purify the RNA pool by denaturing urea-PAGE.
-
-
Target Immobilization:
-
Immobilize the target metabolite onto an affinity matrix according to the manufacturer's instructions.
-
-
Selection Step:
-
Equilibrate the immobilized target with SELEX binding buffer.
-
Incubate the RNA pool with the immobilized target to allow binding.
-
Wash the matrix extensively with binding buffer to remove non-specifically bound RNA.
-
-
Elution and Amplification:
-
Elute the bound RNA from the matrix (e.g., by changing pH, temperature, or using a competitive ligand).
-
Reverse transcribe the eluted RNA to cDNA.
-
Amplify the cDNA by PCR.
-
Use the amplified DNA as a template for the next round of in vitro transcription.
-
-
Iterative Rounds and Monitoring Enrichment:
-
Repeat the selection, elution, and amplification steps for 8-12 rounds.
-
Increase the stringency of the selection in later rounds (e.g., by reducing the target concentration or increasing the wash stringency).
-
Monitor the enrichment of binding sequences by radiolabeling a small fraction of the RNA pool and quantifying the amount of bound RNA in each round.
-
-
Cloning, Sequencing, and Characterization:
-
After significant enrichment is observed, clone the final PCR product into a plasmid vector.
-
Sequence individual clones to identify consensus sequences.
-
Synthesize individual aptamer candidates and characterize their binding affinity and specificity for the target metabolite using techniques like isothermal titration calorimetry or surface plasmon resonance.[10]
-
-
Riboswitch Construction and Validation:
-
Graft the selected aptamer sequence into the expression platform of the original corrinoid riboswitch.
-
Clone the engineered riboswitch upstream of a reporter gene and validate its function in vivo or in vitro as described in Protocol 2.
-
Conclusion
This compound-based biosensors represent a powerful and adaptable platform for the detection of a wide range of metabolites. By leveraging the natural ligand-binding capabilities of corrinoid riboswitches and the chemical reactivity of the this compound ring, researchers can develop sensitive and specific biosensors for diverse applications. The protocols provided herein offer a starting point for the construction and utilization of these biosensors, with the SELEX protocol providing a pathway for the development of sensors for virtually any small molecule of interest. Further research and development in this area will undoubtedly lead to even more sophisticated and impactful biosensing technologies.
References
- 1. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]
- 2. Coenzyme B12 riboswitches are widespread genetic control elements in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A riboswitch sensor to determine vitamin B12 in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Computational Modeling of Corrin Structure and Reactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational modeling of corrin-containing molecules, such as vitamin B12 (cobalamin) and its derivatives. These guidelines are intended for researchers in chemistry, biochemistry, and pharmaceutical sciences who are interested in employing computational methods to understand the intricate structure-reactivity relationships of these essential biomolecules.
Introduction to Computational Modeling of Corrins
Corrinoids, characterized by their unique macrocyclic this compound ring coordinating a central cobalt ion, play crucial roles in a variety of enzymatic reactions.[1][2][3] The reactivity of these cofactors is intimately linked to the structure of the this compound ring and the nature of the axial ligands attached to the cobalt.[4] Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to investigate these systems at an atomic level of detail.[5] These methods can provide insights into:
-
Geometric and Electronic Structures: Predicting bond lengths, angles, and the electronic distribution within the molecule.
-
Reaction Mechanisms: Elucidating the pathways of key chemical transformations, such as the homolytic cleavage of the Co-C bond.[6][7]
-
Spectroscopic Properties: Simulating UV-Vis, resonance Raman (rR), and other spectra to aid in the interpretation of experimental data.[1][8][9]
-
Thermodynamic and Kinetic Parameters: Calculating reaction energies, activation barriers, and bond dissociation energies (BDEs).[6][7][10][11]
Application Notes
Choosing the Right DFT Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For this compound systems, several studies have benchmarked various combinations.
-
Geometries: The BP86 functional, a pure generalized gradient approximation (GGA) functional, has been shown to provide geometries in good agreement with experimental crystal structures.[7][10][11]
-
Co-C Bond Dissociation Energies (BDEs): Hybrid functionals like B3LYP tend to significantly underestimate the Co-C BDE.[10][11] Pure GGA functionals like BP86 provide more reasonable values, although they can still underestimate the BDE for full models.[10] The inclusion of empirical dispersion corrections (e.g., Grimme's D3) is crucial for obtaining accurate BDEs.[6][7] Functionals like B97-D and BP86-D3 have demonstrated good performance.[6][7] For high-accuracy benchmarks, coupled-cluster methods like CR-CC(2,3)/CCSD can be employed, though they are computationally much more demanding.[6][7]
-
Electronic Spectra (TD-DFT): For time-dependent DFT (TD-DFT) calculations of electronic spectra, the choice of functional is also critical. BP86 is often favored for describing metal-to-ligand charge transfer excitations, while B3LYP can be better for π→π* transitions within the this compound ring.[9]
-
Basis Sets: A double-zeta basis set like 6-31G* is often sufficient for geometry optimizations of large systems.[10][11] For more accurate single-point energy calculations and spectroscopic properties, larger, polarized, and diffuse-function-containing basis sets such as 6-311+G(2d,p) are recommended.[10]
Modeling the this compound Ring and its Environment
The sheer size of cobalamins often necessitates the use of model systems in computational studies.
-
Truncated Models: A common approach is to truncate the side chains of the this compound ring, replacing them with hydrogen atoms. The nucleotide loop can be modeled by an imidazole (B134444) ligand.[6] While this reduces computational cost, it's important to assess the impact of these truncations on the properties of interest.
-
Full Models: With increasing computational resources, calculations on the full, untruncated structures are becoming more feasible and are recommended for higher accuracy.[10][11]
-
Solvent Effects: The inclusion of solvent effects is often crucial for accurate predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), offer a good balance between accuracy and computational cost for simulating reactions in solution.
Data Presentation
Calculated Co-C Bond Dissociation Energies (BDEs) for Methylcobalamin (B1676134)
The homolytic cleavage of the cobalt-carbon bond is a critical step in the catalytic cycle of many B12-dependent enzymes. The accurate prediction of this BDE is a key benchmark for computational methods.
| Computational Method | Model System | Basis Set | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) | Reference |
| CR-CC(2,3)/CCSD | Im–[CoIIIthis compound]–Me+ | 6-31G* (corr. to 6-311++G) | ~38 | 36-37 | [6][7] |
| B97-D | Im–[CoIIIthis compound]–Me+ | 6-311++G | 35 | 36-37 | [6][7] |
| BP86-D3 | Im–[CoIIIthis compound]–Me+ | 6-311++G** | 40 | 36-37 | [6][7] |
| BP86 | Full MeCbl | 6-31G | Underestimated | 36-37 | [10][11] |
| B3LYP | Full MeCbl | 6-31G | Significantly underestimated | 36-37 | [10][11] |
| B3LYP-D | Full MeCbl | 6-31G | Good agreement | 36-37 | [10][11] |
| B3P86-D | Full MeCbl | 6-31G* | Good agreement | 36-37 | [10][11] |
Note: B3LYP refers to a modified B3LYP functional with 15% Hartree-Fock exchange.*
Experimental Protocols
Protocol for Geometry Optimization and Frequency Analysis of Methylcobalamin
This protocol outlines the steps for performing a geometry optimization and subsequent vibrational frequency analysis of a methylcobalamin model using DFT. This is a fundamental step for many other computational investigations.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Model System: A truncated methylcobalamin model where the this compound side chains are replaced by hydrogen atoms and the dimethylbenzimidazole nucleotide is replaced by an imidazole molecule.
-
Input File Preparation:
-
Define the molecular geometry in a suitable format (e.g., XYZ or Z-matrix). Initial coordinates can be obtained from crystallographic data.
-
Specify the charge (typically +1 for this model) and spin multiplicity (singlet for the ground state).
-
Choose the computational method:
-
Functional: BP86
-
Basis Set: 6-31G*
-
Dispersion Correction: D3
-
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
If simulating in a solvent, include the appropriate solvent model keywords (e.g., SCRF=(PCM,Solvent=Water)).
-
-
Execution: Run the calculation using the chosen software package.
-
Analysis of Results:
-
Convergence: Verify that the geometry optimization has converged successfully by checking the output file for convergence criteria.
-
Imaginary Frequencies: Check the results of the frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point or a transition state, and the geometry should be perturbed along the imaginary mode and re-optimized.
-
Optimized Geometry: Extract the final optimized coordinates. These can be used for subsequent single-point energy calculations with larger basis sets or for TD-DFT calculations.
-
Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental IR or Raman data.
-
Protocol for Simulating the UV-Vis Spectrum of Cyanocobalamin (B1173554) using TD-DFT
This protocol describes how to calculate the electronic absorption spectrum of cyanocobalamin (Vitamin B12) using Time-Dependent Density Functional Theory.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Model System: The optimized geometry of cyanocobalamin (or a suitable model) from a previous DFT calculation (see Protocol 4.1).
-
Input File Preparation:
-
Use the optimized coordinates from the ground state calculation.
-
Specify the same charge and multiplicity.
-
Choose the TD-DFT method:
-
Functional: BP86 or B3LYP (or both for comparison).
-
Basis Set: A larger basis set like 6-311+G(d,p) is recommended for better accuracy.
-
-
Include the keyword for a TD-DFT calculation (e.g., TD).
-
Specify the number of excited states to calculate (e.g., NStates=30).
-
Include the solvent model if desired.
-
-
Execution: Run the TD-DFT calculation.
-
Analysis of Results:
-
Excitation Energies and Oscillator Strengths: The output will list the calculated vertical excitation energies (often in eV) and the corresponding oscillator strengths for each excited state.
-
Spectrum Generation: Use a plotting software to generate the theoretical spectrum by fitting Gaussian or Lorentzian functions to the calculated transitions, where the peak height is proportional to the oscillator strength.
-
Comparison with Experiment: Compare the simulated spectrum with the experimental UV-Vis spectrum of cyanocobalamin. Note that calculated excitation energies may be systematically shifted compared to experimental values.[10]
-
Orbital Contributions: Analyze the molecular orbital contributions to the main electronic transitions to assign them (e.g., π→π*, metal-to-ligand charge transfer).
-
Mandatory Visualization
Caption: General workflow for the computational modeling of this compound structures.
Caption: Homolytic cleavage of the Co-C bond in methylcobalamin (MeCbl).
Caption: Schematic representation of the this compound ring with a central cobalt ion and axial ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 3. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cobalt–Methyl Bond Dissociation in Methylcobalamin: New Benchmark Analysis Based on Density Functional Theory and C… [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Which DFT functional performs well in the calculation of methylcobalamin? Comparison of the B3LYP and BP86 functionals and evaluation of the impact of empirical dispersion correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Studying Corrinoid-Dependent Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrinoid-dependent enzymes, which utilize derivatives of vitamin B12 as cofactors, are crucial in a variety of metabolic pathways across all domains of life. These enzymes catalyze chemically challenging reactions, including isomerizations, methyl transfers, and reductive dehalogenations. Understanding the kinetic properties of these complex enzymes is fundamental for elucidating their catalytic mechanisms, defining their roles in metabolism, and developing targeted therapeutics against microbial pathogens or for correcting metabolic disorders.
This document provides detailed application notes and protocols for studying the kinetics of corrinoid-dependent enzymes. It covers fundamental steady-state analyses, advanced pre-steady-state techniques to investigate reaction intermediates, and methods to probe the intricate chemistry of the corrinoid cofactor.
I. Steady-State Kinetic Analysis
Steady-state kinetics are foundational for characterizing enzyme function, providing key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). These parameters are essential for comparing substrate specificity, understanding the effects of mutations, and screening for inhibitors.
A. Continuous Spectrophotometric Assays
Continuous assays are advantageous as they allow for real-time monitoring of the reaction progress, providing a large amount of data from a single experiment.
1. Coupled Assay for Methionine Synthase (MetH)
This protocol describes a continuous spectrophotometric assay for the cobalamin-dependent methionine synthase, which catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine to form methionine and tetrahydrofolate. The assay couples the production of tetrahydrofolate to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Experimental Protocol:
-
Materials:
-
Purified cobalamin-dependent methionine synthase
-
L-Homocysteine
-
S-Adenosylmethionine (SAM) (for reductive activation)
-
Methyltetrahydrofolate (CH3-H4folate)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2, 0.1 mM EDTA
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, a saturating concentration of DHFR, and NADPH.
-
Add varying concentrations of the substrate, homocysteine.
-
Add a fixed, limiting concentration of methionine synthase to the reaction mixture.
-
Initiate the reaction by adding the second substrate, CH3-H4folate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
B. Discontinuous Assays with HPLC or UPLC-MS/MS Analysis
For many corrinoid-dependent enzymes, a direct continuous assay is not feasible. In such cases, discontinuous (quenched) assays followed by chromatographic separation and quantification of substrates and products are employed.
1. Assay for Methylmalonyl-CoA Mutase (MCM)
This protocol details a discontinuous assay for methylmalonyl-CoA mutase, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. The reaction is stopped at various time points, and the product, succinyl-CoA, is quantified by reverse-phase HPLC or UPLC-MS/MS.[1][2]
Experimental Protocol:
-
Materials:
-
Purified methylmalonyl-CoA mutase (apoenzyme)
-
Adenosylcobalamin (AdoCbl)
-
(2R)-Methylmalonyl-CoA
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0
-
Quenching Solution: 10% perchloric acid or formic acid
-
HPLC or UPLC-MS/MS system with a C18 column
-
Mobile Phase A: 50 mM potassium phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Standards for methylmalonyl-CoA and succinyl-CoA
-
-
Procedure:
-
Pre-incubate the apoenzyme with a saturating concentration of AdoCbl in the assay buffer to reconstitute the holoenzyme.
-
Initiate the reaction by adding varying concentrations of methylmalonyl-CoA.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
At specific time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or UPLC-MS/MS to separate and quantify the amounts of methylmalonyl-CoA and succinyl-CoA.[1][2]
-
Generate a standard curve for succinyl-CoA to determine its concentration in the reaction samples.
-
Calculate the initial velocity for each substrate concentration and determine the kinetic parameters using Michaelis-Menten analysis.
-
II. Pre-Steady-State Kinetic Analysis
To dissect the individual steps of the catalytic cycle, such as substrate binding, cofactor activation, and product release, pre-steady-state kinetic techniques are essential. These methods allow for the observation of the reaction on a millisecond timescale.
A. Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a powerful technique for monitoring rapid changes in absorbance or fluorescence that occur during the pre-steady-state phase of an enzymatic reaction.[3] For corrinoid-dependent enzymes, it is particularly useful for observing the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin, which is accompanied by distinct spectral changes.[4][5]
Experimental Protocol:
-
Materials:
-
Purified corrinoid-dependent enzyme (e.g., Ethanolamine Ammonia Lyase)
-
Adenosylcobalamin (if not already bound to the enzyme)
-
Substrate (e.g., ethanolamine)
-
Assay Buffer
-
Stopped-flow spectrophotometer equipped with an absorbance or fluorescence detector
-
-
Procedure:
-
Prepare the enzyme solution in one syringe of the stopped-flow instrument.
-
Prepare the substrate solution in the other syringe.
-
Rapidly mix the contents of the two syringes. The mixing initiates the reaction.
-
Monitor the change in absorbance at a specific wavelength (e.g., 525 nm to observe the formation of cob(II)alamin) as a function of time.[5]
-
The resulting kinetic trace can be fitted to single or multiple exponential equations to obtain rate constants for the observed steps.
-
By varying the substrate concentration, the kinetics of substrate binding and subsequent catalytic steps can be elucidated.
-
B. Rapid Quench-Flow Analysis
Rapid quench-flow techniques are used to study reaction intermediates that are not spectroscopically distinct.[6][7] The reaction is allowed to proceed for a very short, defined period and then rapidly quenched. The quenched samples are then analyzed to identify and quantify intermediates.
Experimental Protocol:
-
Materials:
-
Purified corrinoid-dependent enzyme
-
Substrates (one of which may be isotopically labeled)
-
Assay Buffer
-
Quenching Solution (e.g., acid or base)
-
Rapid quench-flow apparatus
-
Analytical system for product/intermediate analysis (e.g., HPLC, mass spectrometry)
-
-
Procedure:
-
Load the enzyme and substrate solutions into separate syringes of the rapid quench-flow instrument.
-
Initiate the reaction by rapidly mixing the enzyme and substrate.
-
The reaction mixture flows through a delay loop for a specific time (milliseconds to seconds).
-
The reaction is then quenched by mixing with the quenching solution.
-
Collect the quenched samples.
-
Analyze the samples to determine the concentration of substrates, intermediates, and products at each time point.
-
Plot the concentration of each species versus time to obtain a pre-steady-state time course of the reaction.
-
III. Probing the Corrinoid Cofactor
The unique chemistry of the corrinoid cofactor is central to the function of these enzymes. The following methods are used to investigate the properties and reactivity of the cofactor within the enzyme active site.
A. Determination of Corrinoid Redox Potential
The catalytic cycle of many corrinoid-dependent enzymes involves changes in the oxidation state of the cobalt ion. Determining the redox potential of the protein-bound corrinoid is crucial for understanding the thermodynamics of these electron transfer processes.[8][9]
Experimental Protocol:
-
Materials:
-
Purified corrinoid-containing protein
-
Anaerobic cuvettes and glovebox
-
Potentiostat
-
Spectrophotometer
-
Redox mediators
-
A suitable reductant, such as europium(II)-diethylenetriaminepentaacetic acid (DTPA).[8]
-
-
Procedure:
-
Perform all steps under strictly anaerobic conditions.
-
Place the corrinoid protein solution in an anaerobic cuvette with a reference and a working electrode.
-
Add redox mediators to facilitate electron transfer between the electrode and the protein.
-
Titrate the solution with a reducing agent (or oxidizing agent) of known potential.
-
At each point in the titration, measure both the potential of the solution and the UV-visible spectrum of the corrinoid.
-
The spectral changes correspond to the reduction (or oxidation) of the cobalt center.
-
Plot the fraction of reduced corrinoid against the applied potential and fit the data to the Nernst equation to determine the midpoint redox potential.
-
B. Kinetic Isotope Effects (KIEs)
KIEs are a powerful tool for investigating the transition states of chemical reactions.[10] By replacing an atom at a specific position in the substrate with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), changes in the reaction rate can reveal whether the bond to that atom is broken in the rate-determining step of the reaction.[11]
Experimental Protocol:
-
Materials:
-
Purified corrinoid-dependent enzyme
-
Unlabeled substrate
-
Isotopically labeled substrate (e.g., deuterated)
-
Assay system for measuring reaction rates (as described in Section I)
-
-
Procedure:
-
Determine the steady-state kinetic parameters (kcat and Km) for the enzyme using the unlabeled substrate.
-
Repeat the kinetic measurements under identical conditions using the isotopically labeled substrate.
-
The kinetic isotope effect is the ratio of the rate constant obtained with the light isotope to the rate constant obtained with the heavy isotope (e.g., KIE on kcat = kcat(H) / kcat(D)).
-
A primary KIE significantly greater than 1 indicates that the bond to the labeled atom is broken in a rate-limiting step.
-
Secondary KIEs can provide information about changes in hybridization at the labeled position during the transition state.[11]
-
IV. Data Presentation
Quantitative data from kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Selected Corrinoid-Dependent Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Methylmalonyl-CoA Mutase | Homo sapiens | Methylmalonyl-CoA | 4.3 | 25 | 5.8 x 106 | [12] |
| Methylmalonyl-CoA Mutase (G717V mutant) | Homo sapiens | Methylmalonyl-CoA | 150 | 0.05 | 3.3 x 102 | [12] |
| Methionine Synthase (MetH) | Escherichia coli | Homocysteine | 20 | 25 | 1.25 x 106 | [13] |
| Methionine Synthase (MetE) | Escherichia coli | Homocysteine | 100 | 0.5 | 5.0 x 103 | [13] |
| Ethanolamine Ammonia Lyase | Salmonella typhimurium | Ethanolamine | 250 | 70 | 2.8 x 105 | [5] |
V. Visualizations
Diagrams are essential for illustrating complex experimental workflows and the logical relationships between different kinetic methods.
Caption: Workflow for steady-state kinetic analysis of a corrinoid-dependent enzyme.
Caption: Decision tree for choosing a pre-steady-state kinetic method.
References
- 1. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 4. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Reversible Chemistry in Coenzyme B12-Dependent Ethanolamine Ammonia Lyase with Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of chemical intermediates in enzyme catalysis by the rapid quench-flow technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the mechanisms of adenosylcobalamin (coenzyme B12)-dependent enzymes from rapid chemical quench experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox potential changes during ATP‐dependent corrinoid reduction determined by redox titrations with europium(II)–DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox potential changes during ATP-dependent corrinoid reduction determined by redox titrations with europium(II)-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolved Cobalamin-Independent Methionine Synthase (MetE) Improves the Acetate and Thermal Tolerance of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Corrinoid Production in Genetically Engineered Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the genetic engineering of Escherichia coli for enhanced production of corrinoids, including vitamin B12 and its analogs. This document outlines the key genetic strategies, detailed experimental protocols, and data presentation for researchers in metabolic engineering, synthetic biology, and pharmaceutical development.
Introduction to Corrinoid Biosynthesis in Engineered E. coli
Corrinoids are a class of complex tetrapyrrole-derived molecules, with vitamin B12 (cobalamin) being the most famous member. These molecules are essential cofactors for a variety of enzymes involved in critical metabolic processes. While E. coli does not naturally produce vitamin B12, it can be engineered to do so by introducing the necessary biosynthetic genes from other organisms. The aerobic biosynthesis pathway is often preferred for heterologous expression in E. coli due to its compatibility with standard laboratory cultivation conditions.
Genetic engineering strategies typically involve the modular expression of a large number of genes, often exceeding 25, to construct the complete de novo biosynthesis pathway.[1] These genes are sourced from various bacteria known for their efficient corrinoid production, such as Pseudomonas denitrificans.[1] The engineering process is a multifaceted approach that includes not only the introduction of the biosynthetic pathway but also the optimization of precursor supply and the host's metabolic network to support high-yield production.
Genetic Engineering Strategies
The successful engineering of E. coli for corrinoid production hinges on a multi-level metabolic engineering approach. This involves the introduction of the core biosynthetic pathway, enhancement of precursor supply, and optimization of the host's cellular machinery.
Modular Pathway Engineering
The de novo aerobic biosynthesis of vitamin B12 is a long and complex pathway that is often divided into functional modules for easier assembly and optimization in a heterologous host like E. coli. A typical modular approach is as follows:
-
Module 1: Uroporphyrinogen III (Uro-III) to Hydrogenobyrinic Acid (HBA) Biosynthesis: This module converts the common tetrapyrrole precursor, Uro-III, into HBA. This involves the expression of a series of enzymes, often from a producer organism like Rhodobacter capsulatus.
-
Module 2: HBA to Cobinamide (Cbi) Biosynthesis: This module further modifies HBA to produce cobinamide, a key intermediate.
-
Module 3: Nucleotide Loop Assembly: This module involves the synthesis and attachment of the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB), to the corrin ring.
-
Module 4: Adenosylation and Final Assembly: The final steps involve the adenosylation of the cobalt ion and the completion of the vitamin B12 molecule.
Enhancing Precursor Supply
To drive the flux towards corrinoid biosynthesis, it is crucial to increase the intracellular pool of the primary precursor, Uro-III. This can be achieved by overexpressing key genes in the native heme biosynthesis pathway of E. coli, such as hemA, hemB, hemC, and hemD.
Host Strain Modifications
The choice of E. coli host strain is critical. Strains like BL21(DE3) are commonly used due to their proficiency in recombinant protein expression. Further modifications to the host genome, such as knocking out competing metabolic pathways, can also enhance corrinoid production.
Quantitative Data on Corrinoid Production
The following tables summarize the reported production of corrinoids in various genetically engineered E. coli strains. This data provides a benchmark for expected yields and highlights the effectiveness of different engineering strategies.
| Strain | Genetic Modifications | Corrinoid Titer (µg/g DCW) | Reference |
| Engineered E. coli | Heterologous expression of >25 genes from P. denitrificans | 0.21 ± 0.02 | [1] |
| Optimized Engineered E. coli | Culture condition optimization | 0.65 ± 0.03 | [1] |
| FH218 | De novo aerobic vitamin B12 biosynthesis pathway | 2.18 | [2] |
| FH219 | De novo aerobic vitamin B12 biosynthesis pathway | 1.22 | [2] |
| Metabolically Engineered E. coli | Multi-level metabolic engineering and optimized fermentation | 307.00 | [3][4] |
DCW: Dry Cell Weight
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the genetic engineering of E. coli for corrinoid production.
Protocol for Plasmid Construction
This protocol describes the general steps for constructing the expression plasmids carrying the corrinoid biosynthesis genes.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
Expression vectors (e.g., pET series, pACYC series)
-
DNA purification kits
-
Chemically competent E. coli for cloning (e.g., DH5α)
Procedure:
-
Gene Amplification: Amplify the desired biosynthetic genes from the genomic DNA of the source organism (e.g., Pseudomonas denitrificans) using PCR with high-fidelity polymerase. Design primers to include appropriate restriction sites for cloning.
-
Vector and Insert Digestion: Digest both the expression vector and the amplified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into a suitable cloning host like E. coli DH5α using a standard heat-shock protocol.
-
Selection and Verification: Select for positive transformants on antibiotic-containing agar (B569324) plates. Verify the correct insertion by colony PCR and Sanger sequencing.
Protocol for E. coli Transformation (Heat Shock)
This protocol is for the transformation of expression plasmids into the production host strain, such as E. coli BL21(DE3).
Materials:
-
Chemically competent E. coli BL21(DE3) cells
-
Expression plasmid DNA
-
SOC or LB medium
-
Agar plates with appropriate antibiotics
Procedure:
-
Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the plasmid DNA (10 pg - 100 ng) to the cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium to the tube.
-
Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate the plates overnight at 37°C until colonies appear.
Protocol for Corrinoid Production in Shake Flasks
This protocol outlines the cultivation of engineered E. coli for corrinoid production.
Materials:
-
LB or Terrific Broth (TB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Cobalt chloride (CoCl₂)
-
5,6-dimethylbenzimidazole (DMB) (optional, for some pathways)
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB or TB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate a larger volume of fresh medium (e.g., 100 mL in a 500 mL flask) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce recombinant gene expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, supplement the medium with CoCl₂ (final concentration 20-50 µM) and, if necessary, DMB (final concentration 0.1-0.5 mM).
-
Reduce the incubation temperature to 25-30°C and continue the cultivation for 48-72 hours with shaking.
Protocol for Corrinoid Extraction and Quantification
This protocol describes the extraction of corrinoids from E. coli cells and their quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Potassium cyanide (KCN) solution (handle with extreme caution in a fume hood)
-
Phosphate (B84403) buffer
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
Cell Lysis and Cyanation:
-
Harvest the cells from the culture by centrifugation.
-
Resuspend the cell pellet in a phosphate buffer containing a low concentration of KCN (e.g., 0.01%). The cyanide converts all corrinoids to the more stable cyanocobalamin (B1173554) form for easier analysis.
-
Lyse the cells by sonication or by using a French press.
-
-
Extraction:
-
Centrifuge the lysate to remove cell debris.
-
The supernatant contains the extracted corrinoids.
-
-
Solid Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the corrinoids with methanol.
-
-
HPLC Analysis:
-
Evaporate the methanol from the eluate and redissolve the corrinoid sample in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient of water and methanol (or acetonitrile), both containing a small amount of acid (e.g., trifluoroacetic acid), as the mobile phase.
-
Detect the corrinoids by their absorbance at around 361 nm.
-
Quantify the amount of corrinoid by comparing the peak area to a standard curve of cyanocobalamin.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Engineered corrinoid biosynthesis pathway in E. coli.
Caption: Experimental workflow for corrinoid production and analysis.
References
- 1. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 3. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 4. neb.com [neb.com]
Application Notes and Protocols for Isotopic Labeling Strategies in Corrin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing isotopic labeling to investigate the intricate biosynthetic pathway of corrins, the core macrocycle of vitamin B12 and other cobalamins. Stable isotope tracing is a powerful technique for elucidating reaction mechanisms, identifying novel intermediates, and quantifying metabolic flux through the pathway. The following sections detail the principles, experimental design, and analytical methods for these studies.
Introduction to Corrin Biosynthesis and Isotopic Labeling
The biosynthesis of the this compound ring is a complex enzymatic process that transforms uroporphyrinogen III, a common precursor for all tetrapyrroles, into the intricate structure of cobalamin.[1][2] This transformation involves a series of methylations, ring contraction, cobalt insertion, and other modifications.[1][3] Isotopic labeling, using non-radioactive heavy isotopes such as ¹³C, ¹⁵N, and ¹⁸O, allows researchers to track the fate of atoms from specific precursors as they are incorporated into the this compound macrocycle.[4][5] By analyzing the isotopic enrichment patterns in biosynthetic intermediates and the final product, it is possible to deduce the sequence of reactions and the origin of each atom.[6][7]
The two primary analytical techniques for detecting and quantifying isotopic enrichment in this compound biosynthesis studies are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4] NMR provides detailed information about the specific position of labeled atoms within a molecule, which is crucial for determining the stereochemistry of enzymatic reactions.[8][9][10][11][12][13] MS, particularly when coupled with liquid chromatography (LC-MS), is highly sensitive for detecting and quantifying labeled molecules and their various isotopologues.[14][15][16][17][18]
Key Precursors for Isotopic Labeling
The selection of an appropriate isotopically labeled precursor is critical for a successful tracing experiment. The most commonly used precursors in this compound biosynthesis studies include:
-
δ-Aminolevulinic Acid (ALA): As the universal precursor for all tetrapyrroles, ALA is an excellent choice for labeling the backbone of the this compound ring.[19][20] Specifically labeled variants, such as [2-¹³C]ALA, [5-¹³C]ALA, or [¹⁵N]ALA, can provide insights into the assembly of the uroporphyrinogen III macrocycle and its subsequent transformation.[19][21]
-
S-Adenosyl Methionine (SAM): The methyl groups on the this compound ring are primarily derived from SAM.[1][19] Using [¹³CH₃]methionine as a precursor allows for the specific labeling of these methyl groups, enabling the study of the methylation sequence and the enzymes involved.[10][19]
-
Other Precursors: Depending on the specific research question, other labeled compounds such as [¹⁸O]water or specific amino acids can be used to investigate particular enzymatic steps, like the origin of oxygen atoms in the amide side chains or the formation of the aminopropanol (B1366323) arm.[20][22]
Data Presentation: Quantitative Analysis of Isotope Incorporation
The following tables summarize hypothetical quantitative data from isotopic labeling experiments to illustrate how results can be presented for clear comparison.
Table 1: ¹³C Enrichment in Vitamin B₁₂ Biosynthesized by Propionibacterium shermanii from Labeled Precursors.
| Labeled Precursor | Labeled Position(s) in Vitamin B₁₂ | Isotopic Enrichment (%) | Analytical Method | Reference |
| [5-¹³C]δ-Aminolevulinic Acid | Seven specific carbon atoms in the this compound ring | 85 | ¹³C NMR | [8][19] |
| [¹³CH₃]S-Adenosyl Methionine | Seven methyl groups on the this compound ring | 92 | ¹³C NMR | [10][19] |
| [1,10,20-¹³C₃]Uro'gen III | C-1, C-10, C-20 of the this compound macrocycle | 78 | ¹³C NMR | [23] |
| [11-¹³C]Uro'gen III | C-11 of the this compound macrocycle | 88 | ¹³C NMR | [24] |
Table 2: ¹⁵N Enrichment in Cobalamins Biosynthesized by Propionibacterium freudenreichii.
| Labeled Precursor | Labeled Moiety | Isotopic Enrichment (%) | Analytical Method | Reference |
| (¹⁵NH₄)₂SO₄ | Entire Cobalamin Molecule | >98 | LC-MS/MS | [21] |
| [¹⁵N]δ-Aminolevulinic Acid | This compound Ring Nitrogen Atoms | 95 | LC-MS/MS | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments in tracing this compound biosynthesis.
Protocol 1: ¹³C Labeling of Vitamin B₁₂ in Propionibacterium shermanii using [5-¹³C]ALA
Objective: To determine the incorporation pattern of the C5 atom of ALA into the this compound ring of vitamin B₁₂.
Materials:
-
Propionibacterium shermanii culture
-
Growth medium (e.g., lactate-based medium)
-
[5-¹³C]δ-Aminolevulinic Acid (99% enrichment)
-
Cobalt chloride (CoCl₂)
-
5,6-dimethylbenzimidazole (DMB)
-
Centrifuge and sterile tubes
-
Extraction solvents (e.g., phenol, chloroform)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
NMR spectrometer
Procedure:
-
Culture Growth: Inoculate P. shermanii into the growth medium and culture under anaerobic conditions at 30°C.
-
Precursor Feeding: When the culture reaches the late logarithmic phase of growth, add [5-¹³C]ALA to a final concentration of 100 mg/L. Concurrently, add CoCl₂ and DMB to support cobalamin synthesis.
-
Incubation: Continue the incubation for an additional 48-72 hours to allow for the biosynthesis and incorporation of the labeled precursor.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes.
-
Extraction of Vitamin B₁₂:
-
Resuspend the cell pellet in a potassium cyanide solution to convert all cobalamins to the more stable cyanocobalamin (B1173554) form.
-
Lyse the cells (e.g., by sonication or French press).
-
Perform a solvent extraction using a phenol-chloroform mixture to separate the cyanocobalamin.
-
-
Purification:
-
Purify the extracted cyanocobalamin using solid-phase extraction (SPE) on a C18 column.
-
Further purify by high-performance liquid chromatography (HPLC) if necessary.
-
-
NMR Analysis:
Protocol 2: ¹⁵N Labeling of Cobalamins in Propionibacterium freudenreichii
Objective: To produce fully ¹⁵N-labeled cobalamins for use as internal standards in quantitative mass spectrometry.
Materials:
-
Propionibacterium freudenreichii culture
-
Chemically defined medium (CDM) with (¹⁵NH₄)₂SO₄ as the sole nitrogen source (99% enrichment)
-
Cobalt chloride (CoCl₂)
-
5,6-dimethylbenzimidazole (DMB)
-
Bioreactor or anaerobic culture vessels
-
LC-MS/MS system
Procedure:
-
Adaptation to ¹⁵N Medium: Subculture P. freudenreichii serially in the CDM containing (¹⁵NH₄)₂SO₄ to minimize carry-over of ¹⁴N from the initial inoculum.[21]
-
Large-Scale Fermentation: Inoculate a larger volume of the ¹⁵N-CDM and grow under controlled semi-anaerobic conditions in a bioreactor.
-
Induction of Cobalamin Synthesis: After an initial growth phase, supplement the culture with CoCl₂ and DMB to stimulate cobalamin production.
-
Cell Harvesting and Extraction: Follow the same procedures for cell harvesting and extraction as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Digest the purified cobalamins with a protease (e.g., trypsin) if analyzing protein-bound forms.
-
Analyze the sample using an LC-MS/MS system.
-
Monitor the mass shift corresponding to the incorporation of ¹⁵N atoms to confirm the level of enrichment.[21]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound biosynthesis and the experimental workflows for isotopic labeling.
Caption: Simplified aerobic pathway of this compound biosynthesis from ALA.
References
- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of cobalamin (vitamin B(12)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B12: Biosynthesis of the this compound Ring | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biosynthesis of Vitamin B12: A Study by 13C Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of vitamin B12: concerning the origin of the methine protons of the this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear magnetic resonance studies of the biosynthesis of vitamin B12. The origin of the methyl groups on the this compound ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of porphyrins and corrins. 2. Isolation, purification, and NMR investigations of the porphobilinogen-deaminase covalent complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. buchem.com [buchem.com]
- 16. IsotopicLabelling: an R package for the analysis of MS isotopic patterns of labelled analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and quantification of ricin in beverages using isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The biosynthesis of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on the biosynthesis of corrinoids and porphyrinoids. I. The labeling of oxygen of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Production of Four 15N-Labelled Cobalamins via Biosynthesis Using Propionibacterium freudenreichii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rothlab.ucdavis.edu [rothlab.ucdavis.edu]
- 23. Biosynthesis of vitamin B12: use of specific 13C-labelling for structural studies on factor IV - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Biosynthesis of vitamin B12: use of a single 13C label in the macrocycle to confirm C-11 methylation in prethis compound-6x - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
Application of spectroscopy (UV-Vis, NMR, EPR) in corrin characterization.
Application Notes & Protocols: Spectroscopic Characterization of Corrins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corrins, a class of tetrapyrrole macrocycles, are most notably represented by cobalamin (Vitamin B12) and its derivatives. The intricate structure and diverse oxidation states of the central cobalt ion make spectroscopic analysis an indispensable tool for their characterization. This document provides detailed application notes and protocols for the use of Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy in the study of corrins.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing corrins, providing information on the cobalt oxidation state, axial ligation, and the integrity of the corrin ring. The electronic absorption spectra of cobalamins are distinguished by intense bands, often labeled with Greek letters (α, β, γ, δ), arising from π→π* transitions of the conjugated this compound macrocycle.
Application Notes:
-
Oxidation State Determination: The UV-Vis spectrum is highly sensitive to the oxidation state of the cobalt ion (Co³⁺, Co²⁺, Co¹⁺). For instance, the reduction of Co(III) to Co(II) results in a significant change in the spectrum, with the disappearance of the characteristic γ-band of the Co(III) form and the appearance of new bands for the Co(II) form.
-
Ligand Identification: The nature of the axial ligands coordinated to the cobalt ion influences the position and intensity of the absorption bands. Changes in axial ligation, such as the displacement of the dimethylbenzimidazole (DMB) base ("base-on" vs. "base-off" forms), can be readily monitored.[1]
-
Quantitative Analysis: The concentration of corrinoids in solution can be determined using the Beer-Lambert law, provided the molar extinction coefficient (ε) is known. For example, cyanocobalamin (B1173554) exhibits a characteristic and strong absorption peak at approximately 361 nm.[2][3]
Quantitative Data: UV-Vis Absorption Maxima for Selected Corrinoids
| Corrinoid | Form | Key λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Cyanocobalamin (Vitamin B12) | Co³⁺ | ~361 | ~27,500 | [3][4] |
| Cyanocobalamin (Vitamin B12) | Co³⁺ | ~550 | ~8,500 (calculated from ratio) | [3] |
| Aquacobalamin (B1421323) | Co³⁺, "base-on" | ~351, ~525 | - | [5] |
| Cob(II)alamin | Co²⁺, "base-off" | ~312, ~470 | - | [1] |
Experimental Workflow: UV-Vis Analysis of Corrins
Caption: General workflow for this compound characterization using UV-Vis spectroscopy.
Protocol: UV-Vis Analysis of Cyanocobalamin
This protocol is adapted from the USP 35-NF 30 S2 method for cyanocobalamin identification.[3][6]
-
Sample Preparation: a. Accurately weigh approximately 15 mg of the cyanocobalamin standard. b. Dissolve the sample in deionized water in a 50 mL amber-colored volumetric flask to protect it from light. c. Sonicate the solution until the sample is completely dissolved. d. Dilute this stock solution 1:10 with deionized water to obtain the final sample solution.
-
Instrumentation & Measurement: a. Use a calibrated UV-Vis spectrophotometer with 1 cm path length rectangular quartz cuvettes. b. Set the instrument to scan a desired range (e.g., 250 nm to 600 nm). c. Fill a cuvette with deionized water to serve as the blank reference. d. Fill a separate cuvette with the sample solution. e. Record the absorption spectrum.
-
Data Analysis: a. Identify the wavelengths of maximum absorbance. For cyanocobalamin, these should be at 278 ± 1 nm, 361 ± 1 nm, and 550 ± 2 nm.[3] b. Calculate the ratio of the absorbance at 361 nm to the absorbance at 550 nm (A361/A550). This ratio should fall within the range of 3.15 - 3.40 for positive identification.[3] c. Calculate the ratio of the absorbance at 361 nm to the absorbance at 278 nm (A361/A278). This ratio should be between 1.70 and 1.90.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of diamagnetic corrins (typically Co³⁺). It provides information about the connectivity of atoms and the three-dimensional structure of the molecule in solution. ¹H, ¹³C, and ³¹P NMR are commonly employed.
Application Notes:
-
Structural Confirmation: The complexity of corrinoids means their ¹H NMR spectra are often crowded, but high-field instruments and 2D techniques (like COSY and HSQC) can resolve individual signals, confirming the core structure and the identity of side chains.[7][8]
-
Conformational Analysis: NMR can detect subtle conformational changes, such as the pucker of the this compound ring or the orientation of the nucleotide loop.[9] The "base-on"/"base-off" equilibrium can also be studied, as the coordination of the DMB base significantly alters the chemical environment of nearby protons.[10]
-
Axial Ligand Identification: The signals from the upper axial ligand (e.g., the adenosyl group in coenzyme B12 or the methyl group in methylcobalamin) can be identified, confirming the specific form of the cobalamin.[11]
Quantitative Data: Representative ¹H NMR Chemical Shifts for Adenosylcobalamin (AdoCbl)
Data acquired in D₂O at 500 MHz. Chemical shifts (δ) are in ppm.[11]
| Proton Assignment | Chemical Shift (δ, ppm) |
| Adenosyl H1' | ~6.1 |
| DMB H5 | ~6.2 |
| DMB H2 | ~7.1 |
| This compound Ring Protons | Various, 1.5 - 7.5 |
| This compound Methyls | Various, 0.5 - 2.7 |
Experimental Workflow: NMR Analysis of Corrins
Caption: General workflow for this compound characterization using NMR spectroscopy.
Protocol: General ¹H NMR of a Cobalamin
-
Sample Preparation: a. Dissolve 1-5 mg of the purified corrinoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For aqueous solutions, a phosphate (B84403) buffer at a specific pD (e.g., 7.4) can be used.[11] b. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation & Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Tune and shim the instrument on the sample to achieve optimal resolution. c. Acquire a standard 1D ¹H NMR spectrum. Use a solvent suppression pulse sequence (e.g., presaturation) if working in H₂O/D₂O to attenuate the large water signal. d. Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. The number of scans will depend on the sample concentration.
-
Data Processing and Analysis: a. Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. b. Calibrate the chemical shift scale using an internal standard or the residual solvent peak. c. Integrate signals and assign peaks by comparing the spectrum to literature data for the specific corrinoid and by using 2D NMR experiments if necessary for unambiguous assignment.[7]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a highly specific technique for studying paramagnetic species. In this compound chemistry, it is essential for characterizing the Co²⁺ (d⁷, S=1/2) state, which is a key intermediate in many B12-dependent enzymatic reactions.[12]
Application Notes:
-
Characterization of Co(II) State: EPR directly probes the unpaired electron in Co²⁺-corrins, providing a unique spectral signature. The spectrum's features are defined by the g-tensor and the hyperfine coupling (A-tensor) to the ⁵⁹Co nucleus (I=7/2).[1]
-
Probing the Coordination Environment: The g and A values are extremely sensitive to the geometry and nature of the ligands coordinated to the cobalt ion.[12] For example, five-coordinate "base-off" cob(II)alamin (with a water ligand) has distinct EPR parameters from four-coordinate species or species with different axial ligands like chloride.[13]
-
Superhyperfine Coupling: If the axial ligand has a nucleus with a magnetic moment (e.g., ¹⁴N from histidine or ³⁵/³⁷Cl from chloride), superhyperfine splitting may be observed on the main hyperfine lines, providing direct evidence of coordination.[13]
Quantitative Data: EPR Spin Hamiltonian Parameters for Co(II) Corrins
| Corrinoid Species | g-values (g⊥, g∥ or gx, gy, gz) | ⁵⁹Co Hyperfine A-values (MHz) (A⊥, A∥ or Ax, Ay, Az) | Reference |
| Cob(II)inamide ("base-off" model) | g⊥ ≈ 2.3, g∥ ≈ 2.0 | A⊥ ≈ 215, A∥ ≈ 395 | [1] |
| Cob(II)alamin ("base-off", H₂O ligand) | gz ≈ 2.01, gy ≈ 2.26, gx ≈ 2.31 | Az ≈ 308, Ay ≈ 115, Ax ≈ 50 | [13] |
| Cl-Cob(II)alamin ("base-off", Cl⁻ ligand) | gz ≈ 2.01, gy ≈ 2.21, gx ≈ 2.36 | Az ≈ 318, Ay ≈ 120, Ax ≈ 80 | [13] |
Experimental Workflow: EPR Analysis of Corrins
Caption: General workflow for this compound characterization using EPR spectroscopy.
Protocol: General EPR of Cob(II)alamin
-
Sample Preparation: a. Prepare a solution of a Co³⁺ this compound (e.g., aquacobalamin) in an appropriate buffer. b. Degas the solution thoroughly to create an anaerobic environment. c. Reduce the sample to the Co²⁺ state using a suitable reducing agent (e.g., sodium borohydride, dithionite, or photoreduction). The color change (e.g., red to brown/orange) can be monitored by eye or with UV-Vis. d. Transfer the anaerobic solution into a quartz EPR tube and seal it. e. Flash-freeze the sample by plunging it into liquid nitrogen.
-
Instrumentation & Data Acquisition: a. Use an X-band (~9.5 GHz) EPR spectrometer equipped with a cryostat. b. Place the frozen sample in the spectrometer's resonant cavity and cool to a low temperature (e.g., 77 K or lower) to ensure slow relaxation. c. Set the instrument parameters: microwave frequency, microwave power (low enough to avoid saturation), modulation frequency, modulation amplitude, and magnetic field sweep range. d. Record the first-derivative EPR spectrum. For better resolution, data can be collected at multiple microwave frequencies (e.g., X-band and Q-band).[1]
-
Data Analysis: a. The experimental spectrum is analyzed to identify key features. The ⁵⁹Co nucleus (I=7/2) splits the signal into eight hyperfine lines. b. Use specialized software to simulate the spectrum. The simulation is adjusted until it matches the experimental data. c. The best-fit simulation provides the principal values of the g-tensor (gx, gy, gz) and the ⁵⁹Co hyperfine tensor (Ax, Ay, Az), which characterize the electronic structure of the Co(II) center.[13][14]
References
- 1. Spectroscopic and Computational Characterization of the Base-off Forms of Cob(II)alamin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. PhotochemCAD | Cyanocobalamin [photochemcad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. scilit.com [scilit.com]
- 8. ismar.org [ismar.org]
- 9. Heteronuclear NMR studies of cobalt corrinoids. 20. 31P chemical shift anisotropy of aquacobalamin and its complex with a haptothis compound from chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. boep.specman4epr.com [boep.specman4epr.com]
- 13. Chloro-cob(II)alamin formation enhances the thiol oxidase activity of the B12-trafficking protein CblC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by Adenosylcobalamin-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assaying Corrinoid-Dependent Methyltransferase Activity
Introduction
Corrinoid-dependent methyltransferases are a crucial class of enzymes that facilitate the transfer of a methyl group from a donor to an acceptor substrate, utilizing a cobalt-containing corrinoid cofactor, such as cobalamin (Vitamin B12), as an intermediate methyl carrier.[1] These enzymes are vital in various metabolic pathways across all domains of life, including methionine synthesis, methane (B114726) generation, and acetate (B1210297) metabolism.[2] The general mechanism involves the corrinoid cofactor cycling between a supernucleophilic cob(I)alamin state, which accepts the methyl group, and a methylcob(III)alamin state, which donates it.[1][3] Dysregulation of these enzymes is implicated in various diseases, making them important targets for research and drug development.
This document provides detailed application notes and protocols for several common methods used to assay the activity of these enzymes, catering to researchers, scientists, and drug development professionals.
Assay Selection Guide
Choosing the appropriate assay depends on the specific research question, required throughput, and available equipment. Key considerations include sensitivity, cost, and whether a continuous or endpoint measurement is needed.
| Assay Type | Principle | Throughput | Pros | Cons |
| Radioactive Assay | Measures the incorporation of a radiolabeled methyl group ([³H] or [¹⁴C]) from a donor (e.g., SAM) into a product.[4] | Low to Medium | "Gold standard", highly sensitive, direct measurement.[5] | Requires handling of radioactive materials, generates radioactive waste, generally low throughput.[6] |
| Spectrophotometric Assay | Monitors changes in absorbance resulting from product formation or substrate depletion, sometimes using coupled enzyme reactions.[7][8] | Medium | Often continuous, real-time kinetics, no radioactivity.[9][10] | Can be less sensitive, potential for interference from colored compounds. |
| Luminescence Assay | Measures light production from a series of coupled enzymatic reactions that are initiated by the formation of S-adenosylhomocysteine (SAH), the universal product of SAM-dependent methyltransferases.[11] | High | Extremely sensitive, low interference, suitable for HTS.[11][12] | Indirect measurement, can be expensive. |
| LC-MS/MS Assay | Directly quantifies the substrate and product in the reaction mixture using liquid chromatography-tandem mass spectrometry.[13][14] | Low | Highly specific and sensitive, can measure multiple analytes simultaneously.[13] | Requires expensive specialized equipment, low throughput, complex sample preparation.[6] |
General Catalytic Cycle of Corrinoid-Dependent Methyltransferases
The activity of these enzymes is centered on the cobalt atom of the corrinoid cofactor. The cycle involves the cofactor accepting a methyl group from a donor and transferring it to an acceptor, with the cobalt atom cycling between Co(I) and Co(III) oxidation states.
Caption: General catalytic cycle of a corrinoid-dependent methyltransferase.
Experimental Protocols
Protocol 1: Discontinuous Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase
This assay is adapted for enzymes like methionine synthase (MetH) that use N⁵-methyl-tetrahydrofolate (CH₃-H₄folate) as a methyl donor and produce tetrahydrofolate (H₄folate).[8] The product, H₄folate, is unstable and is converted under acidic conditions to the stable methenyl-tetrahydrofolate (CH⁺=H₄folate), which has a strong absorbance at 350 nm.[8]
A. Principle The reaction involves the transfer of a methyl group from CH₃-H₄folate to homocysteine, catalyzed by MetH, producing methionine and H₄folate. The reaction is stopped, and the H₄folate product is acid-converted to CH⁺=H₄folate, which is then quantified spectrophotometrically.
B. Experimental Workflow Diagram
Caption: Workflow for the discontinuous spectrophotometric MetH assay.
C. Materials
-
Purified cobalamin-dependent methionine synthase
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.2
-
L-Homocysteine
-
N⁵-Methyl-tetrahydrofolate (CH₃-H₄folate)
-
Dithiothreitol (DTT)
-
Zinc Acetate (if required by the enzyme)[15]
-
Stop Solution: 1 N HCl containing 12% formic acid[8]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 350 nm
D. Procedure
-
Prepare a reaction master mix in the Assay Buffer containing all components except one of the substrates (e.g., CH₃-H₄folate) to be used for initiation. A typical 100 µL reaction might contain 5 µM enzyme, 200 µM L-homocysteine, 1 mM DTT.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding CH₃-H₄folate to a final concentration of 200 µM.
-
At specific time points (e.g., 0, 2, 4, 6, 8, and 10 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to 50 µL of the Stop Solution.
-
Once all time points are collected, heat the quenched samples at 100°C for 10 minutes to complete the conversion of H₄folate to CH⁺=H₄folate.[8]
-
Cool the samples to room temperature and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a UV-transparent plate or cuvette.
-
Read the absorbance at 350 nm. The substrate, CH₃-H₄folate, does not contribute significantly to absorbance at this wavelength.[8]
E. Data Analysis
-
Subtract the absorbance of the zero-minute time point (blank) from all other time points.
-
Calculate the concentration of the product (CH⁺=H₄folate) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for CH⁺=H₄folate at 350 nm is ~25,000 M⁻¹cm⁻¹.
-
Plot the concentration of the product versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve. This rate can be used for kinetic analysis (e.g., Michaelis-Menten plots) or inhibitor screening.
Protocol 2: High-Throughput Luminescence-Based Assay (MTase-Glo™)
This protocol describes a universal assay for SAM-dependent methyltransferases, including corrinoid-dependent ones that use SAM as a methyl donor in a reactivation pathway.[3] It quantifies the enzymatic production of S-adenosylhomocysteine (SAH).
A. Principle The assay relies on a series of coupled enzymatic reactions. First, the methyltransferase produces SAH. In the detection steps, SAH is converted to adenine (B156593) and S-ribosylhomocysteine. The adenine is then converted to hypoxanthine, then xanthine, and finally uric acid and H₂O₂. A separate reaction converts ADP to ATP. The newly synthesized ATP serves as a substrate for luciferase, producing a light signal that is directly proportional to the SAH concentration. The MTase-Glo™ assay simplifies this by converting SAH to ATP in two steps, which is then detected by luciferase.[11]
B. Experimental Workflow Diagram
Caption: Workflow for the MTase-Glo™ luminescence-based assay.
C. Materials
-
Purified corrinoid-dependent methyltransferase
-
Appropriate methyl acceptor substrate
-
S-Adenosyl-L-methionine (SAM)
-
MTase-Glo™ Methyltransferase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates (for luminescence)
-
Plate-reading luminometer
D. Procedure
-
Set up the methyltransferase reaction in a well of a white, opaque plate. The total volume is typically small (5-20 µL). Include enzyme, acceptor substrate, and SAM in an appropriate buffer. For inhibitor screening, include the test compound.
-
Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and begin detection by adding the MTase-Glo™ Reagent as per the manufacturer's instructions. This reagent converts the SAH product to an intermediate.
-
Add the MTase-Glo™ Detection Solution, which contains the enzymes to convert the intermediate to ATP and the luciferase/luciferin components.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. The signal is typically stable for several hours.[11]
-
Measure luminescence using a plate-reading luminometer.
E. Data Analysis
-
Prepare a standard curve using known concentrations of SAH to correlate the relative light units (RLU) with the amount of product formed.
-
For enzyme kinetics, vary the substrate concentration and measure the RLU, then convert to reaction velocity using the standard curve.
-
For inhibitor screening, compare the RLU from wells with the inhibitor to control wells (no inhibitor). Calculate the percent inhibition and determine IC₅₀ values by plotting percent inhibition against inhibitor concentration.
Protocol 3: LC-MS/MS-Based Assay
This method offers direct and highly specific quantification of substrates and products. It is ideal for detailed mechanistic studies or when other methods suffer from interference.
A. Principle The enzymatic reaction is performed, then stopped by quenching, often with acid or organic solvent, which also precipitates the enzyme. The supernatant is then analyzed by LC-MS/MS. A chromatography step (e.g., HILIC) separates the analytes of interest (e.g., SAM, SAH, homocysteine, methionine) before they are detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[14][16]
B. Materials
-
Purified corrinoid-dependent methyltransferase and substrates
-
Quenching Solution: e.g., 10% Trichloroacetic acid (TCA) or cold Acetonitrile
-
LC-MS/MS system with an ESI source
-
Appropriate chromatography column (e.g., HILIC)
-
High-purity solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Stable isotope-labeled internal standards (e.g., ¹³C₅-SAH) for accurate quantification
C. Procedure
-
Perform the enzymatic reaction in a microcentrifuge tube. A typical volume is 50-100 µL.
-
Start the reaction by adding the final component (e.g., enzyme or a key substrate).
-
Incubate at the optimal temperature for a defined time.
-
Stop the reaction by adding an equal volume of cold Quenching Solution.
-
Vortex and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system. Analytes are separated on the column and detected by the mass spectrometer.
D. Data Analysis
-
Develop an MRM method for each analyte by defining the precursor ion (m/z) and one or more product ions.
-
Create a standard curve for each analyte using known concentrations to establish the relationship between peak area and concentration.
-
Integrate the peak areas for each analyte in the samples.
-
Calculate the concentration of substrates consumed and products formed by comparing their peak areas to the respective standard curves. The use of internal standards is highly recommended to correct for matrix effects and variations in instrument response.[16]
Quantitative Data Summary
The following tables provide examples of the types of quantitative data obtained from methyltransferase assays. The values are representative and will vary based on the specific enzyme, substrates, and assay conditions.
Table 1: Michaelis-Menten Kinetic Parameters
| Substrate | Enzyme Source | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Assay Method |
| L-Methionine | P. gingivalis MGL | 1200 ± 100 | 5.5 ± 0.13 | Spectrophotometric[17][18] |
| L-Methionine sulfone | P. gingivalis MGL | 38000 ± 2000 | 34.1 ± 0.98 | Spectrophotometric[17][18] |
| Peptide Substrate A | Human PRMT1 | 4.2 ± 0.5 | 0.08 ± 0.002 | Enzyme-Coupled Spectrophotometric[7] |
| Peptide Substrate B | Human PRMT1 | 10.1 ± 1.2 | 0.11 ± 0.004 | Enzyme-Coupled Spectrophotometric[7] |
Table 2: Inhibitor Potency (IC₅₀ Values)
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Assay Method |
| Sinefungin | DNA Methyltransferase | 0.4 ± 0.1 | Radioactive[19] |
| RG108 | DNA Methyltransferase | 115 ± 25 | Radioactive[19] |
| Ac-RCC1-10 (Peptide) | NTMT1 | 0.02 ± 0.005 | Fluorescence[12] |
| Small Molecule X | Hypothetical MetH | 15.2 | Luminescence |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalamin- and Corrinoid-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COBALAMIN- AND COBAMIDE-DEPENDENT METHYLTRANSFERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTase-Glo™ Methyltransferase Assay [worldwide.promega.com]
- 12. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. scholars.nova.edu [scholars.nova.edu]
- 18. A continuous spectrophotometric assay and nonlinear kinetic analysis of methionine γ-lyase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Corrinoid-Mediated Microbial Interactions in the Gut Microbiome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrinoids, a class of cobalt-containing tetrapyrroles that includes vitamin B12 (cobalamin), are essential cofactors for a wide range of metabolic enzymes in all domains of life.[1] In the complex ecosystem of the human gut, corrinoids are a scarce and valuable resource, shaping the structure and function of the microbial community.[2][3] While some gut microbes are capable of de novo corrinoid biosynthesis, the majority are auxotrophs, relying on uptake from the environment or from neighboring bacteria.[4][5] This dynamic of production and consumption creates a web of intricate microbial interactions, including competition, cooperation, and commensalism, that are mediated by the availability and structural diversity of corrinoids.[4][6] Understanding these interactions is crucial for elucidating the mechanisms of gut microbiome homeostasis and its impact on host health and disease.
These application notes provide a comprehensive overview of the role of corrinoids in the gut microbiome and detail protocols for studying these interactions.
Data Presentation: Quantitative Insights into Corrinoid Interactions
The following tables summarize key quantitative data related to corrinoid-mediated microbial interactions in the gut.
Table 1: Corrinoid Production by Gut Microbial Communities
| Microbial Community/Strain | Condition | Corrinoid Concentration (ng/mL) | Reference |
| Human Fecal Microbiota (n=8 donors) | In vitro batch fermentation (24h, no initial B12) | 152 ± 4 to 564 ± 25 | [7] |
| Bacteroides thetaiotaomicron | Not a producer | 0 | [2] |
Table 2: Impact of Corrinoids on Gut Microbiota Composition
| Study Type | Model | Corrinoid/Concentration | Key Findings | Reference |
| In vitro colon simulation | Human fecal microbiota | Methylcobalamin (post 7 days) | Increased Acinetobacter spp. (to 45.54%), decreased Bacteroides spp. (to 11.15%), Enterobacteriaceae (to 9.34%), and Ruminococcaceae (to 2.69%). | [8] |
| In vitro colon simulation | Human fecal microbiota | Cyanocobalamin (post 7 days) | Different impact on the same bacteria compared to methylcobalamin. | [8] |
| Human observational study | Healthy adults | Higher B12 intake (quartile 3 vs others) | Increased abundance of Prevotella and decreased abundance of Bacteroides. | [9] |
| Murine model | C57BL/6 mice | Vitamin B12 supplementation | Decreased relative abundance of Bacteroides. | [9] |
Table 3: Corrinoid Binding and Transport in Bacteroides thetaiotaomicron
| Protein | Ligand | Binding Affinity (KD) | Method | Reference |
| BtuG1 | Cyanocobalamin (CNCbl) | 1 - 10 pM | Grained Coupled Interferometry (GCI) | [1] |
| BtuG1 | Hydroxycobalamin (OHCbl) | 1 - 10 pM | GCI | [1] |
| BtuG1 | Cobinamide (Cbi) | Varies significantly from BtuG2/3 | GCI | [1] |
| BtuG2 | Cyanocobalamin (CNCbl) | 1 - 10 pM | GCI | [1] |
| BtuG2 | Hydroxycobalamin (OHCbl) | 1 - 10 pM | GCI | [1] |
| BtuG3 | Cyanocobalamin (CNCbl) | 1 - 10 pM | GCI | [1] |
| BtuG3 | Hydroxycobalamin (OHCbl) | 1 - 10 pM | GCI | [1] |
| BtuG2 | Vitamin B12 | Femtomolar range | Not specified | [2][4] |
Table 4: Corrinoid-Dependent Gene Regulation in Bacteroides thetaiotaomicron
| Gene/Locus | Condition | Fold Repression | Method | Reference |
| Locus 2 (BT1956) | 37 nM vs 0.37/0 nM cyanocobalamin | ~70-fold | qRT-PCR | [2] |
| bt1915 (downstream of a predicted B12 riboswitch) | 1 nM and 10 nM B12 vs 0 nM B12 | Concentration-dependent decrease | qRT-PCR | [8] |
Experimental Protocols
Protocol 1: Anaerobic Co-culture of Bacteroides and Bifidobacterium to Study Corrinoid Cross-Feeding
This protocol describes a method for co-culturing a corrinoid-producing Bifidobacterium species with a corrinoid-auxotrophic Bacteroides species to investigate the sharing of corrinoids.
Materials:
-
Bifidobacterium strain (e.g., Bifidobacterium infantis)
-
Bacteroides strain (e.g., Bacteroides thetaiotaomicron)
-
Modified Carbohydrate-Free Basal Medium (mCFBM)
-
Carbon source (e.g., glucose, inulin)
-
Anaerobic chamber or jars with gas pack system (10% H₂, 10% CO₂, 80% N₂)
-
Sterile culture tubes and plates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare Media: Prepare mCFBM and supplement with the desired carbon source (e.g., 1% w/v glucose).[10] Autoclave and transfer to the anaerobic chamber to equilibrate for at least 24 hours.
-
Pre-cultures: Inoculate single colonies of the Bifidobacterium and Bacteroides strains into separate tubes containing 5 mL of supplemented mCFBM. Incubate at 37°C under anaerobic conditions for 16-18 hours.[10]
-
Inoculum Preparation: Centrifuge the pre-cultures at 12,000 x g for 10 minutes. Resuspend the cell pellets in carbon-source-free mCFBM to an optical density at 600 nm (OD₆₀₀) of 1.0.[10]
-
Co-culture Setup:
-
Monocultures (Controls): In triplicate, inoculate tubes containing 5 mL of supplemented mCFBM with 1% (v/v) of the Bifidobacterium or Bacteroides inoculum.
-
Co-culture: In triplicate, inoculate tubes containing 5 mL of supplemented mCFBM with 1% (v/v) of both the Bifidobacterium and Bacteroides inocula.
-
-
Incubation: Incubate all tubes at 37°C under anaerobic conditions for up to 72 hours.[10]
-
Monitoring Growth: At regular intervals (e.g., 0, 12, 24, 48, 72 hours), measure the OD₆₀₀ of each culture.
-
Analysis:
-
Plate serial dilutions of the co-cultures on selective agar (B569324) to enumerate the colony-forming units (CFUs) of each species.
-
Harvest culture supernatants by centrifugation for analysis of corrinoid production (see Protocol 2) and short-chain fatty acid (SCFA) production by HPLC or GC.
-
Protocol 2: Extraction and Quantification of Corrinoids from Fecal Samples by LC-MS/MS
This protocol details a method for extracting and quantifying different corrinoid forms from fecal samples.
Materials:
-
Frozen fecal samples
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Bead-beating tubes with sterile glass or zirconia beads
-
Bead beater homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)
-
Corrinoid standards (e.g., cyanocobalamin, methylcobalamin, adenosylcobalamin)
Procedure:
-
Sample Preparation:
-
Freeze-dry fecal samples to remove water.
-
Weigh 50 mg of the freeze-dried fecal sample into a bead-beating tube.[11]
-
-
Extraction:
-
Sample Cleanup:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.[12]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B). A gradient elution should be optimized to separate the different corrinoid forms.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for targeted quantification on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument. Optimize the precursor and product ion transitions for each corrinoid standard.
-
-
Quantification:
-
Prepare a standard curve for each corrinoid using the pure standards.
-
Quantify the corrinoids in the fecal extracts by comparing their peak areas to the standard curves.
-
Normalize the results to the initial dry weight of the fecal sample.
-
Visualizations: Signaling Pathways and Experimental Workflows
Corrinoid Transport and Riboswitch Regulation in Bacteroides thetaiotaomicron
Caption: Corrinoid uptake and riboswitch-mediated regulation in Bacteroides thetaiotaomicron.
Experimental Workflow for Anaerobic Co-culture and Analysis
Caption: Workflow for studying microbial interactions via anaerobic co-culture.
Logical Relationship of Corrinoid-Mediated Microbial Interactions
References
- 1. biorxiv.org [biorxiv.org]
- 2. Human gut Bacteroides capture vitamin B12 via cell surface-exposed lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Influence of corrinoid antagonists on methanogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut Commensal Bacteroidetes Encode a Novel Class of Vitamin B12-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin B-12 and the Gastrointestinal Microbiome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions between Bifidobacterium and Bacteroides Species in Cofermentations Are Affected by Carbon Sources, Including Exopolysaccharides Produced by Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Corrinoid Transport Systems in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrinoids, a class of cobalt-containing tetrapyrrole molecules including vitamin B12 (cobalamin), are essential cofactors for a variety of metabolic enzymes in all domains of life.[1][2] While some bacteria and archaea can synthesize corrinoids de novo, many bacteria must acquire them from their environment.[1][2] This necessity has led to the evolution of sophisticated transport systems to scavenge these vital nutrients. Understanding the mechanisms of corrinoid transport is crucial for fields ranging from microbial ecology and physiology to the development of novel antimicrobial strategies that could exploit these uptake pathways.
This document provides detailed protocols for investigating corrinoid transport systems in bacteria, with a focus on both Gram-negative and other bacterial models. The protocols cover methods for assessing transport kinetics, substrate binding, and the physiological relevance of these transport systems.
Overview of Corrinoid Transport in Bacteria
Bacteria have evolved diverse systems for the uptake of corrinoids. A well-characterized paradigm is the Btu system in Gram-negative bacteria like Escherichia coli. This system involves a multi-component pathway to shuttle corrinoids across the outer and inner membranes.
-
Outer Membrane Transport: In E. coli, the TonB-dependent transporter BtuB is responsible for the initial binding and transport of corrinoids across the outer membrane.[3][4][5] This process is energy-dependent, relying on the proton motive force of the inner membrane, which is transduced by the TonB-ExbB-ExbD complex.[6]
-
Periplasmic Binding: Once in the periplasm, the corrinoid is captured by the high-affinity periplasmic binding protein, BtuF .[7][8]
-
Inner Membrane Translocation: The corrinoid-loaded BtuF then delivers its cargo to the inner membrane ATP-binding cassette (ABC) transporter, BtuCD .[4][7] The BtuCD complex, consisting of two transmembrane permease subunits (BtuC) and two cytoplasmic ATPase subunits (BtuD), utilizes the energy from ATP hydrolysis to translocate the corrinoid into the cytoplasm.[8][9]
Other bacterial species utilize different transport mechanisms, such as the Energy-Coupling Factor (ECF) transporters, which are a distinct class of ABC transporters.[9][10]
Key Experimental Protocols
This section details the methodologies for several key experiments used to investigate bacterial corrinoid transport systems.
Protocol 1: Whole-Cell Corrinoid Uptake Assay using Radiolabeled Substrates
This protocol measures the time-dependent accumulation of a radiolabeled corrinoid, such as [⁵⁷Co]cyanocobalamin, in bacterial cells. This allows for the characterization of transport kinetics and the differentiation between the initial, rapid binding phase and the slower, energy-dependent translocation phase.[11]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB broth, M9 minimal medium)
-
[⁵⁷Co]cyanocobalamin or [⁶⁰Co]cyanocobalamin
-
Wash buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.6, with 5% glucose and 0.1 mM CaCl₂)[6]
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
0.45 µm nitrocellulose filters
-
Vacuum filtration apparatus
Procedure:
-
Cell Culture Preparation: Grow the bacterial strain to mid-log phase in the appropriate medium. Harvest the cells by centrifugation and wash them twice with the wash buffer. Resuspend the cells in the wash buffer to a specific optical density (e.g., OD₆₅₀ of 0.2).[6]
-
Initiation of Uptake: Equilibrate the cell suspension at the desired temperature (e.g., 30°C or 37°C).[6] Initiate the transport assay by adding radiolabeled cyanocobalamin (B1173554) to a final concentration of 10 nM.[6]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 300 seconds), withdraw aliquots (e.g., 1 mL) of the cell suspension.
-
Filtration and Washing: Immediately filter the aliquots through 0.45 µm nitrocellulose filters under vacuum. Wash the filters rapidly with two volumes of ice-cold wash buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to picomoles of corrinoid transported per unit of cells (e.g., per 10⁹ cells or per mg of protein). Plot the amount of corrinoid transported over time. The initial rapid uptake phase (typically complete within the first minute) represents binding to the outer membrane receptor, while the subsequent slower, linear phase represents translocation into the cytoplasm.[11]
Workflow for Whole-Cell Corrinoid Uptake Assay
Caption: Workflow for the whole-cell radiolabeled corrinoid uptake assay.
Protocol 2: Corrinoid Binding Assay for Periplasmic Binding Proteins
This protocol is designed to measure the binding affinity of a purified periplasmic binding protein, such as BtuF, to its corrinoid substrate. Isothermal titration calorimetry (ITC) is a powerful method for this purpose.
Materials:
-
Purified periplasmic binding protein (e.g., BtuF-His)
-
Cyanocobalamin or other corrinoids
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Protein and Ligand Preparation: Dialyze the purified protein against the ITC buffer overnight to ensure buffer matching. Dissolve the corrinoid ligand in the same buffer. Determine the accurate concentrations of both the protein and the ligand spectrophotometrically.
-
ITC Experiment Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Data Presentation: Corrinoid Transport and Binding Parameters
| Parameter | Organism/System | Value | Method | Reference |
| Km (Initial Uptake) | Escherichia coli K-12 | 5 nM | ⁶⁰Co-B₁₂ Uptake Assay | [11] |
| Vmax (Initial Uptake) | Escherichia coli K-12 | 56 molecules/sec/cell | ⁶⁰Co-B₁₂ Uptake Assay | [11] |
| Activation Energy (Initial Phase) | Escherichia coli K-12 | 3.8 kcal/mole | Temperature Dependence of Uptake | [11] |
| Activation Energy (Secondary Phase) | Escherichia coli K-12 | ~17 kcal/mole | Temperature Dependence of Uptake | [11] |
| Kd (BtuF-CN-Cbl) | Escherichia coli | ~15 nM | Isothermal Titration Calorimetry | [7] |
| Kd (BtuF-CN-Cbl) | Escherichia coli | 0.65 ± 0.27 µM | Isothermal Titration Calorimetry | [10] |
| EC₅₀ (Preferred Corrinoids) | Soil Bacteria Isolates | pM range | Bacterial Growth Assays | [12] |
Note: The differing Kd values for BtuF may reflect variations in experimental conditions or protein constructs.
Protocol 3: Bacterial Growth-Based Bioassay for Corrinoid Dependence
This protocol assesses the ability of a bacterial strain to utilize different corrinoids for growth, which is indicative of a functional transport system and the metabolic dependency on the corrinoid.
Materials:
-
Bacterial strain of interest (e.g., a methionine synthase mutant that requires B12)
-
Defined minimal medium lacking methionine and corrinoids
-
Stock solutions of various corrinoids (e.g., cyanocobalamin, pseudocobalamin, cobinamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain in a rich medium, then wash and resuspend the cells in the defined minimal medium to a standardized cell density.
-
Microplate Setup: In a 96-well plate, add the defined minimal medium. Create a serial dilution of each corrinoid to be tested across the wells.
-
Inoculation: Inoculate the wells with the prepared bacterial suspension. Include negative controls (no corrinoid) and positive controls (medium supplemented with methionine).
-
Incubation and Growth Monitoring: Incubate the microplate at the optimal growth temperature for the bacterium. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis: Plot the final OD₆₀₀ or the growth rate as a function of the corrinoid concentration. This can be used to determine the half-maximal effective concentration (EC₅₀) for each corrinoid, which reflects the efficiency of its transport and utilization.[12]
Signaling Pathways and Transport Mechanisms
The transport of corrinoids across the bacterial cell envelope is a highly coordinated process. The following diagram illustrates the canonical Btu transport system in Gram-negative bacteria.
Diagram of the Btu Corrinoid Transport System in Gram-Negative Bacteria
Caption: The Btu corrinoid transport system in Gram-negative bacteria.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers investigating corrinoid transport systems in bacteria. A multi-faceted approach, combining genetic, biochemical, and biophysical techniques, is essential for a thorough understanding of these complex transport machineries. Such studies will not only advance our fundamental knowledge of microbial physiology but also have the potential to inform the development of novel therapeutic strategies targeting bacterial nutrient uptake.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular loops of BtuB facilitate transport of vitamin B12 through the outer membrane of E. coli | PLOS Computational Biology [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Extracellular loops of BtuB facilitate transport of vitamin B12 through the outer membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Extracellular Loops Contribute to Substrate Binding and Transport by the Escherichia coli Cobalamin Transporter BtuB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Periplasmic Cobalamin-Binding Protein BtuF of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A distinct mechanism for the ABC transporter BtuCD-F revealed by the dynamics of complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Transport of Vitamin B12 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Challenges in isolating unstable intermediates of anaerobic corrin biosynthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of unstable intermediates in anaerobic corrin biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating intermediates of the anaerobic this compound biosynthesis pathway?
A1: The primary challenges stem from the inherent chemical instability and low cellular concentrations of the pathway intermediates.[1][2][3] Many of these molecules are sensitive to oxygen and can degrade rapidly under aerobic conditions. Their transient nature and low abundance make them difficult to accumulate to sufficient quantities for detailed characterization.
Q2: What are the key advantages of studying anaerobic this compound biosynthesis in organisms like Bacillus megaterium?
A2: Bacillus megaterium is a facultative anaerobe that possesses the complete anaerobic pathway for cobalamin biosynthesis. A key advantage is the ability to homologously overproduce the biosynthetic enzymes, which often results in high yields of soluble, active proteins.[1][2] This has been instrumental in the successful isolation and characterization of several previously elusive intermediates.[1][2]
Q3: What is the "enzyme-trap" approach, and how is it useful for isolating unstable intermediates?
A3: The enzyme-trap approach is a technique used to capture and stabilize labile metabolic intermediates by binding them to a His-tagged enzyme in the biosynthetic pathway. By engineering a host organism (like E. coli) to express the pathway enzymes and a terminal, tagged enzyme, the intermediate produced by the preceding enzyme is "trapped" as a stable enzyme-intermediate complex. This complex can then be readily purified using affinity chromatography, allowing for the isolation of intermediates that would otherwise be too unstable to handle.
Q4: Which intermediates of the anaerobic pathway have been successfully isolated using these advanced techniques?
A4: Several key intermediates that were once considered hypothetical have been successfully isolated and characterized. These include cobalt-prethis compound-6A, cobalt-prethis compound-6B, and cobalt-prethis compound-8.[1][2][3] The isolation of these compounds has been crucial in elucidating the steps of the anaerobic this compound biosynthesis pathway.
Troubleshooting Guides
Problem 1: Low Yield of Purified Anaerobic Biosynthetic Enzymes
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure all buffers and equipment are thoroughly deoxygenated. Work in a strictly anaerobic chamber with a palladium catalyst to scrub residual oxygen. | Anaerobic enzymes can be inactivated or degraded in the presence of oxygen. |
| Improper Cell Lysis | Optimize sonication or high-pressure homogenization parameters. Ensure complete cell disruption by checking a sample under a microscope. | Incomplete lysis will result in a significant portion of the target protein remaining in the cell debris. |
| Protein Instability | Add stabilizing agents to buffers (e.g., glycerol, specific metal ions). Perform all purification steps at low temperatures (e.g., 4°C). | Some enzymes are inherently unstable and require specific conditions to maintain their folded, active state. |
| Inefficient Affinity Chromatography | Check the binding capacity of your resin. Ensure the His-tag is accessible. Optimize washing and elution buffers to minimize non-specific binding and premature elution. | Poor binding or harsh elution conditions can lead to significant loss of the target protein during purification. |
Problem 2: Degradation of this compound Intermediates During Isolation
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Sensitivity | Maintain strict anaerobic conditions throughout the entire isolation process, from cell harvesting to final sample preparation. Use an anaerobic chamber and deoxygenated solutions. | This compound intermediates, particularly the cobalt-precorrins, are highly susceptible to oxidation, which leads to degradation. |
| Light Sensitivity | Protect samples from light by using amber-colored tubes and covering equipment with aluminum foil. | Some tetrapyrrole-based molecules are light-sensitive and can undergo photochemical degradation. |
| pH Instability | Maintain the pH of all buffers within the optimal range for the stability of the specific intermediate. This may require empirical testing. | Extreme pH values can catalyze the degradation of the this compound ring. |
| Enzymatic Degradation | Add protease inhibitors during cell lysis. Purify the enzyme-intermediate complex as quickly as possible. | Host cell proteases can degrade the enzyme, releasing the unstable intermediate. |
Experimental Protocols
Protocol 1: Homologous Overexpression and Purification of Cbi Proteins from Bacillus megaterium
This protocol is adapted from studies that successfully isolated anaerobic this compound biosynthesis intermediates.[1][2]
-
Gene Cloning:
-
Amplify the gene of interest (e.g., cbiF, cbiG) from B. megaterium genomic DNA using PCR with appropriate primers.
-
Clone the PCR product into a suitable E. coli-B. megaterium shuttle vector.
-
Transform the construct into E. coli for plasmid propagation and sequence verification.
-
-
Transformation of B. megaterium:
-
Transform protoplasts of a suitable B. megaterium strain with the recombinant plasmid.
-
Select for transformants on an appropriate antibiotic-containing medium.
-
-
Protein Overexpression:
-
Grow the recombinant B. megaterium strain in a rich medium (e.g., LB broth) under aerobic conditions to a mid-log phase.
-
Induce protein expression with the appropriate inducer (e.g., xylose).
-
Shift the culture to anaerobic conditions by sparging with nitrogen gas and sealing the flasks.
-
Continue incubation under anaerobic conditions to allow for protein expression.
-
-
Anaerobic Cell Lysis and Purification:
-
Harvest the cells by centrifugation and transfer the pellet to an anaerobic chamber.
-
Resuspend the cell pellet in a deoxygenated lysis buffer containing a DNAse and protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization inside the anaerobic chamber.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) under strict anaerobic conditions.
-
Protocol 2: Enzyme-Trap Approach for Intermediate Isolation
This protocol is based on the enzyme-trap methodology developed for capturing unstable intermediates.
-
Construct Design:
-
Co-express the genes for the enzymes in the biosynthetic pathway leading up to the desired intermediate in an E. coli expression host.
-
The final enzyme in the engineered pathway segment should be C-terminally His-tagged.
-
-
Expression and Cell Growth:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., 2YT) at 28°C.
-
Induce protein expression with IPTG.
-
-
Purification of the Enzyme-Intermediate Complex:
-
Harvest the cells and perform lysis under anaerobic conditions as described in Protocol 1.
-
Purify the His-tagged enzyme, along with the bound intermediate, using Ni-NTA affinity chromatography inside an anaerobic chamber.
-
-
Isolation of the Intermediate:
-
Elute the enzyme-intermediate complex from the column.
-
To release the intermediate, denature the protein by gentle heating.
-
Separate the released intermediate from the denatured protein by reverse-phase chromatography (e.g., using a LiChroprep RP18 column).
-
Visualizations
Caption: Experimental workflow for isolating anaerobic this compound biosynthesis intermediates.
Caption: Logical workflow of the enzyme-trap approach for isolating unstable intermediates.
References
Technical Support Center: Overcoming Low Yields in Corrin Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chemical synthesis of corrin derivatives, particularly focusing on strategies to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are the yields in the total chemical synthesis of this compound derivatives often low?
A1: The low yields in this compound synthesis are typically a result of the inherent complexity of the target molecule. The multi-step nature of the synthesis, often involving 30 or more distinct chemical transformations, leads to a cumulative loss of product at each stage. Specific challenges include the difficulty in constructing the macrocycle without polymerization, the steric hindrance of the numerous stereocenters, the potential for side reactions, and the degradation of sensitive intermediates under harsh reaction conditions.[1][2]
Q2: What are the main strategic approaches to the total synthesis of the this compound ring, and how do they compare in terms of yield?
A2: The two landmark approaches to the total synthesis of cobyric acid, a key intermediate for Vitamin B12, are the A/B-approach (Woodward at Harvard) and the A/D-approach (Eschenmoser at ETH).[1]
-
A/B-Approach: This strategy involves the coupling of an A-D fragment with a B-C fragment, followed by the final ring closure between the A and B rings.
-
A/D-Approach: This route connects the A and D rings in the final macrocyclization step. A key step in this approach is a photochemical cycloisomerization.[1][3]
Direct yield comparisons for the entire complex synthesis are difficult to standardize. However, the choice of strategy depends on the specific target derivative and the feasibility of the key bond-forming reactions. Chemoenzymatic approaches, which leverage the high efficiency and selectivity of enzymes for certain steps, are a promising strategy for improving overall yields.[4][5][6] For instance, genetically engineered synthesis of the corrinoid hydrogenobyrinic acid has been achieved with a remarkable 20% overall yield over 17 steps.
Q3: How critical is the purification process to the final yield?
A3: The purification of this compound derivatives is notoriously challenging and can be a significant source of yield loss. The presence of multiple chiral centers can lead to the formation of diastereomers that are difficult to separate. Furthermore, the polar nature of many this compound derivatives can lead to streaking on silica (B1680970) gel and poor resolution in chromatography. A multi-step purification strategy, often involving a combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC), is frequently necessary.[7][8] Careful optimization of the purification protocol is crucial to maximize the recovery of the desired product.
Q4: Are there any specific reaction steps that are well-known for being low-yielding?
A4: Yes, certain steps in the anaerobic biosynthesis of cobalamin, which has been studied chemoenzymatically, have been identified as low-yielding. For example, the conversion of cobalt-prethis compound-4 to cobalt-prethis compound-5A and -5B has been reported to have yields in the range of 10-20%.[9] This is thought to be due to the existence of multiple tautomeric forms of the starting material, some of which may act as inhibitors. Interestingly, when this conversion is performed in a one-pot reaction with a mixture of enzymes, the yield can be significantly improved to over 80%, suggesting that substrate channeling may play a role in enhancing efficiency.[9]
Troubleshooting Guides
Issue 1: Low Yield in Eschenmoser Sulfide (B99878) Contraction for C-C Bond Formation
The Eschenmoser sulfide contraction is a powerful method for constructing the vinylogous amidine bridges in the this compound ring system.[10][11][12] However, low yields can be encountered.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Reaction Time: Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. Extended reaction times may be necessary. - Temperature: Gently heating the reaction mixture may improve the rate of reaction. However, be cautious of potential side reactions at elevated temperatures. |
| Side reactions | - Purity of Reagents: Ensure that all reagents, especially the phosphine (B1218219) reducing agent (e.g., triphenylphosphine (B44618) or triethyl phosphite), are pure and anhydrous. - Exclusion of Air and Moisture: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) as oxygen can lead to undesired side products. |
| Epimerization | - Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can help to minimize epimerization at adjacent stereocenters. - Temperature Control: Running the reaction at lower temperatures can sometimes reduce the rate of epimerization. |
| Difficult Purification | - Chromatography Conditions: Optimize the solvent system for column chromatography to achieve better separation of the desired product from byproducts and unreacted starting materials. A gradient elution may be necessary. - Alternative Purification: Consider preparative HPLC for the purification of highly polar or closely related compounds.[7][8] |
Issue 2: Low Yield in Photochemical A/D-Secothis compound → this compound Cycloisomerization
This key macrocyclization step in the A/D-approach can be sensitive to reaction conditions.
| Possible Cause | Troubleshooting Step |
| Inefficient Photolysis | - Wavelength of Light: Ensure that the correct wavelength of light is being used to irradiate the reaction mixture, as specified in literature procedures for similar substrates. - Photoreactor Setup: The efficiency of the photoreactor can greatly influence the reaction outcome. Ensure that the light source is of sufficient intensity and that the reaction vessel is positioned for optimal light exposure. |
| Intermolecular Reactions | - High Dilution Conditions: This is a macrocyclization, so high dilution is critical to favor the intramolecular reaction over intermolecular polymerization. Use a syringe pump for the slow addition of the secothis compound precursor to a large volume of solvent.[5][13] |
| Degradation of Product | - Exclusion of Oxygen: Oxygen can quench the excited state of the molecule and lead to degradation. Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction. - Reaction Time: Monitor the reaction progress and stop the irradiation once the starting material has been consumed to avoid photodegradation of the product. |
| Incorrect Stereochemistry | - Orbital Symmetry Control: This reaction is governed by the Woodward-Hoffmann rules.[2] Ensure that the stereochemistry of the starting secothis compound is correct to allow for the desired conrotatory ring closure. |
Data Presentation
Table 1: Qualitative Comparison of this compound Ring Synthesis Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Total Synthesis (A/B-Approach) | Coupling of A-D and B-C fragments; final ring closure between A and B rings.[1] | Convergent approach. | Long and complex synthesis of fragments; challenging final macrocyclization. |
| Total Synthesis (A/D-Approach) | Final ring closure between A and D rings, often via photochemical cycloisomerization.[1][3] | Elegant and powerful final ring-closing step. | Synthesis of the linear precursor is challenging; photochemical step can be low-yielding. |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific, challenging transformations.[4][5][6] | High stereoselectivity and regioselectivity; milder reaction conditions; potentially higher overall yields. | Requires availability of suitable enzymes; may require optimization of enzymatic reaction conditions. |
| Biosynthesis (Genetically Engineered) | In vitro reconstruction of the biosynthetic pathway using purified enzymes. | Can be very high-yielding for specific intermediates. | Limited to naturally occurring corrinoids; requires expertise in molecular biology and protein purification. |
Experimental Protocols
Note: The following protocols are generalized descriptions based on literature reports of the Vitamin B12 synthesis.[1][2] Specific quantities, reaction times, and purification details will need to be optimized for each specific substrate.
Protocol 1: Eschenmoser Sulfide Contraction (General Procedure)
-
Preparation of the Thioimide: The appropriate pyrrolic thiolactam is S-alkylated with a halo-enamine derivative in an aprotic solvent such as DMF or acetonitrile.
-
Sulfide Contraction:
-
The resulting thioimmonium salt is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere.
-
A phosphine reducing agent, such as triphenylphosphine or triethyl phosphite, is added to the solution.
-
A non-nucleophilic base (e.g., a hindered amine base) is added, and the reaction is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel or alumina, using a suitable solvent gradient to isolate the vinylogous amidine product.
-
Protocol 2: Photochemical A/D-Secothis compound → this compound Cycloisomerization (General Procedure)
-
Preparation of the A/D-Secocorrinoid: The linear A/D-secothis compound precursor is synthesized through a multi-step sequence, often involving the coupling of A-B and C-D fragments.
-
Photochemical Cyclization:
-
A solution of the A/D-secocorrinoid in a thoroughly degassed solvent (e.g., benzene (B151609) or toluene) is prepared under high-dilution conditions (typically in the range of 10⁻³ to 10⁻⁵ M).
-
The solution is irradiated with a high-pressure mercury lamp through a Pyrex filter to exclude low-wavelength UV light.
-
The reaction is carried out under a strict inert atmosphere and may require cooling to control the temperature.
-
The progress of the reaction is monitored by UV-Vis spectroscopy, looking for the characteristic spectral changes associated with this compound ring formation.
-
-
Workup and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by preparative TLC or HPLC to isolate the desired this compound derivative.
-
Visualizations
Caption: A logical troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: Overview of major synthetic strategies for accessing this compound derivatives.
Caption: Simplified workflow of the Eschenmoser sulfide contraction for this compound synthesis.
References
- 1. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Optimization, and Biological Evaluation of Corrinated Conjugates of the GLP-1R Agonist Exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encasing the paramagnetic copper(ii)-ion by the ring-contracted this compound ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an ‘overmethylation’ strategy for this compound synthesis. Multi-enzyme preparation of pyrrocorphins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. agilent.com [agilent.com]
- 9. A new type of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. l-i-c.org [l-i-c.org]
- 11. Eschenmoser sulfide contraction - Wikipedia [en.wikipedia.org]
- 12. This compound Syntheses. Part I [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
Improving the stability of purified corrinoid compounds for long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified corrinoid compounds for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of purified corrinoid compounds?
A1: The stability of purified corrinoid compounds is primarily affected by exposure to light (photodegradation), non-neutral pH conditions, high temperatures, and oxidation.[1][2] The intricate structure of the corrin ring and the cobalt-carbon bond are susceptible to cleavage under these conditions, leading to a loss of biological activity.[3]
Q2: What are the ideal storage conditions for solid, purified corrinoid compounds?
A2: For optimal long-term stability, solid purified corrinoid compounds should be stored in a cool, dark, and dry place under an inert atmosphere. Specifically, storage at -20°C in a tightly sealed amber vial with the headspace purged with an inert gas like argon or nitrogen is recommended to minimize degradation from light, temperature, and oxidation.[4]
Q3: Is it advisable to store purified corrinoid compounds in solution?
A3: Storing corrinoid compounds in solution for extended periods is generally not recommended due to an increased risk of degradation.[4] If short-term storage in solution is necessary, use a degassed, anhydrous, and aprotic solvent, store at -20°C or -80°C, and meticulously protect it from light.[4]
Q4: How does pH affect the stability of corrinoid compounds in aqueous solutions?
A4: Corrinoid compounds exhibit maximum stability in neutral pH, around 7.0.[5][6] Both acidic and alkaline conditions can catalyze degradation. For instance, the photolysis of cyanocobalamin (B1173554) is catalyzed by both hydrogen and hydroxyl ions, with the rate of degradation increasing significantly at pH values deviating from neutral.[5]
Q5: Can lyophilization (freeze-drying) enhance the long-term stability of corrinoid compounds?
A5: Yes, lyophilization is an effective technique for preserving moisture-sensitive compounds like corrinoids for long-term storage.[7][8] By removing water, lyophilization inhibits microbial growth and enzymatic degradation, significantly enhancing stability.[7] The process, however, must be carefully optimized, often requiring the use of cryoprotectants and bulking agents.
Q6: What role do stabilizers like ascorbic acid and chelating agents like EDTA play in corrinoid stability?
A6: Stabilizers can have complex effects. Ascorbic acid (Vitamin C), for instance, can enhance the degradation of cyanocobalamin, especially in the presence of light and at certain pH values (around pH 5 shows the highest degradation rates).[9][10] Chelating agents like EDTA can improve stability by sequestering metal ions that can catalyze degradation reactions.[11][12] The combination of lactose (B1674315) monohydrate and EDTA has been shown to optimize the stability of lyophilized hydroxocobalamin (B81358) formulations.[11][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Loss of biological activity in a stored sample of a purified corrinoid compound.
-
Possible Cause: Chemical degradation of the corrinoid compound.
-
Recommended Solutions:
-
Verify Storage Conditions: Ensure the compound was stored at the recommended temperature (-20°C or lower), protected from light (amber vial), and in a tightly sealed container to prevent moisture and oxygen exposure.[4]
-
Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your sample. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
Implement Inert Atmosphere: For long-term storage of solid compounds, purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.[4]
-
Prepare Fresh Solutions: Avoid long-term storage of corrinoid compounds in solution. Prepare solutions fresh for each experiment.[4]
-
Issue 2: Inconsistent results (e.g., varying peak areas, retention times) in HPLC analysis of corrinoid compounds.
-
Possible Causes:
-
Degradation of the compound in the autosampler.
-
Issues with the HPLC system (e.g., leaks, pump problems).
-
Column contamination or degradation.
-
-
Recommended Solutions:
-
Control Autosampler Temperature: If possible, set the autosampler temperature to 4°C to minimize on-instrument degradation of the analyte.
-
System Suitability Test: Before running your samples, perform a system suitability test with a fresh, reliable standard to ensure the HPLC system is performing correctly.
-
Check for Leaks and Prime the Pump: Visually inspect the HPLC system for any leaks. Purge the pump to remove any air bubbles.
-
Column Washing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.
-
Address Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase or column overload.[2] Try reducing the injection volume or sample concentration. Ensure your sample solvent is compatible with the mobile phase.[2]
-
Investigate Ghost Peaks: Ghost peaks can arise from contamination in the injector, column, or mobile phase.[2] Run a blank injection (solvent only) to identify the source of the ghost peak. Clean the injector and use fresh, high-purity mobile phase.[2]
-
Issue 3: Unexpected color change or precipitation in a corrinoid solution.
-
Possible Causes:
-
Photodegradation.
-
Oxidation.
-
pH shift.
-
Precipitation due to low solubility in the chosen solvent.
-
-
Recommended Solutions:
-
Protect from Light: Always handle corrinoid solutions in a dark or low-light environment. Use amber vials or wrap clear vials in aluminum foil.
-
Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sonication or sparging with an inert gas.
-
Verify pH: Check the pH of your solution. Corrinoids are most stable around neutral pH.[5]
-
Solvent Selection: If precipitation occurs, try a different solvent or gently warm the solution. However, be aware that warming can accelerate degradation. If the precipitate does not redissolve, it is likely a degradation product, and a fresh sample should be used.[1]
-
Data Presentation
Table 1: Impact of pH on the Photodegradation Rate of Cyanocobalamin in Aqueous Solution.
| pH | Rate Constant (x 10⁻⁷ mol L⁻¹ min⁻¹) | Relative Stability |
| 1.0 | 1.32 | Low |
| 7.0 | 0.050 | High (Maximum) |
| Data from[5] |
Table 2: Effect of Ascorbic Acid on the Degradation of Cyanocobalamin (B₁₂) and Hydroxocobalamin (B₁₂b) at pH 5.0.
| Compound | Apparent First-Order Rate Constant (k_obs) (x 10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) |
| Cyanocobalamin (B₁₂) | 1.05 | 13.7 |
| Hydroxocobalamin (B₁₂b) | 7.62 | 2.5 |
| Conditions: 0.25 x 10⁻³ M Ascorbic Acid. Data from[9] |
Table 3: Recommended Excipients for Lyophilized Hydroxocobalamin Formulations.
| Excipient | Role | Observation | Reference |
| Mannitol (B672) | Bulking Agent | Provides an elegant cake structure. | [13] |
| Lactose Monohydrate | Bulking Agent | Optimizes stability and reduces impurities. | [11][12] |
| EDTA | Chelating Agent | Improves stability, especially in combination with lactose. | [11][12] |
| Glycine | Bulking Agent | Used in some formulations. | [11] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of Corrinoid Compounds
This protocol provides a general method for assessing the purity of corrinoid compounds like cyanocobalamin.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient tailored to the specific corrinoid, for example, from 30% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 361 nm for cyanocobalamin.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: a. Prepare a stock solution of the corrinoid compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. b. Filter the solution through a 0.45 µm syringe filter before injection.[14]
Protocol 2: Forced Degradation Study of a Corrinoid Compound
This study is designed to identify potential degradation products and establish a stability-indicating HPLC method.[15][16]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the corrinoid compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[4]
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate at 60°C for 24 hours. c. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature for 24 hours, protected from light. c. Withdraw aliquots at specified time points and dilute for HPLC analysis.[4]
-
Thermal Degradation: a. Place a solid sample of the corrinoid compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[1] b. Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
-
Photodegradation: a. Expose the stock solution to direct sunlight or a UV lamp for 24 hours.[1] b. Analyze the solution by HPLC.
-
Analysis: Analyze all stressed samples by HPLC, comparing the chromatograms to that of an unstressed control sample to identify degradation peaks.
Protocol 3: Lyophilization of a Purified Corrinoid Compound
This protocol outlines a general procedure for freeze-drying a corrinoid compound for long-term storage.
-
Formulation Preparation: a. Dissolve the purified corrinoid compound in high-purity water. b. Add a cryoprotectant/bulking agent, such as mannitol or lactose, at an appropriate concentration (e.g., 5-10% w/v).[12][13] c. Optionally, add a chelating agent like EDTA (e.g., 0.01-0.1% w/v) to the formulation.[11]
-
Freezing: a. Dispense the formulated solution into lyophilization vials. b. Partially insert stoppers into the vials. c. Place the vials on the lyophilizer shelf and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C).[17]
-
Primary Drying (Sublimation): a. Once the product is completely frozen, apply a vacuum (e.g., ≤200 mTorr). b. Gradually increase the shelf temperature to facilitate the sublimation of ice. The product temperature should be kept below its collapse temperature.
-
Secondary Drying (Desorption): a. After all the ice has sublimated, increase the shelf temperature further (e.g., to 25°C) while maintaining a high vacuum to remove residual bound water.
-
Stoppering and Sealing: a. Once the secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen. b. Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
Storage: Store the lyophilized product at the recommended temperature (e.g., 2-8°C or -20°C), protected from light.
Mandatory Visualizations
Caption: Key factors leading to the degradation of purified corrinoid compounds.
Caption: Experimental workflow for HPLC purity analysis of corrinoid compounds.
Caption: Troubleshooting logic for loss of biological activity in corrinoid samples.
References
- 1. [PDF] Evaluation of excipients effects on the impurity profile of lyophilized hydroxocobalamin formulation | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis of cyanocobalamin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
- 13. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. acv-verdun.fr [acv-verdun.fr]
- 16. sgs.com [sgs.com]
- 17. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting corrinoid extraction from complex environmental matrices like soil.
Welcome to the technical support center for corrinoid (Vitamin B12 and its analogs) extraction from complex environmental matrices, with a focus on soil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is extracting corrinoids from soil so challenging?
A1: The extraction of corrinoids from soil presents several challenges due to the complex nature of the soil matrix. Corrinoids are often present in low concentrations and can be tightly adsorbed to soil components like organic matter and clay minerals[1][2]. This strong binding makes their release into extraction solvents difficult. Furthermore, the presence of a wide range of other organic and inorganic compounds can interfere with both the extraction and the subsequent analysis[3].
Q2: What are the most common forms of corrinoids found in soil?
A2: While various forms of corrinoids exist, studies have shown that cobalamin (vitamin B12) is often the dominant form in soil ecosystems. In one study of a grassland soil, cobalamin accounted for 95% of the total corrinoids detected[3]. However, the diversity and relative abundance of different corrinoids can vary between different soil types and microbial communities.
Q3: Is it necessary to convert all corrinoids to a single form before analysis?
A3: Yes, it is highly recommended. Different corrinoids (e.g., hydroxocobalamin, methylcobalamin, adenosylcobalamin) have different stabilities and may behave differently during chromatography. To ensure accurate quantification of total corrinoids, a cyanidation step is typically employed. This process converts all corrinoid forms into the more stable cyanocobalamin (B1173554), which simplifies analysis by providing a single, stable analyte for measurement[4][5][6].
Q4: What are the primary analytical methods for quantifying corrinoids extracted from soil?
A4: The most common and reliable methods for the quantification of corrinoids are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[3][4][5][7]. LC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous when dealing with the low concentrations of corrinoids typically found in environmental samples[7].
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of corrinoids from soil samples.
Issue 1: Low or No Recovery of Corrinoids
-
Question: I am not detecting any corrinoids in my soil extract, or the recovery is extremely low. What could be the problem?
-
Answer: This is a common issue, often related to the extraction method and the strong binding of corrinoids to the soil matrix.
-
Ineffective Solvent System: Organic solvents like methanol (B129727), acetonitrile, and chloroform (B151607) have been shown to be largely ineffective for extracting corrinoids from soil[1][2]. This is due to the strong adsorption of corrinoids to soil particles. The partition coefficient for corrinoids in these solvents has been reported to be less than 5x10-5, indicating very poor extraction efficiency[1].
-
Insufficient Disruption of Soil-Corrinoid Interactions: Simply mixing the soil with a solvent may not be enough to release the bound corrinoids. More rigorous methods are needed to break these interactions.
Solutions:
-
Switch to a Phosphate (B84403) Buffer-Based Extraction: An aqueous phosphate buffer has been shown to be much more effective at recovering corrinoids from soil. The phosphate ions likely help to displace the corrinoids from the soil matrix through anion exchange interactions[2].
-
Incorporate a Lysis Step: Autoclaving the soil sample before extraction can help to lyse microbial cells and release intracellular corrinoids, as well as aid in desorbing them from the soil matrix[2].
-
Perform Multiple Extractions: A single extraction is often insufficient to recover all the corrinoids. Performing successive extractions with fresh buffer will increase the overall yield[3].
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: My corrinoid recovery rates are highly variable between replicate samples. What could be causing this?
-
Answer: Inconsistent results can stem from several factors related to sample heterogeneity and procedural variations.
-
Incomplete Cyanidation: If the conversion of all corrinoid forms to cyanocobalamin is incomplete, it can lead to variability in the quantification[8][9][10].
-
Sample Heterogeneity: Soil is a heterogeneous matrix, and the distribution of corrinoids may not be uniform.
-
Degradation of Corrinoids: Corrinoids are sensitive to light and certain pH conditions, and degradation can occur during the extraction process if not handled properly[11].
Solutions:
-
Optimize the Cyanidation Step: Ensure that a sufficient concentration of cyanide (e.g., KCN) is used and that the reaction conditions (temperature and incubation time) are adequate for complete conversion.
-
Homogenize Samples Thoroughly: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed to improve homogeneity.
-
Protect Samples from Light: Use amber vials and minimize exposure to direct light throughout the extraction and analysis process.
-
Control pH: Maintain the recommended pH during extraction to ensure the stability of the corrinoids.
-
Issue 3: Poor Chromatographic Peak Shape or Low Signal in LC-MS Analysis
-
Question: I am observing broad, tailing, or split peaks, or a weak signal for my cyanocobalamin standard and samples in the LC-MS analysis. What should I check?
-
Answer: Poor chromatography or low signal intensity can be due to a number of issues related to the sample extract, the mobile phase, or the instrument itself.
-
Matrix Effects: Co-eluting compounds from the complex soil extract can suppress the ionization of cyanocobalamin in the mass spectrometer source, leading to a weaker signal.
-
Contamination: The ion source or other parts of the LC-MS system may be contaminated, leading to high background noise and poor signal-to-noise ratios.
-
Inappropriate Mobile Phase or Gradient: The composition of the mobile phase and the gradient program are critical for good peak shape and retention.
Solutions:
-
Clean Up the Extract: Use solid-phase extraction (SPE) to purify the extract and remove interfering matrix components before LC-MS analysis.
-
Clean the Ion Source: Regularly clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Optimize Mobile Phase: Ensure the mobile phase pH and composition are optimized for the separation of cyanocobalamin on your column.
-
Check for System Contamination: Inject a blank solvent to check for carryover or system contamination.
-
Data Presentation
Table 1: Comparison of Corrinoid Extraction Efficiencies from Soil
| Extraction Method | Solvent System | Reported Efficiency | Rationale for Efficiency | Reference(s) |
| Organic Solvent Extraction | Methanol, Acetonitrile, Chloroform, and mixtures thereof | Very Low (Partition Coefficient < 5x10-5) | Strong adsorption of corrinoids to the soil matrix; organic solvents are unable to effectively disrupt these interactions. | [1][2] |
| Phosphate Buffer Extraction | Aqueous Potassium Phosphate Buffer | High (Recovers the "vast majority" of corrinoids) | Phosphate ions likely displace corrinoids from soil binding sites through anion exchange. Autoclaving prior to extraction further enhances release. | [2][3] |
Experimental Protocols
Protocol 1: Phosphate Buffer-Based Corrinoid Extraction from Soil
This protocol is adapted from studies that have demonstrated high recovery of corrinoids from soil[2].
-
Sample Preparation:
-
Weigh out approximately 3 g of homogenized soil into a sterile 15 mL polypropylene (B1209903) centrifuge tube.
-
If the soil is dry, add 1 mL of sterile deionized water per gram of soil.
-
Autoclave the soil sample on a liquid cycle for 30 minutes to lyse cells and aid in release from the soil matrix. Allow to cool to room temperature and repeat the autoclaving step two more times.
-
-
Extraction:
-
Add 10 mL of M9 medium (a phosphate-buffered saline solution) to the autoclaved soil.
-
Incubate the tube at 50°C for 30 minutes, vortexing for 1 minute every 10 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the soil particles.
-
Carefully collect the supernatant, which contains the extracted corrinoids.
-
For maximal recovery, repeat the extraction process on the soil pellet with fresh M9 medium for a total of eight successive extractions. The supernatants can be pooled.
-
-
Cyanidation:
-
To the pooled supernatant, add a solution of potassium cyanide (KCN) to a final concentration of approximately 1 mg/mL. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a fume hood.
-
Incubate the solution at 60°C for 1.5 hours with periodic mixing to convert all corrinoids to cyanocobalamin.
-
-
Purification and Concentration:
-
The cyanated extract can be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge.
-
The final purified extract can be dissolved in a suitable solvent for HPLC or LC-MS/MS analysis.
-
Protocol 2: Methanol-Based Corrinoid Extraction from Microbial Cell Pellets (Adaptable for Soil)
This protocol is commonly used for extracting corrinoids from bacterial cultures and can be adapted for soil, though its efficiency for soil is expected to be lower than the phosphate buffer method[7].
-
Sample Preparation:
-
For a soil sample, start with approximately 1-5 g of homogenized soil in a solvent-resistant tube.
-
-
Extraction and Cyanidation:
-
Add 20 mL of methanol containing 20 mg of KCN per gram of soil. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a fume hood.
-
Incubate the mixture at 60°C for 1.5 hours with periodic mixing.
-
-
Drying and Desalting:
-
After incubation, dry the sample completely using a speed vacuum or nitrogen stream.
-
Resuspend the dried extract in deionized water.
-
Desalt the sample using a C18 Sep-Pak cartridge. Elute the corrinoids from the cartridge with methanol.
-
-
Final Preparation:
-
Dry the methanol eluate and redissolve the purified corrinoids in deionized water or a suitable solvent for analysis.
-
Visualizations
References
- 1. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
- 9. repo.uni-hannover.de [repo.uni-hannover.de]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Expression and Purification of Corrinoid-Binding Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of corrinoid-binding proteins.
Troubleshooting Guides & FAQs
This section is organized into common problem areas encountered during the expression and purification of corrinoid-binding proteins.
Expression Issues
Question 1: Why am I seeing very low or no expression of my corrinoid-binding protein?
Answer: Low or no protein expression is a common issue that can be attributed to several factors. A primary reason can be the presence of rare codons in your gene sequence that are not frequently used by the E. coli expression host, leading to stalled translation.[1][2] Additionally, the expressed protein may be toxic to the host cells, leading to cell death and reduced yield.
Troubleshooting Steps:
-
Codon Optimization: Synthesize a new version of your gene with codons optimized for your expression host (e.g., E. coli).[1][2] This can significantly improve translation efficiency.[3][4]
-
Vector and Promoter Choice: Ensure you are using a vector with a strong promoter suitable for your expression host. For potentially toxic proteins, consider a vector with tighter regulation of basal expression or a weaker promoter to reduce the rate of protein synthesis.
-
Host Strain Selection: Use an expression host strain that is known to handle difficult proteins well. For example, strains supplemented with rare tRNAs can help overcome codon bias.[1]
-
Verify mRNA Transcription: Perform RT-PCR to confirm that the gene is being transcribed into mRNA.
-
Check for Protein Degradation: The expressed protein may be rapidly degraded by host cell proteases. Perform a time-course experiment and analyze samples at different time points post-induction. Adding protease inhibitors during cell lysis can also help.
Question 2: My corrinoid-binding protein is expressed, but it's forming insoluble inclusion bodies. What can I do?
Answer: Inclusion bodies are dense aggregates of misfolded proteins that commonly occur during high-level recombinant protein expression in E. coli.[5][6] This is often due to the rate of protein synthesis exceeding the cell's capacity for proper folding.[6]
Troubleshooting Steps:
-
Lower Expression Temperature: Reducing the post-induction temperature to 15-25°C can slow down the rate of protein synthesis, giving the protein more time to fold correctly.[1][7]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can reduce the transcription rate, which may improve solubility.[1]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein can enhance its solubility.
-
Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your protein.[1]
-
Optimize Lysis Buffer: Ensure your lysis buffer has the optimal pH and ionic strength for your protein's stability.
Table 1: Summary of Expression Optimization Strategies
| Parameter | Standard Condition | Optimized Condition for Improved Solubility | Rationale |
| Temperature | 37°C | 15-25°C | Slows down protein synthesis, allowing more time for proper folding.[1][7] |
| Inducer (IPTG) Conc. | 1 mM | 0.1 - 0.5 mM | Reduces the rate of transcription to prevent protein aggregation.[1] |
| Expression Host | Standard E. coli | Strains with rare tRNAs or engineered for enhanced folding. | Overcomes codon bias and assists in proper protein folding.[1] |
| Fusion Tags | None or small tag | MBP, GST, or other solubility-enhancing tags. | The highly soluble tag can help to keep the target protein soluble. |
Question 3: How can I ensure proper incorporation of the corrinoid cofactor into my protein?
Answer: The correct incorporation of the corrinoid cofactor is crucial for the function of the protein. This process can be influenced by the availability of the cofactor and the expression conditions. In some cases, the protein may require accessory factors for cofactor insertion.[8]
Troubleshooting Steps:
-
Supplement Growth Media: Add the corrinoid cofactor (e.g., vitamin B12) to the growth media to ensure its availability to the cells.
-
Optimize Expression Conditions: As with preventing inclusion bodies, lower temperatures and slower induction can sometimes facilitate proper cofactor incorporation.
-
Co-expression of Helper Proteins: If known, co-express any accessory proteins or chaperones that are required for cofactor insertion.
-
In Vitro Reconstitution: Purify the apo-protein (protein without the cofactor) and perform in vitro reconstitution by adding the corrinoid cofactor under controlled conditions.
Purification Challenges
Question 4: I am getting a low yield of my purified corrinoid-binding protein. How can I improve this?
Answer: Low purification yield can be due to a variety of factors, including inefficient cell lysis, protein loss during purification steps, or poor binding to the chromatography resin.
Troubleshooting Steps:
-
Optimize Cell Lysis: Ensure complete cell lysis to release the protein. Sonication parameters or the concentration of lysozyme (B549824) may need to be optimized. Insufficient cell disruption can lead to high viscosity of the lysate, which can clog columns.
-
Improve Binding to Affinity Resin:
-
Ensure the affinity tag is accessible and not sterically hindered. Consider moving the tag to the other terminus of the protein.
-
Check the pH and composition of your binding buffer to ensure it is optimal for the interaction between the tag and the resin.
-
Increase the incubation time of the lysate with the resin to allow for sufficient binding.[9]
-
-
Minimize Protein Degradation: Add protease inhibitors to your lysis and purification buffers to prevent degradation of your target protein.
-
Step-wise Elution: Use a gradient or step-wise elution protocol to find the optimal concentration of the eluting agent that releases your protein without excessive dilution.
Question 5: My purified protein sample contains many contaminants. How can I improve its purity?
Answer: Contaminating proteins can co-purify with your target protein due to non-specific binding to the resin or because they form a complex with your protein of interest.[10][11]
Troubleshooting Steps:
-
Optimize Wash Steps: Increase the volume of the wash buffer and/or the concentration of a weak competitor (e.g., imidazole (B134444) for His-tagged proteins) in the wash buffer to remove non-specifically bound proteins.[11]
-
Add a Secondary Purification Step: It is rare to get a pure protein in a single purification step.[11] Incorporate an additional chromatography step based on a different property of your protein, such as size (Size Exclusion Chromatography - SEC) or charge (Ion Exchange Chromatography - IEX).[1][12]
-
High Salt Washes: Including a high concentration of salt (e.g., up to 1 M NaCl) in your wash buffer can help to disrupt non-specific ionic interactions.
-
Detergent Washes: Adding a mild non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer can help to reduce non-specific hydrophobic interactions.
Table 2: Common Contaminants and Removal Strategies
| Contaminant Type | Source | Removal Strategy |
| Host Cell Proteins | E. coli lysate | Optimize wash steps with imidazole/salt, add a secondary purification step (IEX or SEC).[1][11] |
| Nucleic Acids | E. coli lysate | Treat lysate with DNase/RNase, or use a purification resin that does not bind nucleic acids.[13] |
| Endotoxins | E. coli outer membrane | Use endotoxin (B1171834) removal columns or reagents. |
| Protein Aggregates | Misfolded target protein | Perform Size Exclusion Chromatography (SEC) to separate monomers from aggregates. |
Experimental Protocols
Protocol 1: Expression of a His-tagged Corrinoid-Binding Protein in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing your gene of interest. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB media with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB media (supplemented with the appropriate antibiotic and vitamin B12 if required) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of a His-tagged Corrinoid-Binding Protein using Affinity Chromatography
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the resuspended cells on ice to further disrupt the cells and shear DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity column and allow the protein to bind. This can be done by gravity flow or with a peristaltic pump.[9]
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Polishing (Optional): For higher purity, pool the fractions containing your protein and perform a final polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and other remaining contaminants.[1]
Visualizations
Caption: A general workflow for the expression and purification of corrinoid-binding proteins.
Caption: A decision tree for troubleshooting common issues in protein expression and purification.
Caption: A simplified diagram illustrating the incorporation of a corrinoid cofactor into a binding protein.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 3. genscript.com [genscript.com]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 6. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 7. genextgenomics.com [genextgenomics.com]
- 8. Cofactor Biosynthesis through Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 10. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stackwave.com [stackwave.com]
- 13. bio-rad.com [bio-rad.com]
Technical Support Center: Resolving Corrinoid Misincorporation in Recombinant Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to corrinoid misincorporation in recombinant enzymes.
Frequently Asked Questions (FAQs)
Q1: What is corrinoid misincorporation and why is it a problem?
A1: Corrinoid misincorporation refers to the integration of a non-native or incorrect corrinoid cofactor (a class of molecules including vitamin B12 and its analogs) into a recombinant enzyme that requires a specific corrinoid for its activity. This is a significant problem because the resulting enzyme may have reduced or no biological activity, leading to inaccurate experimental results and potentially impacting the efficacy of therapeutic proteins. The misincorporation can occur due to the presence of various B12 analogs in the expression host's environment or the host's inability to synthesize or uptake the correct cobalamin form.[1][2]
Q2: My purified enzyme has a reddish color, indicating corrinoid presence, but shows low to no activity. What are the possible causes?
A2: This common issue can stem from several factors:
-
Incorporation of an Inactive Analog: The red color confirms the presence of a corrinoid, but it might be an inactive analog that binds to the enzyme's active site but does not support catalysis. Some host organisms, like Shimwellia blattae, are known to produce pseudocobalamin, which may not be the required cofactor for your specific enzyme.[3]
-
Incorrect Folding of the Holoenzyme: Even with the correct cofactor, the protein may not be folded into its active conformation. High expression levels can sometimes lead to misfolding and aggregation.[4]
-
Oxidized or Damaged Cofactor: The incorporated cobalamin may have been damaged or oxidized during purification, rendering it inactive.
-
Suboptimal Assay Conditions: The enzyme assay conditions (e.g., pH, temperature, substrate concentration) may not be optimal for the recombinant enzyme.
Q3: How can I improve the incorporation of the correct cobalamin into my recombinant enzyme in E. coli?
A3: Several strategies can enhance the incorporation of the correct cobalamin in E. coli, a host that cannot synthesize B12 de novo:
-
Supplement the growth media: Add the correct form of cobalamin (e.g., cyanocobalamin (B1173554) or hydroxocobalamin) to the culture medium.
-
Co-expression with a B12 transporter: Co-expressing the recombinant enzyme with the E. coli cobalamin transporter, BtuB, can significantly increase the uptake of cobalamin from the medium and its incorporation into the target enzyme.[3]
-
Optimize Expression Conditions: Lowering the induction temperature and using a less rich medium can slow down protein synthesis, allowing more time for proper folding and cofactor incorporation.[4]
-
Metabolic Engineering: For more advanced applications, the host's metabolic pathways can be engineered to produce the desired cobalamin precursor.[5]
Q4: Which expression host is best for producing active cobalamin-dependent enzymes?
A4: The choice of expression host is critical. While E. coli is widely used due to its simplicity and high protein yields, other hosts may offer advantages for producing active holo-enzymes. For instance, Bacillus megaterium has been shown to result in higher levels of cofactor incorporation for some enzymes compared to E. coli.[3][6] However, there can be a trade-off between high cofactor incorporation and overall protein yield. Co-expression with the BtuB transporter in E. coli often presents a good balance between these two factors.[3][6]
Troubleshooting Guides
Guide 1: Low or No Enzymatic Activity
This guide provides a step-by-step approach to troubleshooting low or absent activity in your purified recombinant cobalamin-dependent enzyme.
Problem: The purified enzyme shows low or no activity in the functional assay.
Workflow for Troubleshooting Low Enzyme Activity:
Caption: Troubleshooting workflow for low activity of recombinant corrinoid enzymes.
Data Presentation
Table 1: Impact of Expression Host and BtuB Co-expression on Recombinant Enzyme Yield and Cobalamin Incorporation.
| Enzyme | Expression Host | Co-expression | Protein Yield (mg/L) | Cobalamin Incorporation (%) | Specific Activity (µM min⁻¹mg⁻¹) |
| NpRdhA | B. megaterium | N/A | ~5 | 90 | ~220 |
| E. coli HMS174(DE3) | None | ~15 | 38 | 170 | |
| E. coli HMS174(DE3) | BtuB | ~12 | 70 | 200 | |
| StoQ | B. megaterium | N/A | ~8 | 90 | Not Reported |
| E. coli HMS174(DE3) | None | ~20 | Not Reported | Not Reported | |
| E. coli HMS174(DE3) | BtuB | ~18 | 70 | Not Reported |
Data synthesized from a comparative study on heterologous expression of cobalamin-dependent enzymes.[3]
Table 2: Effect of Cobalamin Analogs on the Activity of Cobalamin-Dependent Enzymes.
| Enzyme | Analog | Effect on Activity |
| Methylmalonyl-CoA Mutase (MMUT) | OH-cbl[c-lactam] | Potent Inhibitor (decreased activity to 65% of control) |
| OH-cbl[e-dimethylamide] | Potent Inhibitor (decreased activity to 65% of control) | |
| OH-cbl[e-methylamide] | Potent Inhibitor (decreased activity to 65% of control) | |
| Adenosyl[5-MeBza]Cba | Supports activity, lower apparent KM than Adenosylcobalamin | |
| Adenosyl[Bza]Cba | Supports activity, lower apparent KM than Adenosylcobalamin | |
| Methionine Synthase | Analogs with modified side chains | Potent Inhibitors (decreased activity to ~20% of control) |
| Analogs with modified nucleotide | No significant effect |
Data compiled from studies on the inhibition of cobalamin-dependent enzymes by various analogs.[1][2][7]
Experimental Protocols
Protocol 1: Quantification of Protein-Bound Cobalamin by Cyanide Extraction and UV-Visible Spectroscopy
This protocol is adapted from established methods for determining the cobalamin content of purified proteins.[3]
Principle: The protein-bound cobalamin is released and converted to the more stable cyanocobalamin form by treatment with potassium cyanide at high temperatures. The concentration of cyanocobalamin is then determined spectrophotometrically.
Materials:
-
Purified protein solution (at a known concentration, e.g., 0.4 mM)
-
Potassium cyanide (KCN) solution (10 mM, EXTREME CAUTION: KCN is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment. )
-
Heat block or water bath set to 80°C
-
UV-Visible spectrophotometer and cuvettes
Procedure:
-
In a fume hood, mix your purified protein solution with an equal volume of 10 mM potassium cyanide solution.
-
Incubate the mixture at 80°C for 20 minutes to denature the protein and allow the cyanide to react with the cobalamin.
-
Centrifuge the sample to pellet any precipitated protein.
-
Carefully transfer the supernatant to a quartz cuvette.
-
Measure the UV-Visible spectrum of the supernatant from 300 to 700 nm.
-
Quantify the concentration of cyanocobalamin using the absorbance at 550 nm and the molar extinction coefficient (ε) of 8.7 mM⁻¹ cm⁻¹.
-
Calculate the ratio of moles of cobalamin to moles of protein to determine the incorporation efficiency.
Protocol 2: Analysis of Corrinoid Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for identifying the specific corrinoid species incorporated into a recombinant protein.
Principle: The corrinoid is extracted from the protein and then separated from other molecules by liquid chromatography. The mass spectrometer then fragments the corrinoid molecules and detects the characteristic fragments, allowing for precise identification.[8][9]
Materials:
-
Purified protein solution
-
Extraction buffer (e.g., phosphate (B84403) buffer with a denaturant)
-
LC-MS/MS system with a suitable C18 column
-
Standards for different corrinoid species (e.g., cyanocobalamin, pseudocobalamin, etc.)
Procedure:
-
Extraction: Denature the protein to release the bound corrinoid. This can be achieved by heating, treatment with denaturants (e.g., urea, guanidinium (B1211019) chloride), or enzymatic digestion.
-
Purification: Use solid-phase extraction (SPE) to partially purify the corrinoid from the protein digest and other cellular components.
-
LC Separation: Inject the purified extract onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid) to separate the different corrinoid species.
-
MS/MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Set the instrument to perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using specific parent-daughter ion transitions for the expected corrinoid species.
-
Data Analysis: Compare the retention times and fragmentation patterns of the detected species with those of the known standards to identify and quantify the corrinoid(s) present in your sample.
Signaling Pathways and Logical Relationships
Diagram 1: Cobalamin Uptake and Incorporation Pathway
This diagram illustrates the pathway for cobalamin uptake in E. coli and its incorporation into a recombinant apoenzyme, highlighting the role of the BtuB transporter.
Caption: Cobalamin uptake and incorporation into a recombinant enzyme in E. coli.
References
- 1. Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cobalamin-dependent enzymes by cobalamin analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of cobalamin dependent class-III enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Metabolic engineering of cobalamin (vitamin B12) production in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of cobalamin dependent class-III enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Three Active Forms of Vitamin B12 In Situ Produced During Fermentation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metal Insertion into the Corrin Ring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of metal insertion into the corrin ring.
Frequently Asked Questions (FAQs)
Q1: What are the key biological pathways for cobalt insertion into the this compound ring?
A1: There are two primary, naturally occurring pathways for cobalamin (vitamin B12) biosynthesis, distinguished by their oxygen requirement and the stage at which cobalt is inserted.[1][2]
-
Aerobic (Oxygen-Dependent) Pathway: In this pathway, cobalt insertion is a late step in the biosynthesis. It is catalyzed by the ATP-dependent cobaltochelatase, a multi-subunit enzyme complex often referred to as CobNST.[1][3] This pathway is found in organisms like Pseudomonas denitrificans.[2][4]
-
Anaerobic (Oxygen-Independent) Pathway: In contrast, the anaerobic pathway features an early insertion of cobalt into a precursor molecule, sirohydrochlorin. This reaction is catalyzed by the enzyme CbiK.[3][5] This pathway is characteristic of bacteria such as Salmonella typhimurium and Bacillus megaterium.[2][5]
Q2: Which this compound precursor is the substrate for cobalt insertion in each pathway?
A2: The specific substrate for cobalt insertion differs between the two pathways:
-
In the aerobic pathway , the substrate for the CobNST enzyme complex is hydrogenobyrinic acid a,c-diamide .[4][6]
-
In the anaerobic pathway , the enzyme CbiK utilizes sirohydrochlorin as its substrate for cobalt insertion.[7]
Q3: Is ATP always required for cobalt insertion?
A3: No, the requirement for ATP is pathway-dependent. The aerobic cobaltochelatase (CobNST) is an ATP-dependent enzyme, meaning it requires the hydrolysis of ATP to function.[1][4] The anaerobic cobaltochelatase (CbiK), however, catalyzes the insertion of cobalt without the need for ATP.[5]
Q4: Can other metal ions be inserted into the this compound ring?
A4: Yes, other divalent metal ions can be inserted into the metal-free this compound ring, both enzymatically and chemically. However, the native enzymes exhibit a high degree of selectivity for cobalt.[3] The insertion of other metals like zinc, copper, or rhodium can be useful for creating fluorescent probes or enzyme inhibitors.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of Metallated this compound
Question: I am performing an in vitro enzymatic cobalt insertion assay, but I am observing a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Potential Causes and Solutions:
-
Inactive Enzyme:
-
Cause: The cobaltochelatase (CobNST or CbiK) may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.[9][10] For anaerobic enzymes like CbiK, exposure to oxygen can lead to rapid inactivation.[5][7]
-
Solution:
-
Verify Enzyme Activity: Run a positive control with a fresh batch of enzyme and substrates under previously validated conditions.
-
Storage and Handling: Ensure enzymes are stored at the correct temperature (typically -80°C) in appropriate buffers containing stabilizing agents like glycerol (B35011). Always keep enzymes on ice when in use.[10]
-
Anaerobic Conditions: For CbiK and other oxygen-sensitive enzymes, perform all experimental manipulations in an anaerobic chamber or glove box.[5]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The pH, temperature, or buffer composition of the assay may not be optimal for enzyme activity.[11][12]
-
Solution:
-
pH Optimization: The optimal pH for cobalt insertion can be enzyme-specific. It is advisable to test a range of pH values around the theoretical optimum for your enzyme. For instance, some cobalt-catalyzed reactions show pH-dependent mechanisms.[13]
-
Temperature Control: Enzymes have an optimal temperature for activity. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[14] It is recommended to perform the assay at the enzyme's known optimal temperature.
-
Buffer Composition: Certain buffer components can inhibit enzyme activity. Avoid high concentrations of chelating agents like EDTA, which can sequester the cobalt ions.[15]
-
-
-
Substrate Issues:
-
Cause: The this compound precursor or cobalt salt may be degraded, impure, or at an incorrect concentration. The this compound substrate may also have poor solubility in the assay buffer.[9]
-
Solution:
-
Check Substrate Quality: Use freshly prepared or properly stored substrates. Verify the concentration of your stock solutions.
-
Substrate Solubility: For hydrophobic this compound precursors, dissolve them in a small amount of a compatible organic solvent (e.g., DMSO) before adding them to the aqueous assay buffer. Ensure the final solvent concentration does not inhibit the enzyme.[9]
-
Optimize Substrate Concentration: Titrate the concentration of both the this compound precursor and cobalt to determine the optimal concentrations for your assay. Very high concentrations of cobalt can sometimes be inhibitory.[16]
-
-
-
Presence of Inhibitors:
-
Cause: The sample or reagents may contain contaminating metal ions or other inhibitory compounds. For example, zinc ions can compete with cobalt for binding to the enzyme's active site.[17]
-
Solution:
-
Use High-Purity Reagents: Ensure all buffers and reagents are made with high-purity water and chemicals.
-
Metal Contamination: If contamination with other divalent metals is suspected, consider adding a specific chelator for the contaminating metal, although this must be done cautiously to avoid chelating the cobalt.
-
-
Issue 2: Non-Linear Reaction Rate
Question: My enzymatic assay shows an initial burst of activity, but the reaction rate quickly decreases and plateaus. What could be causing this?
Potential Causes and Solutions:
-
Substrate Depletion:
-
Cause: The concentration of one of the substrates (this compound precursor, cobalt, or ATP for CobNST) is being rapidly consumed, becoming the limiting factor.[9]
-
Solution: Decrease the enzyme concentration or increase the initial concentration of the limiting substrate to ensure the reaction rate remains linear for a longer period.
-
-
Enzyme Instability:
-
Cause: The enzyme is not stable under the assay conditions and is losing activity over time.[9]
-
Solution:
-
Check Stability: Perform a control experiment by pre-incubating the enzyme under assay conditions (without substrate) for the duration of the experiment, then initiate the reaction to see if activity has decreased.
-
Add Stabilizing Agents: Consider adding stabilizing agents like bovine serum albumin (BSA) or glycerol to the assay buffer.
-
-
-
Product Inhibition:
-
Cause: The product of the reaction (the metallated this compound) may be binding to the enzyme's active site and inhibiting further catalysis.[3]
-
Solution: Measure the initial reaction rates where the product concentration is still low. If product inhibition is suspected, you can perform kinetic studies with varying initial product concentrations to confirm.
-
Quantitative Data
Table 1: Kinetic Parameters for Aerobic Cobaltochelatase (CobNST) from Pseudomonas denitrificans
| Substrate | Michaelis Constant (Km) |
| Hydrogenobyrinic acid a,c-diamide | 0.085 ± 0.015 µM |
| Co2+ | 4.2 ± 0.2 µM |
| ATP | 220 ± 36 µM |
(Data sourced from Debussche et al., 1992)[4]
Table 2: Relative Chelation Rates of Divalent Metal Ions with a Metal-Free this compound (Hydrogenobyric Acid)
| Metal Ion | Relative Chelation Rate (Compared to Co2+) |
| Cu2+ | ~200x faster |
| Co2+ | 1x (baseline) |
| Zn2+ | ~37x faster |
(Data derived from studies on chelation with hydrogenobyric acid)
Experimental Protocols
Protocol 1: General Method for Heterologous Expression and Purification of His-Tagged Cobaltochelatase (e.g., CbiK)
This protocol provides a general guideline for expressing and purifying a His-tagged cobaltochelatase from E. coli.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the His-tagged cobaltochelatase.[18]
-
Cell Culture:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[18]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.[18]
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[18]
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.[18]
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.[18]
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., containing 20% glycerol) using dialysis or a desalting column.
-
Store the purified enzyme in aliquots at -80°C.
-
Protocol 2: In Vitro Cobalt Insertion Assay Monitored by UV-Vis Spectroscopy
This protocol describes a general method for monitoring the enzymatic insertion of cobalt into a this compound precursor.
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), the this compound precursor (e.g., 5 µM hydrogenobyrinic acid a,c-diamide), and ATP (if using the aerobic CobNST, e.g., 1 mM).
-
Place the cuvette in a UV-Vis spectrophotometer and record a baseline spectrum (e.g., from 300 to 700 nm). The metal-free this compound will have a characteristic absorbance spectrum.[19]
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the purified cobaltochelatase enzyme to the cuvette. For the aerobic pathway, a mixture of the purified CobN, CobS, and CobT subunits is required.[4]
-
Immediately after adding the enzyme, add the cobalt salt (e.g., CoCl2 to a final concentration of 10-50 µM).
-
-
Monitoring the Reaction:
-
Monitor the reaction by recording the UV-Vis spectrum at regular time intervals.
-
The insertion of cobalt into the this compound ring will result in a significant shift in the absorbance spectrum. For example, the formation of cob(II)yrinic acid a,c-diamide from hydrogenobyrinic acid a,c-diamide leads to a decrease in absorbance at 330 nm.[19] The product will have a new characteristic spectrum, often with a prominent Soret-like band.[20][21]
-
-
Data Analysis:
-
The rate of the reaction can be calculated by monitoring the change in absorbance at a specific wavelength over time, using the Beer-Lambert law and the known extinction coefficient of the product.[19]
-
Visualizations
Caption: Aerobic pathway of cobalamin biosynthesis.
Caption: Anaerobic pathway of cobalamin biosynthesis.
References
- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 2. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insertion of cobalt into tetrapyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans [pubmed.ncbi.nlm.nih.gov]
- 5. Fine-Tuning Our Knowledge of the Anaerobic Route to Cobalamin (Vitamin B12) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zinc Substitution of Cobalt in Vitamin B12: Zincobyric acid and Zincobalamin as Luminescent Structural B12‐Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 17. Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Expression and Purification [protocols.io]
- 19. Two Distinct Thermodynamic Gradients for Cellular Metalation of Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cobalt Complexes: Introduction and Spectra Analysis | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to prevent degradation of corrinoids during analytical procedures.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of corrinoids (Vitamin B12 and its analogs) during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause corrinoid degradation during analysis?
A1: Corrinoids are sensitive molecules, and their degradation can be triggered by several factors, including:
-
Light Exposure: All forms of cobalamin are sensitive to light (photolabile). The biologically active forms, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), are particularly unstable and can convert to hydroxocobalamin (B81358) (OHCbl) within seconds of UVA exposure.[1][2] OHCbl is the most stable form under these conditions.[1][2]
-
pH: The stability of corrinoids is pH-dependent. For instance, cyanocobalamin (B1173554) (CNCbl) shows greater stability near a neutral pH and increased degradation at pH 4.0.[3] Methylcobalamin is most unstable at pH 3 and pH 9.[4][5] Generally, a pH range of 4-7 is considered to confer the highest stability for most cobalamins.[5]
-
Temperature: Elevated temperatures accelerate the degradation of corrinoids in aqueous solutions.[5] While solid forms are more stable, solutions can show significant degradation when heated.[5]
-
Oxidizing and Reducing Agents: The presence of agents like ascorbic acid (Vitamin C), sulfites, and reactive oxygen species can lead to the degradation of corrinoids.[1][6] For example, ascorbic acid can degrade cyanocobalamin to hydroxocobalamin and further to products of corrin ring cleavage.[6][7] Hydroxocobalamin is degraded more rapidly by ascorbic acid than cyanocobalamin.[7]
-
Presence of Cyanide: In samples containing various corrinoids, the addition of cyanide is often used to convert them all to the more stable cyanocobalamin for total B12 determination.[8] However, this conversion may be incomplete and requires careful optimization.[8]
Q2: Which form of cobalamin is the most stable?
A2: Hydroxocobalamin (OHCbl) is generally considered the most photostable among the naturally occurring cobalamins.[1][2] Cyanocobalamin (CNCbl), a synthetic form, is also relatively stable, particularly to heat and in neutral pH solutions, compared to the biologically active forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl).[3][4][5]
Q3: How can I minimize light-induced degradation?
A3: To minimize photodegradation, all procedures should be carried out under dim or red light.[9] Use amber-colored vials or cover glassware with aluminum foil to protect samples and standards from light.[10][11] Methylcobalamin injections, for example, show stability for extended periods when stored in amber vials and protected from light.[10][11]
Q4: What is the optimal pH for storing corrinoid solutions?
A4: For general purposes, maintaining a pH between 4.0 and 7.0 is recommended for the stability of most cobalamins.[5] Cyanocobalamin, for instance, shows the lowest rate of photodegradation in the neutral pH range.[3]
Q5: Are there any chemical stabilizers I can add to my samples?
A5: Yes, certain chemicals can help stabilize corrinoids.
-
Sorbitol: Has been shown to have a significant protective effect against UV exposure, heat, and degradation at acidic or alkaline pH for cyanocobalamin, hydroxocobalamin, and methylcobalamin.[4]
-
Sodium Metabisulfite (B1197395): Used as a preservative and antioxidant in various applications, it can help prevent oxidative degradation.[12][13][14] However, as a sulfite, it can also contribute to the degradation of some vitamins like thiamine, so its use should be carefully considered based on the specific analytical goals.[15]
-
Butanol: Has been suggested as a stabilizing agent for Vitamin B12 preparations.[16]
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical workflow.
Issue 1: Low or No Analyte Signal in HPLC Analysis
| Potential Cause | Suggested Solution |
| Degradation during sample preparation | Work under subdued light conditions (e.g., yellow or red light). Use amber vials and light-blocking centrifuge tubes.[10][11] Prepare samples on ice to minimize thermal degradation. |
| pH-induced degradation | Ensure the pH of all solutions, including extraction buffers and the final sample, is maintained between 4.0 and 7.0.[5] |
| Oxidative degradation | De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen) if samples are highly sensitive. Avoid co-formulants like high concentrations of ascorbic acid unless their effect is being studied.[6] |
| Adsorption to labware | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes, especially for low-concentration samples. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Suggested Solution |
| Variable light exposure between samples | Standardize all sample handling procedures to ensure equal, and minimal, light exposure for every sample and standard.[10] |
| Incomplete conversion to cyanocobalamin (if using cyanidation) | Optimize the concentration of the cyanide reagent (e.g., KCN or NaCN) and the reaction time.[8] It has been noted that incomplete conversion can be an issue.[8] |
| Interaction with other sample matrix components | Perform a matrix effect study by spiking known amounts of corrinoid standards into a sample blank. If significant matrix effects are observed, further sample cleanup using techniques like Solid Phase Extraction (SPE) may be necessary.[17] |
Issue 3: Appearance of Unexpected Peaks in Chromatogram
| Potential Cause | Suggested Solution |
| Photodegradation products | The most common degradation products are hydroxocobalamin (or aquocobalamin (B1237579) at acidic pH) formed from methylcobalamin or adenosylcobalamin.[1][2] Compare the retention time of the unknown peak with a hydroxocobalamin standard. For methylcobalamin, a degradant peak at a different retention time, suspected to be hydroxocobalamin, has been observed.[18] |
| Interconversion between corrinoid forms | The presence of certain ions or reagents can cause interconversion. For example, excess cyanide can convert all forms to cyanocobalamin.[19] Ensure reagents are pure and specific to the intended analysis. |
| Oxidation of the this compound ring | Strong oxidizing conditions can lead to the cleavage of the this compound ring, resulting in colorless degradation products that may or may not be chromatographically active.[6][7] |
Quantitative Data Summary
The stability of corrinoids is highly dependent on the specific conditions. The following tables summarize the degradation under various factors.
Table 1: Photodegradation of Cobalamins
| Cobalamin Form | Condition | Degradation/Conversion | Reference |
| Methylcobalamin (MeCbl) | UVA Exposure (pH 7.4) | Converts to OHCbl within seconds. | [1][2] |
| Adenosylcobalamin (AdoCbl) | UVA Exposure (pH 7.4) | Converts to OHCbl within seconds. | [1][2] |
| Cyanocobalamin (CNCbl) | Sunlight Exposure (30 min) | ~65% degraded, with 96% photoconverted to OHCbl. | [9] |
| Methylcobalamin (MeCbl) | Sunlight Exposure (5 min) | Not detected. | [9] |
| Adenosylcobalamin (AdoCbl) | Sunlight Exposure (5 min) | Not detected. | [9] |
| Cyanocobalamin (CNCbl) | 60 min UV Exposure | 4% degradation. | [5] |
| Hydroxocobalamin (OHCbl) | 60 min UV Exposure | 28% degradation. | [5] |
| Methylcobalamin (MeCbl) | 60 min UV Exposure | 39% degradation. | [5] |
Table 2: Effect of pH on Cobalamin Stability (24h, Room Temperature)
| Cobalamin Form | pH | Degradation | Reference |
| Methylcobalamin (MeCbl) | 3.0 | 78% | [5] |
| Methylcobalamin (MeCbl) | 9.0 | 64% | [5] |
| Hydroxocobalamin (OHCbl) | 3.0 | 20% | [5] |
| Hydroxocobalamin (OHCbl) | 9.0 | 24% | [5] |
| Cyanocobalamin (CNCbl) | 3.0 | 16% | [5] |
| Cyanocobalamin (CNCbl) | 9.0 | 15% | [5] |
Table 3: Effect of Ascorbic Acid on Cobalamin Degradation
| Cobalamin Form | Condition | Degradation | Reference |
| Cyanocobalamin (B12) | pH 1.0-8.0, 0.25 x 10⁻³ M Ascorbic Acid | t½ = 13.7 to 137.5 hours | [6] |
| Hydroxocobalamin (B12b) | pH 1.0-8.0, 0.25 x 10⁻³ M Ascorbic Acid | t½ = 2.5 to 87.5 hours | [6] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of Corrinoids
This protocol provides a general guideline for preparing samples to minimize degradation.
-
Sample Collection and Storage:
-
Extraction (under dim/red light):
-
For tissues or cells, homogenize the sample in a cold extraction buffer. A common method involves deproteinization with an acid like perchloric acid.[20]
-
For liquid samples like plasma, deproteinization can also be achieved by adding cold acid.[20]
-
The extraction process often involves methanol (B129727) and may include a cyanidation step (adding KCN) to convert all corrinoids to the more stable cyanocobalamin.[17]
-
-
Centrifugation and Neutralization:
-
Final Preparation:
-
Centrifuge again to remove any salts that have precipitated.
-
Filter the final supernatant through a 0.2 or 0.45 µm filter (e.g., PVDF) to remove any remaining particulate matter before injecting it into the HPLC system.[20]
-
Protocol 2: Solid Phase Extraction (SPE) for Corrinoid Cleanup
SPE is often used to concentrate and purify corrinoids from complex matrices. C18 cartridges are commonly used.
-
Cartridge Conditioning:
-
Wash a C18 Sep-Pak cartridge with methanol, followed by deionized water.
-
-
Sample Loading:
-
Load the pre-treated and filtered sample supernatant onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the corrinoids from the cartridge using methanol or an appropriate solvent mixture.
-
-
Final Steps:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low HPLC signal.
Caption: Standard corrinoid analytical workflow.
References
- 1. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Sodium Metabisulfite in Enhancing Food Preservation Techniques [tengerchemical.com]
- 13. annexechem.com [annexechem.com]
- 14. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 15. d-nb.info [d-nb.info]
- 16. US20110065665A1 - Stabilization of vitamin b12 - Google Patents [patents.google.com]
- 17. osti.gov [osti.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. cores.emory.edu [cores.emory.edu]
Addressing challenges in quantifying low-abundance corrinoids in biological samples.
Welcome to the technical support center for the quantification of low-abundance corrinoids in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low-abundance corrinoids?
A1: The primary challenges in quantifying low-abundance corrinoids, such as vitamin B12 and its analogues, stem from their inherent chemical properties and the complexity of biological matrices. These challenges include:
-
Low Concentrations: Corrinoids are often present at picomolar to nanomolar concentrations in biological samples, requiring highly sensitive analytical methods.
-
Chemical Instability: Many corrinoids are sensitive to light and can degrade during sample collection, preparation, and analysis. For instance, adenosylcobalamin and methylcobalamin (B1676134) are particularly light-sensitive.
-
Structural Diversity: Numerous corrinoid analogues exist, some of which may not be biologically active in humans but can interfere with analytical methods, leading to inaccurate quantification.
-
Complex Matrices: Biological samples like plasma, tissues, and microbial cultures contain a multitude of other molecules that can interfere with the analysis, a phenomenon known as matrix effects.[1]
-
Extraction Efficiency: Recovering these low-abundance molecules from complex samples can be difficult and variable, impacting the accuracy of quantification.
Q2: Which analytical technique is most suitable for quantifying low-abundance corrinoids?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance corrinoids. This technique offers high sensitivity and specificity, allowing for the differentiation and individual quantification of various corrinoid forms. While other methods like immunoassays and microbiological assays exist, they may suffer from a lack of specificity, cross-reactivity with inactive analogues, or an inability to distinguish between different active forms of the vitamin.
Q3: What is the purpose of the cyanidation step in some vitamin B12 assays, and what are its potential pitfalls?
A3: Cyanidation is a chemical conversion process used in some vitamin B12 assays to convert all cobalamin forms into the more stable cyanocobalamin (B1173554) (CNCbl). This simplifies the analysis by having only one target analyte. However, this approach has significant limitations. Recent studies have shown that the conversion can be incomplete and variable, leading to an underestimation of total vitamin B12 content.[2][3] The efficiency of this conversion can be difficult to monitor and validate, especially when dealing with trace amounts of different corrinoids in complex samples.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-abundance corrinoids.
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Corrinoids, especially methylcobalamin and adenosylcobalamin, are light-sensitive. Protect samples from light at all stages by using amber vials or covering tubes with aluminum foil. Work under subdued light conditions.[3] Also, consider temperature-related degradation and keep samples on ice or frozen when not in use. |
| Low Recovery During Extraction | Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent chemistry is appropriate for your analyte's polarity. Check the pH of your loading and elution buffers to ensure the analyte is in the correct form for retention and elution. Increase the volume of the elution solvent to ensure complete desorption.[4][5][6][7] |
| Matrix Effects (Ion Suppression) | The presence of co-eluting compounds from the biological matrix can suppress the ionization of your target analyte in the mass spectrometer.[1][8][9] To mitigate this, improve your sample clean-up procedure, for example, by using a more selective SPE sorbent or immunoaffinity chromatography. You can also adjust your chromatographic method to better separate the analyte from interfering matrix components.[1] |
| Instrument Sensitivity | Ensure your LC-MS/MS system is properly tuned and calibrated. Check the cleanliness of the ion source and consider performing routine maintenance. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Sample Preparation | Manual sample preparation steps, especially SPE, can introduce variability.[5] Ensure consistent timing, volumes, and technique for each sample. Consider using an automated sample preparation system for higher throughput and better reproducibility. |
| Incomplete Cyanidation (if used) | As mentioned in the FAQs, the cyanidation process can be unreliable.[2][3] If you are using this method, it is crucial to validate the conversion efficiency for your specific sample type and conditions. Consider switching to a method that quantifies the individual native corrinoids. |
| Interference from Corrinoid Analogues | Your analytical method may not be specific enough to distinguish the active corrinoid from its inactive analogues, which can co-elute and have similar mass-to-charge ratios. Develop a high-resolution chromatographic method to separate these compounds. Utilize multiple reaction monitoring (MRM) transitions in your MS/MS method to increase specificity. |
| Analyte Adsorption | Corrinoids can adsorb to the surfaces of glassware and plasticware, leading to sample loss. Use silanized glassware or low-retention plasticware to minimize this effect. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and limits of detection for various corrinoids in different biological samples. These values can serve as a general reference, but it is important to establish your own laboratory's reference ranges.
Table 1: Corrinoid Concentrations in Human Biological Fluids
| Corrinoid | Matrix | Concentration Range | Reference |
| Total Vitamin B12 | Serum/Plasma | 150 - 700 pmol/L | [10] |
| Holotranscobalamin | Serum/Plasma | 35 - 171 pmol/L | [8] |
| Methylmalonic Acid (MMA) | Serum/Plasma | < 271 nmol/L | [3] |
| Various Metabolites | Cerebrospinal Fluid | 0.01 - 10.4 µM | [9][11] |
Table 2: Corrinoid Concentrations in Tissues and Microbial Cultures
| Corrinoid | Matrix | Concentration | Reference |
| Vitamin B12 | Mouse Liver (B12-replete) | ~33.2 pmol/g | [12] |
| Hydroxocobalamin (B81358) | Human Liver | Variable, long half-life | [13][14][15] |
| Adenosylcobalamin | Rhizobium spp. Culture | ~28.57 mg/L | [16] |
| Adenosylcobalamin | Chlorella tablets | ~32% of total cobalamins | [17] |
| Methylcobalamin | Chlorella tablets | ~8% of total cobalamins | [17] |
| p-Cresolylcobamide | Dechlorinating Microbial Culture | up to 24 nM | [18] |
| Cobalamin | Dechlorinating Microbial Culture | 0.74 - 3.2 nM | [18] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for LC-MS/MS Methods
| Corrinoid | Matrix | LOD | LOQ | Reference |
| Cyanocobalamin | Standard Solution | 2 ppb | 5 ppb | |
| Phenolic Corrinoids | Microbial Culture | 200 pM | 1 nM | [18] |
| Other Corrinoids | Microbial Culture | 1 - 2 pM | 2 - 5 pM | [18] |
| Various B Vitamins | Whole Blood | 0.42 - 5.0 µg/L | - | [2][18] |
| Various Metabolites | Cerebrospinal Fluid | 0.2 - 0.4 µM | 0.4 - 0.5 µM | [9][11] |
Experimental Protocols & Workflows
A generalized experimental workflow for the quantification of low-abundance corrinoids using LC-MS/MS is depicted below. Specific details of the protocol, such as the type of solid-phase extraction cartridge and the chromatographic conditions, will need to be optimized for the specific corrinoids and biological matrix of interest.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromsystems.com [chromsystems.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 11. Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in Tissue Distribution of Cyano–B12 and Hydroxo–B12 One Week after Oral Intake: An Experimental Study in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for Hydroxocobalamin (HMDB0002308) [hmdb.ca]
- 14. drugs.com [drugs.com]
- 15. Hydroxocobalamin. IV. Biological half-life of hydroxocobalamin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Vitamin B12 sources and microbial interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving the specificity of corrin-based affinity chromatography.
Welcome to the technical support center for corrin-based affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the specificity of your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound-based affinity chromatography?
A1: this compound-based affinity chromatography is a specialized form of affinity chromatography that utilizes the specific and reversible binding interaction between a corrinoid, such as vitamin B12 (cobalamin), and its target binding proteins. The corrinoid is immobilized on a solid support matrix, acting as the ligand. When a complex biological sample is passed over this matrix, proteins with a specific affinity for the corrinoid will bind, while other components are washed away. The bound protein can then be eluted by altering the buffer conditions to disrupt the interaction.[1][2][3] This technique is highly selective and can achieve significant purification in a single step.[4]
Q2: What are the primary applications of this technique in research and drug development?
A2: This technique is primarily used for:
-
Purification of corrinoid-binding proteins: This includes enzymes and transport proteins like intrinsic factor and transcobalamin.[5][6][7]
-
Studying drug-protein interactions: By immobilizing a this compound-based drug candidate, researchers can identify its binding partners in a cellular lysate.
-
High-throughput screening: It can be adapted for screening compound libraries to identify molecules that bind to a specific corrinoid-dependent protein.[8]
-
Diagnostic applications: The specific binding properties can be exploited in diagnostic assays, for example, to differentiate between active vitamin B12 and its inactive analogs.[9]
Q3: How does the specificity of different corrinoid-binding proteins affect purification?
A3: Different corrinoid-binding proteins exhibit varying degrees of specificity. For instance, haptothis compound is known to be less specific and can bind to a variety of cobalamin derivatives and analogs, whereas intrinsic factor is highly specific for cobalamin.[9][10] This is crucial when designing your experiment. If you are targeting a protein with broad corrinoid affinity, you may encounter more non-specific binding from other corrinoid-binding proteins in your sample.
Troubleshooting Guide
Issue 1: Low or No Binding of the Target Protein
Q: My target protein is not binding to the this compound-based resin. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Below is a systematic approach to troubleshooting.
| Possible Cause | Suggested Solution |
| Incorrect Binding Buffer Conditions | - pH: Ensure the pH of your binding buffer is optimal for the interaction. Most protein-ligand interactions have a specific pH range for efficient binding. Start with a physiological pH (7.2-7.6) and perform a screen across a range (e.g., pH 6.0 to 8.5).[11] - Ionic Strength: Both excessively high or low salt concentrations can inhibit binding. Screen a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM). |
| Ligand Inaccessibility | The corrinoid ligand may be sterically hindered or buried within the matrix. Consider using a resin with a longer spacer arm to improve accessibility.[2] |
| Inactive Ligand | The immobilized corrinoid may have degraded. Ensure proper storage of the resin (typically at 4°C in a suitable buffer containing a bacteriostatic agent).[4] |
| Sample Preparation Issues | The sample may contain interfering substances. Ensure the sample is clarified by centrifugation or filtration (0.22 or 0.45 µm filter) to remove particulates. Adjust the sample's pH and ionic strength to match the binding buffer before loading. |
| Low Target Protein Concentration | The concentration of your target protein in the sample may be too low for detection. Consider concentrating your sample before loading. |
Issue 2: High Non-Specific Binding and Poor Target Purity
Q: I am observing many contaminating proteins in my elution fractions. How can I improve the specificity and purity?
A: High non-specific binding can obscure your target protein and reduce the efficiency of the purification. Here are strategies to enhance specificity.
| Possible Cause | Suggested Solution |
| Suboptimal Washing Steps | - Increase Wash Volume: Use a larger volume of wash buffer (e.g., 10-20 column volumes) to thoroughly remove unbound and weakly bound proteins. - Modify Wash Buffer Composition: Include additives in the wash buffer to disrupt weak, non-specific interactions. This can include: - Low concentrations of non-ionic detergents: (e.g., 0.1% Triton X-100 or Tween-20) to reduce hydrophobic interactions. - Increased salt concentration: (e.g., up to 500 mM NaCl) to disrupt ionic interactions. - Competitive agents: A low concentration of a free corrinoid analog that has a lower affinity for the target protein than the immobilized ligand. |
| Inappropriate Binding Conditions | Re-optimize your binding buffer. Sometimes, slightly more stringent binding conditions (e.g., a slightly higher salt concentration) can reduce non-specific interactions from the start.[11] |
| Hydrophobic or Ionic Interactions with the Matrix | The resin matrix itself can contribute to non-specific binding. Include additives like glycerol (B35011) (up to 20%) or ethylene (B1197577) glycol in your buffers to reduce hydrophobic interactions. |
| Presence of Proteases | If your target protein is being degraded, add protease inhibitors to your sample before loading. |
Issue 3: Poor Elution and Low Recovery of the Target Protein
Q: My target protein binds to the column, but I am unable to elute it effectively, resulting in low yield.
A: Inefficient elution can be due to excessively strong binding or inappropriate elution conditions. The goal is to disrupt the specific interaction without permanently denaturing the protein.
| Possible Cause | Suggested Solution |
| Elution Buffer is Too Mild | - pH Shift: If using a pH shift for elution, ensure the pH change is significant enough to disrupt the interaction. For example, if binding at pH 7.5, try eluting with a buffer at pH 4.0 or lower, or pH 9.0 or higher.[12] Remember to neutralize the eluted fractions immediately with a counteracting buffer (e.g., 1M Tris-HCl, pH 8.5) to preserve protein activity. - Competitive Elution: Increase the concentration of the free corrinoid ligand in the elution buffer. You may need to perform a gradient of the competitor to find the optimal concentration.[13] |
| Protein Precipitation on the Column | The elution conditions might be causing your target protein to precipitate on the column. Try eluting with a buffer containing stabilizing agents like glycerol or a non-ionic detergent. |
| Very High Affinity Interaction | For extremely high-affinity interactions, you may need to use harsher, denaturing elution conditions (e.g., using chaotropic agents like guanidine-HCl or urea).[12] Note that this will likely result in the loss of the protein's biological activity. |
| Slow Dissociation Kinetics | The dissociation of the protein from the ligand may be slow. Try pausing the flow after applying the elution buffer for a period (e.g., 15-30 minutes) to allow more time for the interaction to be disrupted before collecting the eluate.[13] |
Experimental Protocols
Protocol 1: Preparation of Vitamin B12-Sepharose Resin
This protocol is adapted from the classical method for coupling vitamin B12 to a Sepharose matrix.[14] Modern commercially available pre-activated resins can simplify this process.
Materials:
-
Cyanocobalamin (B1173554) (Vitamin B12)
-
0.4 M HCl
-
QAE-Sephadex resin
-
3,3'-diaminodipropylamine
-
CNBr-activated Sepharose 4B
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Various buffers (e.g., sodium phosphate, sodium bicarbonate)
Methodology:
-
Partial Hydrolysis of Vitamin B12:
-
Dissolve cyanocobalamin in 0.4 M HCl.
-
Incubate at room temperature for approximately 64 hours to partially hydrolyze the propionamide (B166681) side chains of the this compound ring, creating carboxylic acid derivatives.[14]
-
-
Separation of Carboxylic Derivatives:
-
Separate the resulting mixture of mono-, di-, and tricarboxylic derivatives by ion-exchange chromatography on a QAE-Sephadex column.
-
Elute with a suitable gradient and collect the fractions corresponding to the monocarboxylic derivatives.
-
-
Preparation of the Spacer Arm:
-
Couple 3,3'-diaminodipropylamine to CNBr-activated Sepharose 4B according to the manufacturer's instructions. This creates a spacer arm with a free amino group.
-
-
Coupling of Monocarboxylic Vitamin B12 to the Resin:
-
Mix the purified monocarboxylic vitamin B12 derivatives with the amino-functionalized Sepharose.
-
Add EDC to catalyze the formation of an amide bond between the carboxyl group on the vitamin B12 derivative and the amino group on the spacer arm.[14]
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Washing and Storage:
-
Wash the resin extensively with coupling buffer, followed by high and low salt buffers to remove unreacted components.
-
Store the prepared Vitamin B12-Sepharose resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol 2: Affinity Purification of a Target Protein
Materials:
-
Prepared Vitamin B12-Sepharose resin
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Clarified protein sample
Methodology:
-
Column Packing and Equilibration:
-
Pack the Vitamin B12-Sepharose resin into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Load the clarified protein sample onto the column at a slow flow rate to allow for sufficient interaction time between the target protein and the immobilized ligand.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the bound target protein by applying the Elution Buffer to the column.
-
Collect fractions of a defined volume (e.g., 1 mL) into tubes pre-filled with Neutralization Buffer to immediately adjust the pH and preserve the protein's activity.
-
-
Analysis:
-
Analyze the collected fractions for protein content (e.g., by Bradford assay or A280) and purity (e.g., by SDS-PAGE).
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with several cycles of high and low pH buffers, followed by re-equilibration with Binding Buffer.
-
Store the column in a suitable buffer containing a bacteriostatic agent at 4°C.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for this compound-based affinity chromatography.
Troubleshooting Logic for Low Specificity
Caption: A decision tree for troubleshooting low specificity in purification.
References
- 1. sinobiological.com [sinobiological.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. Overview of Affinity Purification | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. conductscience.com [conductscience.com]
- 5. A new principle in biospecific affinity chromatography used for purification of cobalamin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of vitamin B12-binding proteins using affinity chromatography. 3. Purification and properties of human plasma transcobalamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein binding assays for an accurate differentiation of vitamin B12 from its inactive analogue. A study on edible cricket powder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Universal Corrinoid Recognition by the Cobalamin Transport Protein Haptothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiozindia.com [microbiozindia.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Optimization of fermentation conditions for maximal corrinoid production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for maximal corrinoid production.
Troubleshooting Guides
This section addresses specific issues that may arise during corrinoid fermentation experiments.
Issue 1: Low Corrinoid Yield Despite Good Biomass Growth
This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (corrinoid production) is lagging.
| Potential Cause | Recommended Solution |
| Suboptimal Precursor Concentration | Supplement the medium with precursors essential for corrinoid biosynthesis. Cobalt, 5,6-dimethylbenzimidazole (B1208971) (DMB), and in some strains, L-threonine are critical.[1] Systematically optimize the concentration of each precursor. |
| Inadequate Aeration | Corrinoid biosynthesis can occur via aerobic or anaerobic pathways, depending on the microorganism.[2][3][4][5] Ensure the dissolved oxygen (DO) level is appropriate for your specific production strain. For aerobic pathways, insufficient oxygen can be a limiting factor. Conversely, for anaerobic pathways, the presence of oxygen can be inhibitory. |
| Incorrect Fermentation pH | The pH of the culture medium significantly influences enzymatic reactions in the biosynthetic pathway. Maintain a stable, optimal pH for your specific microbial strain throughout the fermentation process.[6] |
| Suboptimal Temperature | Temperature affects both microbial growth and the expression of genes involved in secondary metabolite production. Ensure your incubator or fermenter is accurately calibrated and maintains a consistent, optimal temperature for corrinoid production.[7] |
| Feedback Inhibition | The accumulation of the final corrinoid product can inhibit early enzymes in the biosynthetic pathway, a process known as feedback inhibition.[8][9][10][11][12] Consider strategies like in-situ product removal or metabolic engineering to overcome this. |
Issue 2: Inconsistent Corrinoid Yields Between Batches
Variability in yield can make process optimization and scale-up challenging.
| Potential Cause | Recommended Solution |
| Inconsistent Media Preparation | Ensure precise and consistent preparation of the fermentation medium for each batch. Minor variations in component concentrations can lead to different outcomes. |
| Variable Inoculum Quality | Standardize the age, size, and physiological state of the inoculum used to start each fermentation. |
| Fluctuations in Environmental Control | Regularly calibrate all monitoring equipment, including pH meters, thermometers, and dissolved oxygen sensors, to ensure accurate and consistent control of fermentation parameters. |
Issue 3: Formation of Incomplete or Undesired Corrinoids (e.g., Pseudo-B12)
The type of corrinoid produced is dependent on the availability of specific precursors and the genetic makeup of the production strain.
| Potential Cause | Recommended Solution |
| Lack of Specific Lower Ligand Precursor | To produce specific cobalamins like vitamin B12, the corresponding lower ligand precursor, such as 5,6-dimethylbenzimidazole (DMB), must be supplied in the medium.[1] |
| Genetic Limitation of the Strain | The producing strain may lack the genetic machinery to synthesize or attach the desired lower ligand. In such cases, metabolic engineering may be necessary to introduce the required genes. |
Frequently Asked Questions (FAQs)
1. What are the most critical media components for maximizing corrinoid production?
Cobalt is an essential metal ion that forms the central part of the corrin ring.[13][14][15] 5,6-dimethylbenzimidazole (DMB) is a crucial precursor for the lower ligand of cobalamin (Vitamin B12). For some strains, amino acids like L-threonine can also enhance production.[1]
2. How do I determine the optimal concentration of cobalt and DMB?
A systematic optimization should be performed. This can be done by setting up a matrix of experiments with varying concentrations of cobalt chloride (CoCl₂) and DMB to identify the combination that yields the highest corrinoid production.
3. What is the difference between the aerobic and anaerobic pathways of corrinoid biosynthesis?
The primary difference lies in the timing of cobalt insertion and the requirement for oxygen.
-
Aerobic Pathway: Cobalt is inserted late in the pathway. This pathway requires molecular oxygen for certain enzymatic steps.[3][4][5]
-
Anaerobic Pathway: Cobalt is inserted early in the pathway. This pathway does not require molecular oxygen.[3][4][5][16]
The choice of pathway is dependent on the producing microorganism.
4. How can I monitor corrinoid production during fermentation?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of corrinoids in fermentation broth.[17][18] Samples can be taken at various time points to track the production profile.
5. My final product is a mix of different corrinoids. How can I improve the purity?
To obtain a specific corrinoid, like cyanocobalamin, a cyanidation step is often employed during the extraction process. This involves the addition of potassium cyanide, which converts various corrinoids into the more stable cyano-form.[19]
Quantitative Data Presentation
Table 1: Effect of Precursor Supplementation on Corrinoid Production
| Supplement | Base Medium | Fold Increase in Corrinoid Yield | Reference Strain(s) |
| Cobalt Chloride (CoCl₂) | Vitamin B12 Assay Medium | Varies with concentration | L. coryniformis CRL 1001, L. reuteri CRL 1098 |
| CoCl₂ + DMB | Vitamin B12 Assay Medium | ~2.0 - 2.2 | L. coryniformis CRL 1001, L. reuteri CRL 1098 |
| CoCl₂ + L-Threonine | Vitamin B12 Assay Medium | ~2.6 | L. coryniformis CRL 1001 |
Experimental Protocols
1. Protocol for Optimization of Cobalt and DMB Concentration
-
Prepare a basal fermentation medium appropriate for your production strain, initially without CoCl₂ and DMB.
-
Set up a series of shake flasks or a multi-well plate.
-
Create a concentration matrix. For example, vary CoCl₂ concentrations from 10 to 100 mg/L and DMB concentrations from 10 to 100 mg/L. Include a control with no added CoCl₂ or DMB.
-
Inoculate all conditions with a standardized inoculum of your production strain.
-
Incubate under optimal temperature, pH, and aeration conditions for your strain.
-
Collect samples at the end of the fermentation period.
-
Extract and quantify the corrinoid content using the methods described below.
-
Analyze the data to determine the optimal concentrations of CoCl₂ and DMB.
2. Protocol for Corrinoid Extraction and Cyanidation
-
Harvest the fermentation broth by centrifugation to separate the cell biomass. Corrinoids can be intracellular, extracellular, or both, so it may be necessary to process both the supernatant and the cell pellet.
-
For intracellular extraction, resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
Combine the cell lysate and supernatant (if required).
-
Adjust the pH of the solution to between 6.5 and 8.5.
-
Heat the solution at 80-120°C for 10-30 minutes to release the corrinoids.[19]
-
For cyanidation, add potassium cyanide to the heated solution to convert different corrinoid forms to cyanocobalamin. This step is often performed in the presence of sodium nitrite.[19]
-
Clarify the solution by centrifugation or filtration to remove cell debris and precipitated proteins.
-
The resulting supernatant contains the crude corrinoid extract, which can be further purified by chromatography.
3. Protocol for HPLC Quantification of Corrinoids
-
Prepare a standard curve using a certified standard of the corrinoid you wish to quantify (e.g., cyanocobalamin).
-
Prepare your extracted samples. This may involve a simple dilution or a solid-phase extraction (SPE) step to clean up the sample.
-
Set up the HPLC system with a suitable column (e.g., a C18 reverse-phase column) and mobile phase. A gradient elution is often used.
-
Inject the standards and samples onto the HPLC system.
-
Detect the corrinoids using a UV-Vis detector at a wavelength where they have maximum absorbance (e.g., around 361 nm for cyanocobalamin).
-
Quantify the corrinoid concentration in your samples by comparing the peak areas to the standard curve.[18]
Visualizations
Caption: A generalized experimental workflow for corrinoid production.
Caption: Aerobic vs. Anaerobic corrinoid biosynthesis pathways.
Caption: Feedback inhibition of the corrinoid biosynthetic pathway.
References
- 1. Novel Pathway for Corrinoid Compounds Production in Lactobacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of vitamin B12. Different pathways in some aerobic and anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How corrinoids are synthesized without oxygen: nature's first pathway to vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 6. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 7. winemakermag.com [winemakermag.com]
- 8. byjus.com [byjus.com]
- 9. Feedback Inhibition [ib.bioninja.com.au]
- 10. Structural Biochemistry/Enzyme Regulation/Feedback inhibition - Wikibooks, open books for an open world [en.wikibooks.org]
- 11. Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 13. mdpi.com [mdpi.com]
- 14. Effects of 5,6-dimethylbenzimidazole and cobalt supplementation in high-concentrate diets on rumen fermentation and microorganisms and ruminal metabolome in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of cobalt concentration on vitamin B12 production and fermentation of mixed ruminal microorganisms grown in continuous culture flow-through fermentors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidation of the anaerobic pathway for the this compound component of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC analysis of carotenoids from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and quantitation of corrinoid precursors of cobalamin from Pseudomonas denitrificans by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor activity in reconstituted corrinoid-dependent enzyme assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the reconstitution and assay of corrinoid-dependent enzymes. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing no activity in my reconstituted enzyme assay?
The complete loss of activity often points to a critical failure in one of three areas: the integrity of the enzyme itself, the stability and form of the corrinoid cofactor, or the absence of essential components for reductive activation, especially under anaerobic conditions.[1][2] A common oversight is the degradation of light and oxygen-sensitive cofactors like adenosylcobalamin (AdoCbl) or methylcobalamin (B1676134) (MeCbl).[3]
Q2: How can I determine if my corrinoid cofactor (e.g., Vitamin B12) has degraded?
Degradation of corrinoids can be assessed spectrophotometrically. Each form of cobalamin (e.g., Co(III), Co(II), Co(I)) has a distinct UV-Visible spectrum.[4][5] For instance, the reduction of Co(III) to Co(II) or the highly reactive Co(I) "supernucleophile" state results in significant spectral shifts.[1][4] Comparing the spectrum of your cofactor stock to a known standard can quickly reveal degradation or incorrect oxidation states.[5]
Q3: Why are strict anaerobic conditions critical for many corrinoid-dependent enzymes?
Many corrinoid-dependent enzymes, particularly those involved in methyl transfers and radical-based reactions, require the cofactor to be in a highly reduced Co(I) state.[1][2] This state is extremely sensitive to oxidation by molecular oxygen.[1] Failure to maintain anaerobic conditions during purification, reconstitution, and the assay itself will lead to the rapid oxidation of the cofactor to the inactive Co(II) or Co(III) forms, thereby abolishing enzyme activity.[1][2][6]
Detailed Troubleshooting Guide
Problem Area: Protein Integrity & Purity
Q: My purified enzyme is inactive or has very low activity. How can I verify its integrity?
A:
-
SDS-PAGE Analysis: Check for protein degradation or aggregation. Ensure your final protein prep is of high purity.
-
Activity of a Known Batch: If possible, compare the activity with a previous batch of the enzyme that was known to be active.
-
Proper Folding: For some enzymes, improper folding can be an issue. Consider optimizing expression and purification conditions (e.g., lower temperature, different E. coli strains, or purification tags).
Q: I see multiple bands on my SDS-PAGE gel. Could contaminating proteins be inhibiting my enzyme?
A: Yes, contaminating proteases can degrade your target enzyme, while other proteins might non-specifically bind to and sequester the corrinoid cofactor or substrate. If you suspect contamination, an additional purification step (e.g., size exclusion or ion-exchange chromatography) is recommended.
Problem Area: Corrinoid Cofactor Handling & Stability
Q: My assay results are inconsistent from day to day. Could my cobalamin stock be the issue?
A: Absolutely. Inconsistent results are a hallmark of cofactor instability.
-
Light Sensitivity: Methylcobalamin (MeCbl) and Adenosylcobalamin (AdoCbl) are sensitive to photolysis, which cleaves the Co-C bond.[3] Always handle these reagents in the dark or under dim red light.
-
Stability in Solution: Cyanocobalamin is the most stable form, while MeCbl is known to be the least stable in solution.[3] Prepare fresh solutions of AdoCbl and MeCbl for each experiment from powder stored under appropriate conditions (cold and dark).
-
Avoid Certain Reagents: Ascorbic acid can promote the degradation of cobalamins.[3][7]
Q: How should I properly store and handle AdoCbl and MeCbl?
A:
-
Storage: Store powders desiccated at -20°C or below, protected from light.
-
Solution Preparation: Prepare small, single-use aliquots of stock solutions to minimize freeze-thaw cycles.[8] Use appropriate buffers and be aware that the stability of these cofactors can be pH-dependent.[3]
-
Handling: When pipetting or transferring solutions, work quickly and use low-light conditions.
Problem Area: Reconstitution & Assay Conditions
Q: I've confirmed my protein and cofactor are good, but I still see no activity after mixing them. What are the optimal reconstitution conditions?
A: Reconstitution often requires more than simply mixing the apoenzyme and the cofactor.
-
Reductive Activation: Many corrinoid enzymes require an activation step to reduce the cobalt center to the active Co(I) state.[1][2] This often involves a specific reducing system, which can be an electron transfer partner protein (e.g., a flavodoxin) or a chemical reducing agent.[2]
-
Anaerobic Environment: This activation must be performed under strict anaerobic conditions to prevent re-oxidation.[1][6]
-
Incubation Time: Allow sufficient time for the cofactor to bind to the enzyme and for reductive activation to occur before adding the substrate to start the reaction.
Q: My enzyme activity is low. How can I optimize the assay buffer?
A:
-
pH Titration: Determine the optimal pH for your enzyme's activity. The ideal pH can influence both the enzyme's catalytic efficiency and the stability of the substrate and cofactor.
-
Salt Concentration: Vary the concentration of salts (e.g., NaCl, KCl) in your buffer. High salt can be inhibitory, while some enzymes may require a certain ionic strength for optimal activity.
-
Additives: Consider adding stabilizing agents like glycerol (B35011) or bovine serum albumin (BSA) to your buffer.[9]
Q: What is the function of reducing agents like DTT or TCEP, and which one is appropriate?
A: Reducing agents are crucial for preventing the oxidation of cysteine residues in the enzyme and for helping to maintain a reducing environment for the cofactor.[9]
-
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP): These are strong reducing agents commonly used in enzyme assays.[9]
-
Choice of Agent: The choice can be critical, as some reducing agents can interfere with the assay or even inhibit the enzyme.[9] It is sometimes necessary to test multiple reducing agents to find the one that is most compatible with your specific system.[9] For some systems requiring very low redox potentials, stronger reducing agents like Ti(III) citrate (B86180) or Eu(II)-DTPA may be necessary.[1]
Visual Guides
References
- 1. Redox potential changes during ATP‐dependent corrinoid reduction determined by redox titrations with europium(II)–DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalamin- and Corrinoid-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and computational studies of Co1+cobalamin: spectral and electronic properties of the "superreduced" B12 cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anaerobic biosynthesis of vitamin B12. | Semantic Scholar [semanticscholar.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Synthetic Corrin Analogues
This guide provides researchers, scientists, and drug development professionals with practical methods and troubleshooting advice to overcome solubility challenges encountered with synthetic corrin analogues.
Troubleshooting Guide
This section addresses common solubility problems in a question-and-answer format, offering immediate, actionable steps for your experiments.
Q1: My synthetic this compound analogue has precipitated from my aqueous buffer during my experiment. What are the immediate steps I can take?
A1: Precipitation is a common issue for large, hydrophobic molecules like this compound analogues. Here is a systematic approach to troubleshoot this problem. Start with the least disruptive methods first.
Workflow for Immediate Troubleshooting
Caption: Troubleshooting workflow for this compound analogue precipitation.
Q2: I have tried adjusting the pH and adding a co-solvent, but my this compound analogue remains poorly soluble. What's next?
A2: If basic methods are insufficient, you may need to employ more advanced formulation strategies. The choice depends on your experimental constraints and the properties of your specific this compound analogue.
Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Co-solvents [1][2][3] | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[3][4] | Simple, rapid, and effective for many compounds.[5] | May interfere with biological assays; risk of precipitation upon dilution.[5][6] | Initial screening, in vitro assays where solvent effects are controlled. |
| Surfactants [6] | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | High solubilization capacity for very hydrophobic compounds. | Can denature proteins or disrupt cell membranes; potential for toxicity.[6] | Cell-based assays (with careful selection of surfactant type and concentration). |
| Cyclodextrins [7][8][9] | Form host-guest inclusion complexes, where the hydrophobic this compound is sequestered within the cyclodextrin's lipophilic cavity.[7] | Low toxicity, well-characterized, can improve stability.[7][8] | Limited by the size of the this compound analogue and the cavity of the cyclodextrin (B1172386); can be expensive. | In vivo studies, formulations requiring high safety profile. |
| Lipid-Based Systems [10][11] | The drug is dissolved in a lipid or oil-based carrier, often forming self-emulsifying systems (SEDDS) in aqueous media.[10] | Enhances oral absorption and can mitigate food effects.[11][12] | Complex formulation development; potential for physical instability. | Oral drug delivery and bioavailability studies. |
Frequently Asked Questions (FAQs)
Solubility Principles & Chemical Modification
Q3: What structural features of a synthetic this compound analogue typically lead to poor water solubility?
A3: The poor solubility of this compound analogues generally stems from the large, hydrophobic, and relatively planar macrocyclic ring structure. Specific factors include:
-
Lack of Ionizable Groups: Molecules without acidic or basic functional groups (like carboxylic acids or amines) cannot be converted into more soluble salts.[13]
-
Hydrophobic Side Chains: The peripheral side chains on the this compound ring can be highly lipophilic, contributing to low aqueous solubility.
-
High Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break the crystal structure apart.[12]
Q4: Can I modify the chemical structure of my this compound analogue to improve its solubility?
A4: Yes, structural modification is a fundamental strategy. Consider introducing polar or ionizable functional groups. For example, adding carboxylic acid, sulfonic acid, amine, or hydroxyl groups to the peripheral side chains can significantly increase hydrophilicity and aqueous solubility.
Formulation Strategies
Q5: What are cyclodextrins and how do they work to solubilize compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[7] They can encapsulate a poorly soluble "guest" molecule (the this compound analogue) within their cavity, forming a water-soluble "inclusion complex."[7][8][9] This complex shields the hydrophobic part of the guest from water, thereby increasing its apparent solubility.
Caption: Formation of a water-soluble this compound-cyclodextrin complex.
Q6: How do I choose between different types of cyclodextrins (e.g., α-CD, β-CD, HP-β-CD)?
A6: The choice depends on the size of your this compound analogue and the required solubility enhancement.
-
Cavity Size: The guest molecule must fit within the cyclodextrin's cavity. β-cyclodextrin is often suitable for molecules the size of corrins.
-
Solubility of the Cyclodextrin: Native β-cyclodextrin has limited water solubility itself. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are much more water-soluble and are often preferred for achieving higher drug concentrations.[14]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol provides a general method for determining the effect of a co-solvent on the solubility of a this compound analogue.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your this compound analogue in a pure, water-miscible organic solvent in which it is freely soluble (e.g., 10 mg/mL in 100% DMSO).
-
Solvent System Preparation: Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v DMSO).[1][3]
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the this compound analogue stock solution to each of the prepared solvent systems in separate vials.
-
Ensure a precipitate is visible.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the excess, undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved this compound analogue using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis: Plot the measured solubility of the this compound analogue as a function of the co-solvent percentage.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol, adapted from standard pharmaceutical methods, is used to determine the binding constant and stoichiometry of a this compound-cyclodextrin complex.[7]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.[14]
-
Incubation:
-
Add an excess amount of the solid this compound analogue to each cyclodextrin solution.
-
Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, filter the solutions through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved this compound analogue in each filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Plot the total concentration of the dissolved this compound analogue (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
The resulting phase solubility diagram can be used to determine the complex stoichiometry (from the shape of the curve) and the stability constant (Kc). A linear (AL-type) plot typically indicates a 1:1 complex.
-
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence in Corrinoid Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges of autofluorescence interference in your corrinoid imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in corrinoid imaging?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which is not due to the application of any specific fluorescent probe.[1] Common sources in biological samples include endogenous molecules like collagen, elastin (B1584352), NADH, and flavins, as well as cellular components like mitochondria and lysosomes.[2] The issue in corrinoid imaging arises because the emission spectra of these autofluorescent molecules can overlap with the fluorescence of corrinoids or their fluorescent analogs, obscuring the specific signal and leading to a poor signal-to-noise ratio.
Q2: What are the typical excitation and emission wavelengths for corrinoids, and how do they overlap with autofluorescence?
A2: While Vitamin B12 itself is poorly fluorescent, with a very low quantum yield, its metal-free derivatives and fluorescently-labeled analogs are used for imaging.[3][4] For example, the metal-free corrin ligand of vitamin B12 can exhibit excitation maxima around 498 nm and emission maxima at approximately 536 nm and 584 nm.[1] In contrast, common autofluorescent species have broad emission spectra. For instance, with excitation around 366 nm, collagen emits around 400-500 nm, and elastin emits around 490-550 nm.[5] NADH and flavins also contribute to autofluorescence in the blue-green spectral range. This spectral proximity can make it challenging to isolate the corrinoid signal.
Q3: How can I check if my sample has an autofluorescence problem?
A3: The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same preparation steps as your experimental samples, including fixation, but without the addition of the fluorescent corrinoid probe. Image this control using the same microscope settings (laser power, gain, filters) as you would for your stained samples. If you observe significant fluorescence, it is likely due to autofluorescence.[3]
Q4: What are the main strategies to combat autofluorescence in my experiments?
A4: There are several approaches you can take, which can be broadly categorized as:
-
Sample Preparation and Experimental Design: Optimizing fixation methods and choosing fluorophores with emission spectra that are well-separated from the autofluorescence spectrum.[6]
-
Chemical Quenching: Using specific reagents to reduce or eliminate autofluorescence.[7]
-
Photobleaching: Intentionally exposing the sample to intense light to destroy autofluorescent molecules before imaging.[1]
-
Advanced Imaging Techniques: Employing methods like spectral unmixing or time-resolved fluorescence microscopy to computationally or temporally separate the signals.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during corrinoid imaging experiments.
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in all channels | Broad-spectrum autofluorescence from tissue or fixation. | - Treat the sample with a broad-spectrum chemical quencher like Sudan Black B. - Optimize your fixation protocol; consider using a non-aldehyde-based fixative or reducing fixation time.[10] - Perform photobleaching on the sample before staining. |
| Granular, punctate fluorescence, especially in older tissues | Accumulation of lipofuscin ("age pigment"). | - Use a lipofuscin-specific quencher such as TrueBlack™ Lipofuscin Autofluorescence Quencher.[11] Lipofuscin has a broad emission spectrum, often appearing strongest between 500-695 nm.[10] |
| Fibrous, web-like autofluorescence | Presence of collagen and elastin fibers in the extracellular matrix. | - Choose a fluorescent corrinoid analog with emission in the far-red or near-infrared spectrum to minimize excitation of collagen and elastin. - Use a chemical quencher that targets extracellular matrix components. The Vector® TrueVIEW® kit is designed to reduce autofluorescence from sources like collagen and elastin.[12] |
| Weak corrinoid signal and high background | A combination of low probe concentration/uptake and significant autofluorescence. | - First, try to reduce the background using the methods above. - If the signal is still weak, consider increasing the concentration of your fluorescent corrinoid probe or optimizing the incubation time for better uptake. - Employ advanced techniques like spectral unmixing to computationally isolate the weak specific signal. |
| Signal from red blood cells interfering with imaging | Autofluorescence from heme groups in erythrocytes. | - If working with tissue sections, perfuse the tissue with PBS prior to fixation to remove red blood cells.[13] |
Data Presentation: Efficacy of Autofluorescence Quenching Methods
The following table summarizes the reported effectiveness of various chemical quenching agents on reducing autofluorescence in tissue sections. The percentage reduction can vary depending on the tissue type, fixation method, and the excitation wavelength used.
| Quenching Agent/Method | Target Autofluorescence | Reported Reduction at ~405 nm Excitation | Reported Reduction at ~488 nm Excitation | Notes |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | General | 95% | 90% | Highly effective across a broad spectrum.[12] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin | 93% | 89% | Particularly effective for age-related autofluorescence.[12] |
| Sudan Black B | Lipofuscin, General | 88% | 82% | Can introduce background in far-red channels.[12][11] |
| TrueVIEW™ Autofluorescence Quenching Kit | Aldehyde-induced, Collagen, Elastin, Red Blood Cells | 70% | 62% | Targets non-lipofuscin sources of autofluorescence.[12] |
| Ammonia/Ethanol | General | 70% | 65% | A commonly used "home-brew" method.[12] |
| Copper (II) Sulfate | General | 68% | 52% | Effectiveness can be tissue-dependent.[12] |
| Trypan Blue | General | 12-23% | Shifted emission | Can shift autofluorescence to longer wavelengths rather than quenching it.[12][14] |
| Sodium Borohydride | Aldehyde-induced | Variable | Variable | Reduces aldehyde-induced fluorescence but can increase red blood cell autofluorescence.[11] |
Experimental Protocols
Protocol 1: Chemical Quenching with a Commercial Kit (Example: Vector® TrueVIEW™)
This protocol is a general guideline; always refer to the manufacturer's specific instructions.
-
Complete your standard immunofluorescence or fluorescent probe staining protocol, including all primary and secondary antibody incubations and washes.
-
After the final wash step, drain the excess buffer from the tissue section.
-
Prepare the TrueVIEW™ quenching solution by mixing Reagents A, B, and C in a 1:1:1 ratio as per the manufacturer's instructions.
-
Apply the quenching solution to completely cover the tissue section and incubate for 2-5 minutes at room temperature.[15]
-
Wash the section with PBS for 5 minutes.
-
Mount the coverslip using an appropriate antifade mounting medium.
Protocol 2: Photobleaching to Reduce Autofluorescence
-
Prepare your sample (e.g., cell culture on a coverslip or tissue section on a slide) up to the step before incubation with the fluorescent corrinoid probe.
-
Place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon arc lamp) for a period ranging from minutes to a couple of hours.[1] The optimal duration needs to be determined empirically for your specific sample type and microscope setup.
-
After photobleaching, proceed with your standard staining protocol for the fluorescent corrinoid.
Protocol 3: Spectral Unmixing using ImageJ/Fiji
This protocol provides a general workflow for linear spectral unmixing.
-
Acquire a Lambda Stack: Using a confocal microscope with a spectral detector, acquire a "lambda stack" of your sample. This is a series of images taken at different emission wavelengths.
-
Obtain Reference Spectra: For each fluorescent component in your sample (including autofluorescence), you need a reference spectrum.
-
For the fluorescent corrinoid, image a sample stained only with the corrinoid probe.
-
For autofluorescence, image an unstained sample.
-
-
Process in ImageJ/Fiji:
-
Open your lambda stack and the reference spectra images.
-
Use a spectral unmixing plugin (e.g., the Stowers "Spectral Unmixing" plugins).[16]
-
The plugin will require you to define regions of interest (ROIs) on your reference images to generate the "fingerprints" of each fluorescent component.
-
The algorithm then uses these fingerprints to calculate the contribution of each component to the mixed fluorescence in your experimental image, generating separate images for your corrinoid signal and the autofluorescence.[17]
-
Protocol 4: Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging (FLIM)
-
System Setup: A FLIM system typically consists of a pulsed laser for excitation, a high-speed detector (like a photomultiplier tube with time-correlated single photon counting - TCSPC electronics), and specialized software.[18]
-
Data Acquisition: The system measures the time between the laser pulse and the arrival of each emitted photon. This is repeated many times to build up a fluorescence decay curve for each pixel in the image.
-
Data Analysis: The software analyzes the decay curves to calculate the fluorescence lifetime (the average time the fluorophore stays in the excited state) for each pixel.
-
Signal Separation: Since autofluorescent species often have different, and typically shorter, fluorescence lifetimes than specific fluorescent probes, you can generate an image based on these lifetime differences.[19] This allows for the separation of the corrinoid signal from the autofluorescence, even if their emission spectra overlap.
Visualizations
Troubleshooting Decision Tree for High Background Fluorescence
Caption: A decision-making workflow for troubleshooting high background fluorescence.
Experimental Workflow for Spectral Unmixing
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 3. biotium.com [biotium.com]
- 4. A practical guide to time-resolved fluorescence microscopy and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. oraclebio.com [oraclebio.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biotium.com [biotium.com]
- 12. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Stowers ImageJ Plugins [research.stowers.org]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Refinement of force fields for more accurate computational modeling of corrins.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of corrins, such as cobalamin (vitamin B12). Our goal is to enable more accurate and reliable simulations through refined force fields.
Troubleshooting Guides
This section addresses specific issues that may arise during the setup and execution of molecular dynamics (MD) simulations of corrin-containing systems.
Question: My MD simulation of a cobalamin-dependent enzyme shows significant distortion of the this compound ring, leading to a loss of its planar structure. What could be the cause and how can I fix it?
Answer:
Distortion of the this compound ring during MD simulations is a common issue that can arise from several factors related to the force field parameters.
-
Improper Dihedral Parameters: The planarity of the this compound ring is maintained by a delicate balance of torsional parameters. If these are not well-defined for the specific this compound variant or oxidation state, unrealistic puckering can occur.
-
Inadequate Treatment of the Cobalt Coordination: The coordination geometry around the cobalt ion significantly influences the overall ring structure. Incorrect bond angles or force constants involving the cobalt ion and the coordinating nitrogen atoms of the this compound ring can lead to distortions.
-
Missing Improper Torsions: Some force fields may lack specific improper torsion terms necessary to enforce the planarity of the conjugated system within the this compound ring.
Troubleshooting Steps:
-
Verify Force Field Choice: Ensure you are using a force field specifically parameterized or validated for corrins, such as modified AMBER or CHARMM parameters.[1][2][3][4] Standard protein or nucleic acid force fields are generally insufficient.
-
Check Dihedral and Improper Torsion Parameters: Compare the dihedral and improper torsion parameters in your topology file with published, validated parameter sets for cobalamins.[1][3] You may need to manually add or modify these parameters. For instance, ensuring proper improper torsions for the sp2-hybridized carbons in the conjugated system is crucial.[5]
-
Refine Cobalt Coordination Parameters: The equilibrium bond lengths and angles for the Co-N bonds are critical. These may need adjustment based on quantum mechanical (QM) calculations or experimental data for the specific corrinoid you are studying.[1]
-
Employ a Fragment-Based Approach for Parameterization: If suitable parameters are unavailable, a fragment-based QM approach can be used to derive them.[1] This involves performing QM calculations on a simplified model of the this compound ring to obtain equilibrium geometries, force constants, and partial charges.
Question: The Co-C bond in my simulation of coenzyme B12 is unrealistically stable and does not dissociate, even under conditions where homolysis is expected. How can I address this?
Answer:
The accurate representation of the Co-C bond cleavage is a significant challenge in classical MD simulations. This is because standard harmonic bond potentials are generally not suitable for describing bond breaking.
-
Inappropriate Bond Potential: A simple harmonic potential cannot describe the dissociation of the Co-C bond.
-
Force Field Limitations: Most classical force fields are not designed to handle reactive events like bond homolysis.
Troubleshooting Steps:
-
Utilize QM/MM Simulations: For studying the Co-C bond cleavage, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is highly recommended.[6][7] In this method, the this compound ring, the axial ligands, and the substrate are treated with a QM method, while the rest of the protein and solvent are described by the MM force field. This allows for an accurate description of the electronic changes during bond dissociation.
-
Parameterize a Morse Potential (Advanced): For purely classical simulations, you could replace the harmonic bond potential for the Co-C bond with a Morse potential. This requires careful parameterization based on high-level QM calculations of the bond dissociation energy profile.
-
Analyze Environmental Effects: The protein environment plays a crucial role in weakening the Co-C bond.[6][7] Ensure that your simulation setup accurately represents the interactions between the cofactor and the surrounding amino acid residues, as these interactions can induce geometric distortions that favor bond cleavage.[6][7]
Frequently Asked Questions (FAQs)
Q1: Which force field is best for simulating cobalamins?
A1: There is no single "best" force field, as the choice depends on the specific system and the properties you are investigating. Both AMBER and CHARMM force fields have been extended with parameters for cobalamins.[1][2][3][4] It is crucial to use these specialized parameter sets rather than the general protein force fields. For studying reactions involving the cobalt center, a QM/MM approach is generally superior to purely classical force fields.
Q2: How should I determine the partial atomic charges for the cobalt ion and the this compound ring?
A2: Obtaining accurate partial atomic charges is critical for realistic simulations.
-
Recommended Method: The RESP (Restrained Electrostatic Potential) and NPA (Natural Population Analysis) methods, based on QM calculations, are commonly used to derive partial charges for metallocenters and their ligands.[1]
-
Challenges: A known issue with RESP is that it can produce physically unrealistic charges for buried atoms. In such cases, a combination of methods, for instance using NPA for the cobalt and coordinating nitrogens and RESP for the rest of the this compound ring, can be a robust approach.[1] It is also important to ensure that the total charge of the corrinoid is correct for its oxidation state.
Q3: How can I validate my refined force field for a specific this compound derivative?
A3: Validation is a critical step to ensure the reliability of your simulations.
-
Comparison with Crystallographic Data: One of the primary validation methods is to compare the geometry of the corrinoid in your simulation with high-resolution crystal structures. Key parameters to check include bond lengths, bond angles, dihedral angles, and the "this compound fold angle".[2][3]
-
Reproduction of Experimental Vibrational Spectra: Comparing the calculated vibrational frequencies from a normal mode analysis of your minimized structure with experimental resonance Raman (rR) or infrared (IR) spectra can provide a stringent test of the bonded parameters in your force field.[8][9]
-
NMR Data Comparison: For certain properties, comparison with experimental NMR data can also be a valuable validation tool.[10][11][12]
Quantitative Data Summary
The following tables summarize key parameters and validation metrics from published studies on this compound force field refinement.
Table 1: Comparison of Key Geometric Parameters from MD Simulations with Experimental (Crystal Structure) Data for Cyanocobalamin.
| Parameter | AMBER (Marques et al.) | CHARMM (Pavlova et al.) | Experimental (Average) |
| Co-N (this compound) bond length (Å) | ~1.90 | ~1.91 | 1.88 - 1.92 |
| Co-C (cyanide) bond length (Å) | ~1.93 | ~1.94 | ~1.92 |
| This compound fold angle (°) | Underestimated | Improved Agreement | 13.0 - 18.0 |
Note: Values are approximate and depend on the specific implementation and simulation conditions. The this compound fold angle is a known challenge for classical force fields.[1][2][3]
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key this compound Ring Modes.
| Vibrational Mode | DFT Calculation | Experimental (Resonance Raman) |
| This compound Ring Breathing | ~1500 | ~1505 |
| C=C/C=N Stretching | 1550 - 1650 | 1550 - 1650 |
| Methyl Rocking | ~730 | ~733 |
Note: These are representative frequencies. The exact values vary with the specific corrinoid, its axial ligands, and the oxidation state of the cobalt.[8][9]
Experimental Protocols
Protocol 1: Fragment-Based Force Field Parameterization for a Novel this compound Derivative
This protocol outlines the general steps for developing new force field parameters for a this compound derivative using a quantum mechanics-based approach.[1]
-
Fragmentation: Divide the corrinoid into smaller, computationally manageable fragments. A common approach is to use a simplified this compound ring (e.g., without the sidechains), the cobalt ion, and the axial ligands as separate fragments.
-
Quantum Mechanical Calculations: For each fragment, perform geometry optimizations and frequency calculations using a suitable level of theory (e.g., DFT with a functional like B3LYP). This will provide equilibrium bond lengths, angles, and force constants.
-
Partial Charge Derivation: Calculate the electrostatic potential (ESP) for the optimized geometries and derive partial atomic charges using a method like RESP or a combination of RESP and NPA.[1]
-
Dihedral Parameterization: Perform scanned QM energy calculations by rotating around key dihedral angles in the fragments to obtain torsional energy profiles. Fit the dihedral parameters of the force field to reproduce these QM energy profiles.
-
Parameter Assembly and Validation: Combine the newly derived parameters into a complete force field file. Validate the new parameters by running MD simulations of the full corrinoid and comparing the resulting geometry and dynamics to available experimental data (e.g., crystal structures, vibrational spectra).
Protocol 2: Validation of a this compound Force Field against Crystallographic Data
-
System Setup: Create a simulation system containing the corrinoid of interest. This can be in a solvent box or within a protein environment for which a high-resolution crystal structure is available.
-
Equilibration: Perform a thorough equilibration of the system to allow it to relax from the initial crystal structure coordinates. This typically involves an initial energy minimization followed by a period of MD simulation with position restraints on the solute, which are then gradually released.
-
Production Simulation: Run a production MD simulation for a sufficient length of time to sample the conformational space of the corrinoid.
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the this compound ring atoms from the crystal structure to assess overall structural stability.
-
Calculate the average bond lengths, bond angles, and dihedral angles of the corrinoid over the course of the simulation.
-
Determine the this compound fold angle and other key geometric parameters.
-
-
Comparison: Compare the calculated average geometric parameters with the values from the experimental crystal structure. Significant deviations may indicate inaccuracies in the force field parameters.
Visualizations
Caption: Workflow for quantum mechanics-based force field parameterization for corrins.
References
- 1. Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameters for the amber force field for the molecular mechanics modeling of the cobalt corrinoids | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (222f) Investigating the Planarity of Aromatic Rings in Bimolecular Modeling | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How the Co-C bond is cleaved in coenzyme B12 enzymes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined spectroscopic and computational analysis of the vibrational properties of vitamin B12 in its Co3+, Co2+, and Co1+ oxidation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic validation of protein force fields against experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Validation of Protein Force Fields against Experimental Data | PLOS One [journals.plos.org]
- 12. Systematic Validation of Protein Force Fields against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Disparities: A Comparative Analysis of Corrins and Porphyrins
For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic differences between corrins and porphyrins is paramount for their application in various fields, from drug delivery to catalysis. This guide provides a detailed comparison of the key spectroscopic distinctions between these two vital tetrapyrrolic macrocycles, supported by experimental data and detailed methodologies.
The fundamental structural variance between porphyrins and corrins—the former possessing a fully conjugated aromatic system of four pyrrole (B145914) rings linked by four methine bridges, and the latter featuring a more flexible, less conjugated structure with a direct bond between two of the pyrrole rings—gives rise to markedly different spectroscopic signatures. These differences are most prominent in their electronic absorption (UV-Vis), fluorescence, nuclear magnetic resonance (NMR), and Raman spectra.
Structural Differences Giving Rise to Spectroscopic Divergence
The core structural distinction lies in the macrocyclic framework. Porphyrins are characterized by a highly delocalized 18 π-electron aromatic system, rendering the molecule relatively planar and rigid. In contrast, the corrin ring system is interrupted by a direct pyrrole-pyrrole linkage, breaking the full conjugation and resulting in a more flexible, non-planar structure. This fundamental difference in electronic structure and geometry is the primary determinant of their distinct spectroscopic properties.
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of porphyrins and corrins are characterized by intense bands arising from π-π* transitions. However, the position, intensity, and designation of these bands differ significantly due to the variations in their conjugated systems.
Porphyrins typically exhibit a very intense Soret band (or B band) in the near-UV region (around 400 nm) and several weaker Q bands in the visible region (500-700 nm). The Soret band is attributed to a transition to the second excited singlet state (S0 → S2), while the Q bands arise from a transition to the first excited singlet state (S0 → S1). The number of Q bands can vary depending on the symmetry of the porphyrin.[1]
Corrins, such as vitamin B12 (cyanocobalamin), also display strong absorption bands, but their spectral features are more complex. The spectrum of cyanocobalamin (B1173554) shows three main absorption maxima at approximately 278 nm, 361 nm, and 550 nm.[2] The transitions in corrins involve not only the π-system of the macrocycle but also have significant contributions from the central cobalt ion's d-orbitals.[3]
| Spectroscopic Parameter | Porphyrins (e.g., Tetraphenylporphyrin in CH₂Cl₂) | Corrins (e.g., Cyanocobalamin in H₂O) |
| Major Absorption Bands | Soret (B) band (~419 nm), Q-bands (~515, 547, 590, 646 nm) | ~278 nm, ~361 nm, ~550 nm |
| Molar Absorptivity (ε) | Soret: > 400,000 M⁻¹cm⁻¹; Q-bands: 10,000-20,000 M⁻¹cm⁻¹ | 361 nm: ~28,000 M⁻¹cm⁻¹ |
Fluorescence Spectroscopy
The differences in electronic structure and rigidity between porphyrins and corrins have a profound impact on their fluorescence properties.
Porphyrins are often highly fluorescent compounds, with fluorescence quantum yields (Φf) typically in the range of 0.1 to 0.4 for free-base porphyrins.[4][5] Their fluorescence spectra often exhibit a mirror-image relationship with their Q-band absorption spectra. The fluorescence lifetimes (τf) of porphyrins are typically in the nanosecond range.
In contrast, most biologically active corrins, which contain a central cobalt atom, are virtually non-fluorescent. The presence of the cobalt ion provides efficient non-radiative decay pathways for the excited state, leading to extremely low fluorescence quantum yields (on the order of 10⁻⁵ to 10⁻⁶) and ultrashort excited-state lifetimes (in the femtosecond to picosecond range).[6][7] Metal-free corrins, however, can exhibit fluorescence.[6][7]
| Spectroscopic Parameter | Porphyrins (Free-base) | Corrins (Cobalamins) |
| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.4 | ~10⁻⁵ - 10⁻⁶ |
| Fluorescence Lifetime (τf) | Nanoseconds | Femtoseconds to Picoseconds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structural differences between porphyrins and corrins, primarily due to the influence of the macrocyclic ring current.
The aromatic nature of porphyrins induces a strong diatropic ring current in the presence of an external magnetic field. This ring current significantly deshields the protons on the periphery of the macrocycle (meso- and β-pyrrolic protons), shifting their resonances downfield to 8-10 ppm. Conversely, the inner NH protons are strongly shielded and appear at unusually high field, typically between -2 and -4 ppm.[8]
In corrins, the interrupted conjugation and reduced aromaticity lead to a much weaker ring current effect. As a result, the chemical shift dispersion in the ¹H NMR spectrum of a this compound is considerably smaller than that of a porphyrin. For instance, in vitamin B12, the protons on the this compound periphery resonate in a more conventional region of the spectrum, and there are no signals at the extreme upfield or downfield shifts characteristic of porphyrins.[9]
| Proton Type | Porphyrins (Typical Chemical Shift, ppm) | Corrins (Typical Chemical Shift, ppm) |
| Inner NH Protons | -2 to -4 | Not directly comparable due to substitution |
| Meso Protons | 8.5 - 10.0 | N/A (no methine bridges at all positions) |
| β-Pyrrolic Protons | 8.0 - 9.0 | Varies, generally < 8.0 |
Raman Spectroscopy
Resonance Raman (RR) spectroscopy is particularly informative for studying corrins and porphyrins, as excitation within their strong electronic absorption bands selectively enhances the vibrational modes coupled to the electronic transition.
The RR spectra of porphyrins are well-characterized and exhibit a number of intense bands corresponding to stretching and bending modes of the macrocycle. These include vibrations of the Cα-Cβ, Cα-Cm, and Cβ-Cβ bonds, as well as pyrrole breathing and deformation modes.[10][11]
The RR spectra of corrins, such as vitamin B12, are also dominated by vibrations of the macrocyclic ring.[12][13] Due to the lower symmetry of the this compound macrocycle compared to a typical porphyrin, its Raman spectrum can be more complex. However, the spectra of different cobalamins (e.g., cyanocobalamin and hydroxocobalamin) are strikingly similar, indicating that the observed vibrations are primarily those of the this compound ring itself.[12]
| Vibrational Mode | Porphyrins (Typical Wavenumber, cm⁻¹) | Corrins (Vitamin B12, Typical Wavenumber, cm⁻¹) |
| Macrocycle "Breathing" Modes | 1350 - 1650 | 1400 - 1650 |
| Pyrrole Deformations | 600 - 800 | 600 - 800 |
| Metal-Ligand Vibrations | 200 - 500 | 300 - 600 (including Co-axial ligand modes) |
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity of a this compound or porphyrin sample.
Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte (e.g., cyanocobalamin or tetraphenylporphyrin) of known concentration in a suitable solvent (e.g., deionized water for cyanocobalamin, dichloromethane (B109758) for tetraphenylporphyrin).[2] The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of a porphyrin sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the porphyrin in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects. Prepare a solution of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.[14]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Record the absorption spectra of both the sample and the standard.
-
Set the excitation wavelength to a value where both the sample and the standard absorb.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectrum of the standard solution.
-
Record the fluorescence emission spectrum of the sample solution.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a ¹H NMR spectrum of a this compound or porphyrin to observe the chemical shifts of the macrocyclic protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for many porphyrins, D₂O for vitamin B12) in a clean, dry NMR tube.[15] Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Raman Spectroscopy
Objective: To obtain a resonance Raman spectrum of a this compound or porphyrin sample.
Methodology:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio. The solution can be placed in a quartz cuvette or a capillary tube.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source that matches one of the electronic absorption bands of the sample (for resonance enhancement). A confocal microscope setup is often used to focus the laser and collect the scattered light.
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Collect the Raman scattered light using an appropriate objective and pass it through a filter to remove the Rayleigh scattering.
-
Disperse the light onto a CCD detector to record the spectrum. Acquire the spectrum for a suitable integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and cosmic ray removal if necessary.
-
Identify the peak positions (in cm⁻¹) and relative intensities of the Raman bands.
-
Assign the observed bands to specific vibrational modes of the molecule based on literature data and/or theoretical calculations.
-
Logical Workflow for Spectroscopic Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast Excited State Dynamics and Fluorescence from Vitamin B12 and Organometallic [Co]–C≡C–R Cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ismar.org [ismar.org]
- 10. Determining the key vibrations for spin relaxation in ruffled Cu(ii) porphyrins via resonance Raman spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. zenodo.org [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Resonance Raman spectra of vitamin B 12 and dicyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.horiba.com [static.horiba.com]
- 15. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cobalt and Iron Coordination in Corrin and Porphyrin Macrocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordination chemistry of cobalt in corrin rings, typified by Vitamin B12 (cobalamin), and iron in porphyrin rings, characteristic of heme proteins. The distinct structural and electronic properties of these two vital tetrapyrrole macrocycles dictate their unique biological functions, from radical-based enzymatic reactions to electron transfer and oxygen transport. This document summarizes key structural parameters, spectroscopic data, and redox properties, supported by detailed experimental methodologies.
Structural and Electronic Properties of this compound vs. Porphyrin
The fundamental differences between corrins and porphyrins arise from the structure of the macrocyclic ring itself. A porphyrin ring is a fully conjugated, aromatic system composed of four pyrrole (B145914) subunits linked by four methine bridges, forming a 16-membered inner ring.[1] In contrast, the this compound ring lacks one of these methine bridges, featuring a direct linkage between two of the pyrrole-like units.[1][2] This seemingly small change has profound consequences:
-
Ring Size and Flexibility : The this compound ring is smaller and more flexible than the relatively planar and rigid porphyrin ring.[1]
-
Conjugation : Corrins have a less extensive π-conjugated system compared to the fully aromatic porphyrins.[2]
-
Metal Ion Selectivity : The smaller, more flexible cavity of the this compound ring is ideally sized to accommodate low-spin cobalt ions (Co(I), Co(II), and Co(III)).[3][4][5] The larger porphyrin cavity is better suited for the various spin states of iron.[3][4]
These structural differences create distinct ligand fields, influencing the electronic properties of the coordinated metal ion. The this compound ring enforces a strong ligand field that selectively stabilizes low-spin states for cobalt.[4] Conversely, the porphyrin system allows for a smaller energy difference between various spin states of iron, which is crucial for its diverse biological roles.[3][6]
The Coordination Sphere: Geometry and Axial Ligands
In both systems, the metal ion is coordinated by the four nitrogen atoms of the tetrapyrrole ring in an equatorial plane. The key functional differences are dictated by the ligands that occupy the two axial positions, perpendicular to this plane. Both cobalt in cobalamins and iron in most heme proteins adopt a six-coordinate, distorted octahedral geometry.
-
Cobalt in Cobalamin (Vitamin B₁₂) : The lower (α) axial position is typically occupied by a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide base, which is part of a side chain of the this compound ring. The upper (β) axial position is variable and is the site of catalytic activity. In biologically active coenzymes, this position is occupied by a methyl group (methylcobalamin) or a 5'-deoxyadenosyl group (adenosylcobalamin), forming a stable but reactive Co-C bond.
-
Iron in Heme Proteins : In common heme proteins like cytochromes and hemoglobin, both axial positions are typically occupied by amino acid residues from the protein backbone. For example, in cytochrome c, the iron is coordinated by a histidine and a methionine residue. In hemoglobin, one axial ligand is a histidine, while the other site is available to reversibly bind dioxygen.
Quantitative Comparison of Physicochemical Properties
The structural and electronic disparities between cobalt-corrins and iron-porphyrins are reflected in their measurable physicochemical properties. The following tables summarize key experimental data.
| Complex Type | Metal Ion | Equatorial M-N (avg.) | Axial Bond 1 | Axial Bond 2 | Reference(s) |
| Cobalamins | Co(III) | ~1.90 | Co-N (DMB): 1.98 - 2.35 | Co-N (His): ~1.95 | [1][2] |
| Co-S (Thiolate): ~2.30 | [7] | ||||
| Co-C (Alkynyl): ~1.89 | |||||
| Heme Proteins | |||||
| Cytochrome c | Fe(III) | 1.98 - 1.99 | Fe-N (His): ~2.10 | Fe-S (Met): ~2.33 | [4] |
| Fe(II) | 1.98 - 1.99 | Fe-N (His): ~2.10 | Fe-S (Met): ~2.29 | [4] | |
| Deoxyhemoglobin | Fe(II) | 2.05 - 2.08 | Fe-N (His): 1.96 - 2.14 | (none) | [8] |
Note: Axial bond lengths in cobalamins are highly sensitive to the nature of the trans-axial ligand.
| Redox Couple | System | Potential (V vs. SHE) | Conditions / Notes | Reference(s) |
| Co(III)/Co(II) | Aquacobalamin | +0.26 (base-on) / +0.51 (base-off) | pH 7 | [9] |
| Co(II)/Co(I) | Cobalamin | ~ -0.7 to -0.8 | Aqueous solution, potential depends on axial ligation | [9][10][11] |
| Fe(III)/Fe(II) | Cytochrome c | +0.26 | pH 7, protein environment | [4] |
| Fe(III)/Fe(II) | Heme (aqueous) | ~ -0.12 | pH 7, varies with ligands | [12][13] |
Note: Redox potentials are highly dependent on the protein environment, axial ligation, and pH.
| System (Oxidation State) | Soret/γ Band | α Band | β Band | Other | Reference(s) |
| Cyanocobalamin (Co(III)) | 361 | 550 | 520 | 278 | [14][15] |
| Cob(II)alamin (Co(II)) | 312 | 530 (broad) | 474 | - | [16] |
| Heme (Fe(III), low-spin) | ~411 | ~571 | ~543 | - | [3] |
| Heme (Fe(II), low-spin) | ~415 | ~550 | ~520 | - | [17] |
Note: The "Soret" band in porphyrins and the "gamma" (γ) band in corrins are the most intense absorptions, arising from π-π transitions.*
Experimental Protocols
The data presented in this guide are derived from well-established biophysical techniques. Below are synopses of the methodologies used to obtain structural, electrochemical, and spectroscopic data.
This technique provides high-resolution, three-dimensional structural information of molecules in a crystalline state.
-
Protocol Synopsis:
-
Crystallization: The metalloprotein is purified and crystallized under specific conditions of pH, temperature, and precipitant concentration to form highly ordered, single crystals.
-
Data Collection: A single crystal is mounted and flash-cooled in a cryostream (e.g., liquid nitrogen).[1] It is then exposed to a monochromatic X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[18][19]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. A molecular model is built into this map and refined to best fit the experimental data, yielding precise atomic coordinates, from which bond lengths and angles are calculated.[20]
-
Considerations: For redox-active metals like iron and cobalt, care must be taken as X-ray exposure can cause photoreduction, potentially altering the oxidation state and coordination geometry.[21][22] Combining crystallography with in-crystal spectroscopy (like X-ray Absorption Spectroscopy, XAS) can help verify the metal's state.[20]
-
This method probes the electronic transitions within a molecule and is highly sensitive to the oxidation state, spin state, and coordination environment of the metal center in corrins and porphyrins.[5][23]
-
Protocol Synopsis:
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., deionized water, buffer) in a quartz cuvette. For cyanocobalamin, a typical concentration might be around 15 mg in 50 mL, followed by dilution.[14] For heme proteins, concentrations of ~1 mg/mL are common.[24]
-
Blank Measurement: A spectrum of the solvent-filled cuvette is taken to serve as a baseline (blank).
-
Spectrum Acquisition: The sample cuvette is placed in a dual-beam spectrophotometer. Light is passed through the sample, and the absorbance is measured across a specific wavelength range (typically 250-700 nm).
-
Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax) for the characteristic bands (e.g., Soret, Q, α, β, γ).[3][14][16] Different oxidation or ligation states can be achieved by adding reducing agents (e.g., sodium dithionite) or specific ligands (e.g., carbon monoxide).[17]
-
Cyclic Voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a species in solution.
-
Protocol Synopsis:
-
Cell Assembly: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all placed in an electrochemical cell containing the analyte solution.
-
Solution Preparation: The analyte (e.g., cobalamin or a heme complex) is dissolved in a solvent containing a high concentration of a supporting electrolyte (e.g., 0.1 M KCl) to ensure conductivity. The solution is often purged with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Potential Sweep: A potentiostat applies a linearly sweeping potential to the working electrode. The scan starts at an initial potential, sweeps to a vertex potential, and then reverses back to the start.
-
Data Acquisition: The current that flows at the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Data Analysis: The voltammogram shows peaks corresponding to oxidation and reduction events. The midpoint potential between the anodic and cathodic peaks provides an estimate of the standard redox potential (E¹/²) for the specific electrochemical couple.[25]
-
References
- 1. Redetermination of the X-ray structure of nitroxylcobalamin: base-on nitroxylcobalamin exhibits a remarkably long Co–N(dimethylbenzimidazole) bond distance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for Aquacobalamin Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. oceanoptics.com [oceanoptics.com]
- 6. X-ray Analysis of Fine Structure of Heme in Normal and Thalassemic HbE/F Hemoglobin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. The X-ray Crystal Structure of Glutathionylcobalamin Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron distances in hemoglobin: comparison of x-ray crystallographic and extended x-ray absorption fine structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox-linked Coordination Chemistry Directs Vitamin B12 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redox Behavior of Simple Vitamin B12 Model Complexes and Electrochemical Catalysis of Carbon-Skeleton Rearrangements - Lookchem [lookchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallographic studies of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-Ray Crystallographic Studies of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]
- 20. X-ray structure analysis of a metalloprotein with enhanced active-site resolution using in situ x-ray absorption near edge structure spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Metalloprotein Crystallography: More than a Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probing heme protein-ligand interactions by UV/visible absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. theanalyticalscientist.com [theanalyticalscientist.com]
- 25. static.igem.org [static.igem.org]
Validating Protein-Corrinoid Interactions: A Comparative Guide to Biophysical Techniques
For researchers, scientists, and drug development professionals, accurately characterizing the interaction between proteins and corrinoids (such as vitamin B12 and its analogs) is crucial for understanding biological function and for the development of novel therapeutics. This guide provides an objective comparison of key biophysical techniques used to validate and quantify these interactions, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Key Biophysical Techniques
A variety of biophysical methods can provide quantitative insights into the binding affinities, kinetics, and thermodynamics of protein-corrinoid interactions.[1] The choice of technique often depends on the specific research question, sample availability, and the nature of the interacting molecules.[2]
| Technique | Key Parameters Measured | Typical Affinity Range (KD) | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | KD (Dissociation Constant), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy)[3] | 10 nM to 100 µM | Label-free, in-solution measurement; Provides a complete thermodynamic profile from a single experiment.[3][4] | Requires relatively large amounts of pure sample; Sensitive to buffer mismatch.[5] |
| Surface Plasmon Resonance (SPR) | KD, kon (Association Rate), koff (Dissociation Rate)[6] | 1 pM to 1 mM | Real-time, label-free analysis; Requires small sample volumes; High throughput capabilities.[7][8] | Requires immobilization of one binding partner, which may affect its activity; Mass transport effects can complicate data analysis.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | KD, Binding Site Identification | 1 µM to 10 mM | Provides atomic-level structural information on the binding interface;[10] Detects weak interactions. | Requires large quantities of isotopically labeled protein; Limited to smaller proteins (<40 kDa).[11] |
| Fluorescence Spectroscopy | KD, n (Stoichiometry) | 1 nM to 100 µM | Highly sensitive, requiring low sample concentrations; Can utilize intrinsic protein fluorescence or extrinsic labels.[12][13] | Labeling may alter binding properties; Susceptible to interference from fluorescent compounds. |
| UV-Visible (UV-Vis) Spectroscopy | KD | 1 µM to 1 mM | Simple, rapid, and widely available; Non-destructive.[14] Ideal for ligands with distinct chromophores like corrinoids. | Lower sensitivity compared to other methods; Requires a spectral change upon binding. |
Experimental Protocols and Methodologies
Detailed and accurate protocols are essential for obtaining reliable and reproducible data. Below are methodologies for the key experiments discussed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction.[3]
Experimental Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and the corrinoid ligand against the same buffer to minimize buffer mismatch heats.[5] A suitable buffer should maintain protein stability and solubility, for example, 50 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4.
-
Determine accurate concentrations of the protein and corrinoid solutions using a reliable method like UV-Vis spectroscopy.
-
Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.[15]
-
-
Instrument Setup:
-
Data Acquisition:
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.[17]
-
Execute the main titration experiment, injecting small aliquots of the ligand into the protein solution. The heat change is measured after each injection until the protein becomes saturated.[18]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).[18]
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is an optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[9][19] This allows for the determination of both kinetic rates (kon, koff) and affinity (KD).
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the protein immobilization strategy (e.g., a CM5 chip for standard amine coupling).[20]
-
Activate the chip surface (e.g., with EDC/NHS for amine coupling).[21]
-
Immobilize the protein (ligand) onto the sensor surface to the desired density.
-
Deactivate any remaining active groups on the surface.[21]
-
-
Data Acquisition:
-
Prepare a series of dilutions of the corrinoid (analyte) in running buffer. A buffer blank (zero analyte concentration) must be included.[22]
-
For multi-cycle kinetics, inject each analyte concentration sequentially, with a regeneration step in between each cycle to remove bound analyte.[6]
-
For single-cycle kinetics, inject the analyte concentrations in increasing order without regeneration steps, followed by a final long dissociation phase.[6][22]
-
-
Data Analysis:
-
The instrument records the change in response units (RU) over time, generating a sensorgram.[23]
-
Subtract the response from a reference channel and the buffer blank injection to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the corrected sensorgrams from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Caption: Logical flow for SPR kinetic analysis methods.
NMR Spectroscopy Titration
NMR spectroscopy can map the binding interface of a protein-corrinoid complex at atomic resolution by monitoring chemical shift perturbations (CSPs) in a 2D 1H-15N HSQC spectrum upon ligand titration.[24][25]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).[11] Protein concentration is typically in the 0.1-1 mM range.
-
Prepare a concentrated stock solution of the corrinoid ligand in the same buffer.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a reference 2D 1H-15N HSQC spectrum of the 15N-labeled protein alone.[26] Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair in the protein.[24]
-
Add a small aliquot of the corrinoid stock solution to the protein sample.
-
Record another HSQC spectrum after each addition.[27] Continue this process until the protein is saturated with the ligand or no further spectral changes are observed.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra. Amide peaks corresponding to residues at or near the binding site will shift their position upon corrinoid binding.[10]
-
Track the chemical shift changes for affected residues as a function of the ligand concentration.
-
Plot the magnitude of the chemical shift perturbation against the ligand concentration and fit the data to a binding equation to calculate the KD.[28]
-
Caption: Signaling pathway for NMR titration experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Surface Plasmon Resonance (SPR) Studies on the Interactions of Carotenoids and Their Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein–Ligand Interactions Using SPR Systems | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 11. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 12. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. bioradiations.com [bioradiations.com]
- 22. youtube.com [youtube.com]
- 23. affiniteinstruments.com [affiniteinstruments.com]
- 24. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the enzymatic activity of different corrinoid analogues.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the enzymatic activity of various corrinoid analogues is critical for advancing therapeutic strategies and comprehending fundamental biological processes. This guide provides a comparative study of the performance of different corrinoid analogues, also known as cobamides, with two key human enzymes: methylmalonyl-CoA mutase (MMUT) and methionine synthase (MS). The information is supported by experimental data and detailed methodologies to facilitate replication and further investigation.
The two cobalamin (vitamin B12)-dependent enzymes in humans, MMUT and MS, play vital roles in metabolism. While cobalamin is the native cofactor, a variety of structurally similar corrinoid analogues exist, differing primarily in the lower axial ligand. These analogues can be produced by gut microorganisms and have the potential to modulate the activity of these essential enzymes. This guide explores the kinetic parameters of several key corrinoid analogues, offering a quantitative comparison of their efficacy as cofactors.
Comparative Enzymatic Activity Data
The following tables summarize the kinetic parameters of human methylmalonyl-CoA mutase (MMUT) and methionine synthase (MS) with various corrinoid analogues. These parameters provide insights into the binding affinity and catalytic efficiency of each analogue.
Methylmalonyl-CoA Mutase (MMUT)
The activity of MMUT is crucial for the metabolism of certain amino acids and odd-chain fatty acids. Deficiencies in MMUT activity lead to methylmalonic aciduria. The following data, derived from in vitro studies, compares the performance of several adenosylated corrinoid analogues as cofactors for human MMUT.
| Corrinoid Analogue (Adenosylated) | Lower Axial Ligand | K_d (nM) | k_on (10^5 M⁻¹s⁻¹) | k_cat (s⁻¹) | K_M,app (µM) |
| Cobalamin (Cbl) | 5,6-dimethylbenzimidazole (DMB) | 210 ± 30 | 1.9 ± 0.1 | 15.3 ± 0.7 | 0.23 ± 0.03 |
| [Bza]Cba | Benzimidazole | 250 ± 20 | 1.8 ± 0.1 | 14.8 ± 1.0 | 2.3 ± 0.4 |
| [Cre]Cba | p-cresol | 70 ± 10 | 11 ± 1 | 12.1 ± 0.9 | 1.6 ± 0.3 |
| [Phe]Cba | Phenol | 260 ± 40 | 2.3 ± 0.2 | 8.5 ± 0.8 | 24 ± 4 |
| [5-OHBza]Cba | 5-hydroxybenzimidazole | 300 ± 50 | - | - | - |
| [5-MeBza]Cba | 5-methylbenzimidazole | 230 ± 40 | - | - | - |
K_d: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). k_on: Association rate constant, the rate at which the cofactor binds to the enzyme. k_cat: Turnover number, the maximum number of substrate molecules converted to product per enzyme molecule per second. K_M,app: Apparent Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for its substrate in the presence of the cofactor.
Methionine Synthase (MS)
Methionine synthase is essential for the regeneration of methionine from homocysteine and for the synthesis of tetrahydrofolate, a key component in nucleotide synthesis. It utilizes methylcobalamin (B1676134) as its native cofactor. While comprehensive comparative kinetic data for a wide range of corrinoid analogues with human MS is less readily available in a single study, the enzyme is known to have a high specificity for methylcobalamin.
| Corrinoid Analogue (Methylated) | Lower Axial Ligand | k_cat (s⁻¹) | K_M (µM) for Homocysteine | K_M (µM) for CH₃-H₄folate |
| Methylcobalamin | 5,6-dimethylbenzimidazole (DMB) | ~25 | ~20 | ~35 |
Note: The kinetic parameters for methionine synthase can vary depending on the experimental conditions and the source of the enzyme (e.g., human vs. E. coli). The values presented here are approximate for the E. coli enzyme, which is often used as a model system.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to determine the enzymatic activity of corrinoid analogues.
Determination of Kinetic Parameters for MMUT
A coupled spectrophotometric assay is commonly used to measure the activity of MMUT. This continuous assay monitors the conversion of methylmalonyl-CoA to succinyl-CoA.
Principle: The product, succinyl-CoA, is converted to succinate (B1194679) and Coenzyme A (CoA) by succinyl-CoA synthetase. The free thiol group of the released CoA then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a colored product that can be monitored spectrophotometrically at 412 nm.
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Recombinant human MMUT apoenzyme
-
Adenosylated corrinoid analogues
-
(R,S)-methylmalonyl-CoA
-
Succinyl-CoA synthetase (Succinyl-CoA ligase)
-
Coenzyme A (CoA)
-
Adenosine 5'-diphosphate (ADP)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Procedure:
-
Reconstitute the apo-MMUT with the specific adenosylated corrinoid analogue by incubation on ice.
-
Prepare a reaction mixture containing potassium phosphate buffer, ADP, CoA, and DTNB.
-
Add the reconstituted MMUT holoenzyme and succinyl-CoA synthetase to the reaction mixture.
-
Initiate the reaction by adding methylmalonyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
To determine K_M,app and k_cat, vary the concentration of methylmalonyl-CoA while keeping the concentration of the corrinoid analogue constant. Fit the data to the Michaelis-Menten equation.
Determination of Kinetic Parameters for Methionine Synthase
A non-radioactive spectrophotometric assay can be employed to measure the activity of methionine synthase. This assay measures the formation of tetrahydrofolate (H₄folate).
Principle: The product of the methionine synthase reaction, H₄folate, is unstable and can be converted to a more stable, chromophoric compound, 5,10-methenyltetrahydrofolate (CH⁺=H₄folate), by acidification in the presence of formic acid. The formation of CH⁺=H₄folate can be monitored by the increase in absorbance at 350 nm.
Reagents:
-
Potassium phosphate buffer (pH 7.2)
-
Recombinant human methionine synthase
-
Methylated corrinoid analogues
-
L-homocysteine
-
S-adenosyl-L-methionine (SAM) - required for reductive activation
-
Dithiothreitol (DTT) - as a reducing agent
-
5-methyltetrahydrofolate (CH₃-H₄folate)
-
Perchloric acid
-
Formic acid
Procedure:
-
Pre-incubate the methionine synthase with SAM and DTT to ensure the enzyme is in its active, reduced state.
-
Add the specific methylated corrinoid analogue to the activated enzyme.
-
Initiate the reaction by adding L-homocysteine and CH₃-H₄folate.
-
At specific time points, quench the reaction by adding perchloric acid.
-
Add formic acid to the quenched reaction mixture and incubate to convert H₄folate to CH⁺=H₄folate.
-
Measure the absorbance at 350 nm.
-
Calculate the concentration of H₄folate formed using the molar extinction coefficient of CH⁺=H₄folate.
-
To determine k_cat and K_M values, vary the concentration of either homocysteine or CH₃-H₄folate while keeping the other substrate saturated. Fit the data to the Michaelis-Menten equation.
Visualizing Experimental Workflows
Diagrams are provided below to illustrate the logical flow of the experimental protocols.
Caption: Workflow for the coupled spectrophotometric assay of MMUT activity.
Caption: Workflow for the spectrophotometric assay of Methionine Synthase activity.
Assessing the Specificity of Methyltransferases for Various Corrinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of various methyltransferases for different corrinoid cofactors. The information presented herein is intended to aid researchers in selecting appropriate enzyme-cofactor systems for their studies and to provide a foundational understanding of the factors governing these interactions, which are critical in various metabolic pathways, including methanogenesis, acetogenesis, and human methionine synthesis.
Introduction to Corrinoid-Dependent Methyltransferases
Corrinoid-dependent methyltransferases are a diverse class of enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule, utilizing a corrinoid cofactor as an intermediate methyl carrier.[1] The basic catalytic mechanism involves a central corrinoid-binding domain that positions the cobalt-containing cofactor to interact with two other modules or domains: one that binds the methyl donor and another that binds the methyl acceptor.[1][2]
The term "corrinoid" encompasses a family of molecules with a cobalt-centered corrin ring, the most famous of which is cobalamin (vitamin B12). However, in prokaryotes and archaea, a wide variety of corrinoids exist, differing primarily in the structure of the lower axial ligand, which can be a benzimidazole (B57391) derivative (like in cobalamin), a purine, or a phenolic compound.[1][3] This structural diversity in the corrinoid cofactor plays a crucial role in determining the specificity of methyltransferase enzymes. All known corrinoid-dependent methyltransferases bind their cofactor in a "base-off" conformation, where the endogenous lower ligand of the corrinoid is displaced and often replaced by a histidine residue from the enzyme.[1]
Comparative Analysis of Methyltransferase Specificity
The following sections summarize the available information on the specificity of key methyltransferase systems. Due to the limited availability of directly comparable kinetic data (kcat/Km) and binding affinities (Kd) across a range of corrinoids for each enzyme, this guide will present the existing data and highlight the observed trends in specificity.
Key Methyltransferase Systems:
-
Methionine Synthase (MetH): This ubiquitous enzyme is crucial for the regeneration of methionine from homocysteine. In humans, it exclusively uses cobalamin.[4] Studies on Escherichia coli MetH have shown that it can utilize other cobamides, such as pseudocobalamin (with an adenine (B156593) lower ligand), but with reduced efficiency compared to cobalamin.[5]
-
Methanol-Coenzyme M Methyltransferase System (MtaA/B/C): This multi-subunit enzyme complex is essential for methanogenesis from methanol (B129727) in archaea like Methanosarcina barkeri.[6] The MtaC subunit is the corrinoid-binding protein. While the native cofactor is often a 5-hydroxybenzimidazolylcobamide, studies have shown that free cob(I)alamin can substitute for the MtaC-bound corrinoid in vitro.[7] This suggests a degree of flexibility in corrinoid recognition, although detailed kinetic comparisons with a variety of corrinoids are lacking.
-
Corrinoid Iron-Sulfur Protein (CoFeSP): A key enzyme in the Wood-Ljungdahl pathway of acetogenesis, CoFeSP accepts a methyl group from methyl-tetrahydrofolate and transfers it to acetyl-CoA synthase.[1][8] The native corrinoid in Moorella thermoacetica is 5-methoxybenzimidazolylcobamide.[1] The specificity of CoFeSP from different organisms for various corrinoids has not been systematically quantified.
-
Methylamine (B109427) Methyltransferases: These enzymes are involved in methanogenesis from methylamines.[9][10] In Methanosarcina barkeri, distinct methyltransferase systems exist for monomethylamine (MtmB/C), dimethylamine (B145610) (MtbB/C), and trimethylamine (B31210) (MttB/C), each with a dedicated corrinoid protein (MtmC, MtbC, MttC).[10] While the specificity for the methylamine substrate is high, the interchangeability of their cognate corrinoids with other corrinoid analogues has not been extensively reported in a quantitative manner.
Experimental Protocols
The assessment of methyltransferase specificity for different corrinoids relies on robust experimental procedures for protein purification, holoenzyme reconstitution, and activity assays.
Expression and Purification of Methyltransferases and Corrinoid-Binding Proteins
a. Recombinant Expression: Genes encoding the methyltransferase or corrinoid-binding protein of interest are typically cloned into an expression vector (e.g., pET series) and overexpressed in a suitable host, commonly E. coli.
b. Purification Protocol (General):
-
Cell Lysis: Harvested cells are resuspended in a suitable lysis buffer (e.g., Tris-HCl or phosphate (B84403) buffer with protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged to remove cell debris.
-
Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag, GST-tag), the clarified lysate is loaded onto a corresponding affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the protein is eluted with a specific eluent (e.g., imidazole (B134444) for His-tagged proteins).
-
Ion-Exchange Chromatography: Further purification is often achieved by ion-exchange chromatography (anion or cation exchange, depending on the protein's pI) to separate the target protein from remaining contaminants. A salt gradient (e.g., NaCl or KCl) is used for elution.
-
Size-Exclusion Chromatography: The final purification step typically involves size-exclusion chromatography to remove aggregates and ensure the homogeneity of the protein preparation. The protein is eluted in a buffer suitable for storage and activity assays.
-
Purity Assessment: Protein purity is assessed by SDS-PAGE.
Reconstitution of Methyltransferase Holoenzyme with Various Corrinoids
To assess the activity with different corrinoids, the purified apoprotein (protein without the cofactor) must be reconstituted with the desired corrinoid.
Protocol:
-
Preparation of Apo-protein: If the protein is purified with its native corrinoid, the cofactor may need to be removed. This can sometimes be achieved by acid precipitation or treatment with chaotropic agents, followed by refolding. However, it is often preferable to express the protein in a host that does not produce the corrinoid.
-
Reduction of Corrinoid (if necessary): For many methyltransferases, the cobalt in the corrinoid must be in the Co(I) state to be active. This is a highly reactive and oxygen-sensitive state. Reduction can be achieved chemically (e.g., with titanium(III) citrate (B86180) or sodium borohydride) or enzymatically (e.g., using a specific reductase system) under anaerobic conditions.
-
Incubation: The apo-protein is incubated with an excess of the desired corrinoid (in the appropriate redox state) under anaerobic conditions to allow for cofactor binding and formation of the holoenzyme.
-
Removal of Unbound Corrinoid: Excess, unbound corrinoid is removed by dialysis or size-exclusion chromatography.
Enzymatic Activity Assays
The activity of the reconstituted holoenzyme can be measured using various methods. Continuous spectrophotometric assays are often preferred as they allow for the direct monitoring of the reaction rate.
a. Continuous Spectrophotometric Assay: This method couples the methyltransferase reaction to a secondary reaction that results in a change in absorbance.[6][9]
-
Principle: The production of S-adenosylhomocysteine (SAH), a common product of S-adenosylmethionine (SAM)-dependent methyltransferases, can be coupled to the activity of SAH hydrolase, which converts SAH to homocysteine and adenosine (B11128). Adenosine can then be deaminated by adenosine deaminase, leading to a decrease in absorbance at 265 nm.[9]
-
Reaction Mixture:
-
Buffer (e.g., phosphate or Tris buffer at optimal pH)
-
Reconstituted methyltransferase holoenzyme
-
Methyl donor (e.g., SAM, methyltetrahydrofolate)
-
Methyl acceptor (e.g., homocysteine, coenzyme M)
-
Coupling enzymes (e.g., SAH hydrolase, adenosine deaminase)
-
-
Procedure:
-
Assemble the reaction mixture (excluding one of the substrates to initiate the reaction).
-
Incubate at the optimal temperature.
-
Initiate the reaction by adding the final substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 265 nm) over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Kinetic Parameter Determination: By varying the concentration of one substrate while keeping the others saturated, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. The catalytic efficiency (kcat/Km) can then be calculated.
b. UV-Vis Spectroscopy Monitoring of Corrinoid State: The different oxidation states of the cobalt in the corrinoid cofactor (Co(III), Co(II), Co(I)) have distinct UV-Vis absorption spectra. This property can be exploited to monitor the reaction progress.[11]
-
Principle: The methylation of Co(I) to form methyl-Co(III) or the demethylation of methyl-Co(III) to Co(I) can be followed by monitoring the characteristic absorbance changes.
-
Procedure: The reaction is carried out in a cuvette inside a spectrophotometer, and the absorbance spectrum is recorded over time. The rates of change at specific wavelengths corresponding to the different corrinoid species are used to determine the reaction kinetics.
Signaling Pathways and Workflows
The specificity of methyltransferase-corrinoid interactions is crucial for the proper functioning of various metabolic pathways.
Methanogenesis from Methanol
In methanogenic archaea, the Mta system channels the methyl group from methanol to coenzyme M, the terminal step in methane (B114726) formation. The specificity of the MtaC corrinoid protein and the MtaB methyltransferase for the native corrinoid ensures efficient flux through this pathway.
Experimental Workflow for Assessing Specificity
A typical workflow to compare the specificity of a methyltransferase for different corrinoids is outlined below.
Conclusion
The specificity of methyltransferases for their corrinoid cofactors is a critical aspect of their biological function. While it is clear that this specificity exists and varies between different enzymes and organisms, a comprehensive and quantitative understanding is still emerging. The experimental protocols and workflows described in this guide provide a framework for researchers to systematically investigate these interactions. Further studies generating comparative kinetic data for a wide range of methyltransferases with diverse corrinoids will be invaluable for advancing our knowledge in this field and for potential applications in biotechnology and drug development.
References
- 1. Cobalamin- and Corrinoid-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cobalamin-dependent methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. COBALAMIN- AND COBAMIDE-DEPENDENT METHYLTRANSFERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC 2.1.1.90 [iubmb.qmul.ac.uk]
- 8. Spectroscopic Studies of the Corrinoid/Iron–Sulfur Protein from Moorella thermoacetica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of Monomethylamine:Coenzyme M methyl transfer with a corrinoid protein and two methyltransferases purified from Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
Corrinoids vs. cobalamins: a comparative analysis of biological activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of corrinoids and cobalamins, supported by experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction: Defining Corrinoids and Cobalamins
Corrinoids are a class of cobalt-containing tetrapyrrole compounds essential for various metabolic processes.[1][2] The core of these molecules is the corrin ring, which chelates a central cobalt atom. The broader family of corrinoids encompasses a variety of structures with different axial ligands attached to the cobalt ion.
Cobalamins, the most well-known type of corrinoid, are distinguished by the presence of 5,6-dimethylbenzimidazole (B1208971) (DMB) as the lower (alpha) axial ligand, which is attached to the this compound ring via a nucleotide loop.[2] Vitamin B12 is a prominent member of the cobalamin family. The upper (beta) axial ligand can vary, giving rise to different forms of cobalamin such as cyanocobalamin, hydroxocobalamin, methylcobalamin, and adenosylcobalamin, the latter two being the active coenzyme forms in humans.
While cobalamins are the primary bioactive forms in mammals, a diverse array of corrinoids with different lower ligands, such as purinyl or phenolyl bases, are synthesized and utilized by various microorganisms.[3] This structural diversity significantly influences their biological activity, including their affinity for transport proteins and their efficacy as cofactors for enzymes. This guide will delve into a comparative analysis of these biological activities.
Comparative Biological Activity: Quantitative Data
The biological activity of corrinoids and cobalamins can be quantitatively assessed through several key parameters: binding affinity to transport proteins (Intrinsic Factor and Transcobalamin), and the kinetics of the enzymes they serve as cofactors for (Methionine Synthase and Methylmalonyl-CoA Mutase).
Binding Affinity to Transport Proteins
The absorption and cellular uptake of corrinoids are mediated by specific binding proteins: Intrinsic Factor (IF) in the gut and Transcobalamin (TC) in the bloodstream. The affinity of these proteins for different corrinoids is a critical determinant of their bioavailability.
Table 1: Binding Affinities of Various Corrinoids to Human Intrinsic Factor (IF) and Transcobalamin (TC)
| Corrinoid/Cobalamin Analog | Central Metal | Lower Ligand | Binding Affinity (Kd) to IF | Relative 50% Inhibition Index (IF) | Relative 50% Inhibition Index (TC II) |
| Cobalamins | |||||
| Hydroxocobalamin (OH-Cbl) | Co | 5,6-dimethylbenzimidazole | 4.79 x 10⁻¹¹ M[4][5] | - | - |
| Nitrosylcobalamin (NO-Cbl) | Co | 5,6-dimethylbenzimidazole | 8.58 x 10⁻¹¹ M[4][5] | - | - |
| Corrinoid Analogs | |||||
| Zincobalamin | Zn | 5,6-dimethylbenzimidazole | - | 0.65[1] | 2.35[1] |
| Cyanorhodibalamin | Rh | 5,6-dimethylbenzimidazole | - | 1.1[1] | 1.2[1] |
| Cupribalamin | Cu | 5,6-dimethylbenzimidazole | - | 2.3[1] | 5.0[1] |
| Hydrogenobalamin (metal-free) | None | 5,6-dimethylbenzimidazole | - | 10[1] | 160[1] |
| Dicyanorhodibalamin | Rh | None (base-off) | - | 15[1] | 110[1] |
| Cobinamide | Co | None | Markedly reduced[6] | - | - |
Note: The 50% inhibition index represents the concentration of the analog required to inhibit 50% of the binding of cyano[57Co]cobalamin to the respective protein. A lower index indicates a higher affinity.
Enzyme Kinetics
In humans, two key enzymes are dependent on cobalamin cofactors: Methionine Synthase (MetH) and Methylmalonyl-CoA Mutase (MCM). The efficiency of different corrinoids as cofactors for these enzymes can be compared by examining their kinetic parameters, Michaelis constant (Km), and maximum reaction velocity (Vmax).
Table 2: Enzyme Kinetics of Methylmalonyl-CoA Mutase (MCM) with Various Cobamides
| Cobamide Cofactor | Lower Ligand | Km (µM) for Methylmalonyl-CoA | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Adenosylcobalamin (AdoCbl) | 5,6-dimethylbenzimidazole | 180 ± 20 | 26 ± 1 | 0.14 |
| Adenosyl-p-cresolylcobamide | p-cresol | 200 ± 20 | 13 ± 1 | 0.065 |
| Adenosyl-5-methylbenzimidazolylcobamide | 5-methylbenzimidazole | 180 ± 10 | 11 ± 0.4 | 0.061 |
| Adenosyl-benzimidazolylcobamide | Benzimidazole | 210 ± 20 | 8.0 ± 0.5 | 0.038 |
Data from Sokolovskaya et al. (2019) for Sinorhizobium meliloti MCM.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of corrinoids and cobalamins.
Intrinsic Factor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a label-free method to determine the binding kinetics and affinity of corrinoids to immobilized Intrinsic Factor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Intrinsic Factor (ligand)
-
Corrinoid/cobalamin analogs (analytes)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)
-
Activation reagents: 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS)
-
Blocking agent: 1 M ethanolamine-HCl, pH 8.5
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the Intrinsic Factor solution (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).
-
Inject the blocking agent to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the corrinoid/cobalamin analog in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the analyte solutions over the immobilized IF surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
Methylmalonyl-CoA Mutase (MCM) Activity Assay
This spectrophotometric assay measures the conversion of methylmalonyl-CoA to succinyl-CoA.
Materials:
-
Purified Methylmalonyl-CoA Mutase
-
Adenosylcobalamin or corrinoid analog
-
(R)-Methylmalonyl-CoA (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Succinyl-CoA synthetase
-
Coenzyme A (CoA)
-
ATP
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).
-
To a cuvette, add the reaction buffer, adenosylcobalamin/corrinoid analog, DTNB, succinyl-CoA synthetase, CoA, and ATP.
-
-
Enzyme Reconstitution:
-
Add the purified MCM apoenzyme to the reaction mixture and incubate to allow for cofactor binding.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, (R)-methylmalonyl-CoA.
-
-
Measurement:
-
The production of succinyl-CoA is coupled to the release of free CoA by succinyl-CoA synthetase.
-
The free CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which can be monitored by the increase in absorbance at 412 nm.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance increase.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) to illustrate fundamental structures and processes.
Core Structural Differences
References
- 1. Influence of metal substitution on vitamin B12 binding to human intrinsic factor and transcobalamins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbes display broad diversity in cobamide preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. imrpress.com [imrpress.com]
- 6. Kinetics of the Attachment of Intrinsic Factor-Bound Cobamides to Ileal Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cofactor Selectivity in Methylmalonyl Coenzyme A Mutase, a Model Cobamide-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Immunoaffinity-Based HPLC Method for Corrinoid Detection
This guide provides a comprehensive validation and comparison of a new immunoaffinity-based High-Performance Liquid Chromatography (IA-HPLC) method for the detection and quantification of corrinoids, including Vitamin B12. The performance of this new method is objectively compared against established analytical techniques, namely traditional HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of corrinoids in various matrices.
Introduction to Corrinoid Detection Methods
Corrinoids are a class of cobalt-containing compounds, the most famous of which is cobalamin (Vitamin B12). Accurate detection and quantification of these molecules are crucial in various fields, from clinical diagnostics to food science and microbiology. Traditional methods for corrinoid analysis include microbiological assays, which are sensitive but can be slow and lack specificity, and chromatographic techniques like HPLC and LC-MS/MS. While HPLC offers good separation, its sensitivity can be limited for trace amounts of corrinoids in complex samples.[1] LC-MS/MS provides high sensitivity and specificity but requires sophisticated instrumentation and expertise.[2][3]
The new Immunoaffinity-HPLC (IA-HPLC) method combines the selectivity of antibody-based purification with the quantitative power of HPLC. This approach utilizes an immunoaffinity column containing monoclonal antibodies with high affinity and specificity for corrinoids to isolate and concentrate the analyte from the sample matrix before HPLC analysis.[4][5] This pre-purification step significantly reduces matrix interference, thereby enhancing the sensitivity and reliability of the subsequent HPLC quantification.[6]
Comparative Performance Data
The following tables summarize the key performance characteristics of the new IA-HPLC method in comparison to traditional HPLC and LC-MS/MS for the analysis of cyanocobalamin, a stable form of Vitamin B12. The data presented is a synthesis of findings from various validation studies.
Table 1: Comparison of Key Analytical Performance Parameters
| Performance Parameter | New Immunoaffinity-HPLC (IA-HPLC) | Traditional HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999[7] | >0.999 | >0.999[2] |
| Limit of Detection (LOD) | 0.01 - 2.71 µg/L[4][7] | ~30 nmol/L | 0.01 - 0.03 µg/L[2][8] |
| Limit of Quantification (LOQ) | 0.03 - 8.21 µg/L[4][7] | Not consistently reported | 0.04 - 0.10 µg/L[2][8] |
| Accuracy (Recovery %) | 83.41 - 112.24%[7] | Variable, matrix-dependent | 85 - 115% |
| Precision (RSD %) | Intra-day: 0.98 - 5.31% Inter-day: 2.16 - 3.90%[7] | <10% (for higher concentrations) | Intra-day: <15% Inter-day: <15% |
| Specificity/Selectivity | High (due to antibody)[6] | Moderate (potential for co-eluting interferences) | Very High (based on mass-to-charge ratio)[3] |
| Sample Throughput | Moderate | High | High (with modern systems) |
| Cost & Complexity | Moderate | Low | High[3] |
Experimental Protocols
Detailed methodologies for the new IA-HPLC method and the comparative HPLC and LC-MS/MS methods are provided below.
New Immunoaffinity-HPLC (IA-HPLC) Method
This protocol is designed for the quantification of total corrinoids (as cyanocobalamin) in complex matrices such as food or microbial cultures.
3.1.1. Sample Preparation and Extraction
-
Weigh an appropriate amount of the homogenized sample (e.g., 1-10 g) into an amber-colored flask to protect the light-sensitive corrinoids.[9]
-
Add 50 mL of a sodium acetate (B1210297) buffer (0.1 M, pH 4.0).
-
To convert all corrinoid forms to the more stable cyanocobalamin, add 0.5 mL of a 1% (w/v) potassium cyanide solution.
-
If the sample contains starch or is protein-rich, add α-amylase and/or pepsin, respectively, to aid in the release of corrinoids.[10]
-
Incubate the mixture in a shaking water bath at 100°C for 30 minutes.[5]
-
Cool the mixture to room temperature and adjust the pH to 7.0 with sodium hydroxide.
-
Centrifuge the extract at 4000 rpm for 15 minutes and filter the supernatant through a 0.45 µm filter.
3.1.2. Immunoaffinity Column Cleanup
-
Allow the immunoaffinity column to equilibrate to room temperature.
-
Pass the filtered sample extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 mL of deionized water to remove unbound compounds.
-
Elute the bound corrinoids with 3 mL of methanol (B129727).
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.[6]
3.1.3. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 50 µL.[7]
-
Column Temperature: 35°C.[7]
-
Detection: UV detector at 361 nm.
Traditional HPLC-UV Method
This protocol is suitable for the analysis of corrinoids in relatively clean samples like pharmaceutical preparations.
3.2.1. Sample Preparation
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.2. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of methanol and a phosphate (B84403) buffer (pH 7).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[1]
-
Detection: UV detector at 361 nm.
LC-MS/MS Method
This protocol provides high sensitivity and specificity for the simultaneous quantification of different corrinoid forms.
3.3.1. Sample Preparation
-
To 100 µL of plasma or sample extract, add an internal standard (e.g., ¹³C-labeled cyanocobalamin).[3]
-
Precipitate proteins by adding 300 µL of a cold acetonitrile/methanol mixture (3:1, v/v) and vortexing.
-
Add 100 µL of 0.2 M zinc sulfate (B86663) to further aid precipitation.[3]
-
Incubate at -20°C for 10 minutes and then centrifuge at 16,000 x g for 10 minutes.[3]
-
Transfer the supernatant to an autosampler vial for analysis.
3.3.2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each corrinoid.
Visualizations
Signaling and Biosynthetic Pathways
The following diagrams illustrate the key biological pathways involving corrinoids.
Caption: Aerobic biosynthesis pathway of cobalamin (Vitamin B12).
Caption: The role of cobalamin in the methionine synthase cycle.
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow of the new IA-HPLC method and the logical flow of the analytical method validation process.
References
- 1. glsciences.com [glsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Determination of Vitamin B12 Content in Infant and Toddler Milk Formulas by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. waters.com [waters.com]
Comparative genomics of corrinoid biosynthesis pathways across different species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aerobic and anaerobic corrinoid (Vitamin B₁₂) biosynthesis pathways across different microbial species. By presenting objective data, detailed experimental protocols, and clear visual representations, this document aims to be an essential resource for researchers in the fields of microbiology, metabolic engineering, and drug development.
Introduction
Corrinoids, with Vitamin B₁₂ (cobalamin) being the most well-known, are a class of complex tetrapyrrole-derived cofactors essential for a variety of metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism. While essential for many organisms, including humans, the de novo biosynthesis of these vital molecules is restricted to certain bacteria and archaea. Nature has evolved two distinct routes for corrinoid biosynthesis: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. Understanding the genomic and functional differences between these pathways is crucial for harnessing microbial production of Vitamin B₁₂ and for developing novel antimicrobial strategies targeting these essential metabolic routes.
The primary distinction between the two pathways lies in the timing of cobalt insertion into the corrin ring. The anaerobic pathway, considered the more ancient of the two, inserts cobalt early in the process, while the aerobic pathway incorporates cobalt at a later stage.[1] This fundamental difference necessitates distinct sets of enzymes and results in variations in pathway intermediates and regulation. Genes associated with the aerobic pathway are typically designated as cob, whereas those in the anaerobic pathway are denoted as cbi.
Comparative Genomics of Corrinoid Biosynthesis Pathways
The genetic architecture of corrinoid biosynthesis is a key determinant of an organism's ability to produce these cofactors. The cob and cbi gene clusters, often organized in operons, encode the enzymatic machinery for the aerobic and anaerobic pathways, respectively. The presence, absence, and organization of these genes vary significantly across species, reflecting diverse evolutionary trajectories and metabolic capabilities.
Gene Cluster Organization
The table below provides a comparative overview of the presence or absence of key genes in the corrinoid biosynthesis pathways of representative bacterial species.
| Gene | Enzyme/Function | Aerobic Pathway (Pseudomonas denitrificans) | Anaerobic Pathway (Salmonella typhimurium) | Anaerobic Producer (Propionibacterium shermanii) |
| hemA | Glutamyl-tRNA reductase | ✓ | ✓ | ✓ |
| hemL | Glutamate-1-semialdehyde aminotransferase | ✓ | ✓ | ✓ |
| hemB | 5-aminolevulinate dehydratase | ✓ | ✓ | ✓ |
| hemC | Porphobilinogen deaminase | ✓ | ✓ | ✓ |
| hemD | Uroporphyrinogen-III synthase | ✓ | ✓ | ✓ |
| cobA | Uroporphyrinogen-III methyltransferase | ✓ | ✗ | ✗ |
| cysG | Siroheme synthase (multifunctional) | ✗ | ✓ | ✓ |
| cobI | Prethis compound-2 methyltransferase | ✓ | ✗ | ✗ |
| cbiL | Prethis compound-2 C20-methyltransferase | ✗ | ✓ | ✓ |
| cobG | Prethis compound-3B C17-monooxygenase | ✓ | ✗ | ✗ |
| cbiH | Prethis compound-3B C17-methyltransferase | ✗ | ✓ | ✓ |
| cobJ | Prethis compound-4 C11-methyltransferase | ✓ | ✗ | ✗ |
| cbiF | Prethis compound-4 C11-methyltransferase | ✗ | ✓ | ✓ |
| cobM | Prethis compound-5 methyltransferase | ✓ | ✗ | ✗ |
| cbiE | Prethis compound-6Y (B1263978) C5,15-methyltransferase (fused with CbiT) | ✗ | ✓ | ✓ |
| cobL | Prethis compound-6y C5,15-methyltransferase | ✓ | ✗ | ✗ |
| cbiT | Prethis compound-6Y C5,15-methyltransferase (fused with CbiE) | ✗ | ✓ | ✓ |
| cobF | Prethis compound-8X-methyl-mutase | ✓ | ✗ | ✗ |
| cbiC | Cob(I)yrinic acid a,c-diamide synthase | ✗ | ✓ | ✓ |
| cobN | Cobalt chelatase subunit | ✓ | ✗ | ✗ |
| cobS | Cobalt chelatase subunit | ✓ | ✗ | ✗ |
| cobT | Cobalt chelatase subunit | ✓ | ✗ | ✗ |
| cbiK | Cobaltochelatase | ✗ | ✓ | ✓ |
| cobP | Cobinamide-phosphate synthase | ✓ | ✓ | ✓ |
| cobU | Cobinamide kinase/cobinamide-phosphate guanylyltransferase | ✓ | ✓ | ✓ |
| cobV | Cobalamin-5'-phosphate synthase | ✓ | ✓ | ✓ |
| cobC | Cobalamin-5'-phosphate phosphatase | ✓ | ✓ | ✓ |
This table is a simplified representation and the presence of homologs may vary between strains.
Quantitative Comparison of Pathway Performance
The efficiency of corrinoid biosynthesis can be evaluated by examining enzyme kinetics and overall production yields. These quantitative measures provide insights into the metabolic capacity of different organisms and the potential for industrial applications.
Enzyme Kinetics
The following table summarizes available kinetic parameters for key enzymes that catalyze distinct steps in the aerobic and anaerobic pathways. Direct comparison is challenging due to limited data and variations in experimental conditions.
| Enzyme | Organism | Pathway | Substrate | K_m_ (µM) | V_max_ or k_cat_ |
| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | Aerobic | Hydrogenobyrinic acid a,c-diamide | 0.085 | - |
| Co²⁺ | 4.2 | - | |||
| ATP | 220 | - | |||
| Cobaltochelatase (CbiK) | Salmonella enterica | Anaerobic | Sirohydrochlorin | ~0.1 | ~0.6 min⁻¹ (k_cat_) |
| Co²⁺ | ~0.2 |
Data is sourced from various publications and databases, and experimental conditions may differ.
Corrinoid Production Yields
The final output of the biosynthetic pathways, the yield of corrinoids, is a critical parameter for biotechnological applications. The table below presents reported production yields for several key microorganisms.
| Organism | Pathway | Product | Yield (mg/L) | Reference |
| Pseudomonas denitrificans | Aerobic | Vitamin B₁₂ | up to 300 | |
| Propionibacterium shermanii | Anaerobic | Vitamin B₁₂ | up to 300 | |
| Salmonella typhimurium (recombinant E. coli) | Anaerobic | Corrinoids | - (100x parent strain) | [2] |
| Propionibacterium freudenreichii | Anaerobic | [¹⁵N]-AdoCbl | 0.635 | [3] |
| Pseudomonas denitrificans | Aerobic | Vitamin B₁₂ | 198.27 | [4] |
Visualizing the Pathways and Experimental Workflows
Graphical representations are invaluable for understanding the complex series of reactions in metabolic pathways and the flow of experimental procedures.
Caption: Aerobic corrinoid biosynthesis pathway.
Caption: Anaerobic corrinoid biosynthesis pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the study of corrinoid biosynthesis.
Protocol 1: Extraction and Quantification of Corrinoids by HPLC
This protocol outlines the steps for extracting corrinoids from bacterial cultures and quantifying them using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial cell pellet
-
Methanol
-
Potassium cyanide (KCN) solution (0.1 M, handle with extreme caution in a fume hood)
-
HPLC system with a C18 reverse-phase column
-
UV-Vis detector
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Cyanocobalamin (B1173554) standard
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Lysis and Extraction:
-
Resuspend the bacterial cell pellet in a known volume of methanol.
-
Add KCN solution to a final concentration of 10 mM to convert all corrinoids to the more stable cyano-form.
-
Lyse the cells by sonication or bead beating on ice.
-
Incubate the mixture in the dark at 4°C for 1 hour to ensure complete extraction and conversion.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.
-
-
Sample Preparation:
-
Carefully collect the supernatant containing the extracted corrinoids.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known volume of the filtered extract onto the column.
-
Run a gradient elution to separate the different corrinoid species (e.g., a linear gradient from 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 361 nm and 520 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a cyanocobalamin standard.
-
Integrate the peak areas of the corrinoids in the sample chromatogram.
-
Calculate the concentration of the corrinoids in the sample by comparing their peak areas to the standard curve.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes how to quantify the expression levels of cob or cbi genes using qPCR.
Materials:
-
Bacterial cells grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction and Purification:
-
Extract total RNA from bacterial cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit. Use random hexamers or gene-specific reverse primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Prepare parallel reactions for a reference gene (e.g., 16S rRNA) to normalize the data.
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Monitor the fluorescence signal at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.
-
Conclusion
The comparative genomic analysis of corrinoid biosynthesis pathways reveals a fascinating evolutionary dichotomy between aerobic and anaerobic microorganisms. While both pathways lead to the synthesis of the vital this compound ring, they employ distinct enzymatic strategies, particularly concerning the timing of cobalt chelation. The quantitative data on enzyme kinetics and production yields highlight the metabolic efficiencies of different species, providing a foundation for targeted metabolic engineering efforts. The detailed experimental protocols and visual pathway diagrams furnished in this guide are intended to facilitate further research into this complex and essential metabolic process, ultimately aiding in the development of novel biotechnological and therapeutic applications.
References
- 1. Biosynthesis of vitamin B12 in Pseudomonas denitrificans: the biosynthetic sequence from prethis compound-6y to prethis compound-8x is catalyzed by the cobL gene product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. illumina.com [illumina.com]
- 3. Frontiers | Production of Four 15N-Labelled Cobalamins via Biosynthesis Using Propionibacterium freudenreichii [frontiersin.org]
- 4. semantic.farm [semantic.farm]
A Comparative Guide to Corrinoid-Dependent Enzyme Mechanisms Across Species
For Researchers, Scientists, and Drug Development Professionals
Corrinoids, a class of cobalt-containing tetrapyrroles including vitamin B12 (cobalamin), are essential cofactors for a wide array of enzymes found across all domains of life.[1] These enzymes catalyze critical metabolic reactions, including carbon skeleton rearrangements, methyl group transfers, and reductive dehalogenations.[1][2] The catalytic versatility of corrinoids stems from the reactivity of the cobalt-carbon bond, which can undergo either homolytic cleavage to generate radicals or heterolytic cleavage for methyl transfer.[3]
This guide provides a cross-species comparison of the mechanisms of key corrinoid-dependent enzymes, presents quantitative kinetic data, and details experimental protocols for their study.
Classification of Corrinoid-Dependent Enzymes
Corrinoid-dependent enzymes are broadly categorized into three major classes based on the reactions they catalyze.
-
Class I: Isomerases (AdoCbl-Dependent): These enzymes use 5'-deoxyadenosylcobalamin (AdoCbl) as a cofactor. They catalyze carbon skeleton rearrangement reactions through a radical-based mechanism initiated by the homolytic cleavage of the cobalt-carbon bond.[3][4] A prominent example is Methylmalonyl-CoA Mutase (MCM).[5]
-
Class II: Methyltransferases (MeCbl-Dependent): This class uses methylcobalamin (B1676134) (MeCbl) to transfer a methyl group between substrates.[6] The reaction proceeds via heterolytic cleavage of the cobalt-carbon bond.[3][7] Cobalamin-dependent Methionine Synthase (MetH) is a key enzyme in this category.[6]
-
Class III: Reductive Dehalogenases: Found in anaerobic bacteria, these enzymes are crucial for bioremediation.[1] They use the corrinoid cofactor to catalyze the reductive dehalogenation of a variety of alkyl and aryl halides.[1][8]
Data Presentation: Comparative Enzyme Kinetics
The efficiency and substrate specificity of corrinoid-dependent enzymes can vary significantly between orthologs from different species and with the specific structure of the corrinoid cofactor.[9][10] Small changes in the lower ligand of the cobamide can dramatically impact the binding affinity of the cofactor to the enzyme.[10][11]
Table 1: Comparative Kinetics of Methylmalonyl-CoA Mutase (MCM)
MCM is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of branched-chain amino acids and odd-chain fatty acids.[5] Mutations in the human MCM gene can increase the Michaelis constant (Km) for its cofactor, adenosylcobalamin (AdoCbl), leading to methylmalonic acidemia.[12][13]
| Species / Enzyme Source | Cofactor | Km (AdoCbl) (μM) | Kd (Cofactor) (μM) | Vmax (% of Wild-Type) | Reference(s) |
| Human (Wild-Type) | AdoCbl | ~0.2 - 0.5 | - | 100% | [12] |
| Human (Mutant G717V) | AdoCbl | 180 | - | 0.2% | [12] |
| Human (Mutant R369H) | AdoCbl | 20 | - | 96% | [12] |
| Mouse (Liver Extract) | AdoCbl | Similar to human | - | Similar to human | [14] |
| Sinorhizobium meliloti | Adenosylcobalamin (AdoCbl) | - | 0.03 ± 0.02 | - | [10] |
| Sinorhizobium meliloti | Adenosyl-pseudo-cobalamin | - | >100 | - | [10] |
| Sinorhizobium meliloti | Adenosyl-p-cresolylcobamide | - | 0.13 ± 0.02 | - | [10] |
Table 2: Comparative Kinetics of Methionine Synthase (MetH)
MetH catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine.[6][15] This reaction is vital for both the methionine and folate cycles. The enzyme is a large, modular protein with distinct domains for binding its substrates and cofactor.[15][16]
| Species / Enzyme Source | Substrate | Km (μM) | Temperature (°C) | Reference(s) |
| Thermus thermophilus (tMS) | CH3-H4folate | 102.0 ± 19.0 | 50 | [16] |
| Thermus thermophilus (tMS) | Homocysteine | 43.0 ± 7.0 | 50 | [16] |
| Escherichia coli | Cob(I)alamin | 5.2 | 37 | [17] |
| Escherichia coli | ATP (for adenosylation) | 2.8 | 37 | [17] |
Corrinoid Uptake, Remodeling, and Activation
While over 85% of sequenced bacterial species require corrinoids, less than half are predicted to synthesize them de novo.[9][18] This disparity necessitates complex systems for uptake, salvaging, and remodeling of environmental corrinoids.[2][8] Many organisms that cannot synthesize a preferred cobamide can import non-preferred forms and remodel them by replacing the lower ligand to fit their specific enzymes.[8] Following uptake and remodeling, the corrinoid must be activated, typically by adenosylation, to become a functional cofactor for isomerase enzymes.[11][17]
Experimental Protocols
Accurate measurement of enzyme activity is fundamental to understanding catalytic mechanisms and for screening potential inhibitors. Below are summarized protocols for assaying the three major classes of corrinoid-dependent enzymes.
Protocol 1: Spectrophotometric Assay for Methionine Synthase (MetH) Activity
This non-radioactive method monitors the formation of the product tetrahydrofolate (H4folate) by converting it to a derivative that absorbs light at 350 nm.[3][19]
Materials:
-
Purified MetH enzyme
-
0.2 M Potassium phosphate (B84403) buffer, pH 7.2
-
S-adenosylmethionine (AdoMet), 1 mM
-
L-homocysteine, 25 mM
-
Dithiothreitol (DTT), 1 M
-
Aquocobalamin (OH2Cbl), 0.5 mM
-
5-methyltetrahydrofolate (CH3-H4folate)
-
Quenching solution: 5 N HCl in 60% formic acid
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, AdoMet, DTT, OH2Cbl, and the MetH enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes to activate the enzyme.
-
Initiate the reaction by adding CH3-H4folate.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the acidic quenching solution. This converts the H4folate product to methenyl-H4folate.
-
Measure the absorbance at 350 nm using a spectrophotometer. The unused substrate does not contribute to absorbance at this wavelength.[3][19]
-
Calculate enzyme activity based on the molar extinction coefficient of methenyl-H4folate.
Protocol 2: HPLC-Based Assay for Methylmalonyl-CoA Mutase (MCM) Activity
This method quantifies the formation of succinyl-CoA from the substrate methylmalonyl-CoA by separating the two compounds using reverse-phase high-performance liquid chromatography (HPLC).[20]
Materials:
-
Cell or tissue extract containing MCM, or purified enzyme
-
Buffer solution (e.g., potassium phosphate)
-
Adenosylcobalamin (AdoCbl) cofactor
-
Methylmalonyl-CoA (substrate)
-
Reverse-phase HPLC system with a suitable column (e.g., C18)
-
Mobile phase appropriate for separating CoA esters
-
UV detector (monitoring at ~260 nm)
Procedure:
-
Prepare a reaction mixture containing buffer, AdoCbl, and the enzyme source.
-
Pre-incubate to allow cofactor binding.
-
Initiate the reaction by adding methylmalonyl-CoA.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction (e.g., by acid precipitation).
-
Centrifuge to remove precipitated protein and filter the supernatant.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate succinyl-CoA from methylmalonyl-CoA and quantify the succinyl-CoA peak area by integrating the absorbance signal.[20]
-
Compare the peak area to a standard curve of known succinyl-CoA concentrations to determine the amount of product formed. More sensitive versions of this assay use UPLC-tandem mass spectrometry (UPLC-MS/MS).[7][21]
Protocol 3: Spectrophotometric Assay for Reductive Dehalogenase (RdhA) Activity
This assay measures the substrate-dependent oxidation of a reduced artificial electron donor, such as methyl viologen, which exhibits a color change upon oxidation.[1][22]
Materials:
-
Anaerobic glove box or chamber
-
Purified RdhA enzyme in anaerobic buffer (e.g., 50 mM Tris, pH 7.5, 200 mM NaCl)
-
Methyl viologen solution
-
Sodium dithionite (B78146) (for reducing methyl viologen)
-
Organohalide substrate (e.g., 3,5-dibromo-4-hydroxybenzoic acid)
-
Anaerobic cuvettes
Procedure:
-
All steps must be performed under strict anaerobic conditions.
-
Prepare a stock of reduced methyl viologen by titrating with sodium dithionite until a stable, deep blue/purple color is achieved.
-
In an anaerobic cuvette, prepare a reaction mixture containing anaerobic buffer, the purified RdhA enzyme, and the reduced methyl viologen.
-
Place the cuvette in a spectrophotometer and establish a baseline reading at 578 nm.
-
Initiate the reaction by adding the organohalide substrate.
-
Monitor the decrease in absorbance at 578 nm over time as the methyl viologen is oxidized (loses its color) while donating electrons for the dehalogenation reaction.[22]
-
The rate of reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of reduced methyl viologen.
References
- 1. Catabolic Reductive Dehalogenase Substrate Complex Structures Underpin Rational Repurposing of Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 6. COBALAMIN- AND COBAMIDE-DEPENDENT METHYLTRANSFERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. escholarship.org [escholarship.org]
- 12. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clustering of mutations in methylmalonyl CoA mutase associated with mut- methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary structure and activity of mouse methylmalonyl-CoA mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cobalamin-dependent methionine synthase is a modular protein with distinct regions for binding homocysteine, methyltetrahydrofolate, cobalamin, and adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Hydrogenase and Reductive Dehalogenase Activities of Dehalococcoides ethenogenes Strain 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the Mask: A Comparative Guide to Protein Corona Modulation Strategies in Nanoparticle Drug Delivery
For researchers, scientists, and drug development professionals, understanding and controlling the bio-identity of nanoparticles is paramount. Upon introduction to biological fluids, nanoparticles are rapidly coated with a layer of proteins, forming the "protein corona." This dynamic interface dictates the nanoparticle's fate, influencing its circulation time, cellular uptake, immunogenicity, and ultimately, its therapeutic efficacy. The term "corrination" in the user's request is interpreted as referring to the modulation of this critical protein corona.
This guide provides a comparative analysis of different strategies to modulate the protein corona, supported by experimental data and detailed protocols. We will explore how nanoparticle surface properties can be engineered to control protein adsorption, thereby enhancing drug delivery performance.
Comparative Analysis of Protein Corona Modulation Strategies
The primary strategies to control the protein corona revolve around modifying the physicochemical properties of the nanoparticle surface. These modifications influence the composition and quantity of adsorbed proteins, which in turn alters the biological response.[1][2][3] The main approaches include:
-
Steric Hindrance ("Stealth" Coating): This involves grafting polymers, most commonly polyethylene (B3416737) glycol (PEG), to the nanoparticle surface. The polymer chains create a hydrophilic barrier that sterically hinders the adsorption of proteins.[4][5]
-
Surface Charge Modulation: The surface charge of nanoparticles plays a significant role in attracting or repelling plasma proteins, most of which are negatively charged at physiological pH.[1][2] Cationic nanoparticles tend to adsorb a higher number of proteins compared to anionic or neutral nanoparticles.[2]
-
Hydrophobicity Control: Hydrophobic surfaces generally lead to greater protein adsorption and can cause protein unfolding, which may trigger an immune response.[2] Increasing surface hydrophilicity can reduce non-specific protein binding.
-
Biomimetic Coating: This strategy involves camouflaging the nanoparticle by coating it with materials that mimic endogenous components, such as cell membranes, to evade immune recognition.
-
Pre-coating ("Engineered Corona"): In this approach, nanoparticles are intentionally pre-coated with specific proteins, like albumin or apolipoproteins, to promote desired biological interactions, such as longer circulation or specific cell targeting.[2][6]
The efficacy of these strategies is evaluated based on their ability to reduce overall protein adsorption, selectively bind certain proteins, and influence biological outcomes like macrophage uptake and circulation half-life.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies evaluating different surface modification strategies.
Table 1: Effect of Surface Modification on Nanoparticle Properties and Protein Adsorption
| Nanoparticle Type | Surface Modification | Size (nm) | Zeta Potential (mV) | Adsorbed Protein (µg/mg NP) | Key Adsorbed Proteins | Reference |
| Silica NP | Bare (Unmodified) | 20 | -15.2 | 85.3 | Coagulation Factors | [1] |
| Silica NP | Amine (NH2) | 20 | +25.8 | 120.5 | Immunoglobulins, Complement | [1] |
| Silica NP | Carboxylic Acid (COOH) | 20 | -30.5 | 105.1 | Complement System Proteins | [1] |
| Silica NP | Alkane (Hydrophobic) | 20 | -20.1 | 150.2 | Albumin, Apolipoproteins | [1] |
| Iron Oxide NP | DMSA | 15 | -45.0 | ~300 | Albumin, Fibrinogen | [7] |
| Iron Oxide NP | PEG | 15 | -10.0 | ~150 | Clusterin, Apolipoproteins | [7] |
Table 2: Impact of Protein Corona on Cellular Uptake
| Nanoparticle System | Surface Property | Protein Corona Presence | Cellular Uptake (in Macrophages) | Key Finding | Reference |
| Polystyrene NP | Carboxylated | No | Low | Bare NPs show low uptake. | [3] |
| Polystyrene NP | Carboxylated | Yes (in Plasma) | High | Protein corona significantly increases macrophage uptake. | [3] |
| Gold NP | PEGylated | No | Low | PEGylation reduces non-specific uptake. | [4] |
| Gold NP | PEGylated | Yes (in Plasma) | Low-Moderate | PEG reduces but does not eliminate protein binding and subsequent uptake. | [4] |
| Silica NP | Amine-modified | Yes (in Plasma) | High | Positively charged NPs with corona show high uptake. | [1] |
| Silica NP | Carboxyl-modified | Yes (in Plasma) | Moderate | Negatively charged NPs with corona show moderate uptake. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings in protein corona research.
Protocol 1: Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Disperse nanoparticles in a suitable buffer (e.g., PBS) to a final concentration of 0.1-1.0 mg/mL. For protein corona studies, incubate nanoparticles in plasma (e.g., 10% human plasma in PBS) for a defined period (e.g., 1 hour) at 37°C.
-
Following incubation, separate the nanoparticle-protein complexes from unbound plasma proteins. A common method is centrifugation (e.g., 14,000 x g for 20 min), followed by removal of the supernatant and resuspension of the pellet in buffer. Repeat the wash step twice.[8]
-
Filter the final suspension through a 0.22 µm syringe filter to remove any large aggregates.[9]
-
-
Instrument Setup:
-
Ensure the DLS instrument is powered on and has equilibrated to the desired temperature (typically 25°C).
-
Clean the cuvette thoroughly with filtered deionized water, followed by ethanol, and then dry with filtered air.[10]
-
Perform a blank measurement with the filtered buffer to ensure the cuvette is clean (expect low count rates).[9]
-
-
Measurement:
-
Pipette the nanoparticle suspension (approx. 30-50 µL) into the cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument.
-
Set the measurement parameters in the software, including the dispersant viscosity and refractive index.
-
Allow the sample to equilibrate thermally for at least 2 minutes.
-
Perform the measurement. The instrument will acquire data over a set period (e.g., 10-20 runs of 10 seconds each).
-
-
Data Analysis:
-
The software calculates the hydrodynamic diameter (Z-average) from the diffusion coefficient using the Stokes-Einstein equation.
-
The Polydispersity Index (PDI) is also provided, indicating the width of the size distribution.
-
For Zeta Potential, the instrument applies an electric field and measures the particle velocity to determine the surface charge.
-
Protocol 2: Quantitative Analysis of Protein Corona Composition by LC-MS/MS
-
Protein Corona Isolation:
-
Isolate nanoparticle-protein complexes as described in Protocol 1 (Step 1). Ensure the final pellet is thoroughly washed to remove non-adsorbed proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the nanoparticle surface. This is typically done by adding a lysis buffer (e.g., containing SDS) and heating the sample.
-
Separate the eluted proteins using 1D SDS-PAGE. This step helps to visualize the protein profile and separate proteins from the nanoparticles.
-
Perform in-gel digestion. Excise the protein bands from the gel, destain, and incubate with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins overnight with a protease, most commonly trypsin.[11]
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the resulting peptides from the gel using a series of buffers with increasing organic solvent concentration (e.g., acetonitrile).
-
Dry the pooled extracts and resuspend in a buffer suitable for mass spectrometry.
-
Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Processing and Quantification:
-
Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins.
-
Perform label-free quantification (LFQ) based on the signal intensity of the detected peptides to determine the relative abundance of each identified protein in the corona.[8]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and conceptual relationships in protein corona research.
References
- 1. Nanoparticles Surface Chemistry Influence on Protein Corona Composition and Inflammatory Responses [mdpi.com]
- 2. Engineering at the Nano-Bio Interface: Harnessing the Protein Corona Towards Nanoparticle Design and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of nanoparticle surface functionalization on the protein corona and cellular adhesion, uptake and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Understanding the Protein Corona of Nanoparticles and in the Formulation of “Stealthy” Nanomaterials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineered protein corona sustains stealth functionality of nanocarriers in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MS-Based Protein Corona Characterization Service | Nanoparticles | MtoZ Biolabs [mtoz-biolabs.com]
Comparative analysis of corrinoid profiles in different microbial communities.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrinoid Landscapes Across Microbial Communities with Supporting Experimental Data.
The composition of corrinoids, a class of cobalt-containing tetrapyrrole molecules including vitamin B12 (cobalamin), varies dramatically across different microbial ecosystems. While cobalamin is the most well-known corrinoid due to its essential role in human physiology, it is often not the most abundant form in many microbial communities.[1][2] Understanding these diverse corrinoid profiles is crucial for deciphering microbial metabolism, nutrient sharing networks, and host-microbe interactions. This guide provides a comparative analysis of corrinoid profiles in distinct microbial habitats, supported by quantitative data and detailed experimental methodologies.
Corrinoid Diversity: A Snapshot Across Environments
The structural diversity of corrinoids arises from variations in the lower axial ligand, which attaches to the cobalt ion. Besides the 5,6-dimethylbenzimidazole (B1208971) (DMB) base found in cobalamin, other bases like adenine (B156593) (in pseudocobalamin), cresol, or benzimidazole (B57391) can be present, leading to a variety of "cobamides."[2] The prevalence of these different corrinoids is highly dependent on the producing and consuming microbes within a specific environment.
Quantitative Comparison of Corrinoid Profiles
The following tables summarize the relative abundance of different corrinoids in various microbial communities, as determined by liquid chromatography-mass spectrometry (LC-MS/MS).
Table 1: Corrinoid Profiles in Host-Associated Microbial Communities
| Corrinoid | Human Fecal Sample (Average %)[2] | Bovine Rumen (%)[2] | Wood-Feeding Insect Gut (%)[2] |
| Cobalamin (Cba) | ~10 | ~5 | >80 |
| [p-Cre]Cba (p-cresolylcobamide) | ~20 | ~25 | <5 |
| [Ade]Cba (Pseudocobalamin) | ~15 | ~20 | <5 |
| [Bza]Cba (Benzimidazolylcobamide) | ~5 | ~10 | <5 |
| Other Benzimidazolyl Cobamides | ~40 | ~30 | <5 |
| Cobinamide (Cbi) | ~10 | ~10 | <5 |
Table 2: Corrinoid Profiles in Environmental Microbial Communities
| Corrinoid | Soil (Grassland) (%)[2] | Marine (Surface Ocean, Particulate)[3][4] | TCE-Contaminated Groundwater (CA) (%)[2] | TCE-Contaminated Groundwater (NJ) (%)[2] |
| Cobalamin (Cba) | >95 | Variable, often comparable to Pseudocobalamin | ~50 | ~15 |
| Pseudocobalamin ([Ade]Cba) | <5 | Variable, often comparable to Cobalamin | Not a major component | ~10 |
| [p-Cre]Cba | Not a major component | Not a major component | ~50 | ~25 |
| Other Benzimidazolyl Cobamides | Not a major component | Not a major component | Not a major component | ~30 |
| Purinyl Cobamides | Not a major component | Not a major component | Not a major component | ~15 |
| Phenolyl Cobamides | Not a major component | Not a major component | Not a major component | ~5 |
Experimental Protocols
The quantitative data presented above were generated using a combination of corrinoid extraction and advanced analytical techniques.
Key Experimental Workflow
The general workflow for analyzing corrinoid profiles from microbial community samples is as follows:
References
Validating the role of specific corrinoids in microbial co-culture experiments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of specific corrinoids, a class of cobalt-containing tetrapyrroles including vitamin B12, in microbial co-culture experiments. Understanding these interactions is crucial for dissecting microbial community dynamics, identifying novel therapeutic targets, and optimizing bioprocesses.
The Critical Role of Corrinoids in Microbial Interactions
Corrinoids are essential cofactors for a wide range of metabolic pathways in bacteria and archaea, including methionine synthesis, ribonucleotide reduction, and the metabolism of various carbon sources.[1][2] While a significant portion of microbial species require corrinoids, only a fraction possess the genetic machinery for their de novo biosynthesis.[3] This disparity necessitates a complex network of corrinoid sharing and scavenging within microbial communities, making these molecules key mediators of microbial interactions.[1][2] The structural diversity of corrinoids, particularly in their lower ligand, adds another layer of specificity, as different microbes exhibit distinct preferences for certain corrinoid forms.[4][5][6] This guide outlines experimental approaches to elucidate these specific dependencies and interactions.
Comparative Analysis of Corrinoid-Dependent Growth
The efficacy of different corrinoids in supporting microbial growth can be quantified by determining the half-maximal effective concentration (EC50). Lower EC50 values indicate a higher affinity or more efficient utilization of a specific corrinoid by the microorganism.
| Microorganism/Enzyme | Corrinoid | EC50 (pM) | Reference |
| Sinorhizobium meliloti (MetH-dependent) | Cobalamin (Cbl) | 1.3 | [4] |
| Benzimidazolyl cobamide ([Bza]Cba) | 3.3 | [4] | |
| 2-methyladeninyl cobamide ([2-MeAde]Cba) | 1,100 | [4] | |
| Adeninyl cobamide ([Ade]Cba) | >10,000 | [4] | |
| Escherichia coli (EAL-dependent) | [2-MeAde]Cba | 160 | [4][5] |
| Cobalamin (Cbl) | 1,400 | [4][5] | |
| Escherichia coli (MetH-dependent) | Cobalamin (Cbl) | 18 | [4][5] |
| [2-MeAde]Cba | 320 | [4][5] |
Table 1: Comparative EC50 values of different corrinoids for the growth of various bacteria. This table summarizes the concentration of specific corrinoids required to achieve half-maximal growth in different bacterial strains or for specific enzyme functions. The data highlights the strong preferences of microbes for particular corrinoid structures.
Experimental Protocols
Microbial Co-culture for Corrinoid Exchange
This protocol is designed to determine if a "producer" microorganism can supply the necessary corrinoid to a "dependent" microorganism.
a. Strain Preparation:
- Cultivate the corrinoid-producing strain and the corrinoid-dependent strain (auxotroph) separately in their respective optimal media.
- For the dependent strain, the medium should be devoid of the required corrinoid.
b. Co-culture Setup:
- Wash and resuspend cells from both cultures in a minimal medium lacking the corrinoid.
- In a multi-well plate, set up the following conditions in triplicate:
- Dependent strain alone (negative control).
- Producer strain alone.
- Co-culture of the dependent and producer strains.
- Dependent strain with a known concentration of the purified corrinoid (positive control).
- Incubate the plate under appropriate conditions (e.g., temperature, atmosphere).
c. Growth Monitoring:
- Measure the optical density (OD600) of the cultures at regular intervals to monitor growth.
- Growth of the dependent strain in the co-culture, but not in monoculture, indicates corrinoid sharing.
Corrinoid Extraction from Microbial Cultures
This protocol outlines the extraction of corrinoids from both the cell pellet and the culture supernatant.
a. Sample Collection:
- Centrifuge the microbial culture to separate the cell pellet and the supernatant.
b. Supernatant Extraction:
- To the supernatant, add potassium cyanide (KCN) to a final concentration of 1 mM to convert all corrinoids to the more stable cyano-form.
- Pass the supernatant through a C18 solid-phase extraction (SPE) column.
- Wash the column with water.
- Elute the corrinoids with methanol (B129727).
c. Cell Pellet Extraction:
- Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with lysozyme).
- Add KCN to a final concentration of 1 mM.
- Boil the cell suspension to complete lysis and release intracellular corrinoids.
- Centrifuge to remove cell debris.
- Pass the resulting supernatant through a C18 SPE column and elute as described for the supernatant.
d. Sample Preparation for Analysis:
- Dry the methanolic eluates under a vacuum.
- Reconstitute the dried corrinoids in a suitable solvent (e.g., water or mobile phase) for analysis.
Quantification of Corrinoids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying different corrinoid forms.
a. Chromatographic Separation:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifying acid (e.g., formic acid), is commonly employed.
- Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
- Injection Volume: Typically 5-10 µL.
b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each corrinoid are monitored.
- Calibration: A standard curve is generated using purified standards of each corrinoid to be quantified.
Visualizing Microbial Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and experimental processes involved in studying corrinoid-mediated microbial interactions.
Caption: Experimental workflow for a microbial co-culture experiment.
Caption: Ecological roles of microbes with respect to corrinoids.
Caption: Workflow for corrinoid extraction and quantification.
References
- 1. Sharing vitamins: Cobamides unveil microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uneven distribution of cobamide biosynthesis and dependence in bacteria predicted by comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbes display broad diversity in cobamide preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbes display broad diversity in cobamide preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Corrin Analogues and Natural Corrinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic corrin analogues and natural corrinoids, focusing on their performance, stability, and biological activity. The information presented is supported by experimental data from peer-reviewed literature to assist in research and development efforts.
Introduction to Corrinoids
Natural corrinoids, with vitamin B12 (cobalamin) as the most famous member, are complex organometallic compounds essential for various metabolic processes in humans and other organisms. They function as cofactors for critical enzymes such as methionine synthase and methylmalonyl-CoA mutase.[1] The core of these molecules is a this compound ring, which chelates a central cobalt atom. The two biologically active forms in humans are methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl).[2] Cyanocobalamin (B1173554) (CNCbl), a synthetic and more stable form, is widely used in supplements and pharmaceuticals.[2]
Synthetic this compound analogues are molecules designed to mimic or alter the function of natural corrinoids. These analogues can have modifications in the this compound ring, the central metal ion, or the axial ligands. Researchers are exploring these synthetic compounds for various applications, including as enzyme inhibitors, tools for studying metabolic pathways, and as targeted drug delivery vehicles.
Quantitative Performance Data
The following tables summarize key performance parameters of natural corrinoids and selected synthetic analogues based on available experimental data.
Table 1: Binding Affinity to B12-Dependent Proteins
This table presents the equilibrium dissociation constants (Kd) of various corrinoids with human methylmalonyl-CoA mutase (MMUT), an enzyme crucial for amino acid and odd-chain fatty acid metabolism. Lower Kd values indicate higher binding affinity.
| Corrinoid | Lower Ligand | Kd (µM) for MMUT | Reference |
| Adenosylcobalamin (AdoCbl) | 5,6-dimethylbenzimidazole | 0.08 ± 0.03 | [3] |
| Adenosyl[Bza]Cba | Benzimidazole | 2.0 ± 0.9 | [3] |
| Adenosyl[Cre]Cba | p-cresol | 0.11 ± 0.02 | [3] |
| Adenosyl-cobinamide | None | 1.3 ± 0.4 | [4] |
| Adenosylrhodibalamin (AdoRhbl) | 5,6-dimethylbenzimidazole | Weak binding to MMAB* | [5] |
*Note: Data for Adenosylrhodibalamin is for its binding to the chaperone protein MMAB, not directly to MMUT. The study indicated significantly weaker binding compared to AdoCbl.[5]
Table 2: Catalytic Efficiency of B12-Dependent Enzymes
This table compares the catalytic efficiency (kcat/KM) of enzymes with their natural cofactors and the effects of synthetic analogues.
| Enzyme | Cofactor/Analogue | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Comments | Reference |
| Thermophilic Methionine Synthase (tMS) | Methylcobalamin (natural) | 17.7 | 18 ± 4.1 (for CH3-H4folate) | 9.8 x 105 | Activity at 50°C. | [6][7] |
| 1,2-Propanediol Dehydratase | Adenosylcobalamin (AdoCbl) | 358 | 3.0 | 1.2 x 108 | [5] | |
| 1,2-Propanediol Dehydratase | Adenosylrhodibalamin (AdoRhbl) | Inactive | - | - | Acts as an in vitro inhibitor. | [5] |
Table 3: Stability of Corrinoids
This table provides a qualitative and quantitative overview of the stability of different corrinoids under various conditions.
| Corrinoid | Condition | Observation | Quantitative Data | Reference |
| Cyanocobalamin (CNCbl) | Sunlight (2 hours, pH 4.0-7.0) | Degradation to hydroxocobalamin (B81358) | 14.7-21.0% loss (950 µg/ml solution) | [8] |
| Cyanocobalamin (CNCbl) | Artificial light (2 hours, pH 4.0-7.0) | Degradation to hydroxocobalamin | 2.7-19.4% loss (950 µg/ml solution) | [8] |
| Methylcobalamin (MeCbl) | Thermal stress (100°C, 30 min) | Degradation | ~12% degradation | [9] |
| Methylcobalamin (MeCbl) | Thermal stress (121°C, 30 min) | Significant degradation | ~46% degradation | [9] |
| Adenosylcobalamin (AdoCbl) & Methylcobalamin (MeCbl) | UVA exposure (aqueous solution, pH 7.4) | Rapid conversion to hydroxocobalamin | Occurs within seconds | |
| Hydroxocobalamin (OHCbl) | UVA exposure (aqueous solution, pH 7.4) | Most stable of the natural cobalamins | Slower degradation compared to MeCbl and AdoCbl | |
| Cyanocobalamin (CNCbl) | Ascorbic acid solution (pH 4.0) | Markedly more stable than non-cyano analogues | - | [10] |
| Rhodium-Platinum Nanoparticles | Aqueous solution | High stability | - | [7] |
Experimental Protocols
Synthesis of a Synthetic this compound Analogue: Hydroxocobalamin from Cyanocobalamin
This protocol describes a common method for converting the stable, synthetic cyanocobalamin into the naturally occurring hydroxocobalamin.
Principle: The cyanide group in cyanocobalamin is replaced by a hydroxyl group. One method involves the reduction of the Co(III) center to Co(I) using a reducing agent, which labilizes the cyanide ligand. Subsequent re-oxidation in the presence of water yields hydroxocobalamin.
Materials:
-
Cyanocobalamin (Vitamin B12)
-
Zinc granules
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Air or oxygen source
-
Column for chromatography
-
Spectrophotometer
Procedure:
-
Prepare a solution of cyanocobalamin in a dilute strong inorganic acid, such as hydrochloric acid, with a pH between 2 and 2.5.[11]
-
Pack a column with zinc granules.
-
Pass the cyanocobalamin solution through the zinc column. The nascent hydrogen produced by the reaction between zinc and the acid will reduce cyanocobalamin to cob(I)alamin.[11] The pH of the solution exiting the column should be around 6.5.[11]
-
Collect the eluate containing the reduced cobalamin.
-
Oxidize the cob(I)alamin by bubbling air or oxygen through the solution. This will form hydroxocobalamin.[11]
-
Adjust the pH of the solution with a base like sodium hydroxide to precipitate any soluble zinc salts as zinc hydroxide, which can then be removed by filtration.
-
The resulting hydroxocobalamin solution can be further purified by crystallization or chromatography.
-
Confirm the product identity and purity using UV-Vis spectrophotometry, comparing the spectrum to a known standard of hydroxocobalamin.
Microbiological Assay for Corrinoid Activity
This protocol outlines a method to determine the biological activity of a corrinoid, which can be applied to both natural and synthetic analogues.
Principle: The growth of certain microorganisms, such as Lactobacillus leichmannii or a specific strain of E. coli, is dependent on the availability of vitamin B12.[11][12] The extent of microbial growth in a B12-deficient medium supplemented with the test compound is proportional to the amount of active corrinoid present.
Materials:
-
Test microorganism (e.g., Lactobacillus leichmannii ATCC 7830)
-
B12 assay medium (vitamin B12-free)
-
Cyanocobalamin standard solution
-
Test solution of the synthetic corrinoid analogue
-
Sterile test tubes, petri plates, and pipettes
-
Incubator
-
Spectrophotometer or calipers for measuring zone of inhibition
Procedure (Turbidimetric Method):
-
Prepare a series of dilutions of the cyanocobalamin standard to create a standard curve.
-
Prepare a series of dilutions of the test compound.
-
To sterile test tubes, add a defined volume of the B12 assay medium.
-
Add a specific volume of each standard and test dilution to the respective tubes. Include a blank with no added corrinoid.
-
Inoculate all tubes with a standardized suspension of the test microorganism.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours) until sufficient growth is observed.[13]
-
Measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 530 nm).[13]
-
Plot the turbidity of the standards against their concentrations to generate a standard curve.
-
Determine the activity of the test compound by interpolating its turbidity reading on the standard curve.
Visualizations of Pathways and Workflows
Natural vs. Synthetic Routes to Corrinoids
The following diagrams illustrate a simplified comparison between the natural anaerobic biosynthesis of the this compound ring and a potential synthetic approach.
Caption: Comparison of natural and synthetic pathways to corrinoids.
Experimental Workflow for Screening Synthetic this compound Analogues
This diagram outlines a typical workflow for the initial screening and characterization of newly synthesized this compound analogues.
Caption: A typical workflow for screening synthetic this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5338418A - Process for production of hydroxocobalamin - Google Patents [patents.google.com]
- 4. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Stability of Rhodium–Platinum Core–Shell Nanoparticles: An Identical Location Scanning Transmission Electron Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabiliiy of cyanocobalamin solutions insunlight and artificial light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyanocobalamin vs Hydroxocobalamin Comparison - Drugs.com [drugs.com]
- 11. US3138583A - Process for the industrial manufacture of hydroxocobalamin - Google Patents [patents.google.com]
- 12. US20210252037A1 - Process for the preparation of hydroxocobalamin hydrochloride - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Differential Regulation of Gene Expression by Various Corrinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of how different corrinoids, the family of cobalt-containing compounds including vitamin B12, differentially regulate gene expression. While direct comparative transcriptomic studies are limited, this document synthesizes established biochemical roles and available experimental data to elucidate their distinct effects on gene regulation in both prokaryotic and eukaryotic systems.
Executive Summary
Corrinoids, including the well-known adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), are not functionally interchangeable. Their distinct roles in cellular metabolism translate to differential regulation of gene expression. In bacteria, this regulation is often mediated by riboswitches, which can exhibit varying specificity for different corrinoids. In eukaryotes, the primary mechanism for differential gene expression by MeCbl is through its central role in the methionine cycle and subsequent DNA and histone methylation. AdoCbl, being active in the mitochondria, is proposed to influence gene expression through its impact on mitochondrial metabolism and related signaling pathways.
Data Presentation: Comparative Effects of Corrinoids on Gene Expression
Table 1: Differential Response of Bacterial Cobalamin Riboswitches to Various Corrinoids
The following table summarizes the in vivo activity of different corrinoids on cobalamin riboswitches from various bacteria, as measured by the repression of a green fluorescent protein (GFP) reporter. Lower EC50 values indicate a more potent repression of gene expression.
| Riboswitch Source Organism | Regulated Gene | Corrinoid | EC50 (nM) | Maximum Fold Repression | Reference |
| Priestia megaterium | metE | Adenosylcobalamin (AdoCbl) | 1.5 ± 0.2 | ~10 | [1] |
| Pseudocobalamin (pCbl) | >1000 | ~1 | [1] | ||
| Cretinylcobamide (CreCba) | >1000 | ~1 | [1] | ||
| Cobinamide (Cbi) | >1000 | ~1 | [1] | ||
| Veillonella parvula | mutA | Adenosylcobalamin (AdoCbl) | 10 ± 2 | ~4 | [2] |
| Pseudocobalamin (pCbl) | 15 ± 3 | ~4 | [2] | ||
| Cretinylcobamide (CreCba) | 20 ± 5 | ~4 | [2] | ||
| Cobinamide (Cbi) | >1000 | ~1 | [2] | ||
| Escherichia coli | btuB | Adenosylcobalamin (AdoCbl) | 89 (in vitro KD) | - | [1] |
| 2-methyladeninylcobamide | 290 (in vitro KD) | - | [1] | ||
| Cobinamide (Cbi) | 753,000 (in vitro KD) | - | [1] |
Data presented as mean ± standard deviation where available.
Table 2: Expected Gene Expression Changes in Eukaryotic Cells in Response to Methylcobalamin
| Gene Category | Expected Gene Expression Change | Potential Significance |
| Neurotrophic Factors | Upregulation | Promotion of neuronal survival and differentiation. |
| Genes involved in DNA synthesis | Upregulation | Support for cell proliferation and repair. |
| Methylation pathway enzymes | Modulation | Feedback regulation of the methionine cycle. |
| Pro-apoptotic genes | Downregulation | Increased cell survival. |
Signaling Pathways and Regulatory Mechanisms
Eukaryotic Gene Regulation: The Dichotomy of Methylcobalamin and Adenosylcobalamin
In eukaryotes, MeCbl and AdoCbl operate in different cellular compartments, leading to distinct impacts on gene expression. MeCbl is active in the cytoplasm and is a crucial cofactor for methionine synthase, an enzyme in the one-carbon metabolism pathway[3]. This pathway produces S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation, thereby directly influencing epigenetic regulation of gene expression[3][5]. In contrast, AdoCbl is active within the mitochondria, where it serves as a cofactor for methylmalonyl-CoA mutase[3][4]. Deficiencies in AdoCbl can lead to alterations in mitochondrial DNA and RNA levels[6]. It is hypothesized that AdoCbl's influence on gene expression is mediated through its role in mitochondrial energy metabolism and the production of signaling molecules.
Prokaryotic Gene Regulation: The Specificity of Riboswitches
In many bacteria, genes involved in corrinoid biosynthesis and transport are regulated by cobalamin riboswitches. These are structured RNA elements in the 5'-untranslated region of messenger RNAs that directly bind corrinoids, leading to a conformational change that typically terminates transcription[1][7]. The specificity of these riboswitches for different corrinoids varies, allowing for a nuanced response to the availability of different forms of vitamin B12[1][8]. Some riboswitches are promiscuous and respond to a wide range of corrinoids, while others are highly selective[2].
Experimental Protocols
Protocol 1: In Vivo Fluorescent Reporter Assay for Riboswitch Activity in Bacillus subtilis
This protocol is adapted from studies investigating the in vivo activity of cobalamin riboswitches using a green fluorescent protein (GFP) reporter system[1][8].
1. Strain Construction: a. Clone the riboswitch of interest and its downstream gene fused to a GFP reporter gene into an appropriate integration vector for B. subtilis. b. Transform the resulting plasmid into competent B. subtilis cells. c. Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
2. Growth Conditions: a. Inoculate single colonies of the reporter strains into a defined minimal medium. b. Grow cultures overnight at 37°C with shaking.
3. Corrinoid Treatment: a. Dilute the overnight cultures into fresh minimal medium to an optical density at 600 nm (OD600) of ~0.05. b. Add different corrinoids (e.g., AdoCbl, MeCbl, pCbl) at a range of concentrations to the cultures. Include a no-corrinoid control.
4. Fluorescence Measurement: a. Incubate the cultures at 37°C with shaking for a defined period (e.g., 6-8 hours). b. Measure the OD600 and GFP fluorescence of each culture using a plate reader.
5. Data Analysis: a. Normalize the GFP fluorescence by the OD600 for each sample. b. Calculate the fold repression by dividing the normalized fluorescence of the no-corrinoid control by the normalized fluorescence of each corrinoid-treated sample. c. Plot the fold repression as a function of corrinoid concentration to determine the EC50 value.
Protocol 2: RNA-Sequencing for a Comparative Transcriptomic Analysis
This protocol provides a general workflow for a comparative RNA-sequencing (RNA-seq) experiment to investigate the differential effects of various corrinoids on the transcriptome of cultured cells[9][10][11].
1. Cell Culture and Treatment: a. Culture the cells of interest (e.g., neuronal cells, bacterial culture) under standard conditions. b. Treat the cells with equimolar concentrations of different corrinoids (e.g., MeCbl, AdoCbl) and a vehicle control for a specified duration.
2. RNA Extraction: a. Harvest the cells and extract total RNA using a suitable kit or protocol. b. Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
3. Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA samples. b. Construct RNA-seq libraries from the rRNA-depleted RNA using a commercial kit. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
4. Sequencing: a. Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
5. Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the appropriate reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between the different treatment groups. e. Perform pathway and gene ontology analysis to identify the biological processes affected by the differentially expressed genes.
Conclusion
The differential regulation of gene expression by various corrinoids is a complex process rooted in their distinct biochemical functions and cellular localizations. While our understanding of these mechanisms is still evolving, particularly in eukaryotes, the available evidence clearly indicates that the choice of corrinoid can have significant and specific impacts on cellular physiology through the modulation of gene expression. Further direct comparative transcriptomic and proteomic studies are crucial to fully elucidate the nuanced roles of these essential micronutrients in health and disease.
References
- 1. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uneven distribution of cobamide biosynthesis and dependence in bacteria predicted by comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mito-Nuclear Communication by Mitochondrial Metabolites and Its Regulation by B-Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of mitochondrial DNA and RNA level in human fibroblasts with impaired vitamin B12 coenzyme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riboswitch mechanisms: new tricks for an old dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. melconspharmacyshop.com [melconspharmacyshop.com]
- 10. researchgate.net [researchgate.net]
- 11. GitHub - federicomarini/RNAseq-workflow: Workflow repository for a basic RNAseq workflow. [github.com]
Safety Operating Guide
Navigating the Disposal of Corrin: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The primary objective in disposing of any laboratory chemical is to minimize occupational exposure and prevent environmental contamination.[1] This is achieved through systematic segregation, secure containment, and appropriate decontamination of all waste streams. All chemical waste should be treated as hazardous unless confirmed otherwise.[1][2]
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of Corrin waste, adaptable to various laboratory settings.
-
Waste Identification and Segregation : At the point of generation, all this compound-contaminated materials must be separated from non-hazardous waste.[1] Use designated, clearly labeled containers for different waste types:
-
Solid this compound Waste : Pure compound, contaminated weighing papers, gloves, and pipette tips.
-
This compound Solutions : Liquid solutions containing this compound, with segregation based on the solvent (e.g., aqueous, halogenated, non-halogenated organic solvents) as per your institution's guidelines.[1]
-
Contaminated Sharps : Needles, scalpels, or other sharp instruments that have come into contact with this compound.
-
Empty Containers : Containers that held this compound should be treated as hazardous waste unless properly decontaminated.[2] Triple-rinsing with a suitable solvent is a common decontamination method, and the rinsate must be collected as hazardous waste.[2]
-
-
Proper Containment and Labeling :
-
Waste should be stored in appropriate, sealed, and leak-proof containers that are compatible with the chemical nature of the waste.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the date of accumulation.[2]
-
-
Storage of Hazardous Waste :
-
Arranging for Disposal :
-
Once a waste container is full or has reached the maximum allowable storage time set by your institution, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][3]
-
Complete all necessary waste pickup request forms as required.[2]
-
Summary of this compound Waste Handling
The following table summarizes the recommended handling and disposal methods for different types of this compound-related waste, based on general laboratory guidelines.
| Waste Type | Recommended Containment | Disposal Procedure | Key Considerations |
| Solid this compound | Original, clearly labeled container or a sealed, labeled hazardous waste container. | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.[1] | Do not mix with other waste streams. Ensure the container is securely sealed to prevent dust inhalation.[1] |
| This compound Solutions | Labeled, leak-proof hazardous chemical waste container compatible with the solvent. | Collect in a designated container for the specific solvent type. Arrange for pickup by the institution's EHS office.[1] | Do not dispose of down the drain. The active compound requires specialized chemical waste treatment.[1] |
| Contaminated Labware (non-sharps) | Designated, labeled hazardous waste container. | Collect with solid chemical waste for disposal through the EHS office. | Ensure items are free of excess liquid before placing in the solid waste container. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container. | Dispose of through the institution's sharps waste stream, managed by the EHS office. | Never place sharps in regular trash or non-sharps waste containers. |
| Empty this compound Containers | Original container, triple-rinsed. | After triple-rinsing with a suitable solvent and collecting the rinsate as hazardous waste, the container may be disposed of as non-hazardous waste, depending on institutional policy.[2] | Always consult your EHS department for specific procedures on decontaminating containers.[2] |
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the general procedure for handling chemical waste provides a sound methodological basis. The key "experiment" in this context is the safe and compliant segregation and packaging of waste for disposal by trained professionals.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer-provided Safety Data Sheet (SDS) for this compound.
References
Personal protective equipment for handling Corrin
Essential Safety and Handling Guide for Corrin
For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of its safety profile and handling requirements is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Chemical Identification:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 262-76-0 |
| Molecular Formula | C₁₉H₂₂N₄ |
| Synonyms | Corphyrin[1] |
| Description | This compound is a complex organic molecule that is a key structural component of vitamin B12 and related compounds. It is a cyclic structure made of four pyrrole-like subunits.[1] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound (CAS 262-76-0) was not identified in the search results, the following general personal protective equipment (PPE) guidelines should be followed based on standard laboratory procedures for handling chemical compounds of this nature.
| Protection Type | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is important to inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Weighing and Transfer: Handle this compound in a designated area, such as a chemical fume hood, to control potential exposure. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and responsible individual's name.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Waste Segregation: Collect all this compound-contaminated waste, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Visualizing Safety Procedures
To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
